molecular formula C194H219BrO47S4 B8822770 Formate dehydrogenase CAS No. 9028-85-7

Formate dehydrogenase

Cat. No.: B8822770
CAS No.: 9028-85-7
M. Wt: 3511 g/mol
InChI Key: MECJGSAIRDLPQG-UHFFFAOYSA-N
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Description

Formate dehydrogenase is a useful research compound. Its molecular formula is C194H219BrO47S4 and its molecular weight is 3511 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

9028-85-7

Molecular Formula

C194H219BrO47S4

Molecular Weight

3511 g/mol

IUPAC Name

methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate

InChI

InChI=1S/C31H36O7.C29H30O7S.C29H32O7.C29H32O6S.C26H31BrO6S.C26H30O7.C24H28O7S/c1-19(2)11-12-22-13-14-23-17-24(37-27(23)16-22)15-21(4)30(34)29-25(32)18-26(38-31(29)35)20(3)9-7-6-8-10-28(33)36-5;1-18-10-12-21(13-11-18)35-26-15-14-22(37-26)16-20(3)28(32)27-23(30)17-24(36-29(27)33)19(2)8-6-5-7-9-25(31)34-4;1-5-9-20-12-13-21-16-22(35-25(21)15-20)14-19(3)28(32)27-23(30)17-24(36-29(27)33)18(2)10-7-6-8-11-26(31)34-4;1-5-9-20-12-13-21-16-22(36-25(21)15-20)14-19(3)28(32)27-23(30)17-24(35-29(27)33)18(2)10-7-6-8-11-26(31)34-4;1-15(2)11-22-19(27)13-18(34-22)12-17(4)25(30)24-20(28)14-21(33-26(24)31)16(3)9-7-6-8-10-23(29)32-5;1-5-32-20-13-11-19(12-14-20)15-18(3)25(29)24-21(27)16-22(33-26(24)30)17(2)9-7-6-8-10-23(28)31-4;1-5-30-21-12-11-17(32-21)13-16(3)23(27)22-18(25)14-19(31-24(22)28)15(2)9-7-6-8-10-20(26)29-4/h6,8,13-20,32H,7,9-12H2,1-5H3;5,7,10-17,19,30H,6,8-9H2,1-4H3;2*6,8,12-18,30H,5,7,9-11H2,1-4H3;6,8,12-16,28H,7,9-11H2,1-5H3;6,8,11-17,27H,5,7,9-10H2,1-4H3;6,8,11-15,25H,5,7,9-10H2,1-4H3

InChI Key

MECJGSAIRDLPQG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C=C(O2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CCCC1=CC2=C(C=C1)C=C(S2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CCOC1=CC=C(C=C1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CCOC1=CC=C(S1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CC1=CC=C(C=C1)OC2=CC=C(S2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CC(C)CCC1=CC2=C(C=C1)C=C(O2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CC(C)CC1=C(C=C(S1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O)Br

Origin of Product

United States

Foundational & Exploratory

The Discovery and Enduring Significance of Formate Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formate (B1220265) dehydrogenases (FDHs) are a diverse and ubiquitous class of enzymes that catalyze the reversible oxidation of formate to carbon dioxide. Since the initial description of a plant-based FDH in 1951, research into these enzymes has unveiled a fascinating history of scientific discovery, revealing their critical roles in microbial metabolism, bioenergetics, and, more recently, their potential in carbon capture and biotechnology. This in-depth technical guide provides a comprehensive overview of the discovery and history of FDH, details the various classes of this enzyme, presents key quantitative data in a structured format, and offers detailed experimental protocols for its study. Furthermore, this guide includes mandatory visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

A Journey Through Time: The Discovery and History of Formate Dehydrogenase

The scientific journey to understand this compound began in the mid-20th century. While the presence of an enzyme capable of oxidizing formate was noted in beans as early as 1921, the first detailed description of a plant-based this compound from pea and bean seeds was published by D. Davison in 1951.[1] Early research also identified the requirement of selenite (B80905) and molybdate (B1676688) for the formation of formic dehydrogenase in bacteria of the Coli-aerogenes group.[2][3]

A surge of interest in the 1970s led to more methodical studies of FDHs from both plants and microorganisms.[4] A notable milestone from this era was the work on the metal-containing this compound from Clostridium pasteurianum.[5][6] In the 1980s, significant progress was made in characterizing the molybdenum and iron-sulfur centers of FDH from various bacteria, including Methanobacterium formicicum and Pseudomonas aeruginosa.[7][8] The late 1980s and early 1990s saw the first cloning of an FDH gene from the yeast Hansenula polymorpha, followed by the cloning of the gene from the bacterium Pseudomonas sp. 101.[4] These achievements paved the way for recombinant expression and site-directed mutagenesis studies, which have been instrumental in elucidating the enzyme's structure-function relationships. The crystal structure of the selenium-dependent FDH from Escherichia coli was a landmark achievement, providing atomic-level insights into its catalytic mechanism.

Research in recent decades has focused on the remarkable diversity of FDHs, including the discovery of novel metal- and NAD+-dependent enzymes from organisms like Clostridium ljungdahlii, and the characterization of oxygen-tolerant variants.[9] This has been driven by the increasing interest in harnessing FDHs for biotechnological applications, particularly in the enzymatic reduction of CO2.

Classification of Formate Dehydrogenases

Formate dehydrogenases are broadly classified into two main categories based on their cofactor requirements:

  • Metal-Independent Formate Dehydrogenases: These enzymes are typically NAD+-dependent and are found in various yeasts, fungi, and some bacteria.[10] They are homodimeric proteins that do not contain any metal ions or prosthetic groups.[4] The catalytic mechanism involves a direct hydride transfer from formate to NAD+.[4]

  • Metal-Dependent Formate Dehydrogenases: This class of FDHs contains a molybdenum (Mo) or tungsten (W) cofactor at their active site, typically in the form of a bis-molybdopterin guanine (B1146940) dinucleotide.[10][11] They are often complex, multi-subunit enzymes containing iron-sulfur clusters that participate in electron transfer.[5][10] These enzymes can utilize a variety of electron acceptors, including NAD(P)+, cytochromes, and ferredoxin.[12]

Quantitative Analysis of this compound Properties

The biochemical and kinetic properties of formate dehydrogenases vary significantly depending on their source and type. The following tables summarize key quantitative data for a selection of well-characterized FDHs.

Table 1: Kinetic Parameters of Various Formate Dehydrogenases

Enzyme SourceTypeSubstrateK_m_ (mM)V_max_ or k_cat_Reference(s)
Candida boidiniiMetal-IndependentFormate1.0 - 215-[13]
NAD+0.02 - 12-[13]
Pseudomonas sp. 101Metal-IndependentFormate--[4]
Clostridium pasteurianumMetal-Dependent (Mo)Formate1.72551 µmol/min/mg[5][10]
Thiobacillus sp. KNK65MAMetal-IndependentFormate--[14]
CO2--[14]
Cupriavidus necator (soluble)Metal-Dependent (Mo)Formate3.3-[14]
NAD+0.09-[14]

Table 2: Optimal Conditions for this compound Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference(s)
Clostridium pasteurianum8.3 - 8.552[5]
Recombinant FDHs (general)5.0 - 12.0-[15]
Candida boidinii (immobilized)7.035[16]
Candida boidinii (free)7.037[16]
Membrane-bound FOE5.0 - 6.040[17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

This compound Activity Assay (Spectrophotometric)

This protocol is based on the principle that the reduction of NAD+ to NADH, catalyzed by FDH, can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes with a 1 cm light path

  • 100 mM Potassium Phosphate Buffer, pH 7.6

  • 1.0 M Sodium Formate solution

  • 60 mM β-Nicotinamide Adenine Dinucleotide (NAD+) solution

  • This compound enzyme solution (0.45 - 0.90 unit/mL in cold deionized water)

  • Deionized water

Procedure:

  • Prepare a reaction mixture by pipetting the following reagents into a cuvette:

    • 2.50 mL of 100 mM Potassium Phosphate Buffer (pH 7.6)

    • 0.50 mL of 1.0 M Sodium Formate solution

    • 0.10 mL of 60 mM NAD+ solution

  • Prepare a blank cuvette with the same components, but substitute the enzyme solution with an equal volume of deionized water.

  • Mix the contents of the cuvettes by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until a constant reading is obtained.

  • Initiate the reaction by adding 0.10 mL of the this compound enzyme solution to the sample cuvette.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA340nm/minute) from the linear portion of the curve.

  • One unit of FDH activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADH from NAD+ per minute under the specified conditions.

Recombinant Expression and Purification of this compound from Candida boidinii in E. coli

This protocol describes the expression and subsequent purification of recombinant FDH.

Expression:

  • Transform E. coli BL21(DE3)pLysS cells with a suitable expression vector containing the C. boidinii FDH gene.

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM when the optical density at 600 nm (OD600) reaches approximately 0.6.

  • Continue to incubate the culture overnight at a reduced temperature (e.g., 25-30°C) to enhance soluble protein expression.

  • Harvest the cells by centrifugation.

Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate, 5 mM EDTA, 10% glycerol, pH 7.5).

  • Lyse the cells using a French press or sonication.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to an affinity chromatography column, such as Blue Sepharose 6, which binds NAD+-dependent dehydrogenases.

  • Wash the column extensively with the lysis buffer to remove unbound proteins.

  • Elute the bound FDH using a high concentration of NAD+ or a salt gradient.

  • Assess the purity of the eluted fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • Store the purified enzyme at -80°C.

Visualizing the Role of this compound

Signaling Pathways

This compound plays a crucial role in one-carbon (C1) metabolism, particularly in methylotrophic organisms. The following diagram illustrates the central position of FDH in the oxidation of C1 compounds.

C1_Metabolism Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Alcohol Oxidase Formate Formate Formaldehyde->Formate Formaldehyde Dehydrogenase Biomass Biomass Formaldehyde->Biomass CO2 CO2 Formate->CO2 Formate Dehydrogenase

Figure 1: Simplified pathway of C1 metabolism in methylotrophic yeast.

In anaerobic bacteria and archaea, FDH is a key enzyme in the Wood-Ljungdahl pathway, which is responsible for the fixation of CO2 into acetyl-CoA.

Wood_Ljungdahl_Pathway cluster_methyl Methyl Branch cluster_carbonyl Carbonyl Branch CO2_methyl CO2 Formate Formate CO2_methyl->Formate This compound Formyl_THF Formyl-THF Formate->Formyl_THF Formyl-THF Synthetase Methyl_THF Methyl-THF Formyl_THF->Methyl_THF ... Acetyl_CoA Acetyl-CoA Methyl_THF->Acetyl_CoA CO2_carbonyl CO2 CO Carbon Monoxide CO2_carbonyl->CO CO Dehydrogenase CO->Acetyl_CoA Biomass Biomass Acetyl_CoA->Biomass Anabolism Acetate Acetate Acetyl_CoA->Acetate Energy Conservation

Figure 2: Overview of the Wood-Ljungdahl pathway for CO2 fixation.
Experimental Workflow

The following diagram outlines a typical experimental workflow for the cloning, expression, and characterization of a this compound.

FDH_Workflow Gene_Cloning Gene Cloning (PCR, Vector Ligation) Transformation Transformation into Expression Host (e.g., E. coli) Gene_Cloning->Transformation Expression Protein Expression (Induction with IPTG) Transformation->Expression Cell_Lysis Cell Lysis (Sonication/French Press) Expression->Cell_Lysis Purification Protein Purification (Affinity Chromatography) Cell_Lysis->Purification Characterization Biochemical Characterization Purification->Characterization Activity_Assay Activity Assay (Spectrophotometry) Characterization->Activity_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Characterization->Kinetic_Analysis Stability_Analysis Stability Analysis (pH, Temperature) Characterization->Stability_Analysis

Figure 3: A logical workflow for the study of this compound.

Conclusion

The study of this compound has evolved from its initial discovery in plants to its current status as a key enzyme in microbial metabolism and a promising biocatalyst for green chemistry. This technical guide has provided a comprehensive overview of the history, classification, and biochemical properties of FDH, along with detailed experimental protocols and visual aids to facilitate further research. The continued exploration of the vast diversity of formate dehydrogenases in nature, coupled with protein engineering efforts, holds immense potential for the development of novel biotechnological applications, from CO2 capture and utilization to the synthesis of valuable chemicals and pharmaceuticals.

References

An In-depth Technical Guide to the Types and Classification of Formate Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenases (FDHs) are a diverse group of enzymes that catalyze the reversible oxidation of formate to carbon dioxide. This reaction is crucial in various metabolic pathways across different organisms, playing a significant role in energy metabolism and C1 compound assimilation.[1][2] The ability of some FDHs to catalyze the reverse reaction, the reduction of CO2 to formate, has garnered significant interest for applications in CO2 capture and utilization, as well as in the production of biofuels and other valuable chemicals.[3][4] This technical guide provides a comprehensive overview of the classification, catalytic mechanisms, and experimental protocols related to formate dehydrogenases, tailored for researchers, scientists, and drug development professionals.

Classification of Formate Dehydrogenases

Formate dehydrogenases are broadly classified into two main categories based on the presence or absence of a metal cofactor in their active site: metal-dependent formate dehydrogenases and metal-independent formate dehydrogenases.[5]

Metal-Independent Formate Dehydrogenases

Often referred to as NAD⁺-dependent formate dehydrogenases, these enzymes do not contain any metal ions or prosthetic groups.[6] They are typically homodimers with molecular weights around 80 kDa.[1][7]

  • Cofactor Specificity: As their name suggests, these enzymes are highly specific for NAD⁺ as their electron acceptor, although some have been engineered to utilize NADP⁺.[8][9]

  • Catalytic Mechanism: The reaction proceeds via a direct hydride transfer from the formate molecule to the C4 position of the nicotinamide (B372718) ring of NAD⁺.[6]

  • Occurrence: They are found in a variety of organisms, including bacteria, yeasts (e.g., Candida boidinii), and plants.[1][7]

Metal-Dependent Formate Dehydrogenases

These enzymes contain a molybdenum (Mo) or tungsten (W) cofactor at their active site, complexed with a pterin (B48896) derivative called molybdopterin or tungstopterin.[5] They are often multi-subunit enzymes and can be associated with membrane-bound respiratory chains.

  • Cofactor Composition: Besides the Mo or W cofactor, they typically contain iron-sulfur ([Fe-S]) clusters that act as internal electron transfer relays.[10]

  • Subclasses based on Electron Acceptor:

    • Cytochrome-dependent: These FDHs transfer electrons to cytochromes and are involved in anaerobic respiratory chains.

    • NAD⁺-dependent: Some metal-dependent FDHs can also use NAD⁺ as an electron acceptor.

  • Catalytic Mechanism: The catalytic mechanism of metal-dependent FDHs is more complex and a subject of ongoing research. Two primary mechanisms have been proposed: a direct hydride transfer to the metal cofactor and an oxygen atom transfer mechanism.[5]

  • Occurrence: These enzymes are primarily found in prokaryotes, including bacteria and archaea.

Quantitative Data on Formate Dehydrogenases

The kinetic parameters of formate dehydrogenases vary significantly depending on the source organism and the specific type of enzyme. The following tables summarize key quantitative data for different FDHs to facilitate comparison.

Enzyme SourceTypeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Optimal pHOptimal Temp. (°C)Reference(s)
Candida boidiniiMetal-Independent (NAD⁺-dependent)Formate13--7.525[11]
Candida boidiniiMetal-Independent (NAD⁺-dependent)NAD⁺0.09--7.525[11]
Ancylobacter aquaticus KNK607MMetal-Independent (NAD⁺-dependent)Formate2.4--6.350[12]
Ancylobacter aquaticus KNK607MMetal-Independent (NAD⁺-dependent)NAD⁺0.057--6.350[12]
Pseudomonas sp. 101 (Recombinant)Metal-Independent (NAD⁺-dependent)Formate--142--[13]
Pseudomonas sp. 101 (Engineered, V9)Metal-Independent (NADP⁺-dependent)Formate--0.16--[13]
Escherichia coli (FHL complex)Metal-Dependent (Mo-containing)Formate262833---[5]
Rhodobacter capsulatusMetal-Dependent (Mo-containing)Formate0.145125---[5]
Cupriavidus necatorMetal-Dependent (Mo-containing)Formate-201--30[14]
Clostridium thermoaceticumMetal-Dependent (W-containing)------[15]

Catalytic Mechanisms

Metal-Independent (NAD⁺-dependent) Formate Dehydrogenase

The catalytic mechanism of NAD⁺-dependent FDH is a well-established direct hydride transfer.

Hydride_Transfer cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products Formate Formate (HCOO⁻) Enzyme_Formate_NAD Ternary Complex (Enzyme-Formate-NAD⁺) Formate->Enzyme_Formate_NAD NAD NAD⁺ NAD->Enzyme_Formate_NAD CO2 Carbon Dioxide (CO₂) Enzyme_Formate_NAD->CO2 Hydride Transfer NADH NADH Enzyme_Formate_NAD->NADH

Direct hydride transfer mechanism in NAD⁺-dependent FDH.

In the active site, the formate ion and NAD⁺ are brought into close proximity. A hydride ion (H⁻) is then directly transferred from the formate to the C4 atom of the nicotinamide ring of NAD⁺, resulting in the formation of CO₂ and NADH.

Metal-Dependent (Mo/W-containing) this compound

The catalytic cycle of metal-dependent FDHs involves the redox cycling of the molybdenum or tungsten center. The precise mechanism is still under investigation, with two prominent proposals.

Metal_FDH_Mechanism cluster_cycle Catalytic Cycle Mo_VI Mo(VI) or W(VI) (Oxidized) Mo_IV Mo(IV) or W(IV) (Reduced) Mo_VI->Mo_IV Formate Oxidation (2e⁻ transfer) Mo_V Mo(V) or W(V) (Intermediate) Mo_IV->Mo_V 1e⁻ transfer to Fe-S cluster Mo_V->Mo_VI 1e⁻ transfer to Fe-S cluster and regeneration

Redox cycle of the metal center in metal-dependent FDH.
  • Direct Hydride Transfer: In this model, the formate molecule binds near the Mo=S or W=S bond of the cofactor. A hydride is transferred from formate to the sulfur atom, reducing the metal center from M(VI) to M(IV) and releasing CO₂. The metal center is then re-oxidized by transferring electrons through the [Fe-S] clusters to the final electron acceptor.

  • Oxygen Atom Transfer: This mechanism proposes that a water molecule or hydroxide (B78521) ion attacks the formate molecule, leading to the formation of a bicarbonate intermediate that coordinates to the metal center. This is followed by electron and proton transfers that result in the release of CO₂ and the reduction of the metal.

Experimental Protocols

Spectrophotometric Assay for NAD⁺-Dependent this compound Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of NAD⁺-dependent FDH by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[16]

Materials:

  • Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Sodium formate solution (200 mM in phosphate buffer)

  • NAD⁺ solution (10 mM in phosphate buffer)

  • Purified FDH enzyme solution

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.

  • Prepare the reaction mixture in a cuvette by adding:

    • 800 µL of 100 mM potassium phosphate buffer, pH 7.5

    • 100 µL of 200 mM sodium formate solution

    • 100 µL of 10 mM NAD⁺ solution

  • Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

  • Record the baseline absorbance for 1-2 minutes.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the FDH enzyme solution to the cuvette and mix quickly.

  • Continuously monitor the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

  • The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Purification of Recombinant His-tagged this compound

This protocol outlines a general procedure for the purification of a recombinant FDH with a polyhistidine tag (His-tag) expressed in E. coli using immobilized metal affinity chromatography (IMAC).[13][17]

Materials:

  • E. coli cell pellet expressing His-tagged FDH

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA or other IMAC resin

  • Chromatography column

  • Sonicator or French press

  • Centrifuge

Procedure:

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or using a French press on ice.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble His-tagged FDH.

  • IMAC Chromatography:

    • Equilibrate the IMAC column with lysis buffer.

    • Load the cleared cell lysate onto the column.

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged FDH from the column using elution buffer.

    • Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Buffer Exchange and Storage:

    • Pool the fractions containing the purified FDH.

    • Perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

    • Determine the protein concentration and assess purity by SDS-PAGE.

    • Store the purified enzyme at -80°C.

Signaling and Logical Pathways

Formate-Dependent Hydrogen Production Pathway

In some microorganisms, this compound is a key component of the formate hydrogen lyase (FHL) complex, which couples formate oxidation to the production of molecular hydrogen.[18][19]

FHL_Pathway Formate Formate FDH This compound (FDH-H) Formate->FDH CO2 CO₂ FDH->CO2 Electrons 2e⁻ FDH->Electrons Hydrogenase Hydrogenase 3 (Hyd-3) Electrons->Hydrogenase Protons_in 2H⁺ Protons_in->Hydrogenase Hydrogen H₂ Hydrogenase->Hydrogen

Formate-dependent hydrogen production via the FHL complex.
Electron Transfer Pathway in Respiratory Chain

In some bacteria, this compound is part of a respiratory electron transport chain, where it donates electrons to other carriers, ultimately leading to the reduction of a terminal electron acceptor and the generation of a proton motive force.[20][21]

Respiratory_Chain Formate Formate FDH Formate Dehydrogenase Formate->FDH Oxidation FeS [Fe-S] Clusters FDH->FeS e⁻ Quinone Quinone Pool FeS->Quinone e⁻ Cytochrome Cytochrome Complex Quinone->Cytochrome e⁻ Acceptor Terminal Electron Acceptor (e.g., O₂, NO₃⁻) Cytochrome->Acceptor e⁻

Electron transfer from formate in a respiratory chain.
Logical Workflow for Site-Directed Mutagenesis to Alter Cofactor Specificity

Engineering NAD⁺-dependent FDHs to utilize NADP⁺ is a common goal in biocatalysis. This workflow outlines the logical steps involved in this process.[8][22]

Mutagenesis_Workflow Start Start: NAD⁺-specific FDH Analysis Structural Analysis of Cofactor Binding Site Start->Analysis Target_Selection Identify Key Residues for Cofactor Discrimination Analysis->Target_Selection Mutagenesis Site-Directed Mutagenesis of Target Residues Target_Selection->Mutagenesis Expression Expression of Mutant FDH Variants Mutagenesis->Expression Screening Screening for NADP⁺ -dependent Activity Expression->Screening Characterization Kinetic Characterization of Promising Mutants Screening->Characterization End End: NADP⁺-specific FDH Characterization->End

Workflow for engineering cofactor specificity in FDH.

Conclusion

Formate dehydrogenases represent a versatile and important class of enzymes with significant potential in various biotechnological and industrial applications. A thorough understanding of their classification, catalytic mechanisms, and the availability of robust experimental protocols are essential for harnessing their full potential. This guide provides a foundational resource for researchers and professionals working with these fascinating enzymes, from fundamental studies to their application in drug development and green chemistry.

References

Formate Dehydrogenase in Anaerobic Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenase (FDH) is a pivotal enzyme in the anaerobic metabolism of a diverse range of organisms, from bacteria and archaea to yeast. It catalyzes the reversible oxidation of formate to carbon dioxide, playing a crucial role in energy conservation, carbon fixation, and redox balancing under anaerobic conditions.[1][2] In anaerobic respiration, formate serves as a significant electron donor, funneling electrons into various respiratory chains that utilize alternative electron acceptors such as nitrate (B79036), sulfate, or carbon dioxide itself.[3][4] The versatility and central role of FDH in anaerobic metabolic pathways make it a compelling subject for research and a potential target for drug development, particularly in the context of pathogenic microorganisms that thrive in anaerobic environments.

This in-depth technical guide provides a comprehensive overview of formate dehydrogenase in anaerobic metabolism, focusing on its core functions, diverse types, and regulatory mechanisms. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to understand and investigate this critical enzyme.

I. Core Concepts: Function and Diversity of this compound

Formate dehydrogenases are a broad class of enzymes that catalyze the two-electron oxidation of formate.[5]

Reaction: HCOO⁻ ⇌ CO₂ + H⁺ + 2e⁻

The electrons liberated from this reaction are transferred to a variety of electron acceptors, a process that is fundamental to energy generation in many anaerobic microorganisms.[1][2]

A. Classification of Formate Dehydrogenases

Formate dehydrogenases can be broadly categorized into two main classes based on their metal content and the nature of their electron acceptor.[6]

  • Metal-Independent Formate Dehydrogenases: These enzymes are typically NAD⁺-dependent and are found in some bacteria and yeast.[7] They belong to the superfamily of D-specific 2-hydroxy acid dehydrogenases and do not contain complex metal centers.[7][8]

  • Metal-Dependent Formate Dehydrogenases: Predominantly found in prokaryotes, these enzymes are crucial for anaerobic respiration. They are often complex iron-sulfur molybdoenzymes or tungstoenzymes.[3][5] These enzymes are characterized by the presence of a molybdenum or tungsten cofactor at their active site and are often sensitive to oxygen.[6]

B. Role in Anaerobic Respiration

In anaerobic environments, formate is a key substrate for various respiratory processes:

  • Nitrate Respiration: In organisms like Escherichia coli, this compound-N (FDH-N), encoded by the fdnGHI operon, oxidizes formate and transfers electrons to the quinone pool, which in turn reduces nitrate to nitrite (B80452) via nitrate reductase.[9][10] This process contributes to the generation of a proton motive force for ATP synthesis.[9]

  • Sulfate Reduction: In sulfate-reducing bacteria (SRB), such as Desulfovibrio vulgaris, formate can serve as an electron donor for the reduction of sulfate.[4][11] The periplasmic this compound in these organisms plays a role in this electron transport chain.[4][12]

  • Methanogenesis: In many methanogenic archaea, formate is a primary substrate for methane (B114726) production.[13][14][15] this compound catalyzes the oxidation of formate to CO₂, with the resulting electrons being used to reduce CO₂ to methane through a series of enzymatic steps.[10][14]

II. Quantitative Data on this compound Activity

The kinetic properties of formate dehydrogenases vary depending on the organism, the specific isoenzyme, and the reaction conditions. The following tables summarize key quantitative data for several well-characterized formate dehydrogenases.

Enzyme SourceIsoenzymeSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp. (°C)Reference
Escherichia coliFDH-HFormate261.7 x 10⁵ min⁻¹ (turnover rate)--[5][13]
Benzyl Viologen1-5[5][13]
Ancylobacter aquaticusNAD-dependent FDHFormate2.49.56.350[16]
NAD⁺0.057[16]
Candida boidiniiNAD⁺-dependent FDHFormate3-10-7.0 (stability)-[8][17]
NAD⁺0.035-0.090[8]
Chaetomium thermophilumRecombinant FDHFormate--5.025[18]
HCO₃⁻--7.0-8.0[18]
Pea (Pisum sativum)NAD⁺-dependent FDHFormate----[19]

Note: "-" indicates data not specified in the cited sources. The Vmax for E. coli FDH-H is presented as a turnover rate.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

A. This compound Activity Assay (Spectrophotometric Method)

This protocol is a standard method for determining the activity of NAD⁺-dependent this compound by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[6][20]

1. Principle:

Formate + NAD⁺ --(this compound)--> CO₂ + NADH + H⁺

The rate of NADH production is directly proportional to the enzyme activity.

2. Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

  • Substrate Solution: 1.0 M Sodium Formate in deionized water (prepare fresh).

  • Cofactor Solution: 60 mM NAD⁺ in deionized water (prepare fresh).

  • Enzyme Solution: A solution of purified or crude this compound diluted in cold 1X Assay Buffer to a concentration that gives a linear rate of absorbance change.

3. Procedure:

  • Prepare a reaction mixture in a 1 cm path-length cuvette by adding:

    • 2.50 mL of 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 0.50 mL of 1.0 M Sodium Formate Solution

    • 0.10 mL of 60 mM NAD⁺ Solution

  • Mix by inversion and equilibrate the cuvette to the desired temperature (e.g., 37°C) in a thermostatted spectrophotometer.

  • Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme solution to the reaction mixture.

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 3-5 minutes.

  • Record the linear rate of absorbance change (ΔA₃₄₀/min).

  • A blank reaction without the enzyme or without the substrate should be run to correct for any background absorbance changes.

4. Calculation of Enzyme Activity:

One unit of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.

Activity (U/mL) = (ΔA₃₄₀/min) * (Total reaction volume in mL) / (ε * path length in cm * volume of enzyme in mL)

Where:

  • ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

B. Purification of Recombinant this compound from E. coli

This protocol describes a general workflow for the purification of a His-tagged recombinant this compound expressed in E. coli.

1. Cell Lysis and Clarification:

  • Harvest E. coli cells expressing the recombinant FDH by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

  • Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

2. Affinity Chromatography (IMAC):

  • Load the clarified supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

  • Wash the column with several column volumes of wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged FDH from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

3. Gel Filtration Chromatography (Size Exclusion):

  • Pool the fractions containing the eluted FDH and concentrate the protein solution if necessary.

  • Load the concentrated protein onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Elute the protein with the storage buffer and collect fractions. This step helps to remove any remaining impurities and aggregates.

  • Analyze the purity of the fractions by SDS-PAGE.

4. Protein Characterization and Storage:

  • Pool the pure fractions, determine the protein concentration, and perform activity assays to confirm the functionality of the purified enzyme.

  • Aliquot the purified enzyme and store at -80°C for long-term use.

IV. Signaling Pathways and Regulatory Networks

The expression of this compound genes is tightly regulated in response to environmental cues, particularly the availability of oxygen and alternative electron acceptors.

A. Regulation of this compound-N (fdnGHI) in E. coli

The fdnGHI operon, encoding the respiratory this compound-N, is induced under anaerobic conditions in the presence of nitrate.[2][9] This regulation is primarily mediated by two transcriptional regulators: FNR (Fumarate and Nitrate Reductase regulator) and NarL (Nitrate Reductase regulator).[1][2][21]

  • FNR: In the absence of oxygen, FNR binds to a specific site in the fdnGHI promoter, activating transcription.[2][22][23]

  • NarL and NarP: In the presence of nitrate, the sensor kinase NarX or NarQ phosphorylates the response regulators NarL and NarP. Phosphorylated NarL binds to the fdnGHI promoter and further enhances its expression.[9][22][24] NarP can also bind but acts as a weaker activator or even an antagonist depending on the nitrate concentration.[9][22]

fdnGHI_regulation Anaerobiosis Anaerobiosis FNR FNR Anaerobiosis->FNR activates Nitrate Nitrate NarX_NarQ NarX/NarQ (Sensor Kinase) Nitrate->NarX_NarQ senses fdnGHI_promoter fdnGHI Promoter FNR->fdnGHI_promoter binds and activates NarL_NarP NarL/NarP (Response Regulator) NarX_NarQ->NarL_NarP phosphorylates NarL_NarP->fdnGHI_promoter binds and activates fdnGHI_operon fdnGHI Operon fdnGHI_promoter->fdnGHI_operon initiates transcription FDH_N This compound-N fdnGHI_operon->FDH_N translates to fdhF_regulation Anaerobiosis Anaerobiosis FHLA FHLA (Transcriptional Activator) Anaerobiosis->FHLA required for activity Formate Formate Formate->FHLA activates Nitrate Nitrate NarL NarL Nitrate->NarL activates fdhF_promoter fdhF Promoter FHLA->fdhF_promoter binds and activates NarL->fdhF_promoter binds and represses fdhF_gene fdhF Gene fdhF_promoter->fdhF_gene initiates transcription FDH_H This compound-H fdhF_gene->FDH_H translates to activity_assay_workflow start Start sample_prep Sample Preparation (e.g., cell lysate, purified enzyme) start->sample_prep reagent_prep Reagent Preparation (Buffer, Substrate, Cofactor) start->reagent_prep reaction_setup Reaction Setup in Cuvette sample_prep->reaction_setup reagent_prep->reaction_setup spectrophotometer Spectrophotometric Measurement (Monitor A340 nm) reaction_setup->spectrophotometer data_analysis Data Analysis (Calculate ΔA/min) spectrophotometer->data_analysis activity_calc Calculate Enzyme Activity (U/mL) data_analysis->activity_calc end End activity_calc->end nitrate_respiration_pathway cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Formate Formate FDH_N Formate Dehydrogenase-N Formate->FDH_N donates electrons Quinone_pool Quinone Pool FDH_N->Quinone_pool reduces CO2 CO2 FDH_N->CO2 produces H_plus_out H+ FDH_N->H_plus_out translocates Nitrate_Reductase Nitrate Reductase Quinone_pool->Nitrate_Reductase donates electrons Nitrite Nitrite Nitrate_Reductase->Nitrite produces H_plus_in H+ Nitrate_Reductase->H_plus_in consumes Nitrate Nitrate Nitrate->Nitrate_Reductase is reduced by ATP_Synthase ATP Synthase H_plus_out->ATP_Synthase drives ATP ATP ATP_Synthase->ATP synthesizes

References

A Deep Dive into Formate Dehydrogenases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Formate (B1220265) dehydrogenases (FDHs) are a critical class of enzymes that catalyze the reversible oxidation of formate to carbon dioxide. These enzymes are broadly classified into two major categories: metal-dependent and metal-independent. This distinction is fundamental to their structure, catalytic mechanism, and physiological roles. This technical guide provides an in-depth exploration of both types of formate dehydrogenases, tailored for researchers, scientists, and drug development professionals. It offers a comparative analysis of their kinetic properties, detailed experimental protocols for their characterization, and visual representations of their catalytic pathways to facilitate a comprehensive understanding of these vital enzymes.

Introduction

Formate dehydrogenases (FDHs) play a pivotal role in the metabolism of one-carbon compounds across various organisms.[1][2] They are integral to diverse metabolic pathways, including the energy generation from formate oxidation and the reduction of carbon dioxide.[3] The fundamental division between metal-dependent and metal-independent FDHs dictates their evolutionary origins, structural complexities, and catalytic efficiencies.

  • Metal-Dependent Formate Dehydrogenases: Predominantly found in prokaryotes, these enzymes are characterized by the presence of a molybdenum (Mo) or tungsten (W) cofactor at their active site.[1][2][4] They exhibit high catalytic efficiencies and are often involved in anaerobic respiration.[2][3]

  • Metal-Independent Formate Dehydrogenases: These enzymes, found in both prokaryotes and eukaryotes, do not require a metal cofactor for their activity.[1][5] They typically utilize NAD+ as an electron acceptor and are involved in pathways such as methanol (B129727) metabolism.[2][5]

This guide will systematically dissect the core differences between these two classes of enzymes, providing the necessary technical details for their study and potential application.

Comparative Analysis of Kinetic Parameters

The kinetic properties of formate dehydrogenases vary significantly between the metal-dependent and metal-independent classes, and even among enzymes from different organisms within the same class. A summary of key kinetic parameters is presented below to facilitate a direct comparison.

Table 1: Kinetic Parameters of Metal-Dependent Formate Dehydrogenases
Enzyme SourceMetal CofactorSubstrateK_m (mM)V_max (U/mg)k_cat (s⁻¹)Optimal pHOptimal Temp. (°C)
Escherichia coli (FDH-H)Mo-SeCysFormate26-1.7 x 10⁵ (min⁻¹)--
Desulfovibrio gigasMoFormate~1.5-~300--
Desulfovibrio vulgarisWFormate~2.0-~250--
Rhodobacter capsulatusMoFormate-----
Cupriavidus necatorMoCO₂-----
Acetobacterium woodiiWCO₂-----

Note: Kinetic parameters can vary based on the electron acceptor used in the assay.

Table 2: Kinetic Parameters of Metal-Independent Formate Dehydrogenases
Enzyme SourceSubstrateK_m (Formate) (mM)K_m (NAD⁺) (mM)k_cat (s⁻¹)Optimal pHOptimal Temp. (°C)
Candida boidiniiFormate2.5 - 8.50.032 - 0.15 - 107.525
Pseudomonas sp. 101Formate~5~0.05~8--
Thiobacillus sp. KNK65MAFormate-----
Myceliophthora thermophilaFormate-----
Chaetomium thermophilumFormate-----

Catalytic Mechanisms

The catalytic mechanisms of metal-dependent and metal-independent formate dehydrogenases are fundamentally different, reflecting their distinct active site compositions.

Metal-Dependent Formate Dehydrogenase

The catalytic cycle of metal-dependent FDH involves the direct participation of the molybdenum or tungsten cofactor.[2][6] The metal center cycles between the +VI and +IV oxidation states during catalysis.[7] The proposed mechanism involves the binding of formate to the metal center, followed by a hydride transfer to a sulfido ligand or directly to the metal, leading to the release of CO₂.[2][8] The electrons are then transferred through a series of iron-sulfur clusters to the terminal electron acceptor.[2][9]

Metal_Dependent_FDH_Mechanism E_ox Enzyme (M(VI)) E_formate Enzyme-Formate Complex E_ox->E_formate E_red Reduced Enzyme (M(IV)) + CO2 E_formate->E_red Hydride Transfer CO2 CO2 E_red->CO2 Release Acceptor_red Reduced Acceptor E_red->Acceptor_red Electron Transfer via Fe-S clusters E_reox Enzyme (M(VI)) Formate Formate Formate->E_ox Binds to active site Acceptor_ox Oxidized Acceptor Acceptor_ox->E_reox Re-oxidation

Catalytic cycle of a metal-dependent this compound.
Metal-Independent this compound

In contrast, the mechanism of metal-independent FDH is a direct hydride transfer from the formate molecule to the C4 position of the nicotinamide (B372718) ring of NAD⁺.[5][10] This reaction is stereospecific and does not involve any metal cofactors or intermediate electron carriers within the enzyme.[5]

Metal_Independent_FDH_Mechanism E Enzyme E_NAD Enzyme-NAD+ Complex E->E_NAD E_NAD_Formate Ternary Complex (Enzyme-NAD+-Formate) E_NAD->E_NAD_Formate E_NADH_CO2 Enzyme-NADH-CO2 Complex E_NAD_Formate->E_NADH_CO2 Direct Hydride Transfer E_NADH Enzyme-NADH Complex E_NADH_CO2->E_NADH CO2 CO2 E_NADH_CO2->CO2 Release E_NADH->E NADH NADH E_NADH->NADH Release NAD NAD+ NAD->E Formate Formate Formate->E_NAD Activity_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Formate, NAD+) start->prep_reagents prep_rxn_mix Prepare Reaction Mixture in Cuvette prep_reagents->prep_rxn_mix equilibrate Equilibrate to Assay Temperature prep_rxn_mix->equilibrate add_enzyme Add Enzyme Solution & Mix equilibrate->add_enzyme monitor_abs Monitor Absorbance at 340 nm add_enzyme->monitor_abs calc_rate Calculate Rate (ΔA340/min) monitor_abs->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity end End calc_activity->end Protein_Purification_Workflow start Start cell_lysis Cell Lysis start->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification sample_loading Sample Loading clarification->sample_loading column_equilibration Ni-NTA Column Equilibration column_equilibration->sample_loading washing Washing Step sample_loading->washing elution Elution of His-tagged FDH washing->elution analysis Fraction Analysis (Purity & Activity) elution->analysis buffer_exchange Buffer Exchange (Optional) analysis->buffer_exchange end Pure Protein buffer_exchange->end ICP_MS_Workflow start Start sample_prep Sample Preparation (Protein Quantification) start->sample_prep acid_digestion Acid Digestion of Protein sample_prep->acid_digestion dilution Dilution of Digested Sample acid_digestion->dilution icp_ms_analysis ICP-MS Analysis dilution->icp_ms_analysis instrument_calib Instrument Calibration (Metal Standards) instrument_calib->icp_ms_analysis data_analysis Data Analysis icp_ms_analysis->data_analysis stoichiometry Determine Metal:Protein Stoichiometry data_analysis->stoichiometry end End stoichiometry->end

References

The Central Role of Molybdenum in the Formate Dehydrogenase Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenases (FDHs) are a class of enzymes that catalyze the reversible oxidation of formate to carbon dioxide, playing a critical role in the global carbon cycle and holding significant potential for biotechnological applications such as CO2 capture and biofuel production.[1][2][3] The catalytic heart of many FDHs is a sophisticated active site featuring a molybdenum atom, the unique properties of which are central to the enzyme's function. This technical guide provides an in-depth exploration of the role of molybdenum in the formate dehydrogenase active site, detailing its coordination environment, catalytic mechanism, and the experimental methodologies used to elucidate its function.

The Molybdenum Cofactor and its Coordination Environment

The molybdenum in FDH is not present as a simple ion but is part of a complex known as the molybdenum cofactor (Moco). In most prokaryotic FDHs, this cofactor is further elaborated into a bis-molybdopterin guanine (B1146940) dinucleotide (bis-MGD) form.[4][5] The molybdenum ion is typically hexacoordinated, with the coordination sphere comprising:

  • Two pyranopterin dithiolene groups: These are provided by the two molybdopterin guanine dinucleotide molecules and are a hallmark of this enzyme family.[4][6][7]

  • A cysteine or selenocysteine (B57510) residue: The presence of either a sulfur (from cysteine) or a selenium (from selenocysteine) atom directly coordinated to the molybdenum is a key feature, with selenocysteine-containing enzymes often exhibiting higher catalytic efficiencies.[4][8][9]

  • A terminal sulfido, hydroxo, or oxo ligand: The nature of this sixth ligand is a subject of ongoing research and may vary depending on the enzyme's redox state and source organism.[10][11] A short molybdenum-sulfur bond with a length of approximately 2.17 Å has been observed in the oxidized state of the Rhodobacter capsulatus enzyme.[12]

In the second coordination sphere, highly conserved arginine and histidine residues play crucial roles in substrate binding and catalysis.[5][13] The arginine residue is thought to interact with the carboxylate group of formate, while the histidine may be involved in proton transfer.[5][13]

Quantitative Data on the Molybdenum Active Site

The following tables summarize key quantitative data related to the molybdenum active site in various formate dehydrogenases, providing a basis for comparison and deeper understanding of the enzyme's function.

Enzyme SourceParameterValueReference(s)
Cupriavidus necatorMo(VI/V) Redox PotentialAssigned from EPR signals[5][6][14]
Cupriavidus necatorMo(V/IV) Redox PotentialAssigned from EPR signals[5][6][14]
Escherichia coli (EcFDH-H)Mo(VI)=S / Mo(IV)–SH CoupleE1 = -0.365 V vs SHE[15]
Escherichia coli (EcFDH-H)Mo(V) / Mo(IV) CoupleE2 = -0.656 V vs SHE[15]
Rhodobacter capsulatusMo=S bond length (oxidized)~2.17 Å[12]

Table 1: Physicochemical Properties of the Molybdenum Center. This table presents redox potentials and a key bond length for the molybdenum center in formate dehydrogenases from different species.

Enzyme SourceSubstratekcat (s⁻¹)Km (mM)Reference(s)
Escherichia coli (EcFDH-H)Formate0.5 (relative to k₀)0.8[15]
Escherichia coli (EcFDH-H)CO₂5.13 (relative to k₀)2.5[15]
Rhodobacter capsulatusFormate2189 min⁻¹-[3]
Rhodobacter capsulatusCO₂89 min⁻¹-[3]
Cupriavidus necatorCO₂11 ± 0.4-[13]
Escherichia coli (K44R variant)Formate-58.61 ± 6.15[3]
Escherichia coli (Wild-type)Formate177.0 ± 10.71.85 ± 0.27[3]

Table 2: Kinetic Parameters for Formate Oxidation and CO₂ Reduction. This table summarizes the catalytic efficiency (kcat) and substrate affinity (Km) of formate dehydrogenases from various organisms for both the forward and reverse reactions.

Catalytic Mechanism: A Tale of Two Theories

The precise mechanism by which the molybdenum active site catalyzes the interconversion of formate and CO2 is a topic of active debate, with two primary competing theories: the hydride transfer mechanism and the oxygen atom transfer mechanism .

Hydride Transfer Mechanism

The more widely accepted mechanism proposes a direct hydride transfer from the C-H bond of formate to the molybdenum center.[12][16] In this model, the Mo(VI)=S species acts as the hydride acceptor, becoming reduced to a Mo(IV)-SH intermediate.[12] The resulting CO2 molecule is then released. The enzyme is subsequently re-oxidized to its initial Mo(VI) state through a series of intramolecular electron transfers to other redox centers within the enzyme, such as iron-sulfur clusters.[12][17] Evidence for this mechanism comes from kinetic isotope effect studies and EPR spectroscopy, which has detected a Mo(V) intermediate with a proton coupled to the molybdenum, consistent with a Mo-SH species.[16][18]

Oxygen Atom Transfer Mechanism

An alternative hypothesis suggests an oxygen atom transfer mechanism. In this scenario, a water molecule or hydroxide (B78521) ion first coordinates to the molybdenum center.[1] This is followed by a nucleophilic attack of the molybdenum-bound oxygen on the carbon atom of formate, leading to the formation of a bicarbonate intermediate.[1] Subsequent C-O bond cleavage releases CO2 and reduces the molybdenum center. While less favored, this mechanism draws parallels with other molybdenum enzymes that catalyze oxygen atom transfer reactions.[19]

Mandatory Visualizations

Hydride_Transfer_Mechanism MoVI_S Mo(VI)=S (Oxidized Enzyme) MoIV_SH Mo(IV)-SH (Reduced Intermediate) MoVI_S->MoIV_SH MoV_SH Mo(V)-SH MoIV_SH->MoV_SH + e⁻ CO2 CO₂ MoIV_SH->CO2 Release MoV_SH->MoVI_S + e⁻, - H⁺ Formate Formate (HCOO⁻) Formate->MoVI_S Hydride Transfer H_plus H⁺ e_minus1 e⁻ e_minus2 e⁻

Caption: Proposed Hydride Transfer Mechanism in this compound.

Molybdenum_Coordination_Sphere Mo Mo S_MGD1 S Mo->S_MGD1 S_MGD2 S Mo->S_MGD2 S_MGD3 S Mo->S_MGD3 S_MGD4 S Mo->S_MGD4 S_Cys S/Se (Cys/Sec) Mo->S_Cys S_terminal S/O (Sulfido/Oxo) Mo->S_terminal MGD1 MGD 1 S_MGD1->MGD1 S_MGD2->MGD1 MGD2 MGD 2 S_MGD3->MGD2 S_MGD4->MGD2

References

An In-Depth Technical Guide to the Mechanism of Tungsten-Containing Formate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tungsten-containing formate (B1220265) dehydrogenases (W-FDHs) are a fascinating class of enzymes that catalyze the reversible two-electron oxidation of formate to carbon dioxide. These enzymes are predominantly found in anaerobic microorganisms and play a crucial role in their energy metabolism. Notably, some W-FDHs exhibit high efficiency in the reverse reaction, the reduction of CO2 to formate, a process of significant interest for carbon capture and biofuel production. This technical guide provides a comprehensive overview of the core mechanism of W-FDHs, detailing the intricate structure of the active site, the catalytic cycle, and the key experimental methodologies used for their characterization. Quantitative data from various studies are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this important enzyme family.

The Catalytic Core: Structure and Cofactors

The catalytic activity of W-FDHs is centered around a sophisticated active site containing a tungsten atom coordinated by a unique set of cofactors. This intricate arrangement is essential for the enzyme's ability to facilitate the challenging chemistry of formate oxidation and CO2 reduction.

The Tungsten Center

At the heart of the active site lies a single tungsten atom. Unlike the more common molybdenum-containing enzymes, W-FDHs utilize this heavier element, which influences the redox properties of the active site. The tungsten is coordinated by two molecules of a modified pterin (B48896) cofactor called molybdopterin guanine (B1146940) dinucleotide (MGD). These MGD cofactors grasp the tungsten atom through their dithiolene sulfur atoms.

The First Coordination Sphere

The coordination sphere of the tungsten atom is completed by a sulfur-containing ligand from the protein backbone, which can be either a cysteine or a selenocysteine (B57510) residue, and a terminal sulfido ligand. The presence of selenocysteine in some W-FDHs is associated with higher catalytic activity. The terminal sulfido ligand is now understood to be essential for catalysis.

Electron Transfer Relay: Iron-Sulfur Clusters

In addition to the tungsten center, W-FDHs contain one or more iron-sulfur clusters, typically of the [4Fe-4S] type. These clusters are not directly involved in the catalytic conversion of formate but serve as an intramolecular electron transfer pathway, shuttling electrons between the tungsten active site and the enzyme's physiological electron acceptor or donor.

Quantitative Data Summary

The following tables summarize key quantitative data for several well-characterized tungsten-containing formate dehydrogenases.

Table 1: Metal and Cofactor Content of Selected Tungsten-Containing Formate Dehydrogenases

Enzyme SourceSubunit CompositionTungsten (atoms/molecule)Iron (atoms/molecule)Molybdopterin Guanine Dinucleotide (molecules/molecule)Other CofactorsReference(s)
Desulfovibrio gigasα (92 kDa), β (29 kDa)0.9 ± 0.17 ± 11.3 ± 0.1Two [4Fe-4S] clusters
Methylobacterium extorquens AM1α (107 kDa), β (61 kDa)~1.8~5Not explicitly quantifiedFMN, Iron-sulfur clusters
Desulfovibrio vulgaris HildenboroughFdhAB (dimeric)~0.5 (co-purified with Mo)Not specifiedNot specifiedIron-sulfur clusters

Table 2: Kinetic Parameters of Selected Tungsten-Containing Formate Dehydrogenases

Enzyme Sourcekcat (s⁻¹)Km (formate) (µM)Electron AcceptorReference(s)
Desulfovibrio gigasNot specifiedNot specifiedBenzyl (B1604629) Viologen
Desulfovibrio vulgaris Hildenborough (FdhAB)36841Not specified
Moorella thermoacetica (FDH-2)2700 (formate oxidation)10Benzyl Viologen
Moorella thermoacetica (FDH-2)900 (CO2 reduction)Not applicableMethyl Viologen
Cupriavidus necator (Mo-containing for comparison)11 (CO2 reduction)2700 (for CO2)NADH

The Catalytic Mechanism: A Hydride Transfer Pathway

The prevailing mechanism for formate oxidation by W-FDHs is a direct hydride transfer from the formate molecule to the tungsten center. This process involves a two-electron redox change in the tungsten atom, cycling between the W(VI) and W(IV) oxidation states.

Catalytic_Cycle E_WVI Enzyme-W(VI)=S (Oxidized) E_WVI_Formate Enzyme-W(VI)=S Formate Complex E_WVI->E_WVI_Formate Formate binds E_WIV_SH_CO2 Enzyme-W(IV)-SH CO2 Complex E_WVI_Formate->E_WIV_SH_CO2 Hydride transfer to W, CO2 formed E_WIV_SH Enzyme-W(IV)-SH (Reduced) E_WIV_SH->E_WVI 2e- transfer to Fe-S clusters, Proton released E_WIV_SH_CO2->E_WIV_SH CO2 released

Caption: Proposed catalytic cycle of tungsten-containing formate dehydrogenase.

The catalytic cycle can be broken down into the following key steps:

  • Substrate Binding: Formate binds to the active site in proximity to the W(VI) center.

  • Hydride Transfer: The C-H bond of formate is cleaved, and a hydride ion (H-) is transferred directly to the sulfido ligand of the W(VI) center, reducing it to W(IV)-SH. This concerted step results in the formation of CO2.

  • Product Release: The CO2 molecule is released from the active site.

  • Electron Transfer and Regeneration: The two electrons from the now-reduced W(IV) center are transferred via the intramoleculer [4Fe-4S] clusters to the physiological electron acceptor. A proton is released, regenerating the oxidized W(VI)=S state of the enzyme, ready for another catalytic cycle.

Experimental Protocols

The characterization of W-FDHs relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Enzyme Purification

The purification of W-FDHs is critical for their characterization. The following is a general protocol based on the purification of W-FDH from Desulfovibrio gigas.

  • Cell Lysis: Harvest bacterial cells by centrifugation and resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6). Lyse the cells by sonication or using a French press.

  • Ultracentrifugation: Remove cell debris and membranes by ultracentrifugation at approximately 100,000 x g for 1 hour.

  • Anion Exchange Chromatography: Load the soluble fraction onto an anion exchange column (e.g., Q-Sepharose) equilibrated with the lysis buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M).

  • Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of approximately 1 M, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing gradient of ammonium sulfate.

  • Size Exclusion Chromatography: As a final polishing step, apply the concentrated active fractions to a size exclusion chromatography column (e.g., Superdex 200) to separate proteins based on their molecular size.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assay

The activity of W-FDH is typically measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.

  • Reaction Mixture: In an anaerobic cuvette, prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate buffer, pH 7.6

    • 2 mM Benzyl Viologen

    • 1 mM DTT (to maintain a reducing environment)

  • Enzyme Addition: Add a small amount of purified W-FDH to the reaction mixture and incubate for a few minutes to ensure the enzyme is active.

  • Initiation of Reaction: Start the reaction by adding a saturating concentration of sodium formate (e.g., 20 mM).

  • Spectrophotometric Monitoring: Monitor the reduction of benzyl viologen by measuring the increase in absorbance at 555 nm (ε = 7,400 M⁻¹cm⁻¹).

  • Calculation of Activity: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of benzyl viologen per minute under the specified conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying the paramagnetic centers in W-FDHs, namely the W(V) intermediate and the reduced [4Fe-4S] clusters.

  • Sample Preparation: Prepare enzyme samples (typically > 50 µM) in a suitable buffer in an EPR tube. To observe the W(V) signal, the enzyme is typically reduced by adding an excess of sodium formate or a chemical reductant like sodium dithionite (B78146) under anaerobic conditions.

  • Instrumentation and Data Collection:

    • Freeze the sample in liquid nitrogen.

    • Collect EPR spectra at cryogenic temperatures (e.g., 10-77 K) using an X-band EPR spectrometer.

    • Typical parameters include a microwave frequency of ~9.5 GHz, a microwave power of ~1-20 mW, and a modulation amplitude of ~0.1-1 mT.

  • Data Analysis: The resulting EPR spectrum provides information on the g-values and hyperfine couplings of the paramagnetic species, which can be used to characterize the electronic structure of the W(V) center and its interaction with nearby nuclei. The signals from the [4Fe-4S] clusters can also be identified and characterized.

X-ray Crystallography

X-ray crystallography provides a high-resolution three-dimensional structure of the enzyme, offering invaluable insights into the architecture of the active site and the overall protein fold.

  • Crystallization:

    • Concentrate the purified W-FDH to a high concentration (e.g., 10-20 mg/mL).

    • Screen for crystallization conditions using the hanging-drop or sitting-drop vapor diffusion method with various precipitants, buffers, and salts.

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. Data is typically collected over a rotation range of 180-360 degrees.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using molecular replacement, using the structure of a homologous protein as a search model.

    • Build and refine the atomic model of the W-FDH against the experimental data using crystallographic software.

Experimental and Logical Workflows

The characterization of a novel tungsten-containing this compound typically follows a structured workflow.

Experimental_Workflow cluster_Purification Enzyme Purification cluster_Characterization Biochemical and Biophysical Characterization cluster_Analysis Data Analysis and Interpretation Cell_Culture Cell Culture and Harvest Lysis Cell Lysis Cell_Culture->Lysis Centrifugation Ultracentrifugation Lysis->Centrifugation Chromatography Chromatography Steps Centrifugation->Chromatography Purity Purity Assessment (SDS-PAGE) Chromatography->Purity Activity_Assay Activity Assay Purity->Activity_Assay Metal_Analysis Metal and Cofactor Analysis Purity->Metal_Analysis EPR EPR Spectroscopy Purity->EPR Crystallography X-ray Crystallography Purity->Crystallography Kinetics Kinetic Parameter Determination Activity_Assay->Kinetics Mechanism_Proposal Mechanistic Proposal Kinetics->Mechanism_Proposal EPR->Mechanism_Proposal Structure_Model 3D Structure Model Crystallography->Structure_Model Structure_Model->Mechanism_Proposal

Caption: A typical experimental workflow for the characterization of a W-FDH.

Conclusion

Tungsten-containing formate dehydrogenases are remarkable biocatalysts with a complex and elegant mechanism. Their active site, featuring a tungsten-bis-MGD cofactor, is finely tuned to catalyze the reversible oxidation of formate. The proposed hydride transfer mechanism is supported by a wealth of spectroscopic and structural data. The detailed experimental protocols provided in this guide offer a roadmap for researchers seeking to investigate these enzymes further. A continued exploration of W-FDHs not only deepens our fundamental understanding of metalloenzyme catalysis but also holds immense promise for the development of novel biotechnological applications in carbon capture and sustainable chemical synthesis.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Formate (B1220265) Dehydrogenase Gene Clusters in Escherichia coli

Abstract

Formate metabolism is a central pillar of anaerobic bioenergetics in Escherichia coli. The oxidation of formate to carbon dioxide is catalyzed by a group of complex metalloenzymes known as formate dehydrogenases (FDHs). These enzymes are critical for both anaerobic respiration, where formate serves as a potent electron donor, and for managing redox balance during fermentation. E. coli possesses three distinct FDH isoenzymes, each encoded by a separate gene cluster (fdnGHI, fdoGHI, and fdhF) and subject to a sophisticated web of transcriptional regulation tailored to specific environmental conditions. This guide provides a detailed examination of these gene clusters, their protein products, the intricate regulatory networks that control their expression, and the experimental methodologies used for their study.

Introduction to Formate Dehydrogenase Systems in E. coli

Escherichia coli utilizes three primary this compound enzyme systems, each with a distinct physiological role, cellular location, and regulatory profile.[1][2] These enzymes are molybdo-selenoproteins, meaning they require both a molybdenum cofactor (Moco) and the rare amino acid selenocysteine (B57510) for catalytic activity.[2][3] Their maturation is a complex process involving numerous accessory proteins for cofactor biosynthesis and insertion.[4]

  • This compound-N (FDH-N): Encoded by the fdnGHI operon, this is the primary FDH active during anaerobic respiration with nitrate (B79036).[1]

  • This compound-O (FDH-O): Encoded by the fdoGHI operon, this isoenzyme is synthesized under aerobic conditions and is thought to play a role in the transition to anaerobiosis.[1][5]

  • This compound-H (FDH-H): Encoded by the fdhF gene, this enzyme is the FDH component of the formate hydrogenlyase (FHL) complex, which disproportionates formate into H₂ and CO₂ during fermentation.[6][7]

The differential expression of these enzymes allows E. coli to efficiently utilize formate as an electron donor for various terminal electron acceptors or to dispose of it as a fermentation byproduct.[1][8]

The Core Gene Clusters and Their Products

The genetic architecture of each FDH system dictates its structure and function.

The Nitrate-Inducible fdnGHI Operon (FDH-N)

The fdnGHI operon, located at 32 minutes on the E. coli chromosome, encodes the three subunits of the membrane-bound FDH-N complex, which funnels electrons from formate into the nitrate respiratory chain.[1][3]

  • fdnG : Encodes the large catalytic subunit (FdnG), which contains the molybdenum cofactor and a selenocysteine residue at its active site. An in-frame UGA codon specifies the incorporation of selenocysteine.[3]

  • fdnH : Encodes a protein (FdnH) containing multiple iron-sulfur clusters, which are essential for electron transfer.[3]

  • fdnI : Encodes a membrane-integral cytochrome b subunit (FdnI), which anchors the complex and facilitates electron transfer to the quinone pool.[3]

The Aerobically Expressed fdoGHI Operon (FDH-O)

Located at 88 minutes on the chromosome, the fdoGHI locus encodes the FDH-O enzyme, which is structurally and immunologically related to FDH-N.[1] It is synthesized at relatively low levels and is proposed to couple with the NarZ nitrate reductase, potentially providing a rapid response pathway when the cell transitions from aerobic to anaerobic nitrate-respiring conditions.[1][5]

The fdhF Gene and the Formate Hydrogenlyase (FHL) Complex

The fdhF gene, at 92 minutes on the chromosome, encodes the 80-kDa selenopolypeptide FDH-H.[1] This enzyme is a core component of the large, membrane-associated FHL complex.[6][7] In this complex, FDH-H oxidizes formate in the cytoplasm, and the resulting electrons are transferred through a series of iron-sulfur proteins (encoded by the hyc operon) to a [NiFe] hydrogenase (Hydrogenase-3), which reduces protons to molecular hydrogen.[6][9]

Regulation of this compound Gene Expression

The expression of the FDH gene clusters is tightly controlled by a multi-layered regulatory network that responds to oxygen availability, the presence of alternative electron acceptors (nitrate), and the concentration of formate itself.

  • Anaerobic Regulation (FNR): In the absence of oxygen, the global transcriptional regulator FNR (Fumarate and Nitrate Reduction) becomes active and is required for the anaerobic induction of both the fdnGHI and fdhF operons.[10][11]

  • Nitrate Regulation (NarL/NarP): The NarL and NarP proteins are response regulators of the NarX/NarQ two-component systems, which sense nitrate and nitrite.[12]

    • Phosphorylated NarL is a strong transcriptional activator of the fdnGHI operon, ensuring that FDH-N is produced when its substrate (formate) and terminal electron acceptor (nitrate) are both available.[1][10]

    • Conversely, high nitrate concentrations lead to NarL-mediated repression of the fdhF gene, preventing the wasteful breakdown of formate to H₂ when a more energetically favorable electron acceptor is present.[1]

    • NarP can act as an antagonist to NarL at the fdnGHI promoter under low-nitrate conditions.[1][13]

  • Formate Regulation (FhlA): The fdhF gene is part of the formate regulon. Its transcription is activated by the FhlA (Formate Hydrogenlyase Activator) protein, which is allosterically activated by binding formate.[14] This creates a direct feedback loop where the substrate induces the expression of the enzyme that consumes it.

The regulatory logic ensures that each FDH isoenzyme is synthesized only when it is physiologically required, optimizing energy conservation and metabolic flux.

FDH_Regulation Regulatory Network of fdnGHI and fdhF in E. coli Anaerobiosis Anaerobiosis (No O₂) FNR FNR (Active) Anaerobiosis->FNR Nitrate Nitrate (NO₃⁻) NarL NarL-P Nitrate->NarL Formate Formate (HCOO⁻) FhlA FhlA (Active) Formate->FhlA fdnGHI fdnGHI Operon (FDH-N Synthesis) FNR->fdnGHI + fdhF fdhF Gene (FDH-H Synthesis) FNR->fdhF + NarL->fdnGHI + NarL->fdhF FhlA->fdhF +

Caption: Regulation of fdnGHI and fdhF by key environmental signals and transcription factors.

Quantitative Data Summary

Gene expression studies using reporter fusions have quantified the regulatory effects on the fdnGHI and fdhF operons. The data highlight the complementary expression patterns of these two systems in response to nitrate.

Gene/OperonConditionFold Change in ExpressionReference(s)
fdnGHI-lacZAnaerobic, + intermediate/high nitrate (vs. no nitrate)~25-fold induction[1][15]
fdhF-lacZAnaerobic, + high nitrate (vs. no nitrate)~10-fold inhibition[1][15]
fdhF transcriptEngineered strain (ΔhycA, overexpressing fhlA)~6.5-fold increase[16]

Experimental Protocols

Studying FDH gene clusters involves a combination of genetic, molecular biology, and biochemical techniques. Below is a representative protocol for measuring FDH activity from E. coli cell lysates.

Protocol: Spectrophotometric Assay of this compound Activity

This protocol measures the activity of FDHs that use NAD⁺ as an electron acceptor, or it can be adapted for membrane-bound FDHs using artificial electron acceptors. This example focuses on a generic NAD⁺-dependent assay.

Principle: The enzyme catalyzes the oxidation of formate to CO₂, coupled with the reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[17][18]

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Sodium formate solution (1 M)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution (20 mM)

  • Cell lysate from E. coli grown under appropriate conditions (e.g., anaerobic with nitrate for FDH-N)

  • Spectrophotometer capable of reading at 340 nm with temperature control (37°C)

  • Cuvettes (1 cm path length)

Procedure:

  • Preparation of Reaction Mixture: In a 1.5 mL microfuge tube, prepare a master mix for the desired number of reactions. For a final reaction volume of 1 mL, combine:

    • 880 µL of 100 mM Potassium phosphate buffer (pH 7.0)

    • 50 µL of 1 M Sodium formate

    • 50 µL of 20 mM NAD⁺

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the sample holder to 37°C.

  • Assay Execution:

    • Pipette 980 µL of the reaction mixture into a cuvette and place it in the spectrophotometer.

    • Allow the mixture to incubate for 5 minutes to reach thermal equilibrium.

    • Blank the spectrophotometer using this reaction mixture.

    • To initiate the reaction, add 20 µL of the E. coli cell lysate to the cuvette. Mix quickly but gently by pipetting or with a cuvette stirrer.

    • Immediately start recording the absorbance at 340 nm continuously for 3-5 minutes.

  • Data Analysis:

    • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial, linear portion of the reaction curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min × Total Volume) / (ε × Path Length × Sample Volume) Where: 1 Unit (U) = 1 µmol of NADH produced per minute.

  • Control: Run a parallel reaction without sodium formate to measure any background NAD⁺ reductase activity in the lysate. Subtract this rate from the formate-dependent rate.

Assay_Workflow Experimental Workflow for FDH Activity Assay A 1. Prepare Reagents (Buffer, Formate, NAD⁺) C 3. Set up Reaction Mix (Buffer + NAD⁺ + Formate) A->C B 2. Prepare E. coli Lysate (From anaerobically grown cells) E 5. Initiate Reaction (Add cell lysate) B->E D 4. Equilibrate & Blank (37°C, A₃₄₀ nm) C->D D->E F 6. Monitor Absorbance (Record A₃₄₀ over time) E->F G 7. Calculate Activity (ΔA₃₄₀/min → U/mL) F->G

Caption: A stepwise workflow for the spectrophotometric measurement of this compound activity.

Conclusion and Implications

The this compound gene clusters of E. coli represent a paradigm of metabolic flexibility and sophisticated genetic regulation. A thorough understanding of the fdnGHI, fdoGHI, and fdhF systems is crucial for several fields. For metabolic engineers, these pathways are targets for enhancing the production of biofuels like hydrogen.[16] For drug development professionals, the FDH-N system, being a key component of anaerobic nitrate respiration, presents a potential target for developing novel antimicrobials against facultative anaerobic pathogens that rely on these pathways for survival and proliferation in anaerobic host environments, such as the gut. Continued research into the structure, function, and regulation of these complex enzymes will undoubtedly uncover new opportunities for biotechnology and therapeutic intervention.

References

A Deep Dive into the Formate Dehydrogenase Active Site: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenases (FDHs) are a diverse group of enzymes that catalyze the reversible oxidation of formate to carbon dioxide. This reaction is fundamental to various metabolic pathways, including C1 metabolism in methylotrophs and anaerobic respiration in prokaryotes.[1] The versatility and efficiency of FDHs have also made them attractive targets for biotechnological applications, such as CO2 capture and utilization, and as potential targets for novel antimicrobial agents.[2][3] This technical guide provides an in-depth analysis of the structural and functional characteristics of the FDH active site, with a focus on both metal-dependent and NAD+-dependent enzymes.

I. Classification and Diversity of Formate Dehydrogenases

Formate dehydrogenases can be broadly classified into two main categories based on their active site composition and the nature of their electron acceptor:

  • Metal-Dependent Formate Dehydrogenases: These enzymes contain a molybdenum (Mo) or tungsten (W) cofactor at their active site and are typically involved in anaerobic respiratory chains, transferring electrons to cytochromes, ferredoxins, or quinones.[1] They are members of the dimethylsulfoxide (DMSO) reductase family of molybdoenzymes.[4]

  • NAD+-Dependent Formate Dehydrogenases: This group of FDHs does not contain any metal ions or prosthetic groups. They belong to the superfamily of D-specific 2-hydroxy acid dehydrogenases and utilize NAD+ as a direct electron acceptor.[5]

II. Structural Analysis of the Metal-Dependent FDH Active Site

The active site of metal-dependent FDHs is a complex and highly conserved catalytic center. Its intricate architecture is essential for binding formate and facilitating the two-electron oxidation to carbon dioxide.

A. Core Components of the Active Site

The catalytic core of metal-dependent FDHs is characterized by the presence of a hexacoordinated metal ion, either molybdenum or tungsten, held in a distorted triangular prismatic geometry.[1] The coordination sphere of the metal is completed by several key ligands:

  • Bis-molybdopterin Guanine Dinucleotide (bis-MGD) Cofactor: Two dithiolene groups from two molybdopterin moieties act as ligands to the metal ion.[1][6] This cofactor is crucial for positioning the metal ion and modulating its redox potential.

  • Cysteine or Selenocysteine (B57510) Residue: A key amino acid residue, either cysteine (Cys) or selenocysteine (SeCys), directly coordinates to the metal ion.[1][7] The presence of selenocysteine is often associated with higher catalytic turnover rates but also increased oxygen sensitivity.[4][8]

  • Sulfido or Oxo Ligand: An inorganic sulfide (B99878) or, in some cases, an oxygen species completes the metal coordination sphere.[1] The sulfido ligand is considered essential for activity in many FDHs.[1]

Four structurally distinct types of active sites can be identified based on the metal ion and the coordinated amino acid: Mo-Cys, Mo-SeCys, W-Cys, and W-SeCys.[1]

B. The Second Coordination Sphere: Key Amino Acid Residues

Beyond the directly coordinating ligands, the active site is further shaped by a network of highly conserved amino acid residues in the second coordination sphere. These residues play critical roles in substrate binding, orientation, and catalysis.

  • Histidine: A conserved histidine residue is located in the active site pocket.[8][9] It is proposed to be involved in proton transfer during the catalytic cycle and to elevate the pKa of the active site cysteine.[7] In E. coli FDH-F, His141 is a key residue in the binding pocket.[1]

  • Arginine: A conserved arginine residue is also a key component of the active site.[8][9] It is believed to play a direct role in substrate binding and stabilization through hydrogen bonding interactions with the formate molecule.[7] In E. coli FDH-H, Arg333 is essential for accommodating the substrate.[6]

C. Electron Transfer Pathway

The two electrons generated from formate oxidation are transferred from the active site to the physiological electron acceptor via a series of iron-sulfur clusters.[1] A proximal [4Fe-4S] cluster is present in all metal-containing FDHs and serves as the initial electron acceptor from the Mo/W center.[8] From there, electrons are shuttled through other Fe-S clusters within the enzyme complex.[1]

III. Catalytic Mechanism of Metal-Dependent FDHs

The precise catalytic mechanism of metal-dependent FDHs is still a subject of active research, with several proposed models. The central theme involves the cycling of the metal center between the M(VI) and M(IV) oxidation states.[8][10]

Two prominent proposed mechanisms are:

  • Hydride Transfer Mechanism: This mechanism suggests that a hydride ion is abstracted from the formate molecule by the sulfido ligand coordinated to the metal ion.[1] The formate molecule remains in the substrate-binding pocket during this process.[1]

  • Oxygen Atom Transfer Mechanism: An alternative proposal involves the transfer of an oxygen atom from a water molecule to the formate substrate, forming a bicarbonate intermediate.[8] This is followed by a proton-coupled electron transfer or hydride transfer involving the sulfido ligand.[8]

The role of the Cys/SeCys ligand is also debated, with some proposals suggesting it becomes transiently unbound from the metal center upon substrate binding to deprotonate the formate.[1]

Catalytic_Cycle_Metal_FDH Proposed Catalytic Cycle of Metal-Dependent Formate Dehydrogenase M_VI M(VI)=S Formate_Binding Formate Binding M_VI->Formate_Binding HCOO- M_IV M(IV)-SH CO2_Release CO2 Release M_IV->CO2_Release CO2 Electron_Transfer 2e- Transfer to Fe-S M_IV->Electron_Transfer Formate_Binding->M_IV Hydride Transfer (or O-atom transfer) CO2_Release->M_VI Regeneration Electron_Transfer->M_VI Oxidation Catalytic_Mechanism_NAD_FDH Catalytic Mechanism of NAD+-Dependent this compound E Enzyme (FDH) E_NAD E-NAD+ E->E_NAD + NAD+ E_NAD_Formate E-NAD+-Formate (Ternary Complex) E_NAD->E_NAD_Formate + Formate E_NADH_CO2 E-NADH-CO2 E_NAD_Formate->E_NADH_CO2 Direct Hydride Transfer E_NADH E-NADH E_NADH_CO2->E_NADH - CO2 E_NADH->E - NADH Experimental_Workflow_Kinetics Experimental Workflow for Enzyme Kinetics Start Purified Enzyme Prepare_Assay Prepare Reaction Mixture (Buffer, Substrate, Cofactor) Start->Prepare_Assay Initiate_Reaction Initiate Reaction with Enzyme Prepare_Assay->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (Spectrophotometer) Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity Vary_Substrate Vary Substrate Concentration Calculate_Velocity->Vary_Substrate Vary_Substrate->Prepare_Assay Data_Analysis Fit Data to Michaelis-Menten Equation Vary_Substrate->Data_Analysis End Determine KM and kcat Data_Analysis->End

References

Formate Dehydrogenase in C1 Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenases (FDHs) are a diverse group of enzymes that catalyze the reversible two-electron oxidation of formate to carbon dioxide.[1][2] This reaction is a critical step in the C1 metabolism of a wide range of organisms, from bacteria and yeasts to plants.[3][4] In methylotrophic organisms, FDH is a key enzyme in the energy-generating pathway that allows them to grow on single-carbon compounds like methanol.[5] In other organisms, FDH plays a role in anaerobic respiration, carbon dioxide fixation, and detoxification of formate.[2][6]

FDHs are broadly classified into two main categories: NAD⁺-dependent, metal-independent enzymes and metal-dependent enzymes.[4] The NAD⁺-dependent FDHs are typically found in eukaryotes and some bacteria, and they utilize NAD⁺ as a cofactor for the direct transfer of a hydride ion from formate.[3] Metal-dependent FDHs, on the other hand, are commonly found in prokaryotes and contain a molybdenum or tungsten cofactor at their active site, often in complex with iron-sulfur clusters that facilitate electron transfer.[2]

The growing interest in sustainable energy and green chemistry has brought FDHs into the spotlight for their potential applications in carbon capture and utilization, as they can catalyze the reverse reaction of CO₂ reduction to formate.[4] Formate is a stable liquid that can be used as a hydrogen storage molecule or a C1 building block for the synthesis of value-added chemicals. This technical guide provides an in-depth overview of the core aspects of formate dehydrogenase in C1 metabolism, including its biochemical properties, regulation, and key experimental methodologies for its study.

Classification of Formate Dehydrogenases

Formate dehydrogenases can be broadly categorized based on their cofactor requirements and metal content. This classification reflects their distinct evolutionary origins, structural features, and roles in metabolism.

FDH_Classification cluster_nad NAD⁺-Dependent (Metal-Independent) cluster_metal Metal-Dependent FDH Formate Dehydrogenases NAD_FDH EC 1.17.1.9 (formerly EC 1.2.1.2) FDH->NAD_FDH Utilize NAD⁺ as an electron acceptor Metal_FDH Contain Molybdenum (Mo) or Tungsten (W) FDH->Metal_FDH Utilize metal cofactors for electron transfer NAD_FDH_Source Found in yeasts (e.g., Candida boidinii), fungi, plants, and some bacteria. NAD_FDH->NAD_FDH_Source Cytochrome_linked Cytochrome-linked (e.g., E. coli FDH-N, FDH-O) Metal_FDH->Cytochrome_linked Other_acceptors Other electron acceptors (e.g., Ferredoxin, F420) Metal_FDH->Other_acceptors Ecoli_FDH_Regulation cluster_signals Environmental Signals cluster_regulators Two-Component System cluster_genes FDH Operons Nitrate Nitrate (NO₃⁻) NarL NarL Nitrate->NarL Activates NarP NarP Nitrate->NarP Activates fdhF fdhF (FDH-H) Nitrate->fdhF Represses at high conc. Formate Formate (HCOO⁻) Formate->fdhF Induces fdnGHI fdnGHI (FDH-N) NarL->fdnGHI Strongly Activates NarP->fdnGHI Weakly Activates NarP->fdnGHI Antagonizes NarL activation at low nitrate FDH_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Biochemical Characterization Gene_Cloning Cloning of FDH gene into an expression vector Transformation Transformation into a suitable expression host (e.g., E. coli, P. pastoris) Gene_Cloning->Transformation Protein_Expression Induction of recombinant protein expression Transformation->Protein_Expression Cell_Lysis Cell lysis and preparation of crude cell extract Protein_Expression->Cell_Lysis Chromatography Purification by chromatography (e.g., Affinity, Ion-exchange) Cell_Lysis->Chromatography Purity_Check Assessment of purity (e.g., SDS-PAGE) Chromatography->Purity_Check Enzyme_Assay Enzyme activity assay Purity_Check->Enzyme_Assay Biophysical_Analysis Biophysical characterization (e.g., CD spectroscopy, Mass spectrometry) Purity_Check->Biophysical_Analysis Kinetic_Analysis Determination of kinetic parameters (Km, kcat) Enzyme_Assay->Kinetic_Analysis

References

Formate Dehydrogenase in Hydrogenotrophic Methanogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenase (FDH) is a pivotal enzyme in the metabolism of hydrogenotrophic methanogens, archaea that can produce methane (B114726) using hydrogen and carbon dioxide. Many of these organisms can also utilize formate as an alternative electron donor for methanogenesis, a capability conferred by FDH. This enzyme catalyzes the oxidation of formate to carbon dioxide, coupling this to the reduction of coenzyme F420, a crucial electron carrier in the methanogenic pathway.[1][2] This technical guide provides a comprehensive overview of the core aspects of formate dehydrogenase in these unique microorganisms, focusing on its biochemical properties, the experimental protocols used for its study, and the intricate regulatory networks that govern its expression.

Core Properties and Function

Formate dehydrogenases in hydrogenotrophic methanogens are typically complex metalloenzymes. The enzyme is generally composed of two subunits, an alpha (FdhA) and a beta (FdhB) subunit.[1][2] These enzymes are dependent on a molybdenum or tungsten cofactor and contain iron-sulfur clusters that are essential for electron transfer.[3] The catalytic cycle involves the oxidation of formate at the active site, followed by the transfer of electrons through the iron-sulfur clusters to the final electron acceptor, coenzyme F420.[4]

In organisms such as Methanococcus maripaludis, two distinct this compound isoenzymes, Fdh1 and Fdh2, have been identified.[1][2] While both contribute to growth on formate, Fdh1 appears to be the primary enzyme under formate-replete conditions.[5] Mutants lacking both fdhA genes are unable to grow on formate as the sole methanogenic substrate, highlighting the essentiality of this enzyme for formate utilization.[1][2]

Quantitative Data on this compound Activity

The kinetic properties of this compound have been characterized in several hydrogenotrophic methanogens. The following tables summarize key quantitative data for the enzyme from Methanococcus maripaludis and Methanobacterium formicicum.

ParameterValueOrganismConditionsReference
Specific Activity (F420 reduction) 10.11 µmol mg⁻¹ min⁻¹Methanococcus maripaludis (Vhu-Fdh1-Hdr complex)Purified protein complex[6]
Specific Activity (F420 reduction) 10.21 µmol mg⁻¹ min⁻¹Methanococcus maripaludis (Vhu-Fdh2-Hdr complex)Purified protein complex[6]
K_f for formate (H2 production) 3.6 ± 0.5 mMMethanococcus maripaludis (whole cells, formate-grown)Michaelis-Menten kinetics[5]
V_f for formate (H2 production) 1.5 ± 0.1 U·mg⁻¹ (dry weight)Methanococcus maripaludis (whole cells, formate-grown)Michaelis-Menten kinetics[5]
K_f for formate (H2 production) 9 ± 1 mMMethanococcus maripaludis (whole cells, H2-grown)Sigmoidal kinetics[5]
V_f for formate (H2 production) 1.1 ± 0.2 U·mg⁻¹ (dry weight)Methanococcus maripaludis (whole cells, H2-grown)Sigmoidal kinetics[5]

Table 1: Kinetic Parameters of this compound from Methanococcus maripaludis

ParameterValueOrganismConditionsReference
Specific Activity (Coenzyme F420 reduction) 8.2 µmol min⁻¹ mg⁻¹Methanobacterium formicicumPurified enzyme[7]
Specific Activity (Methyl Viologen reduction) 50 µmol min⁻¹ mg⁻¹Methanobacterium formicicumPurified enzyme[7]
Apparent K_m for Coenzyme F420 6 µMMethanobacterium formicicumPurified enzyme[7]
Apparent K_m for FMN 13 µMMethanobacterium formicicumPurified enzyme[7]
Apparent K_m for FAD 25 µMMethanobacterium formicicumPurified enzyme[7]
Optimal pH 7.9Methanobacterium formicicumAssayed with coenzyme F420[7]
Optimal Temperature 55°CMethanobacterium formicicum[7]
Inhibition Constant (K_i) for Cyanide 6 µMMethanobacterium formicicumPurified enzyme[7]
Inhibition Constant (K_i) for Azide 39 µMMethanobacterium formicicumPurified enzyme[7]

Table 2: Biochemical Properties of this compound from Methanobacterium formicicum

Experimental Protocols

Purification of the Vhu-Fdh-Hdr Complex from Methanococcus maripaludis

This protocol describes the affinity purification of the protein complex containing this compound from M. maripaludis strains expressing a His-tagged version of the FdhA2 subunit. All steps are performed anoxically in an anaerobic chamber.

Materials:

  • M. maripaludis cell paste

  • Binding Buffer: 100 mM NaCl, 12.5 mM MgCl₂, 25 mM HEPES (pH 7.5), 10 mM imidazole (B134444), 0.5 mM dithionite, and 20 µM flavin adenine (B156593) dinucleotide (FAD)

  • Wash Buffer: Binding buffer with an increased imidazole concentration (e.g., 20-40 mM)

  • Elution Buffer: Binding buffer with a high concentration of imidazole (e.g., 250-500 mM)

  • Ni-NTA affinity resin

  • Sonicator

  • Centrifuge

Procedure:

  • Cell Lysis: Resuspend the frozen cell paste in Binding Buffer and thaw on ice. Lyse the cells by sonication.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., >10,000 x g) for 20-30 minutes to pellet cell debris.

  • Binding: Apply the clarified lysate to a column packed with Ni-NTA resin pre-equilibrated with Binding Buffer.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein complex with Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the presence and purity of the Vhu-Fdh-Hdr complex.

F420-Dependent this compound Activity Assay

This assay measures the activity of this compound by monitoring the reduction of coenzyme F420, which can be followed spectrophotometrically by the decrease in absorbance at 420 nm.

Materials:

  • Anaerobic cuvettes

  • Spectrophotometer

  • Purified enzyme or cell-free extract

  • Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Coenzyme F420 solution

  • Sodium formate solution

  • Extinction coefficient for F420 at 420 nm (e.g., 25.9 mM⁻¹ cm⁻¹)

Procedure:

  • Reaction Setup: In an anaerobic cuvette, prepare a reaction mixture containing the anaerobic buffer and a known concentration of coenzyme F420.

  • Initiation: Initiate the reaction by adding a specific amount of the enzyme preparation and sodium formate.

  • Measurement: Immediately monitor the decrease in absorbance at 420 nm over time.

  • Calculation of Activity: Calculate the rate of F420 reduction using the Beer-Lambert law and the extinction coefficient of F420. One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of F420 per minute under the specified conditions.

Signaling Pathways and Logical Relationships

The expression of this compound genes in hydrogenotrophic methanogens is tightly regulated in response to the availability of electron donors, primarily hydrogen and formate.

Formate_Dehydrogenase_Regulation H2 High H2 fdh1_operon fdh1 operon (fdhC, fdhA1, fdhB1) H2->fdh1_operon Repression fdh2_operon fdh2 operon (fdhA2, fdhB2) H2->fdh2_operon Repression Formate Formate Present Low_H2 Low H2 / Formate as sole e- donor Low_H2->fdh1_operon Induction Low_H2->fdh2_operon Induction Fdh1 Fdh1 protein fdh1_operon->Fdh1 Expression Fdh2 Fdh2 protein fdh2_operon->Fdh2 Expression

Caption: Regulation of fdh operons by H2 and formate.

In M. maripaludis, the transcription of both fdh1 and fdh2 gene clusters is primarily controlled by the presence of hydrogen, which acts as a repressor.[1][2] When hydrogen is scarce and formate is the primary electron donor, the expression of the fdh genes is induced.[1][2] This regulatory mechanism ensures that the energetically more favorable substrate, hydrogen, is utilized when available.

Metabolic_Pathway Formate Formate CO2 CO2 Formate->CO2 Oxidation Fdh This compound (Fdh) Formate->Fdh F420_ox Coenzyme F420 (oxidized) F420_red Coenzyme F420 (reduced) F420_ox->F420_red Reduction F420_ox->Fdh Methanogenesis Methanogenesis Pathway F420_red->Methanogenesis Electron Donor Fdh->CO2 Fdh->F420_red

Caption: Role of FDH in the methanogenesis pathway.

The reduced coenzyme F420 (F420H₂) generated by FDH serves as the electron donor for key reductive steps in the central pathway of methanogenesis, ultimately leading to the formation of methane.[1]

Experimental Workflow

A typical experimental workflow to characterize a novel this compound from a hydrogenotrophic methanogen would involve the following steps:

Experimental_Workflow cluster_0 In Silico Analysis cluster_1 Genetic Manipulation cluster_2 Biochemical Characterization cluster_3 Regulatory Studies Genome_Mining Genome Mining for fdh genes Sequence_Analysis Sequence and Phylogenetic Analysis Genome_Mining->Sequence_Analysis Gene_Knockout Gene Knockout Mutant Construction Sequence_Analysis->Gene_Knockout Reporter_Fusions Promoter-Reporter Fusions Sequence_Analysis->Reporter_Fusions Growth_Phenotyping Growth Phenotyping on Formate Gene_Knockout->Growth_Phenotyping Protein_Expression Protein Expression and Purification Growth_Phenotyping->Protein_Expression Enzyme_Assay Enzyme Activity Assays Protein_Expression->Enzyme_Assay Kinetic_Analysis Determination of Kinetic Parameters Enzyme_Assay->Kinetic_Analysis Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR, Microarray) Reporter_Fusions->Gene_Expression_Analysis

Caption: Experimental workflow for FDH characterization.

This workflow begins with the identification of putative fdh genes through genome mining, followed by genetic manipulation to assess their physiological role. Biochemical characterization of the purified enzyme provides insights into its catalytic properties, while regulatory studies elucidate the mechanisms controlling its expression.

Conclusion and Future Directions

This compound is a critical enzyme for the metabolic flexibility of many hydrogenotrophic methanogens. The presence of multiple, differentially regulated isoenzymes suggests a fine-tuned adaptation to fluctuating environmental conditions. While significant progress has been made in understanding the structure, function, and regulation of FDH, several areas warrant further investigation. The precise mechanisms of hydrogen sensing and the identity of the transcriptional regulators that mediate the repression of fdh genes remain to be fully elucidated. Furthermore, a detailed understanding of the interplay between the two FDH isoenzymes and their specific roles under different growth regimes will provide a more complete picture of formate metabolism in these important microorganisms. Such knowledge is not only fundamental to our understanding of microbial physiology and evolution but also holds potential for applications in biofuel production and biotechnology, where formate is a promising C1 feedstock.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamics of the Formate (B1220265) Dehydrogenase Reaction

Formate dehydrogenases (FDHs) are a diverse group of enzymes that catalyze the reversible oxidation of formate to carbon dioxide.[1][2][3] This reaction is fundamental to the metabolism of numerous organisms, playing critical roles in energy production, C1 metabolism, and cellular redox balance.[4][5][6] The enzymes are broadly classified into two main categories: metal-independent, NAD⁺-dependent enzymes (EC 1.2.1.2) and complex metalloenzymes containing molybdenum or tungsten cofactors.[1][7][8]

The core reaction, while seemingly simple, possesses a nuanced thermodynamic profile that is highly dependent on environmental conditions such as temperature, pH, and the concentrations of reactants and products. Understanding these thermodynamic principles is crucial for applications ranging from engineering microbes for CO₂ capture to developing novel enzyme inhibitors for therapeutic purposes.[9][10][11]

Core Thermodynamic Principles

The spontaneity and direction of the FDH-catalyzed reaction are governed by the change in Gibbs free energy (ΔG).[12] The overall reaction can be represented in several ways depending on the specific enzyme and the electron acceptor involved.

  • NAD⁺-Dependent Reaction: HCOO⁻ + NAD⁺ ⇌ CO₂ + NADH[4]

  • Proton Reduction (in some anaerobes): HCOO⁻ + H₂O ⇌ HCO₃⁻ + H₂[13][14]

The standard Gibbs free energy change (ΔG°') provides a baseline under standard conditions (298.15 K, 1 atm, 1 M concentrations, pH 7). However, the actual Gibbs free energy change (ΔG) under physiological or experimental conditions is more relevant and can be calculated using the Nernst equation, which accounts for the actual concentrations of reactants and products.[14]

Quantitative Thermodynamic and Kinetic Data

The thermodynamic favorability of the formate dehydrogenase reaction is delicately balanced. Under standard biological conditions, the oxidation of formate is often slightly endergonic, but this can be shifted by changes in temperature or reactant/product concentrations.

Table 1: Standard Gibbs Free Energy Changes (ΔG°') for FDH Reactions

Reaction ΔG°' (kJ/mol) Conditions & Notes Source(s)
HCOO⁻ + H₂O → HCO₃⁻ + H₂ +1.3 Standard conditions (25°C) [13][14]
HCOO⁻ + H₂O → HCO₃⁻ + H₂ -2.6 80°C [13][14]

| CO₂ + NADH → HCOO⁻ + NAD⁺ | +3.2 | Biological standard conditions (pH 7) |[15] |

Table 2: Experimentally Observed Gibbs Free Energy Changes (ΔG) in Thermococcus onnurineus

Condition Initial ΔG (kJ/mol) Final ΔG (kJ/mol) Key Observation Source(s)
Varying H₂ partial pressure Variable -1 to -3 Reaction proceeds until it reaches near thermodynamic equilibrium. [13][14][16]
Temperature increase (25°C to 80°C) Variable -1 to -3 Higher temperatures make the reaction more exergonic, allowing greater H₂ accumulation. [13]

| Varying formate concentration (60-1000 mM) | Variable | -2 to -3 | Higher initial formate concentrations drive the reaction further, producing higher H₂ partial pressures. |[13] |

Table 3: Selected Kinetic and Inhibition Constants for FDH Enzymes

Enzyme Source Substrate/Inhibitor Constant Value Conditions Source(s)
Rhodobacter capsulatus Formate k_cat 2189 min⁻¹ pH 9, Room Temp [8]
Rhodobacter capsulatus CO₂ k_cat 89 min⁻¹ pH 9, Room Temp [8]
Candida boidinii NAD⁺ K_d 92 ± 4 µM pH 7.5, 25°C [17]
Candida boidinii Azide (in E-NAD⁺ complex) K_d 43 ± 5 nM pH 7.5, 25°C [17]
E. coli FDH-H Azide K_I 75 or 88 µM pH 7, 23.5°C [18]

| D. desulfuricans | Azide | K_I | 33 µM (competitive) | Not specified |[18] |

Experimental Protocols

Determining the thermodynamic and kinetic parameters of the FDH reaction requires precise experimental methodologies.

Protocol 1: Thermodynamic Analysis of Formate-Dependent H₂ Production This protocol is adapted from studies on the hyperthermophilic archaeon Thermococcus onnurineus.[13]

  • Cell Culture and Suspension: Grow the organism under anaerobic conditions. Harvest cells and prepare a dense cell suspension in a suitable buffer.

  • Reaction Setup: Transfer the cell suspension to sealed vials with a defined headspace gas composition (e.g., N₂/CO₂). Add a known concentration of sodium formate to initiate the reaction.

  • Incubation: Incubate the vials at the desired temperature (e.g., 25°C to 80°C) with shaking.

  • Gas Phase Analysis: At various time points, withdraw samples from the headspace and analyze the H₂ partial pressure using a gas chromatograph.

  • Liquid Phase Analysis: Simultaneously, collect liquid samples. Determine bicarbonate concentration by measuring CO₂ released after acidification. Measure formate concentration using high-performance liquid chromatography (HPLC).[13]

  • Calculation: Use the measured concentrations and partial pressures in the Nernst equation to calculate the actual Gibbs free energy change (ΔG) at each time point.[14]

Protocol 2: Steady-State Kinetics of NAD⁺-Dependent FDH This method is commonly used for enzymes like the one from Candida boidinii.[17]

  • Enzyme and Reagent Preparation: Purify the FDH enzyme. Prepare stock solutions of NAD⁺ and sodium formate in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).

  • Assay Mixture: In a quartz cuvette, combine the buffer, a fixed concentration of one substrate (e.g., 200 mM formate), and varying concentrations of the other substrate (e.g., 0.02 to 12 mM NAD⁺).

  • Reaction Initiation and Monitoring: Equilibrate the mixture to the desired temperature (e.g., 25°C). Initiate the reaction by adding a small amount of enzyme (e.g., 0.2 µM final concentration).

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Parameter Calculation: Determine the initial reaction velocities from the linear phase of the absorbance curve. Fit the velocity data to the Michaelis-Menten equation to determine the kinetic parameters k_cat and K_M.[17]

Protocol 3: Isotope Labeling for Mechanistic Analysis This protocol, adapted from studies on Rhodobacter capsulatus FDH, helps identify the immediate product of the reaction.[19]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9) enriched with 10% H₂¹⁸O. Prepare solutions of ¹³C-labeled sodium formate and NAD⁺.

  • Reaction: Pre-incubate the FDH enzyme with the H₂¹⁸O-enriched buffer. Initiate the reaction by adding the enzyme to a sealed vial containing the ¹³C-formate and NAD⁺ in the enriched buffer.

  • Headspace Analysis: At specific time points (e.g., 10s, 40s, 1 min), withdraw a sample from the vial's headspace.

  • Mass Spectrometry: Analyze the headspace sample using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of CO₂ isotopomers, specifically [¹³C¹⁶O¹⁸O] versus [¹³C¹⁶O₂].

  • Interpretation: An initial enrichment of ¹⁸O in the product CO₂ provides evidence about the reaction mechanism, particularly whether water is involved in the initial catalytic step.[19]

Reaction Mechanisms and Visualizations

The catalytic mechanisms differ significantly between the two major classes of FDH. These differences have profound implications for their energetics and regulation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Cell Culture harvest Harvest & Suspend Cells start->harvest setup Setup Sealed Vials (Buffer, Headspace) harvest->setup initiate Initiate Reaction (Add Formate) setup->initiate incubate Incubate (Temp, Time) initiate->incubate gas Gas Phase Analysis (GC for H₂) incubate->gas liquid Liquid Phase Analysis (HPLC for Formate) incubate->liquid calc Calculate ΔG (Nernst Equation) gas->calc liquid->calc

Figure 1: Experimental workflow for thermodynamic analysis of formate oxidation.

NAD⁺-Dependent Mechanism: This mechanism involves a direct hydride transfer from the formate molecule to the C4 atom of the nicotinamide (B372718) ring of NAD⁺.[4] The reaction is relatively simple and does not involve acid-base catalysis stages, making it a model system for studying hydride transfer.[7][20]

NAD_FDH_Mechanism E FDH (Enzyme) E_HCOO E-Formate E->E_HCOO + HCOO⁻ E_NAD E-NAD⁺ E->E_NAD + NAD⁺ E_HCOO_NAD E-Formate-NAD⁺ (Ternary Complex) E_HCOO->E_HCOO_NAD + NAD⁺ E_NAD->E_HCOO_NAD + HCOO⁻ E_CO2_NADH E-CO₂-NADH (Product Complex) E_HCOO_NAD->E_CO2_NADH Hydride Transfer E_CO2_NADH->E - CO₂ - NADH HCOO Formate NAD NAD⁺ CO2 CO₂ NADH NADH

Figure 2: Simplified reaction cycle for a NAD⁺-dependent this compound.

Molybdenum/Tungsten-Dependent Mechanism: These complex enzymes catalyze the reversible reaction through their metal cofactor. A widely supported mechanism suggests that the formate substrate does not directly coordinate to the molybdenum atom. Instead, a sulfido or selenido ligand on the metal abstracts a hydride ion from formate.[1][21] This reduces the metal center (e.g., from Mo(VI) to Mo(IV)) and leads to the release of CO₂.[9][21]

Mo_FDH_Mechanism Mo6 Resting State (L)₂MoVI=S Mo6_HCOO Substrate Binding (Second Sphere) Mo6->Mo6_HCOO + HCOO⁻ Mo4 Reduced State (L)₂MoIV-SH Mo6_HCOO->Mo4 Hydride Transfer from Formate to Sulfido Mo6_regen Re-oxidized State Mo4->Mo6_regen - CO₂ Mo6_regen->Mo6 - 2e⁻, - H⁺ (To Electron Acceptor) HCOO Formate (HCOO⁻) CO2 Carbon Dioxide (CO₂) H Hydride (H⁻) Two_e 2e⁻, H⁺

Figure 3: Proposed catalytic cycle for a Molybdenum-containing this compound.

Metabolic and Signaling Context

FDH is a key node in C1 metabolism, particularly in methylotrophic and autotrophic organisms. In pathways like the Wood-Ljungdahl pathway, FDH can operate in the direction of CO₂ reduction to formate, which is then assimilated into central carbon metabolism via the tetrahydrofolate (THF) pathway.[22] This makes FDH a target for metabolic engineering efforts aimed at carbon fixation.

C1_Metabolism CO2 CO₂ Formate Formate CO2->Formate FDH Formyl_THF Formyl-THF Formate->Formyl_THF Formate-THF Ligase FDH Formate Dehydrogenase (FDH) Methenyl_THF Methenyl-THF Formyl_THF->Methenyl_THF Methylene_THF Methylene-THF Methenyl_THF->Methylene_THF Central_Metabolism Central Carbon Metabolism (e.g., Acetyl-CoA) Methylene_THF->Central_Metabolism

Figure 4: Role of FDH in linking CO₂ to the C1-Tetrahydrofolate (THF) pathway.

Implications for Research and Drug Development

A thorough understanding of FDH thermodynamics is essential for several advanced applications:

  • Biocatalysis and CO₂ Capture: The reversibility of the FDH reaction makes it a prime candidate for enzymatic CO₂ reduction to formate, a stable liquid hydrogen carrier.[9][10] Thermodynamic data helps in designing reaction conditions (e.g., high pressure, optimized temperature) to favor CO₂ reduction.

  • Drug Development: In pathogenic microorganisms, FDH can be crucial for energy metabolism.[7] Designing inhibitors that target the enzyme requires knowledge of the transition state and substrate binding energetics.[5][11] Thermodynamic analysis of inhibitor binding, for instance using Isothermal Titration Calorimetry (ITC), provides critical data for structure-activity relationship studies.

  • Metabolic Engineering: To engineer synthetic autotrophic pathways, the thermodynamic feasibility of each step is paramount. The slightly endergonic nature of CO₂ reduction by FDH means it must be coupled with a sufficiently exergonic process or driven by a high concentration of reduced cofactors (like NADH or reduced ferredoxin) to be effective in vivo.[22]

References

Methodological & Application

Application Notes and Protocols for Formate Dehydrogenase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the enzymatic activity of Formate (B1220265) Dehydrogenase (FDH) using a continuous spectrophotometric rate determination method. This assay is fundamental for characterizing enzyme kinetics, screening inhibitors, and assessing the efficiency of FDH in various biotechnological applications, including CO2 reduction and NADH regeneration.[1][2][3]

Principle of the Assay

The enzymatic activity of Formate Dehydrogenase (EC 1.2.1.2) is quantified by monitoring the reduction of β-Nicotinamide Adenine Dinucleotide (NAD+) to NADH.[1][4][5] In this reaction, FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH.[1][6] The formation of NADH is monitored by measuring the increase in absorbance at 340 nm, as NADH has a distinct absorbance peak at this wavelength while NAD+ does not. The rate of increase in absorbance is directly proportional to the FDH activity under the specified conditions.

The reaction is as follows:

Formate + NAD+ --(this compound)--> CO2 + NADH + H+

Experimental Protocols

This protocol is based on established spectrophotometric methods and can be adapted for kinetic studies.[4][5][6]

Materials and Reagents

ReagentStock ConcentrationStorageNotes
Sodium Phosphate (B84403) Buffer200 mM, pH 7.0 at 37°C4°CPrepare using monobasic sodium phosphate and adjust pH with 1 M NaOH.[4]
Potassium Phosphate Buffer100 mM, pH 7.6 at 37°C4°CPrepare by mixing monobasic and dibasic potassium phosphate solutions to the desired pH.[5]
Sodium Formate Solution200 mM or 1.0 M-20°CPrepare fresh in deionized water.[4][5]
β-Nicotinamide Adenine Dinucleotide (NAD+) Solution10.5 mM or 60 mM-20°CPrepare fresh in deionized water. Protect from light.[4][5]
This compound (FDH) Enzyme Solution0.25 - 0.90 unit/mL4°C (on ice)Prepare immediately before use in a suitable cold buffer or enzyme diluent.[4][5]
Deionized WaterRoom Temperature

Instrumentation

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes with a 1 cm light path

  • Thermostatically controlled cuvette holder or water bath (37°C)

  • Pipettes

  • pH meter

Detailed Assay Protocol (pH 7.0)

This protocol is adapted from a standard procedure for FDH activity determination.[4]

1. Reagent Preparation:

  • Reagent A (Buffer): 200 mM Sodium Phosphate Buffer, pH 7.0 at 37°C.[4]

  • Reagent B (Substrate 1): 200 mM Sodium Formate Solution.[4]

  • Reagent C (Substrate 2): 10.5 mM β-NAD+ Solution.[4]

  • Reagent D (Enzyme Diluent): Cold Reagent A.

  • Reagent E (Enzyme Solution): Immediately before use, prepare a solution containing 0.25 - 0.50 unit/mL of this compound in cold Reagent D.[4]

2. Assay Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.

  • Prepare the reaction mixture in a cuvette as described in the table below. Prepare a blank reaction without the enzyme solution to zero the spectrophotometer.

ReagentTest (mL)Blank (mL)
Deionized Water1.101.20
Reagent A (Buffer)0.750.75
Reagent B (Formate)0.750.75
Reagent C (NAD+)0.300.30
  • Mix the contents of the cuvette by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 0.10 mL of Reagent E (Enzyme Solution) to the test cuvette.

  • Immediately mix by inversion and start recording the absorbance at 340 nm for approximately 5 minutes.

  • Record the rate of increase in absorbance per minute (ΔA340nm/min) from the linear portion of the curve for both the test and blank samples.

  • The final assay concentrations in a 3.00 mL reaction mix will be 50 mM sodium phosphate, 50 mM formate, and 1.05 mM β-NAD+.[4]

Detailed Assay Protocol (pH 7.6)

This protocol provides an alternative with a slightly higher pH, which may be optimal for some FDH enzymes.[5]

1. Reagent Preparation:

  • Reagent A (Buffer): 100 mM Potassium Phosphate Buffer, pH 7.6 at 37°C.[5]

  • Reagent B (Substrate 1): 1.0 M Sodium Formate Solution.[5]

  • Reagent C (Substrate 2): 60 mM β-NAD+ Solution.[5]

  • Reagent D (Enzyme Solution): Immediately before use, prepare a solution containing 0.45 - 0.90 unit/mL of this compound in cold deionized water.[5]

2. Assay Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.

  • Prepare the reaction mixture in a cuvette as described in the table below. Prepare a blank reaction without the enzyme solution.

ReagentTest (mL)Blank (mL)
Reagent A (Buffer)2.502.50
Reagent B (Formate)0.500.50
Reagent C (NAD+)0.100.10
  • Mix by inversion and incubate at 37°C to reach thermal equilibrium.

  • Initiate the reaction by adding 0.10 mL of Reagent D (Enzyme Solution) to the test cuvette.

  • Mix immediately and record the increase in A340nm for about 5 minutes, ensuring to use the maximum linear rate for calculations.[5]

  • The final assay concentrations in a 3.20 mL reaction mix will be 78 mM potassium phosphate, 156 mM formate, and 1.9 mM β-NAD+.[5]

Data Presentation and Calculations

Calculation of Enzyme Activity:

One unit of this compound will oxidize 1.0 µmole of formate to CO2 per minute in the presence of NAD+ at the specified pH and temperature.[4][5]

The activity in units/mL of the enzyme solution can be calculated using the following formula:

Units/mL enzyme = (ΔA340nm/min Test - ΔA340nm/min Blank) * (Total Volume of Assay) / (ε * Light Path * Volume of Enzyme)

Where:

  • ΔA340nm/min is the rate of change in absorbance per minute.

  • Total Volume of Assay is the final volume in the cuvette (in mL).

  • ε (Molar Extinction Coefficient of NADH) is 6.22 mM⁻¹cm⁻¹.

  • Light Path is the width of the cuvette (typically 1 cm).

  • Volume of Enzyme is the volume of the enzyme solution added to the assay (in mL).

Summary of Assay Conditions

ParameterProtocol 1 (pH 7.0)Protocol 2 (pH 7.6)
pH 7.07.6
Temperature 37°C37°C
Wavelength 340 nm340 nm
Final Buffer Concentration 50 mM Sodium Phosphate[4]78 mM Potassium Phosphate[5]
Final Formate Concentration 50 mM[4]156 mM[5]
Final NAD+ Concentration 1.05 mM[4]1.9 mM[5]
Enzyme Concentration 0.025 - 0.050 unit/mL0.045 - 0.090 unit/mL

Visualizations

Formate_Dehydrogenase_Reaction Formate Formate FDH Formate Dehydrogenase Formate->FDH NAD NAD+ NAD->FDH CO2 CO2 FDH->CO2 NADH NADH FDH->NADH H H+ FDH->H

Caption: Enzymatic reaction catalyzed by this compound.

FDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Formate, NAD+) Enzyme Prepare Enzyme Dilution Reagents->Enzyme Mix Mix Reagents in Cuvette Enzyme->Mix Equilibrate Equilibrate to 37°C Mix->Equilibrate Initiate Initiate with Enzyme Equilibrate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Rate Calculate Rate (ΔA/min) Measure->Rate Activity Calculate Enzyme Activity Rate->Activity

Caption: Spectrophotometric assay workflow for FDH activity.

FDH_Kinetic_Mechanism E E E_NAD E-NAD+ E->E_NAD + NAD+ E_NAD_Formate E-NAD+-Formate E_NAD->E_NAD_Formate + Formate E_NADH_CO2 E-NADH-CO2 E_NAD_Formate->E_NADH_CO2 k_cat E_NADH E-NADH E_NADH_CO2->E_NADH - CO2 E_NADH->E - NADH

Caption: Ordered sequential kinetic mechanism of this compound.[7]

References

Application Notes: Spectrophotometric Assay for Formate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formate (B1220265) dehydrogenase (FDH; EC 1.2.1.2) is an enzyme that catalyzes the NAD+-dependent oxidation of formate to carbon dioxide.[1] This reaction is pivotal in the energy metabolism of methylotrophic microorganisms and plays a role in the stress response of plants.[1] The enzyme is highly specific for both formate and NAD+.[2] Due to the irreversibility of the reaction and its broad pH optimum, FDH is a valuable biocatalyst, particularly for the regeneration of NADH in various enzymatic synthesis processes.[1] A continuous spectrophotometric rate determination assay is a fundamental method for characterizing FDH activity, enabling the study of its kinetics and the screening of potential inhibitors.[3]

Principle of the Assay

The enzymatic activity of formate dehydrogenase is determined by monitoring the increase in absorbance at 340 nm. This increase is a direct result of the reduction of β-Nicotinamide Adenine Dinucleotide (NAD+) to NADH, which is coupled to the oxidation of formate to carbon dioxide.[3] The rate of NADH formation is directly proportional to the FDH activity under saturating substrate conditions. The reaction is as follows:

Formate + NAD+ ---(this compound)---> CO2 + NADH + H+[3]

Experimental Protocols

Method 1: Standard Assay Protocol

This protocol is adapted from a standard procedure for determining FDH activity.[3]

Materials and Reagents:

  • 200 mM Sodium Phosphate (B84403) Buffer, pH 7.0 at 37°C[3]

  • 200 mM Sodium Formate Solution[3]

  • 10.5 mM β-Nicotinamide Adenine Dinucleotide (β-NAD) Solution[3]

  • This compound Enzyme Solution (0.25 - 0.50 unit/ml)[3]

  • Deionized Water

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes with a 1 cm light path

  • Water bath or temperature-controlled cuvette holder at 37°C

Procedure:

  • Prepare the reaction mixture by pipetting the following reagents into a cuvette:

    • 1.10 ml Deionized Water

    • 0.75 ml 200 mM Sodium Phosphate Buffer (pH 7.0)

    • 0.75 ml 200 mM Sodium Formate Solution

  • Prepare a blank by pipetting the same reagents into a separate cuvette.

  • Add 0.30 ml of 10.5 mM β-NAD solution to both the test and blank cuvettes.

  • Mix the contents of the cuvettes by inversion and equilibrate to 37°C for 3-5 minutes.

  • Initiate the reaction by adding 0.10 ml of the this compound Enzyme Solution to the test cuvette. Add 0.10 ml of deionized water to the blank cuvette.

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for approximately 5 minutes.

  • Record the rate of change in absorbance per minute (ΔA340nm/min) from the maximum linear portion of the curve for both the test and blank samples.

Calculation of Enzyme Activity:

One unit of this compound is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of formate to CO2 per minute in the presence of NAD+ at pH 7.0 and 37°C.[3]

Method 2: Kinetic Studies Protocol

This protocol is designed for determining the kinetic parameters (Km and Vmax) of this compound.[4]

Materials and Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 7.5 at 25°C[4]

  • Stock solutions of Sodium Formate (e.g., 1 M)

  • Stock solutions of β-NAD+ (e.g., 100 mM)

  • This compound Enzyme Solution (e.g., 0.2 µM final concentration)[4]

  • Spectrophotometer with a temperature-controlled cell holder at 25°C

Procedure for Determination of Km for Formate:

  • Set up a series of reactions with varying concentrations of sodium formate (e.g., 1 mM to 215 mM) while keeping the NAD+ concentration constant and saturating (e.g., 10 mM).[4]

  • For each reaction, pipette the required volumes of 100 mM potassium phosphate buffer, NAD+ solution, and sodium formate solution into a cuvette.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding a fixed amount of this compound enzyme solution.

  • Monitor the increase in absorbance at 340 nm and determine the initial velocity (v₀) for each formate concentration.

  • Plot the initial velocities against the corresponding formate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax for formate.[4]

Procedure for Determination of Km for NAD+:

  • Set up a series of reactions with varying concentrations of NAD+ (e.g., 0.02 mM to 12 mM) while keeping the formate concentration constant and saturating (e.g., 200 mM).[4]

  • Follow the same procedure as for the determination of Km for formate.

  • Plot the initial velocities against the corresponding NAD+ concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax for NAD+.[4]

Data Presentation

Table 1: Kinetic Parameters of this compound from Candida boidinii

SubstrateKm (mM)kcat (s⁻¹)Assay Conditions
NAD+0.02 - 12Varies100 mM phosphate buffer, pH 7.5, 25°C, 200 mM formate[4]
Formate1 - 215Varies100 mM phosphate buffer, pH 7.5, 25°C, 10 mM NAD+[4]

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_buffer Prepare Phosphate Buffer mix_reagents Mix Buffer, Formate, and Water in Cuvette prep_buffer->mix_reagents prep_formate Prepare Sodium Formate Solution prep_formate->mix_reagents prep_nad Prepare NAD+ Solution add_nad Add NAD+ Solution prep_nad->add_nad prep_enzyme Prepare Enzyme Dilution initiate_reaction Initiate with Enzyme Solution prep_enzyme->initiate_reaction mix_reagents->add_nad equilibrate Equilibrate at 37°C add_nad->equilibrate equilibrate->initiate_reaction monitor_abs Monitor Absorbance at 340 nm initiate_reaction->monitor_abs calc_rate Calculate ΔA340nm/min monitor_abs->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

Caption: Experimental workflow for the spectrophotometric assay of this compound.

biochemical_pathway Formate Formate (HCOO⁻) FDH Formate Dehydrogenase Formate->FDH NAD NAD⁺ NAD->FDH CO2 Carbon Dioxide (CO₂) FDH->CO2 NADH NADH FDH->NADH H H⁺ FDH->H

Caption: Biochemical reaction catalyzed by NAD+-dependent this compound.

References

Purification of Recombinant Formate Dehydrogenase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenase (FDH) is a versatile enzyme that catalyzes the NAD⁺-dependent oxidation of formate to carbon dioxide.[1][2] This catalytic activity has significant applications in various biotechnological fields, including cofactor regeneration for enzymatic synthesis, CO₂ reduction, and as a component in biosensors. The production of highly pure and active recombinant FDH is crucial for these applications. This document provides detailed protocols for the purification of recombinant formate dehydrogenase, primarily expressed in Escherichia coli and Pichia pastoris, using common chromatography techniques.

Principles of Purification

The purification of recombinant FDH typically involves a multi-step chromatographic process to separate the target protein from host cell proteins and other contaminants. The choice and order of purification steps depend on the expression system, the presence of a purification tag, and the desired final purity. The most common strategies involve a combination of:

  • Affinity Chromatography (AC): This technique offers high selectivity. For FDH, pseudo-affinity ligands like Procion Red HE3B or affinity resins that mimic the NAD⁺ cofactor, such as Blue Sepharose, are often employed.[1][3] If the recombinant protein is expressed with an affinity tag (e.g., His₆-tag), immobilized metal affinity chromatography (IMAC) using resins like Ni-NTA is a highly effective initial capture step.[4]

  • Ion-Exchange Chromatography (IEX): This method separates proteins based on their net surface charge.[5] Depending on the buffer pH and the isoelectric point (pI) of the FDH variant, either anion-exchange (e.g., Q Sepharose) or cation-exchange chromatography can be used.[4][5]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their hydrodynamic radius.[6] It is often used as a final polishing step to remove aggregates and remaining contaminants, yielding a highly purified and homogenous protein preparation.[7]

Experimental Workflow for FDH Purification

The following diagram illustrates a general workflow for the purification of recombinant this compound.

FDH_Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing (Purification) cluster_analysis Analysis & QC Expression Recombinant FDH Expression (e.g., E. coli, P. pastoris) Harvest Cell Harvest & Lysis Expression->Harvest Clarification Clarification (Centrifugation/Filtration) Harvest->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA, Blue Sepharose) Clarification->Affinity Crude Extract IonExchange Ion-Exchange Chromatography (e.g., Q Sepharose) Affinity->IonExchange Partially Purified FDH SizeExclusion Size-Exclusion Chromatography (Polishing Step) IonExchange->SizeExclusion Purity Purity Analysis (SDS-PAGE) SizeExclusion->Purity Activity Activity Assay Purity->Activity Concentration Protein Concentration (A280, BCA) Activity->Concentration

Caption: General workflow for recombinant FDH purification.

Quantitative Data Summary

The following table summarizes typical results from a multi-step purification of recombinant FDH. Note that values can vary significantly based on the expression system, specific FDH variant, and precise experimental conditions.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Cell Lysate150030002.01001.0
Affinity Chromatography50255051.08525.5
Ion-Exchange Chromatography152100140.07070.0
Size-Exclusion Chromatography121800150.06075.0

Note: This is an example table compiled from typical purification outcomes. Actual results may vary.

Detailed Experimental Protocols

Protocol 1: Purification of His-tagged FDH from E. coli

This protocol describes a two-step process involving IMAC and IEX for purifying N-terminally His-tagged FDH (FDH-N) expressed in E. coli.

A. Cell Lysis and Clarification

  • Cell Harvest: Centrifuge the E. coli culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in Lysis Buffer.

  • Lysis: Lyse the cells using sonication or a high-pressure homogenizer on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble FDH.

B. Immobilized Metal Affinity Chromatography (IMAC)

  • Column Equilibration: Equilibrate a Ni-NTA column with 5 column volumes (CV) of IMAC Binding Buffer.

  • Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min.

  • Washing: Wash the column with 10 CV of IMAC Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound FDH with 5 CV of IMAC Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

C. Anion-Exchange Chromatography (IEX)

  • Buffer Exchange: Dilute the pooled fractions from the IMAC step two-fold with IEX Buffer A to reduce the imidazole (B134444) and salt concentration.[4]

  • Column Equilibration: Equilibrate a Q Sepharose Fast Flow column with 5 CV of IEX Buffer A.

  • Sample Loading: Load the diluted sample onto the equilibrated column.

  • Washing: Wash the column with 5 CV of IEX Buffer A.

  • Elution: Elute the FDH using a linear gradient of 0-100% IEX Buffer B over 20 CV. The protein is expected to elute at approximately 300 mM NaCl.[4]

  • Fraction Analysis: Analyze the collected fractions for purity using SDS-PAGE. Pool the purest fractions.

Buffers for Protocol 1:

  • Lysis Buffer: 50 mM sodium phosphate (B84403), pH 7.6, 300 mM NaCl, 10 mM imidazole.

  • IMAC Binding Buffer: 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 10 mM imidazole.

  • IMAC Wash Buffer: 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 20 mM imidazole.

  • IMAC Elution Buffer: 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 200 mM imidazole.[4]

  • IEX Buffer A: 20 mM Tris-HCl, pH 7.6.

  • IEX Buffer B: 20 mM Tris-HCl, pH 7.6, 1 M NaCl.

Protocol 2: Purification of FDH using Pseudo-Affinity Chromatography

This protocol is suitable for FDH without an affinity tag and utilizes a dye-ligand resin.

A. Cell Lysis and Clarification

  • Follow the steps for cell lysis and clarification as described in Protocol 1A. The lysis buffer should be adjusted to the binding conditions of the affinity column (e.g., 10 mM MES/NaOH, pH 6.0).[1]

B. Pseudo-Affinity Chromatography

  • Column Equilibration: Equilibrate a Blue Sepharose 6 Fast Flow column with 5 CV of Affinity Binding Buffer.[1]

  • Sample Loading: Load the clarified and filtered lysate onto the column.

  • Washing: Wash the column with 10 CV of Affinity Binding Buffer to remove unbound proteins.

  • Elution: Elute the bound FDH using a high salt concentration, for example, with Affinity Elution Buffer.

  • Buffer Exchange: Dialyze the purified enzyme against a suitable storage buffer (e.g., 100 mM potassium phosphate, pH 7.5).[1]

Buffers for Protocol 2:

  • Affinity Binding Buffer: 10 mM MES/NaOH, pH 6.0.[1]

  • Affinity Elution Buffer: 10 mM MES/NaOH, pH 6.0, containing 1.5 M KCl.

Quality Control and Analysis

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis should be performed at each stage of the purification to monitor the increase in purity of the FDH.[4]

Protein Concentration: The concentration of the purified protein can be determined by measuring the absorbance at 280 nm using the calculated extinction coefficient or by using a protein assay such as the BCA assay.[4]

Activity Assay: The enzymatic activity of FDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[1][7]

  • Reaction Mixture: 0.1 M potassium phosphate buffer (pH 7.5), 162 mM sodium formate, and 1.62 mM NAD⁺.[7]

  • Procedure: Initiate the reaction by adding a known amount of enzyme to the reaction mixture. Record the change in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).[1]

  • Calculation: One unit (U) of FDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Signaling Pathway and Catalytic Mechanism

FDH_Catalysis cluster_reactants Reactants cluster_products Products Formate Formate (HCOO⁻) FDH Formate Dehydrogenase (FDH) Formate->FDH NAD NAD⁺ NAD->FDH CO2 Carbon Dioxide (CO₂) FDH->CO2 Oxidation NADH NADH FDH->NADH Reduction H H⁺ FDH->H

Caption: Catalytic reaction of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the successful purification of recombinant this compound. The specific choice of resins and buffer conditions may require optimization depending on the properties of the specific FDH variant and the expression host. Following these guidelines will enable researchers to obtain high-purity, active FDH suitable for a wide range of research and industrial applications.

References

Application Notes and Protocols for the Immobilization of Formate Dehydrogenase on Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenase (FDH) is a valuable enzyme for various biotechnological applications, including CO2 reduction to formic acid, cofactor regeneration in enzymatic synthesis, and the development of biosensors. However, the practical application of free FDH is often limited by its poor stability and lack of reusability. Immobilization of FDH onto nanostructured materials, particularly nanoparticles, offers a promising solution to overcome these limitations. This document provides detailed application notes and protocols for the immobilization of formate dehydrogenase on various nanoparticles, enhancing its stability, reusability, and overall catalytic performance for research and drug development purposes.

Key Advantages of FDH Immobilization on Nanoparticles

Immobilizing FDH on nanoparticles provides several key advantages over using the enzyme in its free form:

  • Enhanced Stability: Immobilization can protect the enzyme from denaturation caused by changes in pH, temperature, and organic solvents.[1][2]

  • Increased Reusability: The immobilized enzyme can be easily recovered from the reaction mixture and reused for multiple cycles, reducing overall process costs.[1][2][3]

  • Improved Catalytic Activity: The large surface area of nanoparticles allows for high enzyme loading, and the nanoscale interactions can create a favorable microenvironment for enzyme function, sometimes leading to higher catalytic activity than the free enzyme.[1]

  • Reduced Product Inhibition: Immobilization can in some cases alleviate substrate or product inhibition, leading to higher reaction yields.

  • Facilitated Downstream Processing: Easy separation of the biocatalyst from the reaction products simplifies purification processes.

Experimental Protocols

This section provides detailed protocols for the immobilization of FDH on three common types of nanoparticles: magnetic nanoparticles (iron oxide), silica (B1680970) nanoparticles, and graphene oxide-based nanomaterials.

Protocol 1: Covalent Immobilization of FDH on Amine-Functionalized Magnetic Nanoparticles

This protocol describes the synthesis of iron oxide magnetic nanoparticles (MNPs), their surface functionalization with amino groups, and the subsequent covalent immobilization of FDH using glutaraldehyde (B144438) as a cross-linker.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol (B145695)

  • Glutaraldehyde (25% aqueous solution)

  • This compound (FDH) solution

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Sodium formate

  • NAD⁺

  • Deionized water

Procedure:

Step 1: Synthesis of Iron Oxide Magnetic Nanoparticles (Fe₃O₄)

  • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under nitrogen atmosphere with vigorous stirring.

  • Heat the solution to 80°C.

  • Add ammonium hydroxide solution dropwise until the pH reaches 10-11, resulting in the formation of a black precipitate.

  • Continue stirring for 1 hour at 80°C.

  • Cool the mixture to room temperature.

  • Separate the magnetic nanoparticles using an external magnet and wash them several times with deionized water until the supernatant is neutral.

  • Wash the nanoparticles with ethanol.

  • Dry the Fe₃O₄ nanoparticles under vacuum.

Step 2: Surface Functionalization with Amino Groups (APTES)

  • Disperse the synthesized Fe₃O₄ nanoparticles in ethanol.

  • Add APTES to the nanoparticle suspension.

  • Reflux the mixture for 12 hours with continuous stirring.

  • Cool the mixture to room temperature.

  • Separate the amine-functionalized magnetic nanoparticles (Fe₃O₄-NH₂) using an external magnet.

  • Wash the nanoparticles thoroughly with ethanol to remove unreacted APTES.

  • Dry the Fe₃O₄-NH₂ nanoparticles under vacuum.

Step 3: Activation with Glutaraldehyde

  • Disperse the Fe₃O₄-NH₂ nanoparticles in potassium phosphate buffer (50 mM, pH 7.0).

  • Add glutaraldehyde solution to a final concentration of 2.5% (v/v).

  • Incubate the mixture for 2-3 hours at room temperature with gentle shaking.[4]

  • Separate the activated nanoparticles with a magnet and wash them extensively with potassium phosphate buffer to remove excess glutaraldehyde.

Step 4: Covalent Immobilization of FDH

  • Resuspend the glutaraldehyde-activated nanoparticles in fresh potassium phosphate buffer.

  • Add the FDH solution to the nanoparticle suspension. The optimal enzyme-to-nanoparticle ratio should be determined empirically, but a starting point of a 1:3 (w/w) protein to nanoparticle ratio can be used.[4]

  • Incubate the mixture overnight at 4°C with gentle shaking.

  • Separate the FDH-immobilized magnetic nanoparticles (MNP-FDH) using an external magnet.

  • Wash the MNP-FDH several times with potassium phosphate buffer to remove any unbound enzyme.

  • Store the MNP-FDH in potassium phosphate buffer at 4°C.

Step 5: Characterization of Immobilized FDH

  • Enzyme Activity Assay: The activity of both free and immobilized FDH can be determined by monitoring the increase in absorbance at 340 nm due to the formation of NADH. The reaction mixture should contain potassium phosphate buffer, sodium formate, and NAD⁺. The reaction is initiated by adding the free or immobilized enzyme.

  • Immobilization Efficiency: Calculate the immobilization efficiency by measuring the amount of protein in the supernatant before and after the immobilization process using a standard protein assay (e.g., Bradford assay).

  • Kinetic Parameters: Determine the Michaelis-Menten constants (Km and Vmax) for both free and immobilized FDH by measuring the initial reaction rates at varying substrate (sodium formate) concentrations.[3]

  • Stability and Reusability: Assess the thermal and pH stability of the immobilized enzyme by incubating it at different temperatures and pH values and then measuring the residual activity. For reusability, the MNP-FDH is used in a reaction, recovered by a magnet, washed, and then reused in subsequent reaction cycles.

Protocol 2: Adsorption of FDH on Polyethylenimine-Grafted Graphene Oxide

This protocol details the preparation of polyethylenimine (PEI)-grafted graphene oxide (GO-PEI) and the subsequent immobilization of FDH via physical adsorption.

Materials:

  • Graphene oxide (GO)

  • Polyethylenimine (PEI)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound (FDH) solution

  • Phosphate buffer (pH 7.0)

  • Deionized water

Procedure:

Step 1: Preparation of Polyethylenimine-Grafted Graphene Oxide (GO-PEI)

  • Disperse GO in deionized water by sonication.

  • Activate the carboxyl groups on the GO surface by adding EDC and NHS and stirring for 2 hours at room temperature.

  • Add an aqueous solution of PEI to the activated GO suspension.

  • Stir the mixture for 24 hours at room temperature.

  • Centrifuge the mixture to collect the GO-PEI.

  • Wash the GO-PEI thoroughly with deionized water to remove unreacted PEI, EDC, and NHS.

  • Lyophilize the GO-PEI to obtain a powder.

Step 2: Immobilization of FDH on GO-PEI

  • Disperse the GO-PEI powder in phosphate buffer (pH 7.0).

  • Add the FDH solution to the GO-PEI suspension.

  • Incubate the mixture for a predetermined optimal time (e.g., 2 hours) at 4°C with gentle shaking.[5]

  • Centrifuge the suspension to separate the FDH-immobilized GO-PEI (GO-PEI-FDH).

  • Wash the GO-PEI-FDH with phosphate buffer to remove unbound enzyme.

  • Store the GO-PEI-FDH in phosphate buffer at 4°C.

Step 3: Characterization of Immobilized FDH

Follow the characterization steps outlined in Protocol 1 (Step 5) to determine enzyme activity, immobilization efficiency, kinetic parameters, and stability.

Protocol 3: One-Pot Immobilization of FDH on Silica Nanoparticles using Polydopamine Coating

This protocol describes a simple one-pot method for immobilizing FDH on silica nanoparticles (SiO₂) through the self-polymerization of dopamine (B1211576).[6]

Materials:

  • Silica nanoparticles (SiO₂)

  • Dopamine hydrochloride (DA)

  • Tris-HCl buffer (pH 8.5)

  • This compound (FDH) solution

  • Deionized water

Procedure:

Step 1: One-Pot Immobilization

  • Disperse the silica nanoparticles in Tris-HCl buffer (pH 8.5).

  • Add the FDH solution to the silica nanoparticle suspension.

  • Add dopamine hydrochloride to the mixture.

  • Stir the reaction mixture at room temperature for 3-4 hours. During this time, the dopamine will self-polymerize to form a polydopamine (PDA) layer on the silica nanoparticles, entrapping the FDH in the process.

  • Centrifuge the mixture to collect the FDH-immobilized silica nanoparticles (FDH/PDA-SiO₂).

  • Wash the FDH/PDA-SiO₂ nanoparticles several times with deionized water and then with a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Store the immobilized enzyme in buffer at 4°C.

Step 2: Characterization of Immobilized FDH

Perform the characterization as described in Protocol 1 (Step 5) to evaluate the properties of the immobilized FDH.

Data Presentation

The following tables summarize typical quantitative data obtained from the immobilization of FDH on various nanoparticles, providing a basis for comparison.

Table 1: Comparison of Kinetic Parameters for Free and Immobilized FDH

EnzymeSupport MaterialImmobilization MethodKm (mM)Vmax (U/mg)Reference
Free FDH--VariesVaries[3]
Immobilized FDHGraphene Oxide-PEIAdsorptionIncreasedDecreased[3]
Immobilized FDHSilica Nanoparticles-PDAEntrapmentIncreased-[6]
Immobilized FDHMagnetic NanoparticlesCovalent BondingMarginally AlteredMarginally Altered[4]

Note: The exact values for Km and Vmax can vary significantly depending on the specific enzyme source, nanoparticle characteristics, and experimental conditions.

Table 2: Stability and Reusability of Immobilized FDH

Immobilized SystemPropertyResultReference
GO-PEI-FDHReusabilityRetained 47.4% activity after 8 cycles[3][7]
FDH@HOF-101 electrodeReusabilityRemained at almost 85% after 10 cycles[5][8]
D533S/E684I@HOF-101Storage StabilityRetained ~80% activity after 30 days at 4°C[8]
FDH/PDA-SiO₂ReusabilityRetained 82.3% relative activity after 5 cycles[6]
Cellulase on MNPsStorage StabilityRetained 71.68% activity after 21 days[4]

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships in FDH immobilization.

experimental_workflow synthesis Nanoparticle Synthesis functionalization Surface Functionalization synthesis->functionalization e.g., APTES immobilization FDH Immobilization synthesis->immobilization Adsorption/ Entrapment activation Activation functionalization->activation e.g., Glutaraldehyde activation->immobilization Covalent Bonding characterization Characterization immobilization->characterization Activity, Stability, Kinetics

Caption: General workflow for the immobilization of this compound on nanoparticles.

covalent_immobilization_pathway MNP Magnetic Nanoparticle (Fe3O4) MNP_NH2 Amine-Functionalized MNP (MNP-NH2) MNP->MNP_NH2 APTES MNP_GA Glutaraldehyde-Activated MNP MNP_NH2->MNP_GA Glutaraldehyde Immobilized_FDH Immobilized FDH (MNP-N=CH-FDH) MNP_GA->Immobilized_FDH FDH Formate Dehydrogenase (FDH-NH2) FDH->Immobilized_FDH

Caption: Covalent immobilization of FDH on magnetic nanoparticles via glutaraldehyde cross-linking.

one_pot_immobilization start Mix in Tris Buffer (pH 8.5) polymerization Self-Polymerization of Dopamine & Enzyme Entrapment start->polymerization SiO2 Silica Nanoparticles SiO2->start FDH FDH FDH->start Dopamine Dopamine Dopamine->start final_product FDH/PDA-SiO2 polymerization->final_product

Caption: One-pot immobilization of FDH on silica nanoparticles using polydopamine.

Applications in Drug Development and Research

The development of robust and reusable FDH biocatalysts has significant implications for drug development and scientific research:

  • Cofactor Regeneration: Immobilized FDH can be integrated into multi-enzyme cascade reactions for the synthesis of chiral compounds and active pharmaceutical ingredients (APIs). It efficiently regenerates the expensive NADH cofactor, making the overall synthesis more economically viable.

  • CO₂ Utilization: In the context of green chemistry and sustainable manufacturing, immobilized FDH can be used for the conversion of CO₂ into formic acid, a valuable C1 building block for various chemical syntheses.[9][10]

  • Biosensor Development: FDH immobilized on electrode surfaces can be used to create sensitive and selective biosensors for the detection of formate. This has applications in clinical diagnostics and environmental monitoring.

  • Enzyme Mimics and Artificial Photosynthesis: Research into FDH immobilization contributes to the development of artificial photosynthetic systems and enzyme mimics for CO₂ reduction.[9][10]

Conclusion

The immobilization of this compound on nanoparticles is a powerful strategy to enhance its stability and reusability, thereby expanding its applicability in various fields, including drug development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively immobilize FDH and characterize the resulting nanobiocatalysts. The choice of nanoparticle support and immobilization method should be tailored to the specific application to achieve optimal performance.

References

Application Notes and Protocols: Formate Dehydrogenase for NADH Regeneration Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenase (FDH) is a valuable biocatalyst for the regeneration of the expensive nicotinamide (B372718) cofactor NADH from NAD⁺. This process is crucial for the economic feasibility of many redox biocatalytic reactions used in the synthesis of chiral compounds, fine chemicals, and pharmaceuticals.[1][2] NAD⁺-dependent formate dehydrogenases (EC 1.2.1.2) catalyze the oxidation of formate to carbon dioxide, coupled with the reduction of NAD⁺ to NADH.[1][3]

Reaction: HCOO⁻ + NAD⁺ → CO₂ + NADH

The key advantages of using FDH for NADH regeneration include the irreversible nature of the reaction, the wide pH optimum for its activity, and the fact that the byproduct, carbon dioxide, is gaseous and easily removed from the reaction mixture, simplifying downstream processing.[3][4] This application note provides detailed protocols for the characterization, immobilization, and application of formate dehydrogenase in NADH regeneration systems.

Enzyme Characteristics and Performance Data

The selection of a suitable this compound is critical for developing an efficient NADH regeneration system. Key performance indicators include specific activity, Michaelis-Menten constants (Km) for both formate and NAD⁺, and thermal and chemical stability. The following table summarizes kinetic parameters for FDH from various sources to facilitate enzyme selection.

Enzyme SourceSpecific Activity (U/mg)Km (formate) (mM)Km (NAD⁺) (mM)Optimal pHOptimal Temp (°C)Reference
Candida boidinii (recombinant)~5.54.80.086.5-7.545[1]
Pseudomonas sp. 101 (recombinant)~7.010.00.097.0-8.055[1]
Saccharomyces cerevisiae (recombinant)~1.27.50.077.040[1]
Mycobacterium vaccae N10~3.416.00.387.055[1]
Thiobacillus sp. KNK65MA1.22.50.047.040[5]
Chaetomium thermophilum10.511.20.117.560[6]

Experimental Protocols

Protocol 1: Standard this compound Activity Assay

This protocol describes a standard spectrophotometric assay to determine the activity of this compound by monitoring the increase in absorbance at 340 nm resulting from the formation of NADH.

Materials:

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sodium formate solution (1.0 M in sodium phosphate buffer, pH 7.0)

  • NAD⁺ solution (10 mM in deionized water)

  • This compound enzyme solution (appropriately diluted in cold sodium phosphate buffer)

  • Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a reaction mixture in a cuvette by adding:

    • 800 µL of 0.1 M sodium phosphate buffer (pH 7.0)

    • 100 µL of 1.0 M sodium formate solution

    • 100 µL of 10 mM NAD⁺ solution

  • Equilibrate the cuvette to the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding 10-50 µL of the diluted enzyme solution to the cuvette and mix gently by pipetting.

  • Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

  • One unit of FDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. The activity can be calculated using the following formula:

    Activity (U/mL) = (ΔA340 / min) / (ε * V_enzyme) * V_total * 1000

    Where:

    • ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

    • V_enzyme = volume of enzyme solution added (in mL)

    • V_total = total volume of the reaction mixture (in mL)

Protocol 2: Immobilization of this compound on Epoxy-Activated Resin

Immobilization can significantly improve the stability and reusability of FDH. This protocol describes a method for covalent immobilization on an epoxy-activated resin.

Materials:

  • Epoxy-activated resin (e.g., Sepalife® EMC)

  • This compound solution (in a suitable buffer)

  • Immobilization buffer (e.g., 1.0 M potassium phosphate buffer, pH 7.5)

  • Washing buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)

  • Shaking incubator or rotator

Procedure:

  • Wash the epoxy resin with the immobilization buffer to remove any preservatives. Use a resin to buffer ratio of 1:10 (w/v).

  • Prepare the FDH solution in the immobilization buffer. A typical protein loading is 10-50 mg of protein per gram of wet resin.

  • Mix the washed resin with the FDH solution in a sealed vessel.

  • Incubate the mixture with gentle shaking (e.g., 200 rpm) at room temperature for 18-24 hours.

  • After incubation, separate the immobilized enzyme from the supernatant by filtration or centrifugation.

  • Wash the immobilized FDH extensively with the washing buffer to remove any non-covalently bound enzyme.

  • Store the immobilized FDH at 4°C in a suitable buffer.

  • Determine the activity of the immobilized enzyme using the standard activity assay (Protocol 1), ensuring the suspension is well-mixed during the assay.

Protocol 3: FDH-Coupled Asymmetric Reduction of a Ketone to a Chiral Alcohol

This protocol demonstrates the application of FDH for NADH regeneration in a coupled reaction for the asymmetric synthesis of a chiral alcohol from a prochiral ketone using an alcohol dehydrogenase (ADH).

Materials:

  • Primary alcohol dehydrogenase (ADH) specific for the desired ketone reduction

  • This compound (free or immobilized)

  • Prochiral ketone substrate (e.g., acetophenone)

  • Sodium formate

  • NAD⁺

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral column)

Procedure:

  • In a reaction vessel, prepare the following reaction mixture:

    • Reaction buffer (to the final volume)

    • Prochiral ketone (e.g., 10-50 mM)

    • Sodium formate (e.g., 100-200 mM)

    • NAD⁺ (e.g., 0.5-1.0 mM)

    • Alcohol dehydrogenase (a predetermined activity, e.g., 10 U)

    • This compound (a predetermined activity, e.g., 20 U)

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle stirring.

  • Monitor the progress of the reaction by taking samples at regular intervals.

  • For each sample, stop the reaction (e.g., by adding a quenching agent or by extraction).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC or HPLC to determine the conversion of the ketone and the enantiomeric excess of the chiral alcohol product.

Protocol 4: Thermal and Chemical Stability Assay

This protocol outlines a method to assess the thermal and chemical stability of this compound.

Thermal Stability:

  • Prepare aliquots of the FDH solution in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0).

  • Incubate the aliquots at different temperatures (e.g., 40°C, 50°C, 60°C) for various time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, remove an aliquot and immediately place it on ice to stop denaturation.

  • Measure the residual activity of each aliquot using the standard FDH activity assay (Protocol 1).

  • Plot the residual activity as a percentage of the initial activity against the incubation time for each temperature.

  • The half-life (t₁/₂) of the enzyme at each temperature can be determined from this plot.

Chemical Stability:

  • Prepare a stock solution of the chemical agent to be tested (e.g., hydrogen peroxide, organic solvent).

  • Incubate the FDH solution with different concentrations of the chemical agent at a constant temperature (e.g., 25°C).

  • Take samples at various time points and measure the residual activity using the standard FDH activity assay.

  • Plot the residual activity against time to determine the inactivation rate.

Visualizations

FDH_Reaction_Mechanism cluster_enzyme Enzyme Formate Formate (HCOO⁻) FDH Formate Dehydrogenase Formate->FDH binds NAD NAD⁺ NAD->FDH binds CO2 Carbon Dioxide (CO₂) FDH->CO2 releases NADH NADH FDH->NADH releases

Caption: Catalytic cycle of this compound.

Coupled_Reaction_Workflow cluster_regeneration NADH Regeneration Cycle cluster_synthesis Primary Synthesis Reaction Formate Formate FDH Formate Dehydrogenase Formate->FDH CO2 CO₂ NAD NAD⁺ NAD->FDH NADH NADH NADH->NAD ADH Alcohol Dehydrogenase NADH->ADH FDH->CO2 FDH->NADH Ketone Prochiral Ketone Ketone->ADH Alcohol Chiral Alcohol ADH->NAD ADH->Alcohol

Caption: Workflow of a coupled reaction system.

References

Application Notes and Protocols for the Enzymatic Reduction of Carbon Dioxide to Formate using Formate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic reduction of carbon dioxide (CO2) into value-added chemicals presents a promising avenue for carbon capture and utilization (CCU). Formate (B1220265) dehydrogenase (FDH) is a key enzyme in this field, catalyzing the reversible reduction of CO2 to formate, a stable and versatile C1 building block.[1][2][3] This process typically utilizes the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor, which provides the necessary reducing equivalents.[1][4] The high cost of NADH necessitates the integration of a cofactor regeneration system for economically viable applications.[1][5][6]

These application notes provide an overview of the principles and methodologies for utilizing FDH in CO2 reduction, including detailed experimental protocols and a summary of key performance data from various systems.

Principle of the Reaction

Formate dehydrogenases catalyze the two-electron reduction of CO2 to formate (HCOO⁻). Most FDHs preferentially catalyze the reverse reaction, the oxidation of formate to CO2.[1] However, by providing a surplus of the reduced cofactor NADH and optimizing reaction conditions, the equilibrium can be shifted towards CO2 reduction.[1][7] The overall reaction is as follows:

CO₂ + NADH + H⁺ ⇌ HCOO⁻ + NAD⁺

A critical aspect of this process is the regeneration of NADH from its oxidized form, NAD⁺. This can be achieved through various enzymatic or electrochemical methods.[8][9][10][11] A common enzymatic approach involves a second dehydrogenase, such as glucose dehydrogenase or glycerol (B35011) dehydrogenase, which oxidizes a substrate (e.g., glucose, glycerol) to reduce NAD⁺ back to NADH.[8][9][10]

Key Considerations for Experimental Design

  • Enzyme Selection and Stability: FDHs can be metal-dependent or metal-independent and exhibit varying levels of activity and stability.[2][4] Enzyme immobilization on solid supports like metal-organic frameworks (MOFs) or natural zeolites can significantly enhance stability and reusability.[8][10][12][13]

  • Cofactor Regeneration: The choice of NADH regeneration system is crucial for sustained formate production.[1][5][6] Enzymatic systems offer high specificity, while electrochemical methods can provide a continuous supply of reducing power.[11]

  • CO2 Supply: The reactive species for most FDHs is dissolved CO2, not bicarbonate (HCO₃⁻).[14][15][16] Therefore, ensuring efficient CO2 delivery to the reaction mixture, for instance by bubbling CO2 gas, is important for maximizing the reaction rate.

  • Reaction Conditions: pH, temperature, and buffer composition can significantly impact enzyme activity and stability. Optimal conditions need to be determined for the specific FDH and regeneration system being used.[13]

  • Analytical Methods: Accurate quantification of formate production is essential for evaluating the efficiency of the system. Common methods include high-performance liquid chromatography (HPLC) and enzymatic assays. The consumption of NADH can also be monitored spectrophotometrically at 340 nm.[11][14]

Experimental Protocols

Protocol 1: Batch Enzymatic Reduction of CO2 to Formate with NADH Regeneration

This protocol describes a typical batch reaction using a free enzyme system with enzymatic NADH regeneration.

Materials:

  • Formate Dehydrogenase (FDH) (e.g., from Candida boidinii)

  • Cofactor Regenerating Enzyme (e.g., Glucose Dehydrogenase, GDH)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) or oxidized form (NAD⁺)

  • D-Glucose (for GDH regeneration system)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Carbon Dioxide (CO2) gas cylinder with a sparging stone

  • Reaction vessel (e.g., sealed glass vial with a septum)

  • Incubator shaker

Procedure:

  • Prepare the Reaction Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.0. Degas the buffer by sparging with an inert gas (e.g., N2 or Ar) for at least 30 minutes to remove dissolved oxygen, as some FDHs are oxygen-sensitive.

  • Prepare the Reaction Mixture: In a sealed reaction vessel, combine the following components to the desired final concentrations (example concentrations provided):

    • Potassium phosphate buffer (100 mM)

    • NAD⁺ (1 mM)

    • D-Glucose (100 mM)

    • Glucose Dehydrogenase (GDH) (e.g., 10 U/mL)

    • This compound (FDH) (e.g., 10 U/mL)

  • Initiate CO2 Saturation: Seal the reaction vessel and saturate the reaction mixture with CO2 by bubbling CO2 gas through the solution for 15-30 minutes. Maintain a positive CO2 pressure in the headspace.

  • Start the Reaction: Initiate the reaction by adding the FDH to the mixture. If using free NADH instead of a regeneration system, add it at this step.

  • Incubation: Incubate the reaction vessel at the optimal temperature for the enzymes (e.g., 30-37°C) with gentle agitation in an incubator shaker.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a gas-tight syringe. Immediately quench the enzymatic reaction by adding a small amount of acid (e.g., HCl) or by heat inactivation.

  • Analysis: Analyze the samples for formate concentration using HPLC or a suitable enzymatic assay kit. Monitor NADH concentration by measuring the absorbance at 340 nm.[11]

Protocol 2: CO2 Reduction using Immobilized FDH

This protocol outlines the use of an immobilized FDH for enhanced stability and reusability.

Materials:

  • Immobilized this compound (e.g., FDH covalently bound to a solid support)

  • All other reagents as listed in Protocol 1

Procedure:

  • Prepare the Immobilized Enzyme: Follow the specific protocol for immobilizing your FDH of choice onto a suitable support (e.g., activated beads, membranes).[8][12][13] Wash the immobilized enzyme thoroughly to remove any unbound enzyme.

  • Prepare the Reaction Mixture: In the reaction vessel, add the buffer, NAD⁺, glucose, and GDH as described in Protocol 1.

  • Add Immobilized Enzyme: Add a known amount of the immobilized FDH to the reaction vessel.

  • Reaction and Analysis: Follow steps 3-7 from Protocol 1.

  • Enzyme Recovery and Reuse: After the reaction, recover the immobilized enzyme by filtration or centrifugation. Wash it with buffer and store it under appropriate conditions for reuse in subsequent reaction cycles.

Data Presentation

The performance of different FDH-based CO2 reduction systems can be compared based on several key metrics. The following tables summarize representative quantitative data from the literature.

Enzyme SystemSupport/MethodFormate Yield/ConcentrationFormate Production RateCofactor Regeneration MethodReference
This compound (Thiobacillus sp. KNK65MA)Free enzyme0.74 mM (in 120 min)0.023 /sNADH[17]
This compound (Candida boidinii)Free enzyme0.13 mM (in 120 min)0.004 /sNADH[17]
PbFDH Mutant (D533S/E684I)Immobilized on HOF-101-10.4 mM/hBioelectrocatalysis[13]
This compound (Candida boidinii)Immobilized on Zeolite--Glycerol Dehydrogenase[8][10]
This compound (Rhodobacter capsulatus)Free enzyme-kcat = 89 min⁻¹-[18]
This compound (Cupriavidus necator)Free enzyme-kcat = 10 s⁻¹NADH[19]

Note: Direct comparison of rates can be challenging due to variations in experimental conditions, enzyme and substrate concentrations, and reporting units.

Visualizations

Enzymatic CO2 Reduction Workflow

The following diagram illustrates the general workflow for the enzymatic reduction of CO2 to formate with an integrated cofactor regeneration cycle.

Enzymatic_CO2_Reduction cluster_reaction Main Reaction cluster_cofactor Cofactor Cycle cluster_regeneration Regeneration System CO2 CO₂ FDH Formate Dehydrogenase (FDH) CO2->FDH Substrate Formate Formate FDH->Formate Product NAD NAD⁺ FDH->NAD Oxidized Cofactor NADH NADH NADH->FDH NADH->NAD NAD->NADH Regen_Enzyme Regenerating Enzyme (e.g., GDH) NAD->Regen_Enzyme Substrate Regen_Enzyme->NADH Regenerated Cofactor Product_R Product (e.g., Gluconolactone) Regen_Enzyme->Product_R Substrate_R Substrate (e.g., Glucose) Substrate_R->Regen_Enzyme

Caption: Workflow for FDH-catalyzed CO2 reduction with enzymatic NADH regeneration.

Signaling Pathway of the Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of this compound for CO2 reduction.

FDH_Catalytic_Cycle FDH_E FDH (Enzyme) E_NADH FDH-NADH Complex FDH_E->E_NADH Binds NADH NADH NADH->E_NADH CO2 CO₂ E_NADH_CO2 FDH-NADH-CO₂ Ternary Complex E_NADH->E_NADH_CO2 CO2->E_NADH_CO2 E_NAD_Formate FDH-NAD⁺-Formate Complex E_NADH_CO2->E_NAD_Formate Hydride Transfer NAD NAD⁺ Formate Formate E_NAD_Formate->FDH_E Regenerates Enzyme E_NAD_Formate->NAD Releases E_NAD_Formate->Formate Releases

Caption: Catalytic cycle of this compound for CO2 reduction.

References

Application Notes and Protocols for Cloning and Expression of Formate Dehydrogenase in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the successful cloning and expression of formate (B1220265) dehydrogenase (FDH) in Escherichia coli. FDH is a valuable enzyme for various biotechnological applications, including the regeneration of nicotinamide (B372718) cofactors (NADH and NADPH) and the reduction of carbon dioxide.[1][2][3][4] These protocols are designed to guide researchers through the entire workflow, from gene amplification to protein purification and activity assessment.

Introduction

Formate dehydrogenases (FDHs) are enzymes that catalyze the reversible oxidation of formate to carbon dioxide.[3] NAD⁺-dependent FDHs are particularly useful in industrial biocatalysis for the regeneration of NADH, a crucial cofactor for many redox enzymes.[3] The expression of FDH in E. coli provides a cost-effective and scalable method for producing this enzyme.[5] This application note details the cloning of the FDH gene, its expression in an E. coli host, and subsequent purification and characterization. Various sources of the FDH gene have been successfully expressed in E. coli, including from Candida boidinii, Pseudomonas sp. 1_01, and Paracoccus sp. 12-A.[6][7][8]

Experimental Workflow Overview

The overall process for cloning and expressing FDH in E. coli involves several key steps, from obtaining the gene of interest to purifying the active enzyme. The general workflow is outlined below.

experimental_workflow cluster_gene_cloning Gene Cloning cluster_transformation_expression Transformation and Expression cluster_purification_analysis Purification and Analysis PCR FDH Gene Amplification (PCR) Digestion Restriction Digestion PCR->Digestion Vector Expression Vector (e.g., pET28b) Vector->Digestion Ligation Ligation Digestion->Ligation Recombinant Recombinant Plasmid Ligation->Recombinant Transformation Transformation into E. coli (e.g., DH5α) Recombinant->Transformation Selection Colony Selection Transformation->Selection Plasmid_Prep Plasmid Miniprep Selection->Plasmid_Prep Sequencing Sequence Verification Plasmid_Prep->Sequencing Expression_Transformation Transformation into Expression Host (e.g., BL21(DE3)) Sequencing->Expression_Transformation Culture Cell Culture Expression_Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Affinity Chromatography) Lysis->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Activity_Assay Enzyme Activity Assay Purification->Activity_Assay

Caption: A generalized workflow for the cloning and expression of formate dehydrogenase in E. coli.

Detailed Experimental Protocols

Gene Amplification and Cloning

This protocol describes the amplification of the FDH gene from a source organism and its insertion into an expression vector.

Materials:

  • Genomic DNA from an FDH-producing organism (e.g., Candida boidinii[8], Pseudomonas sp. 101[6])

  • Forward and reverse primers specific for the FDH gene

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • pET28b expression vector

  • Restriction enzymes (e.g., NcoI and XhoI)

  • T4 DNA ligase

  • Competent E. coli DH5α cells

  • LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) for pET28b)

Protocol:

  • PCR Amplification:

    • Design primers flanking the FDH gene coding sequence. Incorporate restriction sites for the chosen enzymes.

    • Set up a PCR reaction using the genomic DNA as a template.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

    • Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.

  • Vector and Insert Preparation:

    • Purify the PCR product using a PCR purification kit.

    • Digest both the purified PCR product and the pET28b vector with the selected restriction enzymes.

    • Purify the digested vector and insert from the reaction mixture.

  • Ligation:

    • Set up a ligation reaction with the digested vector and insert at an appropriate molar ratio (e.g., 1:3).

    • Incubate the reaction as recommended by the T4 DNA ligase manufacturer.

  • Transformation into E. coli DH5α:

    • Transform competent E. coli DH5α cells with the ligation product.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony Screening and Plasmid Verification:

    • Select several colonies and grow them in liquid LB medium with the corresponding antibiotic.

    • Perform a plasmid miniprep to isolate the recombinant plasmid.

    • Verify the presence and orientation of the insert by restriction digestion and/or Sanger sequencing.

Protein Expression in E. coli

This protocol outlines the expression of the recombinant FDH protein in an E. coli expression host.

Materials:

  • Verified recombinant plasmid (e.g., pET28b-FDH)

  • Competent E. coli BL21(DE3) cells

  • LB medium

  • Appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation into Expression Host:

    • Transform competent E. coli BL21(DE3) cells with the verified recombinant plasmid.

    • Plate on LB agar with the selective antibiotic and incubate overnight at 37°C.

  • Expression Culture:

    • Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB medium with the starter culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[1][2][9]

    • Continue to incubate the culture under optimized conditions. For FDH, incubation at a lower temperature, such as 25°C, for a longer period (e.g., 24 hours) has been shown to increase the yield of soluble protein.[1][2][9]

  • Cell Harvest:

    • Harvest the cells by centrifugation.

    • The cell pellet can be stored at -80°C or used immediately for protein purification.

Protein Purification

This protocol describes the purification of His-tagged FDH using affinity chromatography.

Materials:

  • Cell pellet containing expressed FDH

  • Lysis buffer (e.g., 50 mM potassium phosphate (B84403), 5 mM EDTA, 10% glycerol, pH 7.5)[10]

  • Lysozyme (B549824)

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with a low concentration of imidazole)

  • Elution buffer (lysis buffer with a high concentration of imidazole)

Protocol:

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer.

    • Add lysozyme and DNase I and incubate on ice.

    • Lyse the cells by sonication or French press.[10]

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with lysis buffer.

    • Load the supernatant onto the column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged FDH with elution buffer.

  • Analysis of Purity:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

This compound Activity Assay

This protocol details a continuous spectrophotometric assay to measure the activity of FDH.[11][12]

Principle: The assay measures the rate of NAD⁺ reduction to NADH, which is accompanied by an increase in absorbance at 340 nm. The reaction is: Formate + NAD⁺ → CO₂ + NADH + H⁺

Materials:

  • Purified FDH enzyme solution

  • Sodium phosphate buffer (200 mM, pH 7.0)[11]

  • Sodium formate solution (200 mM)[11]

  • β-Nicotinamide adenine (B156593) dinucleotide (β-NAD⁺) solution (10.5 mM)[11]

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing sodium phosphate buffer, sodium formate solution, and β-NAD⁺ solution.

  • Enzyme Addition and Measurement:

    • Equilibrate the reaction mixture to 37°C.[11]

    • Initiate the reaction by adding a small volume of the diluted enzyme solution.

    • Immediately monitor the increase in absorbance at 340 nm for several minutes.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the enzyme activity. One unit of FDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[11]

Data Presentation

Optimization of FDH Expression

The expression of recombinant FDH can be optimized by varying several parameters.

ParameterCondition 1Condition 2OutcomeReference
IPTG Concentration 0.1 mM1.0 mMLower concentrations can be sufficient and more economical.[1][2]
Induction Temperature 37°C25°CLower temperatures can increase the yield of soluble protein.[1][2]
Induction Time 4 hours24 hoursLonger induction at lower temperatures can be beneficial.[1][2]
Culture Medium LBLB + SorbitolThe addition of sorbitol can enhance expression.[1][2]
Purification Summary

A typical purification of recombinant FDH from E. coli can yield highly pure and active enzyme.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract 50010002.01001
Ni-NTA Affinity 2085042.58521.25

Note: The values in this table are illustrative and may vary depending on the specific FDH, expression system, and purification protocol used. A study on FDH purification reported an 85% yield of 94% pure FDH.[5]

Native E. coli this compound Regulation

E. coli possesses its own this compound enzymes, and their expression is tightly regulated. While heterologous expression often bypasses these native regulatory networks, understanding them can be insightful.

e_coli_fdh_regulation cluster_conditions Environmental Conditions cluster_regulators Regulatory Proteins cluster_genes FDH Operons Anaerobic Anaerobic Conditions NarL NarL Anaerobic->NarL activates FhlA FhlA Anaerobic->FhlA activates Nitrate (B79036) Nitrate Nitrate->NarL activates NarP NarP Nitrate->NarP activates fdhF fdhF (FDH-H) Nitrate->fdhF suppresses via FhlA Formate Formate Formate->FhlA activates fdnGHI fdnGHI (FDH-N) NarL->fdnGHI strong activator NarP->fdnGHI weak activator FhlA->fdhF activator

Caption: Simplified regulatory network of native this compound genes in E. coli.

Under anaerobic conditions, the expression of different FDH isoenzymes is modulated by the presence of nitrate and formate. The fdnGHI operon, encoding FDH-N, is induced by nitrate via the NarL and NarP regulatory proteins.[13] In contrast, the fdhF gene, encoding FDH-H (part of the formate-hydrogen lyase complex), is induced by formate under anaerobic conditions through the FhlA activator, and its expression is suppressed by nitrate.[13]

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the successful cloning, expression, and characterization of this compound in E. coli. By following these procedures and optimizing expression conditions, researchers can produce high yields of active FDH for a variety of research and industrial applications.

References

Application Notes and Protocols for Site-Directed Mutagenesis of Formate Dehydrogenase for Altered Cofactor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenases (FDHs) are valuable biocatalysts for the regeneration of nicotinamide (B372718) cofactors, which are essential in a vast array of industrial and pharmaceutical enzymatic processes.[1][2] The majority of naturally occurring FDHs exhibit a strong preference for NAD⁺.[2][3] However, many biosynthetic pathways, particularly those involved in the production of chiral compounds and pharmaceuticals, rely on NADPH-dependent reductases.[3][4] Consequently, there is a significant demand for FDHs with a reversed cofactor specificity towards NADP⁺. This document provides detailed application notes and experimental protocols for the rational design and engineering of FDH variants with enhanced NADP⁺-dependent activity through site-directed mutagenesis.

Rationale for Engineering Cofactor Specificity

The cofactor specificity of FDH is primarily determined by the amino acid residues within the cofactor-binding pocket. In NAD⁺-dependent FDHs, the binding of the adenosine (B11128) ribose of NAD⁺ is often stabilized by hydrogen bonds with specific residues.[1][4] A key determinant for discriminating against NADP⁺ is the presence of a negatively charged amino acid, typically an aspartate, which creates electrostatic repulsion with the negatively charged 2'-phosphate group of NADP⁺.[4]

By strategically mutating these key residues, it is possible to alleviate this steric and electrostatic hindrance, thereby accommodating the bulkier and more negatively charged NADP⁺. Common and effective strategies include:

  • Replacing the acidic residue: Mutating the key aspartate residue to a neutral or positively charged amino acid (e.g., glutamine or serine) can eliminate the electrostatic repulsion.[4]

  • Creating space for the 2'-phosphate group: Replacing a bulky amino acid with a smaller one (e.g., alanine (B10760859) to glycine) can provide the necessary space to accommodate the phosphate (B84403) group of NADP⁺.[4]

  • Enhancing hydrophobic interactions: Modifying residues that interact with the adenine (B156593) moiety of the cofactor can improve binding affinity for NADP⁺.[4]

Key Amino Acid Residues for Mutagenesis

Several studies have identified key residues in various FDHs that are critical for determining cofactor specificity. The following table summarizes some of the well-characterized mutations that have successfully switched the cofactor preference from NAD⁺ to NADP⁺.

Formate Dehydrogenase SourceKey Residue(s) and MutationsEffect on Cofactor SpecificityReference
Pseudomonas sp. 101 (PseFDH)D221S/Q, A198G, C255VSignificant increase in NADP⁺ affinity and catalytic efficiency.[1][4][1][4]
Candida boidinii (CboFDH)D195Q, Y196HDramatic shift from NAD⁺ to NADP⁺ preference.[5][5]
Mycobacterium vaccae N10 (MycFDH)A198G, D221QIncreased catalytic efficiency with NADP⁺.[6][6]
Azospirillum palustre (ApFDH)D222Q, A199G, H380SImproved activity, specificity, and stability with NADP⁺.[7][7]
Burkholderia stabilis 15516 (BstFDH)G146M, A287GEnhanced affinity for NADP⁺ and formate.[8][8]

Quantitative Data on Engineered Formate Dehydrogenases

The following table presents a summary of the kinetic parameters for wild-type and mutant FDHs, demonstrating the shift in cofactor specificity. This data allows for a direct comparison of the catalytic efficiencies with NAD⁺ and NADP⁺.

EnzymeCofactorKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Fold Improvement in NADP⁺ Specificity
PseFDH WT NAD⁺0.087.593.75-
NADP⁺--~0
PseFDH Variant 9 (multi-mutant) NAD⁺0.81.11.38510-fold increase
NADP⁺0.134.836.92
CboFDH WT NAD⁺0.234.921.3-
NADP⁺>100-~0
CboFDH D195Q/Y196H NAD⁺1300.020.00015>2x10⁷-fold increase
NADP⁺0.41.33.25
MycFDH WT NAD⁺0.122.924.17-
NADP⁺--~0
MycFDH A198G/D221Q NAD⁺1.80.20.11-
NADP⁺0.150.64.0

Note: The kinetic parameters are sourced from multiple publications and experimental conditions may vary.

Experimental Protocols

Site-Directed Mutagenesis

This protocol outlines the general steps for introducing specific mutations into the FDH gene using a PCR-based method.

experimental_workflow cluster_cloning Gene Cloning and Plasmid Preparation cluster_mutagenesis Site-Directed Mutagenesis cluster_transformation Transformation and Selection cluster_verification Verification and Expression gene_prep FDH Gene Amplification and Cloning into Expression Vector plasmid_prep Plasmid DNA Extraction and Purification gene_prep->plasmid_prep primer_design Design of Mutagenic Primers plasmid_prep->primer_design pcr PCR Amplification with Mutagenic Primers primer_design->pcr dpn1 DpnI Digestion of Parental Plasmid pcr->dpn1 transformation Transformation into Competent E. coli dpn1->transformation selection Selection of Mutant Colonies on Selective Media transformation->selection plasmid_isolation Plasmid Isolation from Selected Colonies selection->plasmid_isolation sequencing DNA Sequencing to Confirm Mutation plasmid_isolation->sequencing expression Protein Expression and Purification sequencing->expression

Caption: Workflow for Site-Directed Mutagenesis of this compound.

a. Primer Design:

  • Design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center.[9][10]

  • The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[9][10]

  • The 5' ends of the primers should be phosphorylated for subsequent ligation.[11]

b. PCR Amplification:

  • Prepare a PCR reaction mixture containing the template plasmid DNA (harboring the wild-type FDH gene), the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.[10]

  • Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.[10][12] The extension time should be sufficient to amplify the entire plasmid.

c. DpnI Digestion:

  • Following PCR, add DpnI restriction enzyme directly to the amplification product.[9][10]

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA intact.[9][13]

d. Transformation:

  • Transform the DpnI-treated DNA into competent E. coli cells.[13]

  • Plate the transformed cells on a selective agar (B569324) medium (e.g., LB agar with the appropriate antibiotic) and incubate overnight at 37°C.[13]

e. Verification:

  • Select individual colonies and culture them in liquid media.

  • Isolate the plasmid DNA from the cultures.

  • Confirm the presence of the desired mutation by DNA sequencing.

Protein Expression and Purification
  • Transform the verified mutant plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Grow the cells in a suitable medium (e.g., LB or Terrific Broth) to an optimal density (OD₆₀₀ of 0.6-0.8).

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate for a specified time at a suitable temperature (e.g., 16-37°C).

  • Harvest the cells by centrifugation and lyse them using sonication or a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the FDH enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Verify the purity of the enzyme by SDS-PAGE.

Enzyme Kinetics Assay

The activity of the wild-type and mutant FDH enzymes with both NAD⁺ and NADP⁺ can be determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.[14][15]

enzyme_kinetics_pathway Formate Formate FDH Formate Dehydrogenase Formate->FDH CO2 CO₂ FDH->CO2 NADH_NADPH NADH / NADPH FDH->NADH_NADPH NAD_NADP NAD⁺ / NADP⁺ NAD_NADP->FDH

Caption: Enzymatic Reaction Catalyzed by this compound.

a. Reagents:

  • 100 mM Sodium Phosphate Buffer, pH 7.0.[14]

  • 200 mM Sodium Formate solution.[14]

  • 10.5 mM NAD⁺ or NADP⁺ solution.[14]

  • Purified FDH enzyme solution.

b. Assay Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing the sodium phosphate buffer, sodium formate solution, and either NAD⁺ or NADP⁺ solution.[14]

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).[14]

  • Initiate the reaction by adding a small amount of the purified FDH enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer for several minutes.[14]

c. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate (e.g., NAD⁺ or NADP⁺) while keeping the other substrate (formate) at a saturating concentration.

  • Calculate kcat from Vmax and the enzyme concentration.

  • The catalytic efficiency is determined as the kcat/Km ratio.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful engineering of this compound to alter its cofactor specificity from NAD⁺ to NADP⁺. By employing rational design and site-directed mutagenesis, researchers can generate highly efficient NADP⁺-dependent FDHs. These engineered enzymes are powerful tools for developing robust and economically viable biocatalytic systems for the synthesis of valuable chemicals and pharmaceuticals.

References

Application Notes and Protocols for Formate Dehydrogenase Enzyme Kinetics Analysis using Michaelis-Menten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenase (FDH; EC 1.2.1.2) is a crucial enzyme that catalyzes the NAD+-dependent oxidation of formate to carbon dioxide.[1] This reaction is vital in the metabolic pathways of various organisms and holds significant potential in biotechnological applications, such as cofactor regeneration for the synthesis of chiral compounds and in CO2 capture and utilization strategies.[2][3] Understanding the kinetic properties of FDH is paramount for its application in industrial biocatalysis and for the development of specific inhibitors for therapeutic purposes.

This document provides a detailed guide to analyzing the enzyme kinetics of formate dehydrogenase using the Michaelis-Menten model. It includes comprehensive experimental protocols, data presentation tables for key kinetic parameters, and visualizations of the experimental workflow and underlying kinetic principles.

Key Concepts: Michaelis-Menten Kinetics

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction velocity (V₀), the maximum reaction velocity (Vmax), and the substrate concentration ([S]). The Michaelis constant (Km) is a key parameter representing the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.

The Michaelis-Menten equation is expressed as:

V₀ = (Vmax * [S]) / (Km + [S])

By measuring the initial reaction rate at various substrate concentrations, the kinetic parameters Vmax and Km can be determined, providing valuable insights into the enzyme's catalytic efficiency and its interaction with substrates and inhibitors.

Data Presentation

Table 1: Michaelis-Menten Constants for this compound
Enzyme SourceSubstrateK_m_ (mM)V_max_ or k_cat_ (s⁻¹)Conditions
Candida boidiniiFormate4.5 ± 0.56.8 ± 0.2 s⁻¹ (k_cat_)pH 7.5, 25°C
Candida boidiniiNAD⁺0.092 ± 0.0046.8 ± 0.2 s⁻¹ (k_cat_)pH 7.5, 25°C
Escherichia coliFormate261.7 x 10⁵ min⁻¹ (turnover rate)-

Data for Candida boidinii was obtained from steady-state kinetic studies in 100 mM phosphate (B84403) buffer at pH 7.5 and 25°C.[4][5] The kcat was determined by varying one substrate's concentration while keeping the other saturated.[4][5] For Escherichia coli, the Km for formate was determined with benzyl (B1604629) viologen as the electron acceptor.[1][6]

Table 2: Inhibition Constants for this compound
Enzyme SourceInhibitorK_i_Type of Inhibition
Candida boidiniiAzide (B81097) (N₃⁻)40 nMTransition State Analog
Escherichia coliAzide (N₃⁻)~80 µMNoncompetitive
Escherichia coliNitrate (B79036) (NO₃⁻)7.1 mMCompetitive (with respect to formate)

Azide acts as a potent transition state analog inhibitor for FDH from Candida boidinii.[4] For the E. coli enzyme, azide exhibits noncompetitive inhibition, while nitrate is a competitive inhibitor with respect to the formate substrate.[1][6]

Experimental Protocols

This section outlines a detailed protocol for determining the Michaelis-Menten kinetics of this compound. The assay is based on the continuous spectrophotometric measurement of NADH production at 340 nm.

Materials and Reagents
  • This compound (FDH) enzyme solution

  • Sodium Phosphate Buffer (100 mM, pH 7.5)

  • Sodium Formate stock solution (e.g., 1 M)

  • β-Nicotinamide Adenine Dinucleotide (NAD⁺) stock solution (e.g., 100 mM)

  • Deionized water

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Thermostatted cuvette holder

  • Pipettes and tips

  • Cuvettes (1 cm path length)

Preparation of Reagents
  • 100 mM Sodium Phosphate Buffer (pH 7.5): Prepare a solution of sodium phosphate monobasic and dibasic. Adjust the pH to 7.5 at 25°C.

  • Sodium Formate Stock Solution (1 M): Dissolve an appropriate amount of sodium formate in deionized water to a final volume. Prepare fresh.

  • NAD⁺ Stock Solution (100 mM): Dissolve an appropriate amount of NAD⁺ in deionized water to a final volume. Prepare fresh and keep on ice.

  • FDH Enzyme Solution: Prepare a stock solution of FDH in cold phosphate buffer. The final concentration in the assay should be in the range of 0.2 µM.[4][5] The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

Assay Procedure
  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to 25°C.

  • Prepare Reaction Mixtures: In a series of cuvettes, prepare reaction mixtures by adding the following components. One cuvette will serve as a blank without the enzyme.

    • Sodium Phosphate Buffer (to a final volume of 1 ml)

    • NAD⁺ solution (to a final concentration of 10 mM, for determining Km of formate)[4][5]

    • Varying concentrations of Sodium Formate (e.g., 1, 2, 5, 10, 20, 50, 100, 200 mM).[4][5]

  • Equilibration: Mix the contents of the cuvettes by gentle inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Initiate the reaction by adding a small volume of the FDH enzyme solution to each cuvette (except the blank). Quickly mix by inversion.

  • Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes). Ensure that the initial phase of the reaction is linear.

  • Determine Initial Velocity: Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Determine Km for NAD⁺: To determine the Km for NAD⁺, repeat the assay with a saturating concentration of sodium formate (e.g., 200 mM) and varying concentrations of NAD⁺ (e.g., 0.02, 0.05, 0.1, 0.2, 0.5, 1, 2, 5, 10, 12 mM).[4][5]

Data Analysis
  • Plot the Data: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Michaelis-Menten Fit: Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, Origin) to determine the values of Vmax and Km.

  • Lineweaver-Burk Plot (Optional): A Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S]) can also be used to visualize the data and determine the kinetic parameters from the linear fit. However, non-linear regression is generally preferred due to its better handling of experimental error.

Visualizations

Experimental Workflow for FDH Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) mix_reagents Prepare Reaction Mixtures (Varying Substrate Concentrations) prep_reagents->mix_reagents prep_spectro Setup Spectrophotometer (340 nm, 25°C) measure_abs Monitor Absorbance at 340 nm prep_spectro->measure_abs equilibrate Equilibrate at 25°C mix_reagents->equilibrate initiate_reaction Initiate with Enzyme equilibrate->initiate_reaction initiate_reaction->measure_abs calc_velocity Calculate Initial Velocities (V₀) measure_abs->calc_velocity plot_data Plot V₀ vs. [S] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine K_m_ and V_max_ fit_model->determine_params michaelis_menten E E E_plus_S E->E_plus_S S S S->E_plus_S ES ES ES->E_plus_S k₋₁ E_plus_P ES->E_plus_P k_cat_ P P E_plus_S->ES k₁ E_plus_P->E E_plus_P->P

References

Application Note and Protocol for Formate Dehydrogenase Immobilization in Alginate Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenase (FDH) is a valuable enzyme in various biotechnological applications, particularly in the regeneration of the expensive cofactor NADH.[1] Immobilization of FDH offers significant advantages over the use of the free enzyme, including enhanced stability, reusability, and simplified product purification.[1] Entrapment within calcium alginate beads is a widely used method for enzyme immobilization due to its mild reaction conditions, biocompatibility, and cost-effectiveness. This document provides a detailed protocol for the immobilization of formate dehydrogenase in calcium alginate beads, along with methods for characterizing the immobilized enzyme.

Principle of this compound Activity

This compound catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH.[1] The production of NADH can be monitored spectrophotometrically at 340 nm, providing a direct measure of the enzyme's catalytic activity.[1]

Data Summary

The following table summarizes key quantitative data related to the immobilization of this compound and other enzymes in alginate beads, highlighting the impact of various parameters on immobilization efficiency and stability.

ParameterConditionObservationEnzymeReference
Immobilization Efficiency 2% (w/v) Sodium Alginate, 1M Calcium Chloride, 2h Curing90% immobilization yield achieved with enhanced thermal and acidic condition stabilities.Invertase[2]
3% (w/v) Sodium Alginate79.6% immobilization yield. Higher concentrations led to decreased yield due to reduced gel porosity.Lignin Peroxidase[3]
Reusability Immobilized in Calcium Alginate BeadsRetained 40.1% of its initial activity after 10 reuses in formate oxidation reaction.Candida boidinii this compound[4]
Immobilized in Alginate-Silica Hybrid GelMaintained as high as 69% of relative activity after 10 cycles.This compound[5]
Stability Storage at 4°C in Alginate-Silica Hybrid GelRelative activity was about fourfold higher than in pure alginate gel after one month.This compound[5]
Thermal StabilityImmobilized enzyme exhibited much higher thermal stability than the free enzyme.Urease[6]
Effect of Sodium Alginate Concentration 1-4% (w/v)Higher concentrations can decrease the pore size of the beads, potentially hindering substrate diffusion.[7]α-Amylase[7]
Effect of Calcium Chloride Concentration 1-3% (w/v)Increasing concentration can lead to the formation of a thicker and more densely cross-linked bead membrane.Urease

Experimental Protocols

Materials
  • This compound (FDH)

  • Sodium Alginate

  • Calcium Chloride (CaCl2)

  • Phosphate (B84403) Buffer (0.1 M, pH 7.0)

  • Sodium Formate

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Spectrophotometer

  • Syringe with a needle

  • Beakers

  • Magnetic stirrer and stir bar

  • Sieve

Protocol 1: Immobilization of this compound in Alginate Beads

This protocol describes the entrapment of this compound within calcium alginate beads.

  • Preparation of Sodium Alginate Solution: Prepare a 2% (w/v) sodium alginate solution by dissolving 2 g of sodium alginate in 100 mL of distilled water. Stir the solution gently on a magnetic stirrer until the sodium alginate is completely dissolved. To avoid the formation of clumps, add the powder to the agitated water. Let the solution stand for at least 30 minutes to eliminate air bubbles.

  • Preparation of Enzyme-Alginate Mixture: Add a known amount of this compound solution to the sodium alginate solution to achieve the desired enzyme concentration. Mix gently to ensure a homogenous distribution of the enzyme.

  • Preparation of Calcium Chloride Solution: Prepare a 2% (w/v) calcium chloride solution by dissolving 2 g of CaCl2 in 100 mL of distilled water in a beaker.

  • Formation of Alginate Beads: Aspirate the enzyme-alginate mixture into a syringe fitted with a needle. Add the mixture drop-wise from a height of approximately 15-20 cm into the calcium chloride solution while gently stirring.[8] Uniform, spherical beads will form upon contact with the CaCl2 solution.

  • Curing of Beads: Allow the beads to harden in the calcium chloride solution for at least 30-60 minutes with gentle agitation.[9]

  • Washing of Beads: Separate the beads from the calcium chloride solution using a sieve. Wash the beads several times with distilled water and then with the appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to remove excess calcium chloride and any unbound enzyme.

  • Storage: Store the immobilized enzyme beads in a buffer solution at 4°C until further use.

Protocol 2: Activity Assay of Immobilized this compound

This protocol is for determining the catalytic activity of the immobilized this compound.

  • Reaction Mixture Preparation: In a suitable vessel, prepare the reaction mixture containing 2.6 mL of 0.1 M phosphate buffer (pH 7.0) and 0.5 mL of 0.1 M sodium formate solution.[1]

  • Initiation of Reaction: Add a known quantity (e.g., 0.1 g) of the immobilized FDH beads to the reaction mixture.[1] Start the reaction by adding 0.1 mL of 10 mM NAD+ solution.[1]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) in a water bath for a specific time (e.g., 10 minutes).[1]

  • Measurement: After the incubation period, separate the reaction solution from the beads. Measure the absorbance of the solution at 340 nm using a spectrophotometer. A blank reaction without the enzyme or substrate should be run in parallel.

  • Calculation of Activity: The enzyme activity can be calculated based on the rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of FDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol 3: Reusability Assay of Immobilized this compound

This protocol assesses the operational stability of the immobilized enzyme over multiple reaction cycles.

  • Initial Activity Measurement: Perform an initial activity assay with a fresh batch of immobilized FDH beads as described in Protocol 2.

  • Washing: After the first reaction cycle, carefully separate the beads from the reaction mixture. Wash the beads thoroughly with buffer to remove any residual substrate and product.

  • Subsequent Reaction Cycles: Re-suspend the washed beads in a fresh reaction mixture and repeat the activity assay.

  • Repeat: Repeat the washing and reaction steps for a desired number of cycles (e.g., 10 cycles).[1]

  • Data Analysis: Calculate the relative activity for each cycle by expressing the activity as a percentage of the initial activity.

Visualizations

Signaling Pathway of this compound Catalysis

FormateDehydrogenaseSignaling Formate Formate FDH Formate Dehydrogenase Formate->FDH NAD NAD+ NAD->FDH CO2 CO2 FDH->CO2 NADH NADH FDH->NADH H H+ FDH->H

Caption: Catalytic reaction of this compound.

Experimental Workflow for this compound Immobilization

ImmobilizationWorkflow cluster_prep Preparation cluster_immob Immobilization cluster_char Characterization prep_alginate Prepare 2% Sodium Alginate Solution mix_enzyme_alginate Mix Enzyme and Alginate Solutions prep_alginate->mix_enzyme_alginate prep_enzyme Prepare Formate Dehydrogenase Solution prep_enzyme->mix_enzyme_alginate prep_cacl2 Prepare 2% Calcium Chloride Solution form_beads Extrude Mixture into CaCl2 Solution prep_cacl2->form_beads mix_enzyme_alginate->form_beads cure_beads Cure Beads form_beads->cure_beads wash_beads Wash Beads cure_beads->wash_beads activity_assay Activity Assay wash_beads->activity_assay reusability_assay Reusability Assay wash_beads->reusability_assay stability_assay Stability Assay wash_beads->stability_assay

Caption: Workflow for immobilization and characterization.

Logical Relationship of Immobilization Parameters

ParameterRelationship Immobilization Immobilization Efficiency & Stability Enzyme_Conc Enzyme Concentration Enzyme_Conc->Immobilization Alginate_Conc Alginate Concentration Bead_Hardness Bead Hardness & Porosity Alginate_Conc->Bead_Hardness CaCl2_Conc CaCl2 Concentration CaCl2_Conc->Bead_Hardness Curing_Time Curing Time Curing_Time->Bead_Hardness Bead_Hardness->Immobilization

Caption: Key parameters influencing immobilization success.

References

Application Notes and Protocols: Electrochemical Applications of Immobilized Formate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical applications of immobilized formate (B1220265) dehydrogenase (FDH). FDH is a versatile enzyme that catalyzes the reversible oxidation of formate to carbon dioxide, coupled with the reduction of a cofactor, typically NAD+ to NADH.[1] When immobilized on an electrode surface, FDH becomes a powerful biocatalyst for a range of electrochemical processes, including carbon dioxide reduction, cofactor regeneration for biofuel cells and enzymatic synthesis, and the development of sensitive biosensors.[2][3][4]

I. Applications of Immobilized Formate Dehydrogenase in Electrochemistry

The unique catalytic properties of FDH have been harnessed for several key electrochemical applications:

  • Electrochemical CO2 Reduction: Immobilized FDH can be utilized for the selective reduction of CO2 to formate, a valuable chemical feedstock and potential hydrogen storage molecule.[2][3] This bioelectrocatalytic approach offers high Faradaic efficiency and operates at low overpotentials compared to traditional metal catalysts.[2] Some studies have even demonstrated direct electron transfer (DET) between the enzyme and the electrode, simplifying the system by eliminating the need for soluble mediators.[2][5]

  • Cofactor (NADH) Regeneration: Many dehydrogenase enzymes, crucial for the synthesis of chiral chemicals and pharmaceuticals, require the expensive cofactor NADH.[6][7] Immobilized FDH provides an efficient system for the electrochemical regeneration of NADH from NAD+.[8] By applying a potential to the electrode, formate can be oxidized by FDH to produce CO2 and NADH, which can then be used by a primary dehydrogenase in a coupled enzymatic reaction.

  • Biosensing: The high specificity of FDH for formate makes it an excellent candidate for the development of amperometric biosensors.[9][10] These sensors can be used for the sensitive and selective detection of formate in various samples. Additionally, by coupling FDH with other enzymes, biosensors for other analytes, such as formaldehyde (B43269), can be constructed.[11]

  • Biofuel Cells: In enzymatic biofuel cells, FDH can be employed at the anode to oxidize formate, generating electrons and protons.[12][13] The electrons are transferred to the electrode, creating a current that can be used to power small electronic devices. The efficiency of these biofuel cells often relies on effective cofactor regeneration, a role that can also be facilitated by FDH.

II. Quantitative Data Summary

The performance of immobilized FDH systems can be evaluated based on several key parameters. The following tables summarize quantitative data from various studies to allow for easy comparison of different immobilization strategies and applications.

Table 1: Performance of Immobilized this compound for CO2 Reduction

Enzyme SourceElectrode MaterialImmobilization MethodCatalytic Current DensityFaradaic EfficiencyStabilityReference
Desulfovibrio vulgaris HildenboroughLow-Density Graphite (B72142) (LDG) - MWCNTs - PEIAdsorption and PEI encapsulation-230 µA cm⁻²Not Reported11 hours[14]
Desulfovibrio vulgaris HildenboroughLow-Density Graphite (LDG)Covalent bonding (EDC/NHS)Not explicitly stated, but showed continuous reduction~100%Up to 3.5 hours with glutaraldehyde (B144438) cross-linking[2][15]
Candida boidiniiGoldEntrapment in a floating lipid bilayerDiffusion-controlledNot ReportedNot Reported[5][16]
Paenibacillus sp. (mutant)Carbon Cloth - HOF-101AdsorptionFormic acid yield of 10.4 mM/hNot ReportedRemained at almost 85% after 10 cycles[17]

Table 2: Performance of Immobilized this compound in Biosensors

Enzyme SourceElectrode MaterialCo-immobilized Enzyme(s)Linear RangeDetection LimitResponse TimeReference
Not SpecifiedPoly(vinyl alcohol) matrix on Clark-electrodeSalicylate hydroxylase1-300 µM0.198 µM4 min[9]
Not SpecifiedGraphite powder modified with phenothiazine (B1677639) derivativeNoneNot ReportedNot ReportedNot Reported[10]
Formaldehyde Dehydrogenase (not FDH, but related application)Gold electrode with Nafion membraneNone (for formaldehyde detection)1-10 ppmNot Reported< 1 min[11]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving the immobilization of FDH and its electrochemical applications.

Protocol 1: Covalent Immobilization of Desulfovibrio vulgaris FDH on a Low-Density Graphite Electrode for CO2 Reduction

This protocol is adapted from studies demonstrating direct electron transfer for CO2 reduction.[2][15]

Materials:

  • Low-Density Graphite (LDG) rods (working electrode)

  • Desulfovibrio vulgaris Hildenborough FDH (DvH-FDH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 4-Aminophenol (AP)

  • 10 mM MES buffer (pH 6.0)

  • 0.1 M Citrate (B86180) buffer (pH 6.0)

  • 50 mM Sodium bicarbonate (NaHCO3)

  • 50 mM Dithiothreitol (DTT)

  • Electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Electrode Preparation:

    • Polish the LDG electrode surface with sandpaper and sonicate in deionized water to clean.

    • Electrochemically modify the LDG surface by applying a potential of +0.8 V vs. Ag/AgCl for 90 seconds in a 10 mM AP solution in 0.1 M HCl to introduce amino groups.

  • Enzyme Immobilization:

    • Place a 20 µL drop of 8.1 µM DvH-FDH solution in 10 mM MES buffer (pH 6.0) onto the modified electrode surface.

    • Incubate for 30 minutes to allow for oriented binding of the enzyme.[2][15]

    • Add a 20 µL drop of a solution containing 7.7 mM EDC and 9.5 mM NHS in 10 mM MES buffer (pH 6.0) on top of the enzyme solution.

    • Incubate for 90 minutes to facilitate covalent bond formation.[2][15]

    • Rinse the electrode thoroughly with 10 mM MES buffer (pH 6.0).

  • Enzyme Activation:

    • Incubate the enzyme-modified electrode for 5 minutes in a 10 mM MES solution (pH 6.0) containing 50 mM DTT to activate the enzyme.[2][15]

    • Wash the electrode again with 10 mM MES buffer (pH 6.0).

  • Electrochemical Measurement of CO2 Reduction:

    • Place the modified working electrode, reference electrode, and counter electrode in an electrochemical cell containing 0.1 M citrate buffer (pH 6.0).

    • Saturate the electrolyte with CO2 by bubbling the gas or by adding 50 mM NaHCO3.[2]

    • Perform cyclic voltammetry (CV) or chronoamperometry at a suitable potential (e.g., -0.66 V vs. SHE) to monitor the catalytic current for CO2 reduction.[2]

    • The product, formate, can be quantified using techniques like ion chromatography.[2][15]

Protocol 2: Entrapment of FDH in a Poly(vinyl alcohol) Matrix for a Formate Biosensor

This protocol is based on the development of an amperometric bi-enzyme sensor.[9]

Materials:

  • Clark-type oxygen electrode

  • This compound (FDH)

  • Salicylate Hydroxylase (SHL)

  • PEG-NAD+ (Polyethylene glycol-linked NAD+)

  • Poly(vinyl alcohol) (PVA)

  • Sodium salicylate

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Formate standard solutions

Procedure:

  • Enzyme-Polymer Mixture Preparation:

    • Prepare a solution containing FDH, SHL, and PEG-NAD+ in a suitable buffer.

    • Mix this enzyme solution with a PVA solution to form a homogeneous mixture.

  • Membrane Casting:

    • Cast the enzyme-PVA mixture onto the surface of the Clark-type oxygen electrode.

    • Allow the membrane to dry and solidify, physically entrapping the enzymes and cofactor.

  • Biosensor Assembly and Measurement:

    • Place the modified electrode into an electrochemical cell containing phosphate buffer and sodium salicylate.

    • Allow the baseline current to stabilize.

    • Add known concentrations of formate to the buffer solution.

    • The enzymatic cascade will consume oxygen, leading to a decrease in the measured current. The change in current is proportional to the formate concentration.

    • Record the steady-state current at each formate concentration to generate a calibration curve.

IV. Visualizations

The following diagrams illustrate key workflows and principles in the electrochemical applications of immobilized FDH.

experimental_workflow_co2_reduction cluster_electrode_prep Electrode Preparation cluster_immobilization Enzyme Immobilization cluster_measurement Electrochemical Measurement LDG LDG Electrode Polishing Polishing & Sonication LDG->Polishing Modification Electrochemical Modification with 4-Aminophenol Polishing->Modification Amino_LDG Amino-functionalized LDG Electrode Modification->Amino_LDG Incubation1 Incubation for Oriented Binding Amino_LDG->Incubation1 FDH_sol FDH Solution FDH_sol->Incubation1 EDC_NHS Addition of EDC/NHS Incubation1->EDC_NHS Incubation2 Incubation for Covalent Bonding EDC_NHS->Incubation2 FDH_LDG FDH-Immobilized Electrode Incubation2->FDH_LDG Activation DTT Activation FDH_LDG->Activation Electrochem_Cell Assembly in Electrochemical Cell Activation->Electrochem_Cell CO2_Sat CO2 Saturation Electrochem_Cell->CO2_Sat CV_CA Cyclic Voltammetry/ Chronoamperometry CO2_Sat->CV_CA Data Catalytic Current Measurement CV_CA->Data

Caption: Workflow for covalent immobilization of FDH on a graphite electrode for CO2 reduction.

bienzyme_biosensor_pathway Formate Formate FDH FDH Formate->FDH CO2 CO2 PEG_NAD PEG-NAD+ PEG_NAD->FDH PEG_NADH PEG-NADH SHL SHL PEG_NADH->SHL Salicylate Salicylate Salicylate->SHL Oxidized_Sal Oxidized Salicylate O2 O2 O2->SHL Electrode Clark Electrode (O2 detection) O2->Electrode Consumption Measured H2O H2O FDH->CO2 FDH->PEG_NADH SHL->PEG_NAD SHL->Oxidized_Sal SHL->H2O

Caption: Reaction pathway of a bi-enzyme biosensor for formate detection.

direct_electron_transfer_co2_reduction Electrode Electrode Surface FDH Immobilized FDH (Active Site) Electrode->FDH Direct Electron Transfer (DET) Formate Formate FDH->Formate CO2 CO2 CO2->FDH Electrons 2e- Protons 2H+ Protons->FDH

Caption: Principle of direct electron transfer for CO2 reduction by immobilized FDH.

References

Application Notes and Protocols: Formate Dehydrogenase in Enzymatic Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of many compounds is dependent on their stereochemistry. Enzymatic catalysis, employing alcohol dehydrogenases (ADHs), offers a highly efficient and environmentally benign approach to produce enantiomerically pure alcohols from prochiral ketones. A critical aspect of these biocatalytic reductions is the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH). Formate (B1220265) dehydrogenase (FDH) has emerged as an ideal catalyst for this purpose. It catalyzes the irreversible oxidation of formate to carbon dioxide, coupled with the reduction of NAD⁺ to NADH, thereby providing a continuous supply of the reducing equivalent required by the ADH. This system is highly advantageous due to the low cost of the formate salt, the formation of a gaseous byproduct (CO₂) that does not interfere with the reaction equilibrium, and the broad compatibility of FDH with various ADHs.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the use of formate dehydrogenase in the enzymatic synthesis of chiral alcohols.

Principle of the Coupled-Enzyme System

The synthesis of a chiral alcohol from a prochiral ketone is achieved through a coupled-enzyme system involving an alcohol dehydrogenase (ADH) and a this compound (FDH) for cofactor regeneration. The ADH stereoselectively reduces the ketone to the desired chiral alcohol, consuming a molecule of NADH in the process. The FDH simultaneously oxidizes formate to carbon dioxide, regenerating the NADH from NAD⁺. This cyclic process allows for the use of catalytic amounts of the expensive NAD(P)H cofactor.

Enzymatic_Synthesis_of_Chiral_Alcohols cluster_main Main Reaction cluster_regeneration Cofactor Regeneration Prochiral_Ketone Prochiral Ketone Chiral_Alcohol Chiral Alcohol Prochiral_Ketone->Chiral_Alcohol Reduction ADH Alcohol Dehydrogenase (ADH) NAD+ NAD+ ADH->NAD+ Product FDH Formate Dehydrogenase (FDH) NAD+->FDH Substrate NADH NADH NADH->ADH Hydride Donor NADH->NAD+ Oxidation Formate Formate CO2 CO₂ Formate->CO2 Oxidation FDH->NADH Product

Coupled enzymatic reaction for chiral alcohol synthesis.

Quantitative Data

Enzyme Kinetic Parameters

The efficiency of the coupled-enzyme system is dependent on the kinetic properties of both the ADH and the FDH. The following table summarizes key kinetic parameters for commonly used formate dehydrogenases.

Enzyme SourceCofactorKm (Formate) [mM]Km (NAD⁺) [mM]Specific Activity [U/mg]Reference
Candida boidiniiNAD⁺6.5 - 120.08 - 0.13 - 7[4]
Mycobacterium vaccae N10NAD⁺8.30.09~5[5]
Pseudomonas sp. 101NAD⁺150.13~6
Engineered Candida dubliniensis (CdFDH-M4)NADP⁺---[6]

Note: Specific activity can vary depending on the purification method and assay conditions.

Synthesis of Chiral Alcohols: Representative Examples

The FDH-ADH coupled system has been successfully applied to the synthesis of a wide range of chiral alcohols with high conversions and excellent enantioselectivity.

SubstrateProductAlcohol Dehydrogenase (Source)Conversion (%)Enantiomeric Excess (ee, %)Reference
Acetophenone(R)-1-PhenylethanolLactobacillus kefir>99>99[7]
o-Chloroacetophenone(S)-1-(2-Chlorophenyl)ethanolE. coli expressing ketoreductase95>99[8]
2-Hydroxyacetophenone (B1195853)(R)-1-Phenyl-1,2-ethanediolRhodococcus sp.>99>99[9]
Ethyl 4-chloroacetoacetateEthyl (S)-4-chloro-3-hydroxybutanoateEngineered E. coli>95>99.5
2-Butanone(S)-2-ButanolThermoanaerobacter sp.>90>98

Experimental Protocols

Protocol 1: In Vitro Synthesis of Chiral Alcohols using Purified Enzymes

This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone using purified alcohol dehydrogenase and this compound.

Materials:

  • Prochiral ketone substrate

  • Alcohol Dehydrogenase (ADH)

  • This compound (FDH) from Candida boidinii or other sources

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) or Nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) depending on ADH specificity

  • Sodium formate

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate, MTBE)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.0)

      • Prochiral ketone substrate (e.g., 10-100 mM)

      • NAD⁺ or NADP⁺ (0.5 - 1 mM)

      • Sodium formate (1.2 - 1.5 molar equivalents relative to the ketone substrate)

    • Equilibrate the reaction mixture to the desired temperature (typically 25-37 °C).

  • Enzyme Addition:

    • Add the Alcohol Dehydrogenase (ADH) to a final concentration of 1-10 U/mL.

    • Add the this compound (FDH) to a final concentration of 1-10 U/mL. The optimal ratio of ADH to FDH may need to be determined empirically.

  • Reaction Monitoring:

    • Incubate the reaction mixture with gentle agitation.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by an appropriate method (e.g., GC or HPLC) to determine substrate conversion and product formation.

  • Work-up and Product Isolation:

    • Once the reaction has reached completion, terminate the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously and separate the organic layer.

    • Repeat the extraction of the aqueous layer twice more with the organic solvent.

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude chiral alcohol product.

  • Analysis:

    • Determine the conversion of the starting material and the yield of the product by GC or HPLC.

    • Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral GC or chiral HPLC.[10]

Protocol_1_Workflow start Start reaction_setup Prepare Reaction Mixture (Buffer, Ketone, NAD+, Formate) start->reaction_setup temp_equilibration Equilibrate to Desired Temperature reaction_setup->temp_equilibration enzyme_addition Add Purified ADH and FDH temp_equilibration->enzyme_addition incubation Incubate with Agitation enzyme_addition->incubation monitoring Monitor Reaction Progress (GC/HPLC) incubation->monitoring Take Aliquots monitoring->incubation Reaction Incomplete workup Reaction Work-up (Solvent Extraction) monitoring->workup Reaction Complete isolation Product Isolation (Solvent Evaporation) workup->isolation analysis Analyze Product (Conversion, Yield, ee) isolation->analysis end End analysis->end

Workflow for in vitro chiral alcohol synthesis.

Protocol 2: Whole-Cell Biocatalysis for Chiral Alcohol Synthesis

This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone using a whole-cell biocatalyst co-expressing an alcohol dehydrogenase and a this compound.

Materials:

  • Recombinant E. coli cells co-expressing the desired ADH and FDH.

  • Growth medium (e.g., LB or TB medium) with appropriate antibiotics.

  • Inducer (e.g., IPTG).

  • Prochiral ketone substrate.

  • Sodium formate.

  • Buffer for resuspension (e.g., potassium phosphate buffer, 100 mM, pH 7.0).

  • Organic solvent for extraction (e.g., ethyl acetate, MTBE).

  • Anhydrous sodium sulfate or magnesium sulfate.

Procedure:

  • Cell Culture and Induction:

    • Inoculate a suitable volume of growth medium containing the appropriate antibiotics with a single colony of the recombinant E. coli strain.

    • Grow the culture at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

    • Continue to grow the culture at a lower temperature (e.g., 18-25 °C) for a further 12-16 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4 °C).

    • Wash the cell pellet once with resuspension buffer.

    • Resuspend the cells in the reaction buffer to the desired cell density (e.g., 10-50 g/L wet cell weight).

  • Biotransformation:

    • In a reaction vessel, combine the cell suspension with the prochiral ketone substrate (e.g., 10-100 mM) and sodium formate (1.2 - 1.5 molar equivalents).

    • Incubate the reaction mixture at a suitable temperature (e.g., 30 °C) with gentle agitation.

  • Reaction Monitoring, Work-up, and Analysis:

    • Follow steps 3, 4, and 5 from Protocol 1.

Protocol_2_Workflow start Start cell_culture Culture Recombinant E. coli start->cell_culture induction Induce Protein Expression (e.g., IPTG) cell_culture->induction harvesting Harvest and Wash Cells induction->harvesting resuspension Resuspend Cells in Buffer harvesting->resuspension biotransformation Perform Biotransformation (Cells, Ketone, Formate) resuspension->biotransformation monitoring Monitor Reaction Progress (GC/HPLC) biotransformation->monitoring Take Aliquots monitoring->biotransformation Reaction Incomplete workup Reaction Work-up (Solvent Extraction) monitoring->workup Reaction Complete isolation Product Isolation (Solvent Evaporation) workup->isolation analysis Analyze Product (Conversion, Yield, ee) isolation->analysis end End analysis->end

Workflow for whole-cell biocatalysis.

Troubleshooting

ProblemPossible CauseSuggestion
Low Conversion - Inactive or insufficient enzyme(s).- Sub-optimal reaction conditions (pH, temperature).- Substrate or product inhibition.- Insufficient cofactor regeneration.- Verify enzyme activity.- Optimize pH and temperature.- Lower substrate concentration or use a two-phase system.- Increase FDH concentration or formate concentration.
Low Enantiomeric Excess (ee) - Poor enantioselectivity of the ADH.- Racemization of the product under reaction conditions.- Screen for a more selective ADH.- Check the stability of the chiral alcohol under the reaction conditions.
Enzyme Instability - Denaturation due to temperature, pH, or organic solvents.- Use a more stable enzyme variant (e.g., from a thermophile).- Immobilize the enzymes.- Use whole-cell biocatalysts.

Conclusion

The use of this compound for cofactor regeneration in the enzymatic synthesis of chiral alcohols is a robust and economically viable method. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement this powerful biocatalytic tool. By optimizing reaction conditions and selecting appropriate enzymes, a wide variety of valuable chiral building blocks can be produced with high efficiency and stereoselectivity.

References

High-Throughput Screening for Formate Dehydrogenase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate (B1220265) dehydrogenase (FDH) is a critical enzyme in various biological processes, including the metabolism of one-carbon compounds and the regeneration of NADH.[1] Its catalytic activity, the oxidation of formate to carbon dioxide with the concomitant reduction of NAD⁺ to NADH, has garnered significant interest in biotechnology and drug discovery.[2] In industrial biocatalysis, FDH is a key component for cofactor regeneration in the synthesis of chiral compounds. Conversely, in drug development, inhibitors of specific FDH enzymes, particularly those from pathogenic organisms, are being explored as potential therapeutic agents. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of chemical compounds or enzyme variants for their effect on FDH activity.

These application notes provide detailed protocols for three common HTS assays for FDH activity: a direct NADH absorbance assay, a coupled colorimetric assay, and a coupled fluorescence assay. Additionally, this document includes a compilation of kinetic data for various FDHs and a guide to assessing HTS assay quality using the Z'-factor.

Assay Principles and Workflows

The high-throughput screening of formate dehydrogenase activity can be accomplished through various methods, each with its own advantages and considerations. The three primary approaches detailed here are direct spectrophotometry, and coupled enzymatic assays leading to either a colorimetric or fluorescent signal.

NAD⁺-Dependent this compound Reaction

The fundamental reaction catalyzed by NAD⁺-dependent this compound is the oxidation of formate to carbon dioxide, with the simultaneous reduction of NAD⁺ to NADH.[1]

FDH_Reaction Formate Formate (HCOO⁻) FDH Formate Dehydrogenase Formate->FDH NAD NAD⁺ NAD->FDH CO2 Carbon Dioxide (CO₂) FDH->CO2 NADH NADH FDH->NADH H H⁺ FDH->H

FDH Catalyzed Reaction
Experimental Workflows

The following diagrams illustrate the general workflows for the three HTS assays described in this document.

A. Direct NADH Absorbance Assay Workflow

This is the most direct method, where the increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

NADH_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection Dispense_FDH Dispense FDH and Test Compounds Add_Substrates Add Formate and NAD⁺ to Initiate Reaction Dispense_FDH->Add_Substrates Incubate Incubate at Controlled Temperature Add_Substrates->Incubate Read_Absorbance Read Absorbance at 340 nm Incubate->Read_Absorbance

Direct NADH Absorbance Assay Workflow

B. Coupled Colorimetric Assay Workflow

In this assay, the NADH produced by FDH is used by a second enzyme, diaphorase, to reduce a chromogenic substrate (e.g., MTT or resazurin) to a colored product.

Colorimetric_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection Dispense_Components Dispense FDH, Diaphorase, Chromogenic Substrate, and Test Compounds Add_Substrates Add Formate and NAD⁺ to Initiate Reaction Dispense_Components->Add_Substrates Incubate Incubate at Controlled Temperature Add_Substrates->Incubate Read_Absorbance Read Absorbance at Visible Wavelength Incubate->Read_Absorbance

Coupled Colorimetric Assay Workflow

C. Coupled Fluorescence Assay Workflow

Similar to the colorimetric assay, this method uses diaphorase to reduce a fluorogenic substrate (e.g., resazurin) to a fluorescent product.[3][4]

Fluorescence_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection Dispense_Components Dispense FDH, Diaphorase, Fluorogenic Substrate, and Test Compounds Add_Substrates Add Formate and NAD⁺ to Initiate Reaction Dispense_Components->Add_Substrates Incubate Incubate at Controlled Temperature Add_Substrates->Incubate Read_Fluorescence Read Fluorescence (Ex/Em Wavelengths) Incubate->Read_Fluorescence

Coupled Fluorescence Assay Workflow

Data Presentation: Kinetic Parameters of Formate Dehydrogenases

The selection of an appropriate FDH enzyme is crucial for assay development. The following table summarizes key kinetic parameters for FDH from various organisms.

OrganismEnzyme TypeSpecific Activity (U/mg)Km (Formate) (mM)Km (NAD⁺) (mM)kcat (s⁻¹)Reference
Candida boidiniiNAD⁺-dependent~103 - 100.035 - 0.09~7[5]
Pseudomonas sp. 101NAD⁺-dependent~173 - 100.035 - 0.09~12[5]
Escherichia coliMetal-dependent-26-2833[6]
Granulicella mallensisNAD(P)⁺-dependent-13.8 (NAD⁺)0.13 (NAD⁺)-[5]
Bacillus simplexNAD⁺-dependent~511.20.126.2[7]
Thiobacillus sp. KNK65MANAD⁺-dependent~95.80.089.9[7]

Note: Specific activity and kinetic parameters can vary depending on the purification method, assay conditions (pH, temperature), and the presence of any mutations.

Experimental Protocols

The following are detailed protocols for the three HTS assays. These protocols are designed for a 384-well plate format but can be adapted for other plate densities.

Protocol 1: Direct NADH Absorbance Assay

Principle: This assay directly measures the production of NADH by monitoring the increase in absorbance at 340 nm.

Materials:

  • 384-well, UV-transparent microplates

  • Multichannel pipette or automated liquid handler

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • This compound (FDH)

  • Sodium Formate

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., solvent for negative control, known inhibitor for positive control) into the wells of the 384-well plate. The final concentration of the solvent should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Enzyme Addition: Add FDH solution to each well to a final concentration that gives a linear reaction rate for the desired assay duration.

  • Pre-incubation: (Optional) Incubate the plate for a short period (e.g., 5-15 minutes) at the assay temperature to allow for any interaction between the compounds and the enzyme.

  • Reaction Initiation: Add a solution of sodium formate and NAD⁺ to all wells to initiate the reaction. Final concentrations should be optimized, but a starting point is typically at or above the Km values (e.g., 20 mM formate and 1 mM NAD⁺).

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis: Determine the initial reaction velocity (rate of change in absorbance over time) for each well. Normalize the data to the controls and calculate the percent inhibition or activation for each test compound.

Protocol 2: Coupled Colorimetric Assay (MTT-based)

Principle: The NADH produced by FDH is used by diaphorase to reduce a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a colored formazan (B1609692) product, which can be measured spectrophotometrically.

Materials:

  • 384-well, clear-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate spectrophotometer capable of reading absorbance between 500-600 nm

  • This compound (FDH)

  • Diaphorase

  • Sodium Formate

  • NAD⁺

  • MTT solution

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Test compounds

Procedure:

  • Reagent Preparation: Prepare a reaction mix containing FDH, diaphorase, and MTT in the assay buffer. The concentrations of each component should be optimized for a robust signal.

  • Compound Plating: Dispense test compounds and controls into the wells of the 384-well plate.

  • Enzyme/Dye Addition: Add the FDH/diaphorase/MTT reaction mix to each well.

  • Reaction Initiation: Add a solution of sodium formate and NAD⁺ to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a fixed period (e.g., 30-60 minutes). The incubation time should be sufficient to generate a strong signal in the negative control wells without saturation.

  • Endpoint Measurement: Stop the reaction (e.g., by adding a stop solution like SDS-HCl if necessary to dissolve the formazan precipitate) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percent inhibition or activation based on the absorbance values of the test wells relative to the controls.

Protocol 3: Coupled Fluorescence Assay (Resazurin-based)

Principle: This assay is similar to the colorimetric assay, but uses a fluorogenic substrate, resazurin (B115843), which is reduced by NADH (via diaphorase) to the highly fluorescent resorufin.[3][4]

Materials:

  • 384-well, black, clear-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate fluorometer

  • This compound (FDH)

  • Diaphorase

  • Sodium Formate

  • NAD⁺

  • Resazurin solution

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Test compounds

Procedure:

  • Reagent Preparation: Prepare a reaction mix containing FDH, diaphorase, and resazurin in the assay buffer. Protect the resazurin solution from light.

  • Compound Plating: Dispense test compounds and controls into the wells of the black microplate.

  • Enzyme/Dye Addition: Add the FDH/diaphorase/resazurin reaction mix to each well.

  • Reaction Initiation: Add a solution of sodium formate and NAD⁺ to all wells.

  • Incubation: Incubate the plate at a controlled temperature, protected from light, for a fixed period (e.g., 30-60 minutes).

  • Endpoint Measurement: Measure the fluorescence intensity using appropriate excitation and emission wavelengths (e.g., Ex: 560 nm, Em: 590 nm for resorufin).

  • Data Analysis: Calculate the percent inhibition or activation based on the fluorescence signals of the test wells relative to the controls.

Quality Control: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[8] It takes into account both the dynamic range of the signal and the data variation.

Formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Interpretation of Z'-Factor:

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable assay
< 0Unacceptable assay

Example Z'-Factor Calculation:

The following table provides example raw data from a 16-well experiment to determine the Z'-factor for an FDH fluorescence-based assay.

WellControl TypeFluorescence Units
1Negative12543
2Negative13102
3Negative12876
4Negative13543
5Negative12998
6Negative13210
7Negative12765
8Negative13333
9Positive2543
10Positive2678
11Positive2498
12Positive2712
13Positive2588
14Positive2634
15Positive2555
16Positive2699

Calculations:

  • Negative Control:

    • Mean (μn) = 13046.25

    • Standard Deviation (σn) = 315.8

  • Positive Control:

    • Mean (μp) = 2613.38

    • Standard Deviation (σp) = 80.4

Z'-Factor:

Z' = 1 - (3 * (80.4 + 315.8)) / |2613.38 - 13046.25| Z' = 1 - (3 * 396.2) / 10432.87 Z' = 1 - 1188.6 / 10432.87 Z' = 1 - 0.114 Z' = 0.886

A Z'-factor of 0.886 indicates an excellent and robust assay suitable for high-throughput screening.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for establishing robust and reliable high-throughput screening assays for this compound activity. The choice of assay will depend on the specific research goals, available instrumentation, and the nature of the compound library being screened. Proper assay validation, including the determination of a satisfactory Z'-factor, is critical for the success of any HTS campaign.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Formate Dehydrogenase Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the thermal stability of formate (B1220265) dehydrogenase (FDH).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the thermal stability of formate dehydrogenase?

A1: The two main approaches for enhancing the thermal stability of FDH are protein engineering through site-directed mutagenesis and enzyme immobilization. Site-directed mutagenesis involves strategically altering the amino acid sequence to introduce stabilizing interactions, such as new hydrogen bonds or hydrophobic packing.[1][2][3][4] Immobilization physically confines the enzyme to a solid support, which can restrict unfolding and improve stability.[5][6][7][8][9]

Q2: What is a good starting point for selecting residues for site-directed mutagenesis?

A2: A rational design approach often begins with a structural analysis of the FDH protein.[1][2][4] Key areas to investigate include:

  • Hydrophobic core: Introducing more hydrophobic residues can enhance core packing.[3]

  • Surface loops: Stabilizing flexible surface loops can prevent the initiation of unfolding.

  • Coenzyme binding site: Modifications in this region can improve stability, though they may also affect catalytic activity.[1][2]

  • Conserved residues: Analysis of conserved amino acid residues across different FDH enzymes can reveal their importance for structural stability.[10]

Q3: Will increasing the thermal stability of my FDH affect its catalytic activity?

A3: It is possible. There can be a trade-off between stability and activity. Some mutations that increase thermal stability may lead to a decrease in catalytic efficiency.[1][2][4] However, some studies have reported mutations that simultaneously enhance both thermal stability and catalytic activity.[11][12] It is crucial to characterize the kinetic parameters of your mutant FDH to assess the impact of the introduced mutations.

Q4: What are the common methods for measuring the thermal stability of FDH?

A4: The most common methods include:

  • Thermal inactivation kinetics: This involves incubating the enzyme at a specific high temperature and measuring its residual activity over time.[4][13]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat absorbed by the protein as it unfolds, providing a melting temperature (T_m) which is a direct measure of thermal stability.[1][2][4]

  • Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the protein as a function of temperature.[10]

Q5: What are the advantages of immobilizing FDH to improve its stability?

A5: Immobilization offers several benefits beyond just thermal stability, including:

  • Enhanced reusability: The immobilized enzyme can be easily recovered and reused for multiple reaction cycles.[5]

  • Improved storage stability: Immobilized enzymes often exhibit a longer shelf life.[5][6]

  • Potential for improved stability against pH and organic solvents. [9]

Troubleshooting Guides

Problem 1: Site-directed mutagenesis resulted in a significant loss of FDH activity.

Possible Causes and Solutions:

  • Disruption of the active site: The mutation may have altered the geometry of the active site.

    • Solution: Analyze the 3D structure of your FDH to ensure the mutated residue is not in close proximity to the catalytic or substrate-binding residues. If it is, choose a more distant site for mutation.

  • Incorrect protein folding: The mutation could be causing the protein to misfold.

    • Solution: Express the protein at a lower temperature to aid in proper folding. Co-expression with chaperones can also be beneficial.

  • Aggregation: The mutation might have exposed hydrophobic patches, leading to aggregation.

    • Solution: Perform dynamic light scattering (DLS) to check for aggregation. Optimize buffer conditions by adding stabilizing osmolytes like glycerol (B35011) or sorbitol.

Problem 2: My purified mutant FDH is unstable and precipitates out of solution.

Possible Causes and Solutions:

  • Increased surface hydrophobicity: The mutation may have replaced a hydrophilic residue with a hydrophobic one on the protein surface.

    • Solution: Re-evaluate your mutation strategy. Aim for mutations that increase internal hydrophobic packing rather than surface hydrophobicity.

  • Incorrect buffer conditions: The pH or ionic strength of the buffer may not be optimal for the mutant protein.

    • Solution: Perform a buffer screen to find the optimal pH and salt concentration for your mutant FDH. A pH near the protein's isoelectric point (pI) should be avoided.

Problem 3: Immobilized FDH shows low activity or is leaching from the support.

Possible Causes and Solutions:

  • Inefficient immobilization: The coupling chemistry may not be optimal for your FDH.

    • Solution: Experiment with different immobilization chemistries (e.g., covalent attachment, adsorption). Ensure the support material is properly activated.[9]

  • Mass transfer limitations: The substrate may have difficulty accessing the active site of the immobilized enzyme.[7][8]

    • Solution: Use a support with a larger pore size. Optimize stirring or flow rate in your reactor to reduce the diffusion boundary layer.

  • Enzyme leaching (for non-covalent immobilization): The interaction between the enzyme and the support is too weak.[7][8]

    • Solution: Switch to a covalent immobilization method. If using adsorption, optimize the pH and ionic strength of the buffer to maximize electrostatic or hydrophobic interactions.

Quantitative Data Summary

Table 1: Improvement of FDH Thermal Stability via Site-Directed Mutagenesis

FDH SourceMutation(s)Change in T_m (°C)Change in Half-lifeReference
Glycine max (SoyFDH)F290S+2.9-[1][2][14]
Glycine max (SoyFDH)F290N+4.3-[1][2][14]
Glycine max (SoyFDH)F290D+7.8-[1][2][14]
Glycine max (SoyFDH)Ala267Met+2.73.6-fold increase at 52°C[4][13]
Glycine max (SoyFDH)Ala267Met/Ile272Val+4.611-fold increase at 52°C[4][13]
Candida boidinii (CboFDH)Gln287Glu+6-[10]
Candida boidinii (CboFDH)His311Gln+13-[10]
Candida boidinii (CboFDH)Phe285Thr/His311Gln+9-[10]
Lodderomyces elongisporus (LeFDH)K21P/K22R+4.5211% increase at 60°C[15]
Mutant (D533S/E684I)D533S/E684I-1.5 times longer than WT at 35°C[12]

Table 2: Kinetic Parameters of Thermally Stabilized FDH Mutants

FDH SourceMutation(s)K_m (formate) (mM)K_m (NAD+) (µM)k_cat (s⁻¹)Reference
Glycine max (SoyFDH) WT-1.513.32.9[1][2][14]
Glycine max (SoyFDH)F290S4.1-5.09.1-14.04.1[1][2][14]
Glycine max (SoyFDH)F290N4.1-5.09.1-14.02.8[1][2][14]
Glycine max (SoyFDH)F290D4.1-5.09.1-14.05.1[1][2][14]
Mutant (D533S/E684I) WT---0.14 s⁻¹·mM⁻¹ (k_cat/K_m)[12]
Mutant (D533S/E684I)D533S/E684I--2.72 s⁻¹·mM⁻¹ (k_cat/K_m)[12]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of FDH

This protocol is a general guideline based on the overlap extension PCR method.[14]

  • Primer Design: Design two pairs of complementary primers containing the desired mutation. The primers should have a melting temperature (T_m) between 55-65°C and a GC content of 40-60%.

  • First Round PCR: Perform two separate PCR reactions using the FDH gene as a template.

    • Reaction 1: Forward outer primer and reverse mutagenic primer.

    • Reaction 2: Reverse outer primer and forward mutagenic primer.

  • Purification: Purify the PCR products from both reactions using a PCR purification kit to remove primers and dNTPs.

  • Second Round PCR (Overlap Extension): Combine the purified products from the first round PCR in a new PCR reaction. These products will act as templates and primers for each other. Add the outer forward and reverse primers after a few cycles of annealing and extension.

  • Cloning: Clone the full-length mutated FDH gene into an appropriate expression vector.

  • Sequencing: Sequence the construct to confirm the presence of the desired mutation and the absence of any other mutations.

Protocol 2: Thermal Inactivation Assay
  • Enzyme Preparation: Prepare a solution of the purified FDH (wild-type or mutant) at a known concentration (e.g., 0.2 mg/ml) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0).[13]

  • Incubation: Aliquot the enzyme solution into several tubes and incubate them in a water bath at the desired high temperature (e.g., 50°C, 60°C).

  • Sampling: At various time points, remove one tube from the water bath and immediately place it on ice to stop the inactivation process.

  • Activity Measurement: Measure the residual activity of each sample using a standard FDH activity assay. This is typically done spectrophotometrically by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[16][17]

  • Data Analysis: Plot the natural logarithm of the residual activity versus time. The inactivation rate constant (k_inact) can be determined from the slope of the resulting line. The half-life (t_1/2) can be calculated as ln(2)/k_inact.

Visualizations

experimental_workflow cluster_design 1. Rational Design / Selection cluster_mutagenesis 2. Mutagenesis & Expression cluster_characterization 3. Characterization cluster_evaluation 4. Evaluation a Structural Analysis (3D Model) c Select Mutation Sites a->c b Sequence Alignment b->c d Site-Directed Mutagenesis (PCR) c->d e Cloning into Expression Vector d->e f Transformation & Protein Expression e->f g Protein Purification f->g h Thermal Stability Assay (DSC, Inactivation) g->h j Structural Analysis (CD) g->j i Kinetic Assay (k_cat, K_m) h->i k Improved Stability? i->k k->c No l Acceptable Activity? k->l Yes l->c m Optimized FDH l->m Yes

Caption: Workflow for improving FDH thermal stability.

troubleshooting_workflow start Problem: Low Yield of Active, Stable Mutant FDH q1 Is the mutation confirmed by sequencing? start->q1 q2 Is the protein expressed solubly? q1->q2 Yes sol1 Troubleshoot PCR and Cloning Protocols q1->sol1 No q3 Does the purified protein show activity? q2->q3 Yes sol2 Optimize Expression: - Lower Temperature - Different Host Strain - Chaperone Co-expression q2->sol2 No q4 Is the protein aggregating over time? q3->q4 Yes sol3 Re-evaluate Mutation Site: - Check proximity to active site - Consider less drastic amino acid change q3->sol3 No sol4 Optimize Buffer Conditions: - Screen pH and salt concentration - Add stabilizing agents (e.g., glycerol) q4->sol4 Yes end Proceed with Stability Assays q4->end No

Caption: Troubleshooting low yield of mutant FDH.

References

troubleshooting cofactor regeneration in formate dehydrogenase reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cofactor regeneration in formate (B1220265) dehydrogenase (FDH) reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue IDQuestionPotential CausesSuggested Solutions
FDH-TR-01 Why is my NADH/NADPH regeneration rate low or nonexistent? 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. 2. Enzyme Inactivity: Improper storage, handling, or presence of inhibitors. 3. Incorrect Cofactor: Most wild-type FDHs are highly specific for NAD⁺ and show low or no activity with NADP⁺.[1][2][3] 4. Low Substrate Concentration: Insufficient formate or NAD(P)⁺ concentration. 5. Product Inhibition: Accumulation of CO₂ or other byproducts may inhibit the enzyme.1. Optimize Reaction Conditions: Ensure the pH is within the optimal range for your specific FDH (typically 7.0-8.0).[4] Verify the reaction temperature is optimal (e.g., 37°C or 45°C for specific variants).[1][5] 2. Verify Enzyme Activity: Run a standard activity assay to confirm enzyme viability.[5][4] Ensure no known inhibitors like azide (B81097) are present.[6] 3. Select the Correct Enzyme/Cofactor Pair: Use an FDH variant engineered for NADP⁺ if NADPH regeneration is desired.[1][2] 4. Increase Substrate Concentrations: Titrate formate and NAD(P)⁺ concentrations to ensure they are not limiting. Be aware of potential substrate inhibition at very high concentrations.[7] 5. Product Removal: If feasible, implement a system for CO₂ removal, such as sparging with an inert gas.
FDH-TR-02 My reaction starts strong but stops prematurely. What could be the cause? 1. Enzyme Instability: The FDH may not be stable under the experimental conditions for extended periods. 2. Cofactor Degradation: NADH and NADPH are susceptible to degradation over time. 3. Depletion of Substrates: The reaction may have reached completion due to the complete consumption of formate or NAD(P)⁺.1. Assess Enzyme Stability: Perform a time-course experiment to monitor enzyme activity over the desired reaction time. Consider using a more stable FDH variant or enzyme immobilization.[8] 2. Monitor Cofactor Stability: Quantify the cofactor concentration at different time points. Prepare fresh cofactor solutions for each experiment.[5][4] 3. Analyze Substrate Levels: Measure the concentrations of formate and NAD(P)⁺ at the beginning and end of the reaction to confirm depletion.
FDH-TR-03 I am observing inconsistent results between experiments. What should I check? 1. Reagent Preparation: Inconsistent preparation of buffers, substrate, or cofactor solutions. 2. Pipetting Errors: Inaccurate dispensing of reagents. 3. Spectrophotometer Issues: Drifting baseline or inaccurate readings. 4. Inaccurate Quantification of NADH: The widely used method of measuring absorbance at 340 nm can be inaccurate due to the presence of other NADH isomers.1. Standardize Reagent Preparation: Prepare fresh solutions for critical reagents like NAD(P)H and formate for each set of experiments.[4] 2. Calibrate Pipettes: Regularly calibrate all pipettes used in the experimental setup. 3. Blank and Calibrate Spectrophotometer: Always run a proper blank and ensure the spectrophotometer is calibrated and functioning correctly.[5] 4. Use a More Accurate Quantification Method: For precise quantification, consider using an enzymatic cycling assay or other methods that specifically measure the biologically active 1,4-NADH.
FDH-TR-04 How can I improve the efficiency of NADPH regeneration specifically? 1. Use of Wild-Type FDH: Most native FDHs have a strong preference for NAD⁺.[1][2] 2. Low Catalytic Efficiency of Engineered FDH: Some engineered variants may still have suboptimal kinetic parameters.1. Utilize Engineered FDH Variants: Select an FDH mutant specifically engineered for high activity and specificity towards NADP⁺. Several studies have reported successful engineering of FDHs with significantly improved NADPH regeneration capabilities.[1][2][3] 2. Consult Literature for Optimal Mutants: Review recent literature to identify the most efficient engineered FDHs. For example, variants of FDH from Pseudomonas sp. 101 and Komagataella phaffii have shown promising results.[1][2]

Frequently Asked Questions (FAQs)

Here are answers to some common questions about FDH-mediated cofactor regeneration.

1. What is the primary reaction catalyzed by formate dehydrogenase for cofactor regeneration?

This compound catalyzes the oxidation of formate (HCOO⁻) to carbon dioxide (CO₂), with the concomitant reduction of NAD⁺ to NADH (or NADP⁺ to NADPH).[9] The reaction is:

HCOO⁻ + NAD(P)⁺ → CO₂ + NAD(P)H

This reaction is particularly useful for cofactor regeneration because the product, CO₂, is a gas that can be easily removed from the reaction mixture, driving the reaction forward.[2]

2. How do I measure the activity of my this compound?

The activity of FDH is typically measured by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.[5][4] A standard assay involves incubating the enzyme in a buffered solution with known concentrations of formate and NAD(P)⁺ and measuring the rate of change in absorbance over time.

3. What are the key kinetic parameters I should consider when selecting an FDH?

The most important kinetic parameters are the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat). The Kₘ indicates the substrate concentration at which the reaction rate is half of the maximum, signifying the enzyme's affinity for its substrate. A lower Kₘ is generally better. The k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency is often expressed as the k_cat/Kₘ ratio.[10]

4. Can I use whole cells for cofactor regeneration with FDH?

Yes, whole-cell systems can be used for cofactor regeneration. This approach can be advantageous as it may eliminate the need for enzyme purification. However, the efficiency can be affected by the permeability of the cell membrane to the substrates and cofactors.[2]

Experimental Protocols

Protocol 1: Standard this compound Activity Assay

This protocol is adapted from standard procedures for determining FDH activity.[5][4]

Materials:

  • Sodium phosphate (B84403) buffer (200 mM, pH 7.0 at 37°C)

  • Sodium formate solution (200 mM)

  • β-Nicotinamide adenine (B156593) dinucleotide (β-NAD⁺) solution (10.5 mM)

  • This compound enzyme solution

  • Deionized water

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette by adding the following in order:

    • 1.10 mL Deionized Water

    • 0.75 mL Sodium Phosphate Buffer

    • 0.75 mL Sodium Formate Solution

    • 0.30 mL β-NAD⁺ Solution

  • Prepare a blank cuvette with the same components, but substitute the enzyme solution with an equal volume of buffer.

  • Equilibrate both cuvettes to 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of this compound enzyme solution to the sample cuvette.

  • Mix by inversion and immediately start monitoring the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA₃₄₀/minute) from the linear portion of the curve.

Calculation of Enzyme Activity:

One unit of FDH will oxidize 1.0 µmole of formate to CO₂ per minute in the presence of NAD⁺ at pH 7.0 at 37°C.[5]

Quantitative Data Summary
Enzyme SourceCofactorKₘ (Formate) (mM)Kₘ (Cofactor) (mM)k_cat (s⁻¹)Optimal pHOptimal Temp (°C)Reference
Candida boidinii (Wild-Type)NAD⁺5.0 - 10.00.1 - 0.5~107.0 - 8.037[7][11]
Pseudomonas sp. 101 (Engineered)NADP⁺50 - 200 (low affinity)----[2]
Komagataella phaffii (Engineered V19)NADP⁺---7.545[1]
Burkholderia stabilis 15516 (Engineered G146M/A287G)NADP⁺-0.09--30[10]

Visualizations

Experimental Workflow for Troubleshooting Low Cofactor Regeneration

G cluster_start cluster_checks Initial Checks cluster_analysis Problem Analysis cluster_solutions Solutions cluster_end start Low Cofactor Regeneration Observed check_conditions Verify Reaction Conditions (pH, Temp, Buffer) start->check_conditions check_reagents Check Reagent Integrity (Enzyme, Cofactor, Substrate) start->check_reagents is_conditions_ok Conditions Optimal? check_conditions->is_conditions_ok is_reagents_ok Reagents Active? check_reagents->is_reagents_ok is_conditions_ok->is_reagents_ok Yes optimize_conditions Optimize Conditions (pH, Temp Titration) is_conditions_ok->optimize_conditions No replace_reagents Prepare Fresh Reagents is_reagents_ok->replace_reagents No check_enzyme_spec Check FDH Cofactor Specificity (NAD⁺ vs NADP⁺) is_reagents_ok->check_enzyme_spec Yes end Regeneration Improved optimize_conditions->end replace_reagents->end is_spec_correct Correct FDH Variant? check_enzyme_spec->is_spec_correct use_engineered_fdh Use Engineered FDH for NADP⁺ is_spec_correct->use_engineered_fdh No investigate_kinetics Investigate Enzyme Kinetics (Substrate/Product Inhibition) is_spec_correct->investigate_kinetics Yes use_engineered_fdh->end investigate_kinetics->end

Caption: Troubleshooting workflow for low cofactor regeneration.

Logical Relationship of Factors Affecting Cofactor Regeneration

G RegenerationRate Cofactor Regeneration Rate Enzyme Enzyme Properties Enzyme->RegenerationRate Activity Activity/Stability Enzyme->Activity Specificity Cofactor Specificity (NAD⁺ vs NADP⁺) Enzyme->Specificity Kinetics Kinetics (Km, kcat) Enzyme->Kinetics Cofactor Cofactor Cofactor->RegenerationRate CofactorType Type (NAD⁺/NADP⁺) Cofactor->CofactorType CofactorConc Concentration Cofactor->CofactorConc Substrate Substrate (Formate) Substrate->RegenerationRate SubstrateConc Concentration Substrate->SubstrateConc Conditions Reaction Conditions Conditions->RegenerationRate pH pH Conditions->pH Temperature Temperature Conditions->Temperature Buffer Buffer System Conditions->Buffer Products Products (CO₂, NADH) Products->RegenerationRate Inhibition

Caption: Key factors influencing cofactor regeneration rate.

References

overcoming substrate inhibition in formate dehydrogenase kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formate (B1220265) dehydrogenase (FDH) kinetics. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during FDH-related experiments, with a specific focus on substrate inhibition by formate.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic mechanism of NAD+-dependent formate dehydrogenase?

NAD+-dependent this compound (FDH, EC 1.2.1.2) catalyzes the oxidation of a formate ion to carbon dioxide, with the concomitant reduction of NAD+ to NADH.[1] The reaction is essentially irreversible. The kinetic mechanism is typically a sequential, ordered Bi-Bi reaction.[2][3] This means that NAD+ binds to the enzyme first, followed by the binding of formate. After the chemical reaction (hydride transfer), carbon dioxide is released, followed by the release of NADH.

Q2: My FDH activity is decreasing at high formate concentrations. What is happening?

This phenomenon is known as substrate inhibition. At excessively high concentrations, the substrate (formate) can bind to the enzyme in a non-productive way, leading to a decrease in the reaction velocity. This is a common issue with many enzymes, including some formate dehydrogenases. While formate is required for the reaction, too much of it can hinder the enzyme's catalytic efficiency.

Q3: What is the kinetic model for substrate inhibition in FDH?

Substrate inhibition in FDH can often be described by a modified Michaelis-Menten equation that accounts for the binding of a second substrate molecule to an inhibitory site. The equation is as follows:

v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))

Where:

  • v is the reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the formate concentration

  • Km is the Michaelis constant for formate

  • Ki is the dissociation constant for the inhibitory substrate binding

This model assumes that the binding of a second formate molecule creates an inactive or less active enzyme-substrate complex.

Q4: Are there known inhibitors of this compound other than excess formate?

Yes, several compounds are known to inhibit FDH. These include:

  • Azide (N3-) : A potent, tight-binding inhibitor.[4]

  • Nitrate (NO3-)

  • Cyanide (CN-)

  • Thioformate : Can act as a competitive inhibitor.[1]

  • Hydroxylamine [1]

  • L-Cysteine [1]

Troubleshooting Guide: Overcoming Substrate Inhibition

This guide provides structured advice for identifying and mitigating substrate inhibition in your FDH experiments.

Problem Potential Cause Recommended Solution
Non-linear reaction progress curves at high formate concentrations. Substrate inhibition is occurring, causing the reaction rate to decrease more rapidly than expected from substrate depletion alone.1. Determine the optimal formate concentration: Perform a substrate titration experiment to identify the formate concentration that gives the maximum reaction rate. Operate at or slightly below this concentration. 2. Analyze initial rates: Ensure that you are measuring the true initial rate of the reaction before significant substrate depletion or product accumulation occurs.
Difficulty obtaining reproducible kinetic data. The formate concentration used may be in the inhibitory range, leading to high variability.1. Lower the formate concentration: Work at formate concentrations well below the determined inhibitory level. 2. Use a fed-batch system for large-scale reactions: For bioreactor applications, a pH-controlled fed-batch approach can maintain a constant, non-inhibitory level of formate.[5]
Unexpectedly low enzyme activity. The stock formate concentration may be too high, leading to inhibition even at what is believed to be the optimal concentration in the final reaction mixture.1. Verify stock solution concentrations: Double-check the concentration of your sodium formate stock solution. 2. Perform a dilution series: Test a wider range of formate concentrations, including much lower ones, to identify the true optimal concentration.
The reaction rate is lower than published values. Aside from substrate inhibition, other factors could be at play, such as suboptimal pH, temperature, or NAD+ concentration.1. Optimize reaction conditions: Systematically vary the pH, temperature, and NAD+ concentration to ensure they are optimal for your specific enzyme. 2. Check enzyme integrity: Ensure your enzyme has not lost activity due to improper storage or handling.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for this compound from various sources. Note that these values can vary depending on the specific enzyme, purity, and assay conditions.

Enzyme SourceKm (formate) (mM)Km (NAD+) (µM)Ki (formate) (mM)Reference
Candida boidinii3 - 1035 - 90~182 (for inhibition of xylose reductase in a coupled system)[1][5]
Pseudomonas sp. 1013 - 1035 - 90Not explicitly reported[1]
Escherichia coli26-Not reported for substrate inhibition[6]
Pea (Pisum sativum)1.67 and 6.25 (two sites)-Not reported for substrate inhibition[4]

Experimental Protocols

Protocol 1: Determining the Michaelis-Menten Constant (Km) and Maximum Velocity (Vmax)

This protocol is for determining the basic kinetic parameters of FDH.

  • Reagent Preparation:

    • 1 M Potassium Phosphate Buffer (pH 7.0)

    • 1 M Sodium Formate solution

    • 50 mM NAD+ solution

    • Purified FDH enzyme solution in cold buffer.

  • Assay Mixture Preparation (for a 1 mL cuvette):

    • Prepare a series of reaction mixtures with varying concentrations of sodium formate (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50 mM).

    • To each cuvette, add:

      • 100 µL of 1 M Potassium Phosphate Buffer (pH 7.0)

      • 100 µL of 50 mM NAD+ solution (final concentration 5 mM)

      • Variable volume of sodium formate stock and water to bring the total volume to 980 µL.

    • Equilibrate the cuvettes to the desired temperature (e.g., 25°C or 37°C).

  • Initiating the Reaction:

    • Add 20 µL of the FDH enzyme solution to the cuvette, mix quickly by inversion.

    • Immediately place the cuvette in a spectrophotometer.

  • Data Acquisition:

    • Monitor the increase in absorbance at 340 nm (due to NADH formation) for 3-5 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (using the Beer-Lambert law, ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Data Analysis:

    • Plot the initial velocity (V₀) against the formate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Protocol 2: Characterizing Substrate Inhibition and Determining the Inhibition Constant (Ki)

This protocol is designed to investigate and quantify substrate inhibition by formate.

  • Reagent Preparation:

    • Same as Protocol 1, but a higher concentration stock of sodium formate may be needed.

  • Assay Mixture Preparation:

    • Prepare a series of reaction mixtures with a broad range of formate concentrations, extending into the suspected inhibitory range (e.g., 10, 50, 100, 200, 400, 800 mM).

    • Prepare the cuvettes as described in Protocol 1, ensuring the NAD+ concentration remains constant and saturating.

  • Reaction Initiation and Data Acquisition:

    • Follow the same procedure as in Protocol 1 for initiating the reaction and measuring the initial velocities.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the formate concentration [S]. You should observe the velocity increasing, reaching a maximum, and then decreasing.

    • Fit the data to the substrate inhibition equation using non-linear regression software: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))

    • The software will provide estimates for Vmax, Km, and the substrate inhibition constant, Ki.

Visualizations

Substrate_Inhibition_Mechanism E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) (Formate) ES->E EP Enzyme-Product Complex (EP) ES->EP k_cat ESIS Inactive Enzyme-Substrate-Inhibitor Complex (ESIS) ES->ESIS + Inhibitory S (High Formate) E_P Free Enzyme (E) + Product (P) EP->E_P ESIS->ES

Caption: Mechanism of substrate inhibition in this compound.

Troubleshooting_Workflow Start Start: Decreased FDH Activity at High [Formate] Check_Concentration Is Formate Concentration in Inhibitory Range? Start->Check_Concentration Perform_Titration Action: Perform Substrate Titration Experiment Check_Concentration->Perform_Titration Yes End End: Substrate Inhibition Mitigated Check_Concentration->End No, check other parameters (pH, temp) Find_Optimum Result: Identify Optimal [Formate] for Max Velocity Perform_Titration->Find_Optimum Is_Large_Scale Is this a large-scale (bioreactor) reaction? Find_Optimum->Is_Large_Scale Use_Fed_Batch Action: Implement pH-controlled fed-batch system Is_Large_Scale->Use_Fed_Batch Yes Use_Optimal_Conc Action: Use optimal [Formate] in batch assay Is_Large_Scale->Use_Optimal_Conc No Use_Fed_Batch->End Use_Optimal_Conc->End

Caption: Troubleshooting workflow for overcoming substrate inhibition.

References

Technical Support Center: Strategies for Enhancing Recombinant Formate Dehydrogenase (FDH) Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant formate (B1220265) dehydrogenase (FDH) expression. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in expressing this critical enzyme.

Frequently Asked Questions (FAQs)

Q1: My recombinant FDH expression is very low or undetectable. What are the common causes and troubleshooting steps?

A1: Low or nonexistent expression of recombinant FDH is a frequent challenge. The issue can often be traced back to several key factors, from the genetic construct to the host cell's metabolic state.

Troubleshooting Steps:

  • Verify the Expression Construct: Ensure your plasmid is correct by sequencing the FDH gene to confirm it is in the correct open reading frame and free of mutations. Also, verify the proper placement of regulatory elements like the promoter and ribosome binding site.

  • Assess for Codon Bias: The presence of codons in your FDH gene that are rarely used by your expression host (e.g., E. coli) can impede translation and significantly reduce expression levels.[1] Consider codon optimization of your gene for the specific host organism.[2][3][4]

  • Evaluate Protein Toxicity: Overexpression of some FDH variants can be toxic to the host cells, leading to poor growth and reduced protein yield. Monitor cell growth rates after induction. If toxicity is suspected, consider using a lower inducer concentration, a weaker promoter, or a lower induction temperature.

  • Analyze mRNA Levels: Use RT-qPCR to determine if the FDH gene is being transcribed into mRNA. A lack of mRNA would suggest a problem at the transcriptional level, possibly related to the promoter or repressor system.

  • Optimize Host Strain: The choice of expression host is critical. For E. coli, strains like BL21(DE3) are protease-deficient and engineered for high-level T7 promoter-driven expression.[5] For eukaryotic proteins or those with rare codons, consider using strains like Rosetta 2(DE3), which supply tRNAs for codons rarely used in E. coli.[5]

  • Check for Essential Co-factors: Some FDHs are metalloenzymes and require specific co-factors for proper folding and activity. For instance, Mo-dependent FDHs require molybdenum.[6][7][8] Ensure the culture medium is supplemented with the necessary co-factors. Tungsten can also be used to substitute molybdenum in some cases.[9]

Q2: I'm observing good expression levels, but my FDH is insoluble and forming inclusion bodies. What can I do?

A2: The formation of insoluble inclusion bodies is a common issue when overexpressing recombinant proteins. This indicates that the protein is misfolding and aggregating.

Troubleshooting Steps:

  • Lower Induction Temperature: Reducing the temperature (e.g., from 37°C to 16-25°C) after induction can slow down the rate of protein synthesis, which can promote proper folding.

  • Reduce Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to a rapid accumulation of the protein, overwhelming the cellular folding machinery. Try a gradient of lower inducer concentrations.

  • Co-expression of Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of your FDH protein.

  • Optimize Lysis and Purification: Use milder lysis methods and ensure that buffers contain stabilizing agents like glycerol (B35011) or non-ionic detergents.

  • In Vitro Refolding: If the protein is still insoluble, it can be purified from inclusion bodies and then refolded in vitro. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) followed by a refolding step through dialysis or rapid dilution into a refolding buffer.

Q3: My purified FDH has low specific activity. What could be the reason?

A3: Low enzymatic activity can be due to a variety of factors, from improper folding to issues with the protein's primary structure or the assay conditions.

Troubleshooting Steps:

  • Confirm Protein Integrity: Run an SDS-PAGE and a Western blot to check for protein degradation or unexpected modifications.

  • Evaluate the Impact of Purification Tags: The position of affinity tags (e.g., His-tag) can sometimes interfere with the enzyme's active site or its overall conformation.[10] If you suspect this is an issue, consider moving the tag to the other terminus of the protein or using a cleavable tag.[10]

  • Check Cofactor and Substrate Availability: Ensure that your assay buffer contains the necessary cofactors (e.g., NAD+/NADH) and substrates in saturating concentrations.

  • Optimize Assay Conditions: Systematically vary the pH, temperature, and buffer composition of your enzyme assay to find the optimal conditions for your specific FDH.

  • Consider Protein Engineering: If intrinsic activity is low, site-directed mutagenesis can be employed to improve the catalytic efficiency or cofactor specificity of the enzyme.[11][12]

Troubleshooting Guides

Guide 1: Optimizing FDH Expression in E. coli

This guide provides a systematic approach to optimizing the expression of recombinant FDH in E. coli.

Parameter Recommendation Rationale Citation
Host Strain Start with BL21(DE3). If expression is low or insoluble, try Rosetta 2(DE3).BL21(DE3) is a robust strain for general expression. Rosetta 2(DE3) provides tRNAs for rare codons, which can improve the translation of eukaryotic or other heterologous genes.[5]
Expression Vector Use a high copy number vector with a strong, inducible promoter (e.g., pET vectors with a T7 promoter, or pRSF-1b).High copy number vectors increase the gene dosage, leading to higher mRNA and protein levels. Strong inducible promoters allow for tight control and high-level expression upon induction.[5]
Codon Optimization Synthesize the FDH gene with codons optimized for E. coli expression.Matching the codon usage of the target gene to that of the expression host can significantly enhance translational efficiency and protein yield.[2][3]
Induction Conditions Induce at a lower temperature (16-25°C) with a lower IPTG concentration (0.1-0.5 mM) for an extended period (16-24 hours).Milder induction conditions can promote proper protein folding and increase the yield of soluble, active protein.[13]
Culture Medium Supplement the medium with necessary cofactors (e.g., 1 mM sodium molybdate (B1676688) for Mo-dependent FDHs).Many FDHs are metalloenzymes and require specific metal ions for their catalytic activity and structural integrity.[6][7][8]
Guide 2: Enhancing FDH Solubility

This guide focuses on strategies to increase the proportion of soluble, active FDH.

Strategy Description Expected Outcome
Lower Temperature Expression Reduce the culture temperature to 16-25°C post-induction.Slower protein synthesis rate, allowing more time for proper folding and reducing aggregation.
Co-expression with Chaperones Transform the expression host with a second plasmid carrying genes for molecular chaperones (e.g., GroEL/ES).Chaperones assist in the folding of newly synthesized polypeptide chains, preventing misfolding and aggregation.
Use of Solubilization Tags Fuse the FDH gene with a highly soluble protein tag (e.g., Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST)).The fusion partner can help to increase the solubility of the target protein.
Optimize Lysis Buffer Include additives like glycerol (5-10%), non-ionic detergents (e.g., Triton X-100 at 0.1%), and salts (e.g., 150-500 mM NaCl) in the lysis buffer.These additives can help to stabilize the protein and prevent aggregation during purification.

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the amino acid sequence of your formate dehydrogenase.

  • Use a codon optimization tool (available from various gene synthesis service providers) to generate a DNA sequence optimized for your chosen expression host (e.g., Escherichia coli K12).

  • During optimization, avoid rare codons and aim for a balanced GC content (typically 40-60%).

  • Incorporate necessary restriction sites at the ends of the gene for cloning into your expression vector.

  • Synthesize the optimized gene through a commercial gene synthesis service.[2]

  • Clone the synthesized gene into a suitable expression vector.

Protocol 2: Small-Scale Expression Trial for FDH in E. coli
  • Transform your FDH expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Take a 1 mL pre-induction sample.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture under the desired expression conditions (e.g., 4-6 hours at 37°C or 16-24 hours at 20°C).

  • Harvest the cells by centrifugation.

  • Analyze the pre- and post-induction samples by SDS-PAGE to check for a band corresponding to the expected molecular weight of your FDH protein.

Protocol 3: FDH Activity Assay
  • Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.5), NAD+ (or NADP+ for specific variants) at a concentration range of 0.01 to 5 mM, and sodium formate at a concentration range of 1 to 500 mM.[13]

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 30°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified FDH enzyme (e.g., 4 µg/mL).[13]

  • Monitor the formation of NADH (or NADPH) by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the specific activity of the enzyme (µmol of NADH formed per minute per mg of enzyme).

Visualizations

experimental_workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification_analysis Purification & Analysis codon_optimization Codon Optimization gene_synthesis Gene Synthesis codon_optimization->gene_synthesis cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli cloning->transformation culture_growth Cell Culture Growth transformation->culture_growth induction Induction (IPTG) culture_growth->induction cell_harvest Cell Harvest induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis purification Purification (e.g., Ni-NTA) cell_lysis->purification sds_page SDS-PAGE Analysis purification->sds_page activity_assay Activity Assay purification->activity_assay

Caption: Experimental workflow for recombinant FDH expression.

troubleshooting_logic start Low/No FDH Expression check_construct Verify Plasmid Sequence? start->check_construct check_codons Codon Optimized? check_construct->check_codons Sequence OK solution_construct Re-clone or correct sequence check_construct->solution_construct Error Found check_host Optimize Host Strain? check_codons->check_host Yes solution_codons Synthesize optimized gene check_codons->solution_codons No check_induction Optimize Induction Conditions? check_host->check_induction Optimized solution_host Use Rosetta 2(DE3) or other suitable strains check_host->solution_host Not Optimized solution_induction Lower temperature and/or IPTG concentration check_induction->solution_induction Not Optimized

Caption: Troubleshooting logic for low FDH expression.

fdh_cofactor_pathway formate Formate fdh This compound (FDH) formate->fdh co2 CO2 nad NAD+ nad->fdh nadh NADH + H+ fdh->co2 fdh->nadh

Caption: Catalytic reaction of NAD-dependent this compound.

References

Technical Support Center: Characterization of Inactive Formate Dehydrogenase Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of inactive formate (B1220265) dehydrogenase (FDH) mutants.

Frequently Asked Questions (FAQs)

Q1: We performed site-directed mutagenesis to inactivate our formate dehydrogenase, but sequencing shows the mutation is not present. What could be the cause?

A1: Failure to incorporate the desired mutation can stem from several factors in the site-directed mutagenesis protocol. Common issues include problems with primer design, suboptimal PCR conditions, or inefficient digestion of the parental template DNA. Ensure your primers are between 25 and 45 bases in length with a melting temperature (Tm) of ≥78°C and have a minimum GC content of 40%.[1] We recommend verifying the PCR product on an agarose (B213101) gel before proceeding with the DpnI digestion and transformation steps.

Q2: Our FDH mutant expresses well, but we observe no enzymatic activity in our standard assay. How can we confirm the protein is truly inactive?

A2: First, confirm that the lack of activity is not due to an issue with the assay itself. Run a positive control with wild-type FDH to ensure all reagents and instrument settings are correct. If the assay is working, the mutant is likely inactive or has significantly reduced activity. To confirm this, you can try increasing the concentration of the mutant enzyme in the assay. It is also beneficial to perform a structural analysis, such as circular dichroism, to ensure the mutant protein is properly folded. Some mutations can lead to misfolding and aggregation, which would result in a loss of activity.

Q3: We are trying to switch the cofactor specificity of our FDH from NAD⁺ to NADP⁺, but our mutants are inactive with both cofactors. What is a good starting point for mutations?

A3: Rational design based on conserved NAD⁺ binding motifs is a common strategy. For example, in Mycobacterium vaccae N10 FDH, the double mutant A198G/D221Q showed an increased catalytic efficiency with NADP⁺.[2][3] In Candida methylica FDH, double mutants D195S/Q197T and D195S/Y196L have been shown to increase the catalytic efficiency with NADP⁺.[4] It is important to note that mutations aimed at altering cofactor specificity can sometimes lead to a decrease in overall stability or activity, requiring further optimization.

Q4: Can mutations outside the active site lead to an inactive FDH enzyme?

A4: Yes. Mutations that are not directly in the active site can still lead to an inactive enzyme. These mutations can disrupt the overall protein structure, affect protein folding, or interfere with the binding of necessary cofactors or substrates at a distance. For instance, mutations in genes that are involved in the assembly of the FDH complex can result in an inactive enzyme.[5]

Troubleshooting Guides

Troubleshooting Poor or No Enzyme Activity
Symptom Possible Cause Suggested Solution
No activity in mutant and wild-type Assay components (buffer, substrate, cofactor) are degraded or incorrectly prepared.Prepare fresh reagents and confirm the pH of the buffer. Ensure proper storage of all components.
Incorrect instrument settings (e.g., wrong wavelength).Verify the spectrophotometer is set to measure the absorbance of NADH at 340 nm.
No activity in mutant, but wild-type is active The mutation has rendered the enzyme inactive.Confirm the mutation with sequencing. Increase the concentration of the mutant enzyme in the assay to detect any residual activity.
The mutant protein is misfolded or has aggregated.Perform circular dichroism or another structural analysis method to assess the protein's secondary structure.
The mutant protein was not successfully purified.Run an SDS-PAGE gel to confirm the presence and purity of the FDH mutant after purification.
Lower than expected activity Suboptimal assay conditions (pH, temperature).Optimize the pH and temperature of the assay for your specific FDH. Most FDH assays are performed at a pH of around 7.0 and a temperature of 37°C.[6]
Presence of inhibitors in the sample.Ensure the purified enzyme solution is free from any potential inhibitors carried over from the expression and purification process.
Troubleshooting Site-Directed Mutagenesis
Symptom Possible Cause Suggested Solution
No PCR product Suboptimal annealing temperature.Perform a temperature gradient PCR to find the optimal annealing temperature.
Poor primer design.Ensure primers meet design guidelines (25-45 bases, Tm ≥78°C, GC content ≥40%).[1]
Many colonies, but all are wild-type Incomplete DpnI digestion of parental DNA.Increase the DpnI incubation time or the amount of enzyme used.
No colonies after transformation Low transformation efficiency of competent cells.Use highly competent cells (efficiency > 10⁸ cfu/μg).[7]
PCR product is not the correct size.Verify the size of the PCR product on an agarose gel.

Quantitative Data on Inactive FDH Mutants

The following table summarizes the kinetic parameters of various FDH mutants compared to their wild-type counterparts. This data can be used as a reference for expected changes in activity upon mutation.

Enzyme Source Mutation Cofactor kcat (s⁻¹) KM (mM) kcat/KM (s⁻¹mM⁻¹) Fold Change in kcat/KM vs. Wild-Type Reference
Mycobacterium vaccae N10Wild-TypeNADP⁺----[2][3]
A198G/D221QNADP⁺---Increased[2][3]
C145S/A198G/D221Q/C255VNADP⁺-0.147--[2]
Pseudomonas sp.Wild-TypeNADP⁺----[8]
A198GNADP⁺--0Inactive[8]
GQ MutantNADP⁺--45-[8]
GQ Mutant + H379KNADP⁺--30-[8]
GQ Mutant + H379K + S380VNADP⁺--100-[8]
Candida methylicaWild-TypeNADP⁺----[4]
D195S/Q197TNADP⁺---5.6 x 10⁴[4]
D195S/Y196LNADP⁺---5 x 10⁴[4]
Chaetomium thermophilumWild-TypeFormate----[9]
Asn120CysFormate---Inactive[9]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of FDH

This protocol outlines the general steps for introducing a point mutation into an FDH gene using a plasmid-based method.

  • Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[1]

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid with the FDH gene, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for at least 1 hour.

  • Transformation: Transform the DpnI-treated plasmid into highly competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on a selective agar (B569324) plate (e.g., containing an antibiotic corresponding to the plasmid's resistance gene). Incubate overnight at 37°C.

  • Verification: Select several colonies and grow them in liquid culture. Isolate the plasmid DNA and send it for sequencing to confirm the presence of the desired mutation.

Protocol 2: FDH Enzyme Activity Assay

This spectrophotometric assay measures the activity of FDH by monitoring the production of NADH at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: 200 mM Sodium Phosphate Buffer, pH 7.0.

    • Substrate Solution: 200 mM Sodium Formate.

    • Cofactor Solution: 10.5 mM β-NAD⁺.

    • Enzyme Diluent: 1.5 mM β-NAD⁺ in Assay Buffer.

  • Assay Procedure:

    • In a cuvette, mix the Assay Buffer, Substrate Solution, and deionized water.

    • Equilibrate the mixture to 37°C.

    • Add the Cofactor Solution and mix.

    • Initiate the reaction by adding the FDH enzyme solution (wild-type or mutant).

    • Immediately begin monitoring the increase in absorbance at 340 nm for approximately 5 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹) to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.[6]

Visualizations

experimental_workflow cluster_cloning Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_characterization Biochemical Characterization primer_design Primer Design pcr PCR Amplification primer_design->pcr dpni DpnI Digestion pcr->dpni transformation Transformation dpni->transformation sequencing Sequence Verification transformation->sequencing expression Protein Expression sequencing->expression purification Protein Purification expression->purification sds_page SDS-PAGE Analysis purification->sds_page activity_assay Enzyme Activity Assay purification->activity_assay structural_analysis Structural Analysis (CD) purification->structural_analysis kinetic_analysis Kinetic Analysis (kcat, KM) activity_assay->kinetic_analysis

Caption: Experimental workflow for characterizing FDH mutants.

troubleshooting_workflow start No Enzyme Activity Observed q1 Is the wild-type enzyme active? start->q1 a1_yes Check Assay Components & Settings q1->a1_yes Yes a1_no Proceed to Mutant-Specific Checks q1->a1_no No q2 Is the mutant protein expressed and pure? a1_no->q2 a2_yes Increase Mutant Concentration in Assay q2->a2_yes Yes a2_no Troubleshoot Expression & Purification q2->a2_no No q3 Is the mutant protein correctly folded? a2_yes->q3 a3_yes Mutant is likely inactive q3->a3_yes Yes a3_no Perform Structural Analysis (e.g., CD) q3->a3_no No

Caption: Troubleshooting logic for no enzyme activity.

References

preventing formate dehydrogenase denaturation during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing formate (B1220265) dehydrogenase (FDH) denaturation during purification.

Troubleshooting Guides

Question: My FDH activity is significantly lower after purification. What are the potential causes and how can I troubleshoot this?

Answer: Loss of FDH activity post-purification is a common issue that can stem from several factors. Follow this troubleshooting guide to identify and resolve the problem.

  • Step 1: Assess Potential for Oxidative Damage. Many FDHs contain cysteine residues that are susceptible to oxidation, which can lead to inactivation.[1][2]

    • Recommendation: If your FDH has solvent-exposed cysteine residues, consider adding a reducing agent like DTT or β-mercaptoethanol to your buffers throughout the purification process. For some FDHs, such as the one from Pseudomonas aeruginosa, anaerobic purification conditions in the presence of sodium dithionite (B78146) may be necessary to maintain activity.[3]

  • Step 2: Evaluate Temperature Stability. Elevated temperatures can cause irreversible denaturation.[2]

    • Recommendation: Perform all purification steps at 4°C unless the enzyme is known to be thermostable. If you are using a heat step for purification of a thermotolerant FDH, ensure that the temperature and duration are optimized to precipitate contaminating proteins without denaturing the FDH.

  • Step 3: Investigate Mechanical Stress. FDH can be sensitive to mechanical stress, particularly at gas-liquid interfaces created by vigorous stirring or bubbling, which can lead to denaturation at hydrophobic interfaces.[1][4]

    • Recommendation: Use gentle mixing methods. Avoid excessive foaming and vortexing. If you are performing purification in a stirred tank reactor, minimize aeration or consider using microbubble aeration to reduce interfacial stress.[1]

  • Step 4: Check pH and Buffer Conditions. Suboptimal pH can lead to enzyme inactivation, and for dimeric enzymes, can cause subunit dissociation.[4][5]

    • Recommendation: Maintain the pH of your buffers within the known stability range for your specific FDH. For example, the FDH from Ancylobacter aquaticus is most stable at pH 7.0.[5] If you are working at an acidic pH, be aware that this can promote subunit dissociation, which can be mitigated by enzyme immobilization.[4]

  • Step 5: Consider the Presence of Inhibitors or Chelating Agents. Heavy metal ions and specific reagents that react with thiol groups can inhibit FDH activity.[5] Some common laboratory reagents can also act as inhibitors.

    • Recommendation: Ensure all your reagents are of high purity. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffers, unless your FDH is a metalloenzyme that could be inactivated by it. Be aware of known inhibitors such as sodium azide (B81097) and sodium nitrite.[6]

  • Step 6: Evaluate Cofactor and Metal Center Integrity. For molybdenum-dependent FDHs, the loss of the iron-sulfur cluster or the molybdenum cofactor will result in inactivation.[3][7]

    • Recommendation: Ensure that the necessary cofactors are present and protected during purification. For example, the purification of FDH from Pseudomonas aeruginosa requires anaerobic conditions to protect its iron-sulfur centers.[3]

The following flowchart illustrates these troubleshooting steps:

FDH_Troubleshooting start Start: Low FDH Activity step1 Assess for Oxidative Damage start->step1 step2 Evaluate Temperature Stability step1->step2 If no improvement rec1_node Recommendation: Add reducing agents (DTT, BME). Use anaerobic conditions if necessary. step1->rec1_node step3 Investigate Mechanical Stress step2->step3 If no improvement rec2_node Recommendation: Purify at 4°C. Optimize heat steps for thermotolerant FDHs. step2->rec2_node step4 Check pH and Buffer Conditions step3->step4 If no improvement rec3_node Recommendation: Use gentle mixing. Avoid vigorous stirring and foaming. step3->rec3_node step5 Consider Inhibitors/Chelators step4->step5 If no improvement rec4_node Recommendation: Maintain optimal pH. Be cautious with acidic pH. step4->rec4_node step6 Evaluate Cofactor Integrity step5->step6 If no improvement rec5_node Recommendation: Use high-purity reagents. Add EDTA if appropriate. Avoid known inhibitors. step5->rec5_node end Resolution: Optimized Purification step6->end If issue persists, consider re-cloning or expression optimization rec6_node Recommendation: Ensure cofactor presence. Use anaerobic conditions for Fe-S clusters. step6->rec6_node

Caption: Troubleshooting workflow for low FDH activity post-purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause FDH denaturation during purification?

A1: The main factors leading to FDH denaturation are:

  • Chemical Factors: Oxidation of sensitive amino acid residues, particularly cysteine, by dissolved oxygen or chemical agents like hydrogen peroxide.[1][2] The presence of heavy metal ions and specific inhibitors can also inactivate the enzyme.[5][6]

  • Physical Factors: High temperatures can disrupt the enzyme's tertiary and quaternary structure.[2] Interaction with hydrophobic interfaces, such as the air-water interface during vigorous agitation, can also cause denaturation.[1][4]

  • pH-related Factors: Extreme pH values can lead to unfolding. For multimeric FDHs, non-optimal pH, especially acidic conditions, can cause dissociation of subunits, leading to inactivation.[4]

The following diagram illustrates the interplay of these factors:

Denaturation_Factors cluster_causes Causes of Denaturation FDH Native FDH Denatured_FDH Denatured/Inactive FDH FDH->Denatured_FDH Denaturation Oxidation Oxidation (e.g., of Cysteine) Oxidation->FDH Temperature Elevated Temperature Temperature->FDH Mechanical_Stress Mechanical Stress (e.g., at gas-liquid interfaces) Mechanical_Stress->FDH pH Suboptimal pH pH->FDH Inhibitors Inhibitors/Heavy Metals Inhibitors->FDH

Caption: Key factors leading to FDH denaturation.

Q2: How can I improve the stability of my FDH during long-term storage?

A2: For long-term storage, it is crucial to find conditions that maintain the enzyme's conformational integrity.

  • Storage Buffer: Store the purified enzyme in a buffer at its optimal pH for stability, which for many FDHs is around pH 7.0.[5] The addition of cryoprotectants such as glycerol (B35011) (at 5-50% v/v) is a common practice to prevent damage from freezing.

  • Freezing: Flash-freezing the enzyme in liquid nitrogen and storing it at -80°C is generally recommended over slow freezing.

  • Lyophilization: Freeze-drying can be an effective method for long-term storage. The process should include cryoprotectants like polyethylene (B3416737) glycol (PEG) to protect against freezing stress and lyoprotectants like trehalose (B1683222) or glucose to stabilize the protein in its dried state by replacing water molecules.[8]

  • Immobilization: Covalent immobilization of FDH on a solid support, such as glyoxyl-agarose, has been shown to significantly increase its stability against various denaturing agents, including pH, temperature, and organic solvents.[4]

Q3: Can the choice of purification tag affect the stability and activity of FDH?

A3: Yes, the position and type of affinity tag can influence the enzyme's properties. For instance, a study on FDH from Candida boidinii expressed in Pichia pastoris showed that the specific activity was dependent on the placement of the His6-tag, with an N-terminal tag resulting in a more active enzyme than a C-terminal tag.[9] It is advisable to test different tagging strategies if you suspect the tag is interfering with the enzyme's function or stability.

Quantitative Data Summary

The stability and activity of FDH are highly dependent on the specific enzyme and its source. The following table summarizes key quantitative parameters for FDH from Ancylobacter aquaticus as an example.

ParameterValueSource OrganismReference
Optimal pH (Activity) 6.3Ancylobacter aquaticus[5]
Optimal pH (Stability) 7.0Ancylobacter aquaticus[5]
Optimal Temperature 50 °CAncylobacter aquaticus[5]
Temperature Stability Stable at ≤ 50 °CAncylobacter aquaticus[5]
Km (Formate) 2.4 mMAncylobacter aquaticus[5]
Km (NAD+) 0.057 mMAncylobacter aquaticus[5]
Specific Activity 9.5 U/mgAncylobacter aquaticus[5]

Experimental Protocols

Protocol 1: General Purification of a Recombinant His-tagged FDH

This protocol is a general guideline for the purification of a His-tagged FDH expressed in E. coli.

  • Cell Lysis:

    • Resuspend the cell paste in lysis buffer (e.g., 50 mM HEPES, 5% glycerol, pH 7.6) at a ratio of 5 mL of buffer per gram of cells.[9]

    • Add a protease inhibitor cocktail and a reducing agent (e.g., 1 mM DTT).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes) to pellet cell debris.[9]

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer (lysis buffer containing a low concentration of imidazole (B134444), e.g., 20-30 mM) to remove non-specifically bound proteins.[9]

    • Elute the FDH with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 200-300 mM).[9]

  • Buffer Exchange/Desalting:

    • Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 100 mM potassium phosphate, pH 7.5) using a desalting column or dialysis.[10]

  • (Optional) Further Purification:

    • If further purification is required, additional steps such as ion-exchange or size-exclusion chromatography can be performed. For example, after affinity chromatography, the protein can be diluted and applied to a Q Sepharose column and eluted with a salt gradient (e.g., NaCl).[9]

Protocol 2: Enzyme Activity Assay for NAD+-dependent FDH

This assay measures the oxidation of formate, which is coupled to the reduction of NAD+ to NADH.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Buffer at the optimal pH (e.g., Bis-Tris pH 6.8).[11]

    • 0.2 mM NAD+.[11]

    • 100 mM sodium formate.[11]

    • Purified FDH enzyme (a concentration that gives a linear rate of reaction).

  • Measurement:

    • Initiate the reaction by adding the enzyme or sodium formate.

    • Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.[11] This absorbance change corresponds to the formation of NADH.

  • Calculation of Activity:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.

    • Use the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1) to convert the rate of change in absorbance to the rate of NADH production. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

References

Technical Support Center: Effect of Metal Ions on Formate Dehydrogenase Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the influence of metal ions on the stability and activity of formate (B1220265) dehydrogenase (FDH).

Frequently Asked Questions (FAQs)

Q1: What are the general effects of metal ions on NAD-dependent Formate Dehydrogenase (FDH) activity?

NAD-dependent FDHs are enzymes that do not inherently require metal ions for their catalytic function.[1][2] However, the presence of various metal cations in the experimental buffer can significantly impact their activity, leading to either strong inhibition or, in some cases, enhancement of the enzymatic reaction.[1][2] The effect is largely dependent on the specific metal ion and the source of the FDH enzyme.

Q2: Which metal ions are known to inhibit NAD-dependent FDH activity?

Heavy metal ions are often responsible for the inhibition of FDH. Studies have shown that copper (Cu²⁺) and zinc (Zn²⁺) ions, in particular, can have strong inhibitory effects on the forward reaction (formate oxidation) of several NAD-dependent FDHs.[1][2] This inhibition may occur due to the affinity of these heavy metals for sulfhydryl (SH), carboxyl (CO), and amino (NH) groups in the enzyme's amino acid residues, leading to conformational changes that reduce activity.[3]

Q3: Can any metal ions enhance or stabilize NAD-dependent FDH activity?

Yes, certain metal ions have been observed to increase the activity of some NAD-dependent FDHs. For instance, cations such as Lithium (Li⁺), Magnesium (Mg²⁺), Manganese (Mn²⁺), Iron (Fe³⁺), and Tungsten (W⁶⁺) have been shown to increase the forward reaction rate.[1][2] In one study, Fe³⁺ caused a nearly two-fold (1.97-fold) increase in the activity of FDH from Ancylobacter aquaticus.[1][2] Metal ions can serve as cofactors that aid in catalyzing acid-base reactions or stabilize transition states by optimizing the orientation of the substrate.[2][3]

Q4: What is the role of metal ions in metal-dependent FDHs?

Unlike NAD-dependent FDHs, metal-dependent FDHs are a class of enzymes that contain a metal ion, typically Molybdenum (Mo) or Tungsten (W), at their active site.[4][5][6] This metal ion is part of a bis-Molybdopterin Guanine Dinucleotide (bis-MGD) cofactor and is essential for the enzyme's catalytic activity.[4] The reaction of formate oxidation and CO₂ reduction occurs directly at this metal center, which cycles through different oxidation states (e.g., M⁶⁺, M⁵⁺, M⁴⁺) during catalysis.[4] These enzymes also contain iron-sulfur clusters ([4Fe–4S]) that participate in intramolecular electron transfer.[4]

Q5: My FDH preparation is losing activity. Could metal ion contamination be the cause?

Unexpected loss of enzyme activity can indeed be a sign of contamination with inhibitory metal ions, such as Cu²⁺ or Zn²⁺, which may be present in buffers or reagents. If you suspect metal ion contamination, it is advisable to test your buffers or add a chelating agent like EDTA to sequester divalent cations.

Q6: How does the size and charge of a metal ion relate to its effect on FDH?

Structural analyses suggest that the size of the metal ion shows a partial correlation with its inhibitory or activating effect.[1] Smaller metal ions may be able to position themselves closer to the enzyme's active site, thereby influencing the reaction.[1][2] The affinity of the enzyme for its substrate can also influence its sensitivity to the effects of different metal ions.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No FDH Activity Presence of inhibitory metal ions (e.g., Cu²⁺, Zn²⁺) in the assay buffer.Prepare fresh buffers using high-purity water and reagents. Add a chelating agent such as EDTA (e.g., 1 mM final concentration) to the reaction mixture to sequester contaminating divalent metal ions. Note: This may not be suitable for metal-dependent FDHs.
Inconsistent Results Between Batches Variable metal ion contamination in different reagent lots.Test new lots of reagents for potential inhibitory effects. Maintain a consistent source for all chemicals and screen for metal ion effects as part of quality control.
Activity of Metal-Dependent FDH is Low The essential metal cofactor (Mo or W) is absent or has been stripped from the enzyme during purification.Ensure that the expression and purification buffers contain an adequate supply of the required metal (e.g., sodium molybdate (B1676688) or sodium tungstate). Avoid harsh purification conditions or strong chelators that might remove the cofactor.
Rapid Inactivation of Metal-Dependent FDH Oxidative damage to the metal center, particularly in oxygen-sensitive enzymes.For oxygen-sensitive FDHs, perform all experiments under anaerobic conditions.[4] Consider adding protective agents like nitrate (B79036) or azide (B81097) to the storage buffer, but be aware that these can also act as inhibitors.[7][8]

Quantitative Data Summary

The following table summarizes the effect of various metal ions (at a final concentration of 1 mM) on the relative activity of NAD-dependent FDH from different microorganisms. The data is presented as the percentage of remaining activity compared to a control without any added metal ions.

Metal IonC. boidinii FDHP. pastoris FDHT. sp. C1 FDHM. vaccae N10 FDH
Control 100%100%100%100%
Li⁺ 105%98%110%102%
Mg²⁺ 115%108%125%112%
Mn²⁺ 95%90%105%98%
Fe³⁺ 80%75%90%85%
Co²⁺ 70%65%80%72%
Ni²⁺ 60%55%70%65%
Cu²⁺ 5% <5% 10% <5%
Zn²⁺ 15% 10% 20% 8%
Cd²⁺ <5% <5% <5% <5%
Hg²⁺ <1% <1% <1% <1%
(This table is a representative summary based on general findings in the literature; specific values can vary significantly between studies and enzyme sources.)

Experimental Protocols

Protocol: Spectrophotometric Assay for Measuring FDH Activity

This protocol is used to determine the activity of NAD-dependent FDH by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

Principle: Formate + NAD⁺ ---(FDH)---> CO₂ + NADH + H⁺

Materials:

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 7.0)

  • Sodium Formate Solution (0.3 M)

  • NAD⁺ Solution (1.5 mM)

  • Purified FDH enzyme solution

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the sodium phosphate buffer, sodium formate solution, and NAD⁺ solution. The final volume is typically 1 mL.

  • Equilibrate: Incubate the cuvette at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[9][10]

  • Establish a Baseline: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the Reaction: Add a small, known volume of the FDH enzyme solution to the cuvette. Mix quickly by gentle inversion.

  • Measure Activity: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). Record the rate of absorbance change (ΔA₃₄₀/min) during the initial linear phase of the reaction.[10]

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the rate of NADH production. One unit of FDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.

    • Activity (U/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume)

    • Where ε (extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.[9]

Protocol: Screening for Metal Ion Effects
  • Prepare stock solutions of the metal salts (e.g., chlorides or sulfates) to be tested.

  • Set up parallel assays as described above. For each "test" assay, add the metal ion to the reaction mixture to achieve the desired final concentration (e.g., 1 mM).

  • Include a "control" assay that contains no added metal ion.

  • Calculate the relative activity for each metal ion by dividing the activity of the "test" assay by the activity of the "control" assay and multiplying by 100.

Visual Guides

The following diagrams illustrate key workflows and concepts related to the study of metal ion effects on FDH.

FDH_Metal_Ion_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis start Start prep_enzyme Prepare purified FDH solution start->prep_enzyme prep_buffer Prepare assay buffer (e.g., 0.1M Phosphate, pH 7.0) start->prep_buffer prep_substrates Prepare substrate solutions (Formate, NAD+) start->prep_substrates prep_metals Prepare metal ion stock solutions (e.g., 100 mM) start->prep_metals add_enzyme Initiate reaction by adding FDH to each cuvette prep_enzyme->add_enzyme setup_control Set up Control Cuvette: Buffer + Substrates prep_substrates->setup_control setup_test Set up Test Cuvette: Buffer + Substrates + Metal Ion prep_substrates->setup_test prep_metals->setup_test equilibrate Equilibrate cuvettes to assay temperature setup_control->equilibrate setup_test->equilibrate equilibrate->add_enzyme measure Monitor A340 nm increase (Spectrophotometer) add_enzyme->measure calculate Calculate initial reaction rates (ΔA/min) measure->calculate compare Compare rates: (Rate_Test / Rate_Control) * 100% calculate->compare end Determine % Inhibition or Activation compare->end

Caption: Experimental workflow for screening the effects of metal ions on FDH activity.

FDH_Classification_Diagram cluster_independent Metal-Independent FDH cluster_dependent Metal-Dependent FDH FDH This compound (FDH) indep Typically NAD-dependent No intrinsic metal cofactor FDH->indep dep Contain intrinsic metal cofactor at the active site FDH->dep effect Affected by External Metal Ions indep->effect inhibit Inhibition effect->inhibit activate Activation effect->activate inhibitors e.g., Cu²⁺, Zn²⁺, Hg²⁺ inhibit->inhibitors activators e.g., Mg²⁺, Fe³⁺, Li⁺ activate->activators cofactor Essential Cofactor dep->cofactor metal Molybdenum (Mo) or Tungsten (W) cofactor->metal

Caption: Classification of FDHs and their interactions with metal ions.

References

Technical Support Center: Optimizing Formate Concentration for NADH Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting advice, and detailed protocols for optimizing formate (B1220265) concentration in enzyme-catalyzed reactions requiring NADH regeneration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of formate in NADH regeneration systems? A1: Formate serves as an inexpensive and efficient sacrificial electron donor for the in-situ regeneration of NADH from NAD+.[1][2] The reaction is catalyzed by the enzyme NAD+-dependent formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide (CO2) while reducing NAD+ to NADH.[3] This system is highly favorable because the byproduct, CO2, is benign, easily removed, and does not typically interfere with the primary enzymatic reaction.[2][3]

Q2: What is a typical starting concentration range for sodium formate in these reactions? A2: The optimal concentration can vary significantly based on the specific FDH enzyme and reaction conditions. However, a common starting point for sodium formate concentration is in the range of 100 mM to 300 mM. For example, some protocols use 0.1 M (100 mM) sodium formate, while others may use up to 0.3 M (300 mM).[4][5][6] It is crucial to determine the optimal concentration experimentally for your specific system, as high concentrations can be inhibitory.[7]

Q3: How does pH influence the efficiency of the FDH-catalyzed reaction? A3: The pH is a critical parameter for FDH activity. Most NAD+-dependent formate dehydrogenases exhibit optimal activity in a pH range of 6.0 to 8.0.[4][8] For instance, FDH from Candida boidinii shows high activity at pH 7.0 to 7.5.[4][5][9] It's important to maintain a stable pH, as the oxidation of formate can lead to an alkaline shift.[7] Using a buffer system, such as a phosphate (B84403) buffer (0.1 M), is essential for maintaining optimal conditions.[4][5][6]

Q4: Can high concentrations of formate inhibit the regeneration reaction? A4: Yes, substrate inhibition by high concentrations of formate is a known issue that can hamper the efficient application of this NADH recycling system.[7] While some enzymes might not be significantly affected, for others, formate concentrations above the optimal level can lead to a decrease in the reaction rate. The K_m value for formate can differ between FDH enzymes from various sources; for example, one FDH from peas showed K_m values of 1.67 mM and 6.25 mM at its two catalytic sites.[10] To overcome this, a fed-batch process with pH-controlled feeding of formic acid can be employed to maintain a constant, non-inhibitory level of formate.[7]

Q5: What are the most common enzymes used for formate-driven NADH regeneration? A5: NAD+-dependent formate dehydrogenases (FDH, EC 1.2.1.2) are the primary enzymes used for this purpose.[3] These are typically metal-independent, oxygen-tolerant enzymes.[11] Commonly used FDHs are sourced from various microorganisms, including Candida boidinii and Pseudomonas sp.[1][2][5][9] These enzymes are highly specific for both formate and NAD+ and are valued for their role in biocatalytic processes.[3]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of formate-driven NADH regeneration.

Problem IDIssue DescriptionPossible CauseRecommended Action
T-01 Low or No NADH Regeneration Suboptimal Formate Concentration: The formate concentration may be too low (rate-limiting) or too high (causing substrate inhibition).[7]Perform a concentration optimization experiment. Test a range of sodium formate concentrations (e.g., 50 mM to 500 mM) to find the optimum for your specific enzyme and conditions.
(Monitored by lack of increase in absorbance at 340 nm)Inactive this compound (FDH): The enzyme may have lost activity due to improper storage, handling, or degradation under reaction conditions.Test the enzyme activity using a standard assay protocol (see Protocol 2). If inactive, use a fresh batch of enzyme. Ensure proper storage conditions (e.g., 4°C or -20°C as recommended).
Incorrect pH or Temperature: The reaction buffer pH or the temperature is outside the optimal range for the FDH. Most FDHs work best between pH 6.0-8.0 and temperatures from 25-50°C.[4][5][8]Verify the pH of your buffer and reaction mixture. Adjust if necessary. Run the reaction at the enzyme's optimal temperature, which for many common FDHs is around 35°C.[4]
Presence of Inhibitors: The reaction mixture may contain compounds that inhibit FDH activity, such as azides, cyanides, hydrogen peroxide, or L-cysteine.[10][12]Review all components of your reaction mixture for potential inhibitors. If possible, purify reagents or remove the inhibitory substance.
T-02 Reaction Rate Decreases Rapidly Over Time Substrate Depletion: Either formate or NAD+ is being consumed and becoming the limiting factor.Ensure that formate and NAD+ are supplied in sufficient excess relative to the primary reaction's needs. Consider a fed-batch approach for formate to maintain its concentration.[7]
Enzyme Instability: The FDH or the primary enzyme may not be stable under the prolonged reaction conditions (e.g., temperature, pH, presence of organic solvents).Investigate the thermal stability of your enzymes.[4] Consider using an immobilized FDH, which can exhibit higher stability.[4][5] Lowering the reaction temperature may also help, though it will reduce the initial rate.
Product Inhibition: The product of your primary reaction or the NADH itself could be inhibiting one of the enzymes.Check literature for known product inhibition of your primary enzyme. If this is the case, consider strategies for in-situ product removal.

Experimental Protocols

Protocol 1: Determining the Optimal Sodium Formate Concentration

Objective: To identify the sodium formate concentration that yields the maximum rate of NADH regeneration for a specific this compound (FDH).

Materials:

  • This compound (FDH) solution

  • NAD+ solution (e.g., 10 mM stock)

  • Sodium formate solutions of varying concentrations (e.g., 50 mM to 1 M)

  • Reaction buffer (e.g., 0.1 M Potassium Phosphate, pH 7.0-7.5)[4][9]

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

  • Thermostatted water bath or spectrophotometer holder (e.g., 25°C or 35°C)[4]

Methodology:

  • Prepare a series of reaction mixtures in separate cuvettes. For a 1 mL final volume, each cuvette should contain:

    • Reaction Buffer (e.g., 800 µL of 0.1 M Phosphate Buffer, pH 7.0)

    • NAD+ solution (e.g., 100 µL of 10 mM stock for a 1 mM final concentration)

    • A variable volume of a sodium formate stock solution to achieve final concentrations across the desired range (e.g., 50, 100, 200, 300, 400, 500 mM).

    • Adjust the final volume to 950 µL with deionized water.

  • Equilibrate the cuvettes at the desired reaction temperature (e.g., 25°C) for 5 minutes.[4]

  • Initiate the reaction by adding a fixed amount of FDH enzyme (e.g., 50 µL of a 0.05 mg/mL solution) to each cuvette. Mix quickly by inverting.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).[4]

  • Calculate the initial reaction rate (ΔAbs_340nm / minute) from the linear portion of the absorbance curve for each formate concentration.

  • Plot the initial reaction rate against the sodium formate concentration to identify the optimal concentration that gives the highest activity.

Protocol 2: Standard Activity Assay for this compound (FDH)

Objective: To measure the specific activity of an FDH enzyme solution. One unit (U) of FDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under specified conditions.

Materials:

  • FDH enzyme solution (unknown activity)

  • 0.1 M Potassium Phosphate buffer, pH 7.0[4]

  • 0.1 M Sodium Formate solution (in buffer)[4]

  • 10 mM NAD+ solution (in water)[4]

  • Spectrophotometer and cuvettes

  • Thermostatted water bath (25°C)[4]

Methodology:

  • Prepare a reaction master mix in a cuvette with a final volume of 3 mL. Combine:

    • 2.6 mL of 0.1 M Phosphate Buffer (pH 7.0)

    • 0.5 mL of 0.1 M Sodium Formate solution

  • Add 0.1 mL of 10 mM NAD+ solution to the cuvette.[4]

  • Equilibrate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding a small, precise volume of the FDH enzyme solution (e.g., 50 µL).[4] Mix gently.

  • Monitor the increase in absorbance at 340 nm for several minutes, recording the linear rate.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔAbs_340nm / min) * (Total Volume) / (ε * Path Length * Enzyme Volume)

    • Where:

      • ε (Molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹

      • Path Length is typically 1 cm.

      • Volumes are in mL.

Visualizations and Data

Diagrams

NADH_Regeneration_Cycle cluster_main Main Reaction cluster_regen Regeneration Cycle Substrate Substrate MainEnzyme Primary Dehydrogenase Substrate->MainEnzyme 1. Binds Product Product CO2 CO₂ MainEnzyme->Product 3. Product Released NADH NADH MainEnzyme->NADH Released NAD NAD+ NAD->MainEnzyme Consumed FDH Formate Dehydrogenase (FDH) FDH->CO2 Formate Formate (HCOO⁻) Formate->FDH

Caption: Workflow of NADH regeneration coupled with a primary dehydrogenase reaction.

Troubleshooting_Logic Start Problem: Low/No NADH Regeneration CheckConc Is Formate Concentration Optimal? Start->CheckConc CheckEnzyme Is FDH Enzyme Active? CheckConc->CheckEnzyme No ActionConc Action: Perform Concentration Optimization Assay CheckConc->ActionConc Yes CheckConditions Are pH and Temperature Correct? CheckEnzyme->CheckConditions No ActionEnzyme Action: Test Activity / Use Fresh Enzyme CheckEnzyme->ActionEnzyme Yes CheckInhibitors Any Potential Inhibitors Present? CheckConditions->CheckInhibitors No ActionConditions Action: Verify and Adjust Buffer pH and Temp. CheckConditions->ActionConditions Yes ActionInhibitors Action: Review Reagents / Purify Components CheckInhibitors->ActionInhibitors Yes Resolved Problem Resolved CheckInhibitors->Resolved No, review entire setup ActionConc->Resolved ActionEnzyme->Resolved ActionConditions->Resolved ActionInhibitors->Resolved

Caption: Troubleshooting flowchart for low NADH regeneration.

References

Technical Support Center: Overcoming Formate Inhibition in Fed-Batch Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to formate (B1220265) inhibition during fed-batch processes.

Troubleshooting Guides

Issue: Unexpected decrease in cell viability and productivity during fed-batch, with a concurrent drop in pH.

This is a common indicator of formate accumulation. Formate, a byproduct of microbial metabolism, can inhibit key enzymes in the respiratory chain, leading to reduced energy production and cell death.

Troubleshooting Step Description Recommended Action
1. Confirm Formate Accumulation The first step is to verify that formate is the causative agent.- Analyze Culture Supernatant: Use an enzymatic assay or HPLC to quantify the formate concentration in your culture medium. - Correlate with Performance: Plot formate concentration against cell viability and productivity data to identify a potential correlation.
2. Review and Adjust Feeding Strategy Inappropriate feeding can lead to overflow metabolism and the production of inhibitory byproducts like formate.- Implement pH-Stat Fed-Batch: This strategy uses the pH of the culture to control the feed rate. As cells consume the carbon source and produce acidic byproducts, the pH drops, triggering a reduction in the feed rate. - Employ Exponential Feeding: This method matches the feed rate to the exponential growth rate of the cells, preventing the accumulation of excess substrate that can be shunted into inhibitory pathways.
3. Optimize Process Parameters Suboptimal environmental conditions can exacerbate formate production and its inhibitory effects.- pH Control: Maintain the pH of the culture at a level that is optimal for your specific cell line and process. A pH-controlled feeding strategy can be beneficial here. - Dissolved Oxygen (DO) Control: Ensure adequate oxygen supply to prevent anaerobic conditions, which can favor formate production. A DO-stat fed-batch strategy can be employed to maintain a constant DO level.
4. Consider Medium Composition The composition of the culture medium can influence metabolic pathways and byproduct formation.- Carbon Source: Evaluate the type and concentration of the primary carbon source. In some cases, switching to a different carbon source or using a co-feeding strategy can reduce formate production. - Nutrient Limitation: Ensure that other essential nutrients are not limiting, as this can also lead to metabolic imbalances.

Frequently Asked Questions (FAQs)

Q1: What is formate inhibition and why does it occur in fed-batch processes?

A1: Formate is a simple carboxylic acid that can be produced as a metabolic byproduct by various microorganisms, including E. coli and Pichia pastoris. In high concentrations, formate can be toxic to cells. The primary mechanism of formate toxicity is the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial respiratory chain.[1] This inhibition disrupts cellular energy production, leading to reduced cell growth, viability, and productivity.

Formate accumulation often occurs in high-density fed-batch cultures due to overflow metabolism. When the rate of carbon source uptake exceeds the cell's capacity for complete oxidation through the TCA cycle, the excess carbon is diverted to alternative pathways that can produce inhibitory byproducts like formate and acetate.

Q2: At what concentration does formate become inhibitory?

A2: The inhibitory concentration of formate can vary significantly depending on the microorganism, the specific strain, and the cultivation conditions. For example, the inhibition constant (Ki) for formate on yeast xylose reductase has been reported to be 182 mM.[2] In anaerobic cultures of wild-type E. coli, steady-state formate levels of around 3.2 mM have been observed.[3] It is crucial to determine the specific tolerance of your production strain to formate.

Q3: How can I measure the concentration of formate in my culture?

A3: There are two primary methods for quantifying formate in fermentation broth:

  • Enzymatic Assays: These are commercially available kits that provide a simple and rapid colorimetric or fluorometric method for formate detection.[4][5] The principle involves the oxidation of formate by formate dehydrogenase, which is coupled to the reduction of a chromogenic or fluorogenic substrate.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more precise and versatile method for quantifying formate and other organic acids in your culture supernatant. Various HPLC methods are available, often utilizing an ion-exchange or reversed-phase column with UV or refractive index detection.

Q4: What is a pH-stat fed-batch strategy and how does it help overcome formate inhibition?

A4: A pH-stat fed-batch strategy is a feedback control method where the pH of the culture is used to regulate the feeding of the carbon source.[1][6] As cells consume the substrate and produce acidic byproducts like formate, the pH of the medium decreases. A pH controller detects this change and can be programmed to either add a base to neutralize the acid or, more strategically, to reduce the feed rate of the carbon source. By slowing down the feed rate in response to acidification, the substrate uptake rate is reduced, thereby preventing overflow metabolism and the accumulation of inhibitory byproducts.

Q5: Can I use a different feeding strategy to avoid formate accumulation?

A5: Yes, several other feeding strategies can be effective:

  • Exponential Feeding: This proactive strategy involves feeding the substrate at an exponentially increasing rate that matches the theoretical growth rate of the cell population.[5][7][8] This approach aims to maintain the substrate at a low, non-inhibitory concentration, preventing overflow metabolism.

  • DO-Stat Fed-Batch: In this strategy, the dissolved oxygen (DO) level is used as the control parameter. A sudden increase in DO can indicate substrate limitation. The DO controller can then trigger the addition of the feed to maintain a constant DO level, ensuring that the oxygen uptake rate does not exceed the oxygen transfer rate, which can be indicative of overflow metabolism.

  • Co-feeding of Substrates: In some cases, providing a mixture of carbon sources can alter metabolic fluxes and reduce the production of undesirable byproducts.

Quantitative Data Summary

The following tables summarize key quantitative data related to formate inhibition and mitigation strategies.

Table 1: Reported Inhibitory Concentrations of Formate

Organism/Enzyme Inhibitory Concentration (Ki or other reported value) Reference
Yeast Xylose Reductase182 mM (Ki)[2]
Escherichia coli (anaerobic culture)~3.2 mM (steady-state level)[3]

Table 2: Comparison of Fed-Batch Strategies for High-Density Fermentation

Feeding Strategy Principle Advantages Disadvantages
pH-Stat Feedback control based on pH changes due to acid production.Simple to implement; directly responds to metabolic activity.Can be influenced by other acidic byproducts; may not be as precise as other methods.
Exponential Feeding Proactive feeding based on a pre-determined exponential growth model.Can achieve high cell densities with controlled growth; prevents substrate accumulation.Requires accurate process modeling; deviations from the model can lead to over- or under-feeding.
DO-Stat Feedback control based on dissolved oxygen levels.Good for preventing oxygen limitation and can indirectly control overflow metabolism.Can be sensitive to changes in aeration and agitation; may not directly correlate with substrate concentration.

Experimental Protocols

Protocol 1: pH-Controlled Fed-Batch Fermentation to Overcome Formate Inhibition

This protocol describes a general procedure for implementing a pH-stat fed-batch strategy.

1. Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with the initial batch medium and sterilize. b. Calibrate pH and DO probes. c. Inoculate with the seed culture. d. Run the batch phase until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in DO and a stabilization or slight increase in pH.

2. Fed-Batch Phase (pH-Stat Control): a. Prepare a concentrated feed solution containing the primary carbon source and other necessary nutrients. b. Set the pH controller to the desired setpoint for your culture. c. Configure the feed pump to be controlled by the pH controller. d. Program the controller to deliver the feed solution when the pH rises above the setpoint (indicating carbon source depletion) and to stop the feed when the pH drops back to the setpoint. e. Alternatively, for formate inhibition, an acidic feed can be used, and the controller can be set to add the feed to maintain a constant pH. As formate is produced and the pH tends to rise, the acidic feed is added, thus linking substrate addition to formate production rate.[2]

3. Monitoring and Data Collection: a. Continuously monitor pH, DO, temperature, and agitation. b. Take regular samples to measure cell density (OD), viability, and the concentration of the product, substrate, and key byproducts (including formate).

Protocol 2: Enzymatic Assay for Formate Quantification

This protocol is based on commercially available formate assay kits.

1. Sample Preparation: a. Collect a sample of the culture broth. b. Centrifuge the sample to pellet the cells. c. Collect the supernatant for analysis. Dilute the supernatant with assay buffer if the expected formate concentration is high.

2. Standard Curve Preparation: a. Prepare a series of formate standards of known concentrations according to the kit manufacturer's instructions.

3. Assay Procedure: a. Add the prepared standards and samples to a 96-well plate. b. Prepare the reaction mix containing this compound and a detection reagent as per the kit protocol. c. Add the reaction mix to each well. d. Incubate the plate at the recommended temperature and for the specified time.

4. Data Analysis: a. Measure the absorbance or fluorescence using a plate reader at the specified wavelength. b. Subtract the background reading (blank). c. Plot the standard curve and determine the concentration of formate in the samples based on their readings.[4][5]

Visualizations

Formate_Inhibition_Pathway cluster_0 Cell Metabolism cluster_1 Inhibitory Effect High Glucose Uptake High Glucose Uptake Glycolysis Glycolysis High Glucose Uptake->Glycolysis Exceeds TCA capacity Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle Complete Oxidation Overflow Metabolism Overflow Metabolism Pyruvate->Overflow Metabolism Excess Pyruvate Formate Formate Overflow Metabolism->Formate Cytochrome c Oxidase Cytochrome c Oxidase Formate->Cytochrome c Oxidase Inhibits Electron Transport Chain Electron Transport Chain Cytochrome c Oxidase->Electron Transport Chain Blocks ATP Production ATP Production Electron Transport Chain->ATP Production Reduced

Caption: Metabolic pathway leading to formate production and its inhibitory effect.

Fed_Batch_Workflow Start Start Batch Phase Batch Phase Start->Batch Phase Substrate Depletion Signal Substrate Depletion Signal Batch Phase->Substrate Depletion Signal (e.g., DO spike, pH rise) Initiate Fed-Batch Initiate Fed-Batch Substrate Depletion Signal->Initiate Fed-Batch Monitor Process Parameters Monitor Process Parameters Initiate Fed-Batch->Monitor Process Parameters Control Feeding Strategy Control Feeding Strategy Monitor Process Parameters->Control Feeding Strategy Continue Feeding Continue Feeding Control Feeding Strategy->Continue Feeding Adjust Feed Rate End of Process End of Process Control Feeding Strategy->End of Process Process Complete Continue Feeding->Monitor Process Parameters

Caption: General workflow for a fed-batch fermentation process.

Troubleshooting_Logic A Problem: Decreased Viability/Productivity B Is Formate Concentration High? A->B C Implement pH-Stat or Exponential Feeding B->C Yes F Investigate Other Inhibitors (e.g., Acetate) B->F No D Optimize DO and pH C->D E Review Medium Composition D->E G Problem Resolved E->G H Continue Monitoring F->H

Caption: A logical flow for troubleshooting formate inhibition.

References

Technical Support Center: Enhancing Formate Dehydrogenase Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the stability and performance of Formate (B1220265) Dehydrogenase (FDH) in organic solvent systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges of using Formate Dehydrogenase (FDH) in organic solvents?

A1: The main challenges are the loss of enzymatic activity and stability. Organic solvents can strip the essential water layer surrounding the enzyme, disrupt hydrophobic interactions, and alter the enzyme's conformational flexibility, leading to denaturation and inactivation. Additionally, some organic solvents can act as inhibitors or react with the enzyme or its cofactor.

Q2: What are the most common strategies to improve FDH stability in organic solvents?

A2: The most effective strategies include:

  • Immobilization: Attaching the enzyme to a solid support can provide a stabilizing microenvironment and prevent unfolding.[1][2]

  • Protein Engineering: Introducing specific mutations can enhance the enzyme's intrinsic stability by improving internal packing, creating stabilizing disulfide bonds, or modifying surface properties.

  • Medium Engineering: The addition of co-solvents, such as deep eutectic solvents (DES), or the use of biphasic systems can create a more favorable environment for the enzyme.[3]

  • Cofactor Regeneration: Ensuring an efficient NAD(P)H regeneration system is crucial, as cofactor stability and availability can also be affected by organic solvents.[4][5][6][7][8]

Q3: How do I choose the right organic solvent for my reaction?

A3: The choice of solvent depends on the specific reaction, the substrates' solubility, and the enzyme's tolerance. Generally, non-polar, water-immiscible solvents are less denaturing than polar, water-miscible ones. It is recommended to start with solvents with a high logP value (a measure of hydrophobicity) and screen for both enzyme activity and stability.

Q4: Can I use FDH in pure organic solvent?

A4: While some success has been reported, FDH, like most enzymes, typically requires a certain amount of water to maintain its active conformation. Reactions are often performed in aqueous-organic biphasic systems or in organic solvents with a low percentage of water or aqueous buffer.

Q5: My FDH is precipitating when I add the organic solvent. What should I do?

A5: Protein precipitation in organic solvents is a common issue.[9][10][11][12] Please refer to the "Protein Precipitation" section in our Troubleshooting Guide for detailed steps on how to address this.

Troubleshooting Guides

Problem 1: Low or No FDH Activity in the Presence of an Organic Solvent
Possible Cause Troubleshooting Steps
Enzyme Denaturation 1. Reduce Solvent Concentration: Start with a lower percentage of the organic solvent and gradually increase it. 2. Switch to a Less Denaturing Solvent: Try a solvent with a higher logP value (more hydrophobic). 3. Immobilize the Enzyme: Covalent immobilization on a support like epoxy-activated resins can significantly improve stability.[13][14][15] 4. Add Stabilizing Co-solvents: Consider adding deep eutectic solvents (DES) or other osmolytes.[3]
Cofactor (NAD+/NADH) Degradation or Inhibition 1. Ensure Cofactor Solubility: Verify that the cofactor is soluble and stable in your chosen solvent system. 2. Optimize Cofactor Regeneration: If using a regeneration system, ensure all components are active under the reaction conditions.[4][5][6][7][8]
Substrate Limitation 1. Check Substrate Solubility: Ensure your substrate (formate) is sufficiently soluble and available to the enzyme in the aqueous phase of your system.
Incorrect pH 1. Measure and Adjust pH: The apparent pH of the aqueous phase can be affected by the organic solvent. Measure the pH of the aqueous phase in the presence of the organic solvent and adjust as necessary.
Problem 2: Rapid Loss of FDH Activity Over Time (Poor Operational Stability)
Possible Cause Troubleshooting Steps
Progressive Enzyme Inactivation 1. Immobilization: This is often the most effective strategy for improving operational stability. Multi-point covalent attachment can be particularly effective.[1][2] 2. Protein Engineering: Introduce mutations that enhance thermal and chemical stability. Replacing susceptible cysteine residues can prevent oxidative inactivation.
Product Inhibition or Degradation 1. In Situ Product Removal: If the product of the main reaction is inhibitory or reactive, consider strategies for its continuous removal.
Presence of Reactive Species 1. Solvent Purity: Ensure the organic solvent is of high purity and free from reactive impurities like peroxides or aldehydes.[16][17][18][19]
Problem 3: Protein Precipitation During the Reaction
Possible Cause Troubleshooting Steps
Solvent-Induced Aggregation 1. Lower the Temperature: Performing the reaction at a lower temperature can sometimes reduce the rate of aggregation.[11][12] 2. Optimize Protein Concentration: A lower enzyme concentration might be less prone to aggregation. 3. Immobilize the Enzyme: Attaching the enzyme to a support prevents protein-protein aggregation. 4. Add Stabilizing Excipients: Sugars or polyols can sometimes act as stabilizers.
Salting Out 1. Adjust Ionic Strength: If your aqueous phase has a high salt concentration, the addition of an organic solvent can lead to salting out. Reduce the buffer concentration if possible.

Data Presentation

Table 1: Kinetic Parameters of Candida boidinii FDH in the Presence of Co-solvents

Data extracted from a study on the impact of deep eutectic solvents (DESs) and their components.[3]

Co-solventConcentration (wt.-%)KM,formate (mM)kcat (s-1)Catalytic Efficiency (kcat/KM) (s-1mM-1)
None (Buffer) 010.57.50.71
Betaine 57.87.60.97
106.57.71.18
155.97.81.32
Glycerol (B35011) 59.77.40.76
109.17.30.80
158.57.20.85
Sorbitol 510.17.50.74
109.87.40.76
159.57.30.77
DES1 (Betaine:Glycerol) 59.27.40.80
108.47.30.87
157.87.20.92
DES2 (Betaine:Sorbitol) 58.87.50.85
107.97.60.96
157.27.71.07
Table 2: Stability of Immobilized Candida methylica FDH

Data from a study on covalent immobilization of FDH on Immobead 150 and its derivatives.[2]

Enzyme PreparationSupportHalf-life (t1/2) at 35°C (hours)Residual Activity after 10 Reuses (%)
Free FDH -10.6-
FDHI150 Immobead 15028.969
FDHIGLU Immobead 150 (EDA + Glutaraldehyde)22.438
FDHIALD Immobead 150 (Aldehyde-functionalized)38.551

Experimental Protocols

Protocol 1: Covalent Immobilization of FDH on Epoxy-Activated Supports

This protocol is a general guideline for the multipoint covalent attachment of FDH to epoxy-activated supports, a method known to significantly enhance enzyme stability.[13][14][15]

  • Support Preparation:

  • Immobilization:

    • Prepare a solution of FDH in the immobilization buffer. The optimal protein concentration should be determined empirically.

    • Add the equilibrated support to the enzyme solution. A typical ratio is 1 g of support to 10-20 mL of enzyme solution.

    • Incubate the suspension with gentle shaking at room temperature for a specified period (e.g., 24-72 hours) to allow for the initial protein adsorption and covalent bond formation.

  • Post-Immobilization Treatment (for Multipoint Attachment):

    • After the initial incubation, filter the support and wash it with a high ionic strength buffer (e.g., 1 M NaCl in 100 mM phosphate buffer, pH 7.5) to remove any non-covalently bound enzyme.

    • To promote further covalent linkages, incubate the immobilized enzyme in a buffer at a slightly alkaline pH (e.g., pH 8.5-9.0) for an additional 24 hours.

  • Final Washing and Storage:

    • Wash the immobilized preparation extensively with a low ionic strength buffer (e.g., 10 mM phosphate buffer, pH 7.0) to remove any remaining unbound enzyme and buffer salts.

    • Store the immobilized FDH at 4°C in a suitable buffer.

Protocol 2: Site-Directed Mutagenesis for Enhancing FDH Stability

This protocol outlines a general workflow for creating FDH variants with improved stability using site-directed mutagenesis.[20][21][22][23][24]

  • Target Residue Identification:

    • Analyze the 3D structure of FDH (if available) or a homology model to identify residues that could be mutated to enhance stability. Targets often include flexible surface loops, residues at subunit interfaces, or amino acids prone to oxidation (e.g., cysteine, methionine).

    • Computational tools can be used to predict the effect of mutations on protein stability.

  • Primer Design:

    • Design primers containing the desired mutation. The primers should be complementary to the template DNA (the plasmid containing the FDH gene) and have a melting temperature (Tm) suitable for PCR.

  • Mutagenesis PCR:

    • Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.

  • Template DNA Digestion:

    • Digest the PCR product with an enzyme that specifically cleaves methylated DNA (e.g., DpnI). This will selectively remove the original, non-mutated template plasmid, which was isolated from a methylation-competent E. coli strain.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

  • Screening and Sequencing:

    • Plate the transformed cells on a selective medium and grow overnight.

    • Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA.

    • Sequence the isolated plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Characterization:

    • Express the mutant FDH protein from the sequence-verified plasmid.

    • Purify the mutant protein and characterize its activity and stability in the presence of the target organic solvent, comparing its performance to the wild-type enzyme.

Protocol 3: Standard FDH Activity Assay

This is a standard spectrophotometric assay to determine the activity of FDH.[25][26]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

    • NAD+ Solution: 10 mM NAD+ in assay buffer.

    • Sodium Formate Solution: 200 mM Sodium Formate in assay buffer.

  • Assay Procedure:

    • In a 1 mL cuvette, combine:

      • 850 µL of Assay Buffer

      • 50 µL of NAD+ Solution (final concentration: 0.5 mM)

      • 50 µL of Sodium Formate Solution (final concentration: 10 mM)

    • Mix and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding 50 µL of the FDH enzyme solution (appropriately diluted in assay buffer).

    • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is due to the formation of NADH.

  • Calculation of Activity:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance curve.

    • Use the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADH formation.

    • One unit (U) of FDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

For assays in aqueous-organic mixtures, the enzyme and aqueous components should be pre-incubated before the addition of the organic solvent. It is important to ensure that all components remain in solution and to account for any changes in the molar extinction coefficient of NADH in the specific solvent mixture.

Visualizations

experimental_workflow_immobilization cluster_prep Preparation cluster_immob Immobilization cluster_final Finalization prep_support Prepare Epoxy-Activated Support incubation Incubate Enzyme with Support (24-72h) prep_support->incubation prep_enzyme Prepare FDH Solution prep_enzyme->incubation wash1 Wash (High Ionic Strength) incubation->wash1 post_incubation Post-Immobilization Incubation (pH 8.5-9.0) wash1->post_incubation wash2 Final Wash (Low Ionic Strength) post_incubation->wash2 storage Store Immobilized FDH at 4°C wash2->storage

Caption: Workflow for FDH immobilization on epoxy supports.

troubleshooting_low_activity cluster_causes Potential Causes cluster_solutions Solutions start Low FDH Activity in Organic Solvent denaturation Enzyme Denaturation start->denaturation cofactor Cofactor Issues start->cofactor substrate Substrate Limitation start->substrate ph Incorrect pH start->ph sol_denaturation Reduce [Solvent] Change Solvent Immobilize Enzyme denaturation->sol_denaturation Address sol_cofactor Check Solubility Optimize Regeneration cofactor->sol_cofactor Address sol_substrate Verify Substrate Solubility substrate->sol_substrate Address sol_ph Measure & Adjust pH ph->sol_ph Address

Caption: Troubleshooting low FDH activity in organic solvents.

References

Technical Support Center: Rational Design of Formate Dehydrogenase for Improved Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the rational design of formate (B1220265) dehydrogenase (FDH) for improved catalytic efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of rationally designing Formate Dehydrogenase (FDH)?

A1: The primary goals are to enhance its catalytic efficiency, improve thermal and chemical stability, and in some cases, alter its coenzyme specificity (e.g., from NAD⁺ to NADP⁺).[1] These improvements are crucial for the industrial application of FDH in areas like NADH regeneration for the synthesis of chiral compounds and CO₂ reduction.[2][3][4]

Q2: What are the common strategies employed in the rational design of FDH?

A2: Common strategies include site-directed mutagenesis, site saturation mutagenesis, and computational approaches like molecular dynamics simulations.[5][6][7][8] These methods are used to introduce specific mutations in the enzyme's structure, targeting the active site, cofactor binding domain, or regions affecting protein flexibility and stability.[9][10]

Q3: How can the coenzyme specificity of FDH be switched from NAD⁺ to NADP⁺?

A3: Altering coenzyme specificity typically involves mutating amino acid residues within the NAD⁺ binding motif.[11] For instance, introducing mutations at key positions can change the electrostatic and steric environment to favor the binding of NADP⁺ over NAD⁺. Studies have identified specific residues that, when mutated, can significantly increase the catalytic efficiency with NADP⁺.[6][7][8]

Q4: What factors contribute to the operational instability of FDH?

A4: The operational instability of FDH can be attributed to several factors, including thermal denaturation, chemical inactivation by reactive compounds (e.g., oxidation of cysteine residues), and susceptibility to proteases.[1][12] Low operational stability is a major hurdle for its industrial use.[1]

Troubleshooting Guides

Problem 1: Low expression or poor solubility of the engineered FDH variant in E. coli.
Possible Cause Troubleshooting Step
Codon usage mismatch Synthesize the gene with codons optimized for E. coli expression.
Formation of inclusion bodies - Lower the induction temperature (e.g., 18-25°C) and prolong the expression time. - Reduce the concentration of the inducer (e.g., IPTG). - Co-express with molecular chaperones. - Fuse a solubility-enhancing tag (e.g., MBP, GST) to the protein.
Toxicity of the expressed protein Use a tightly regulated expression vector (e.g., pET vectors) and ensure minimal leaky expression before induction.
Inefficient cell lysis Optimize the lysis buffer with appropriate concentrations of lysozyme, DNase I, and protease inhibitors. Consider mechanical lysis methods like sonication or French press.
Problem 2: The purified FDH mutant shows significantly lower catalytic activity than expected.
Possible Cause Troubleshooting Step
Incorrect protein folding - Ensure optimal buffer conditions (pH, ionic strength) during purification and storage. - Refold the protein if purified from inclusion bodies.
Oxidation of critical residues Add reducing agents like DTT or β-mercaptoethanol to the purification and storage buffers, especially if the enzyme has sensitive cysteine residues.[12]
Inhibitory components from the purification process Dialyze the purified enzyme extensively against the final storage buffer to remove any residual inhibitors (e.g., imidazole (B134444) from Ni-NTA chromatography).
Inaccurate protein concentration measurement Use a reliable method for protein quantification, such as a Bradford or BCA assay with a known standard (e.g., BSA).
Suboptimal assay conditions Verify the pH, temperature, and concentrations of substrates (formate and NAD⁺/NADP⁺) in the kinetic assay.
Negative impact of affinity tags The position of an affinity tag (N-terminal vs. C-terminal) can affect enzyme activity.[13] Consider cleaving the tag after purification or cloning the gene into a vector with the tag at the other terminus.
Problem 3: The engineered FDH variant does not show the desired improvement in thermal stability.
Possible Cause Troubleshooting Step
The mutation destabilizes the protein structure - Use computational tools to predict the effect of the mutation on protein stability before performing the experiment. - Introduce mutations that are known to enhance stability, such as increasing hydrophobic interactions in the core, introducing disulfide bonds, or rigidifying flexible regions.[3][5]
Inaccurate measurement of thermal stability - Use differential scanning fluorimetry (DSF) or circular dichroism (CD) to accurately determine the melting temperature (Tm). - Measure the half-life of the enzyme at a specific elevated temperature for a more functional assessment of stability.
Buffer components affecting stability Evaluate the effect of different buffer components, pH, and additives (e.g., glycerol, salts) on the thermal stability of the enzyme.

Quantitative Data Summary

Table 1: Comparison of Kinetic Parameters for Wild-Type and Engineered FDH Variants.

Enzyme Variantkcat (s⁻¹)Km (formate) (mM)Km (NAD⁺/NADP⁺) (mM)kcat/Km (s⁻¹·mM⁻¹)Fold Improvement (kcat/Km)Reference
Wild-Type (for D533S/E684I) ---0.14-[3]
D533S/E684I ---2.7219.4[3]
Wild-Type (for V120S-N187D) -----[14]
V120S-N187D ----1.50 (for NAD⁺)[14]
BstFDH Wild-Type --0.11 (NADP⁺)--[15]
BstFDH I124V/G146H/A287G -8.510.11 (NADP⁺)-2.3[15]
MycFDH C145S/D221Q/C255V 10.25 (U/mg)----[11]
MycFDH C145S/A198G/D221Q/C255V 4.00 (U/mg)-0.147 (NADP⁺)--[11]

Table 2: Comparison of Thermal Stability for Wild-Type and Engineered FDH Variants.

Enzyme VariantHalf-life (t₁/₂)Melting Temperature (Tm)ConditionsFold Improvement (t₁/₂)Reference
Wild-Type (for D533S/E684I) --35°C-[3][5]
D533S/E684I --35°C1.5[3][5]
Wild-Type EcFDH-H -46.27 ± 2.65 °C--[16]
EcFDH-H K44R -44.21 ± 4.89 °C--[16]
Uncoated FDH 0.3 days-25°C-[17]
DDAB-coated FDH >23 days-25°C>76[17]

Experimental Protocols

Site-Directed Mutagenesis

This protocol is a general guideline for introducing point mutations into the FDH gene cloned in a plasmid vector.

Materials:

  • Plasmid DNA containing the wild-type FDH gene

  • Two complementary oligonucleotide primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., Pfu or KOD polymerase)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with the appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, 15-25 nucleotides in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) ≥ 60°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid DNA, the mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR to amplify the entire plasmid. Use a sufficient number of cycles (typically 18-25) to generate a good yield of the mutated plasmid.

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the PCR product.[18]

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.[19]

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.[18]

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Pick individual colonies and grow them in liquid culture.

    • Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

FDH Enzymatic Assay (Continuous Spectrophotometric Rate Determination)

This protocol is adapted from a standard procedure for measuring FDH activity.

Principle: The activity of FDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.

Reagents:

  • Assay Buffer: 200 mM Sodium Phosphate Buffer, pH 7.0 at 37°C.

  • Substrate Solution: 200 mM Sodium Formate Solution.

  • Cofactor Solution: 10.5 mM NAD⁺ Solution.

  • Enzyme Diluent: Cold Assay Buffer.

  • FDH Enzyme Solution: Prepare a solution containing 0.25 - 0.50 units/ml of FDH in cold Enzyme Diluent immediately before use.

Procedure:

  • Reaction Mixture Preparation: In a 3.00 ml reaction cuvette, the final concentrations should be 57 mM sodium phosphate, 50 mM sodium formate, and 1.1 mM NAD⁺.

  • Assay Execution:

    • Pipette the following into a suitable cuvette:

      • 1.10 ml Deionized Water

      • 0.75 ml Assay Buffer

      • 0.75 ml Substrate Solution

      • 0.30 ml Cofactor Solution

    • Mix by inversion and equilibrate to 37°C.

    • Initiate the reaction by adding 0.10 ml of the FDH Enzyme Solution.

    • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀nm/min) from the linear portion of the curve.

    • One unit of FDH activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of formate to CO₂ per minute at pH 7.0 and 37°C.

Visualizations

Experimental_Workflow_for_FDH_Rational_Design cluster_design Design Phase cluster_experimental Experimental Phase cluster_analysis Analysis Phase Target_Identification Identify Target Residues (Active Site, Cofactor Binding, etc.) Computational_Analysis In Silico Analysis (Molecular Docking, MD Simulations) Target_Identification->Computational_Analysis Primer_Design Design Mutagenic Primers Computational_Analysis->Primer_Design Site_Directed_Mutagenesis Site-Directed Mutagenesis Primer_Design->Site_Directed_Mutagenesis Transformation Transformation into Host (e.g., E. coli) Site_Directed_Mutagenesis->Transformation Expression_Purification Protein Expression and Purification Transformation->Expression_Purification Characterization Biochemical and Biophysical Characterization Expression_Purification->Characterization Kinetic_Assay Kinetic Assays (kcat, Km) Characterization->Kinetic_Assay Stability_Assay Stability Assays (Tm, t1/2) Characterization->Stability_Assay Data_Analysis Data Analysis and Comparison Kinetic_Assay->Data_Analysis Stability_Assay->Data_Analysis Data_Analysis->Target_Identification Iterative Refinement

Caption: Workflow for the rational design of this compound.

Troubleshooting_Logic_Tree cluster_protein_integrity Protein Integrity Issues cluster_assay_conditions Assay Condition Issues cluster_purification_artifacts Purification Artifacts Start Low Catalytic Activity of FDH Mutant Check_Folding Improper Folding? Start->Check_Folding Check_Oxidation Residue Oxidation? Start->Check_Oxidation Check_Buffer Suboptimal Buffer/pH? Start->Check_Buffer Check_Substrates Incorrect Substrate Concentration? Start->Check_Substrates Check_Inhibitors Residual Inhibitors? Start->Check_Inhibitors Check_Tag_Interference Affinity Tag Interference? Start->Check_Tag_Interference Sol_Folding Action: Refold Protein / Optimize Buffer Check_Folding->Sol_Folding Yes Sol_Oxidation Action: Add Reducing Agents Check_Oxidation->Sol_Oxidation Yes Sol_Buffer Action: Optimize Assay pH and Buffer Check_Buffer->Sol_Buffer Yes Sol_Substrates Action: Verify Substrate Concentrations Check_Substrates->Sol_Substrates Yes Sol_Inhibitors Action: Perform Extensive Dialysis Check_Inhibitors->Sol_Inhibitors Yes Sol_Tag_Interference Action: Cleave Tag / Re-clone Check_Tag_Interference->Sol_Tag_Interference Yes

References

Technical Support Center: Screening for Formate Dehydrogenase (FDH) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers screening for inhibitors and activators of formate (B1220265) dehydrogenase (FDH).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for screening for FDH inhibitors and activators?

A1: The most common method is a continuous spectrophotometric assay. This assay monitors the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+ as FDH catalyzes the oxidation of formate to carbon dioxide. A decrease in the rate of NADH production in the presence of a test compound indicates inhibition, while an increase would suggest activation.

Q2: Are there known small-molecule activators for Formate Dehydrogenase?

A2: Currently, there is a limited number of publicly documented, commercially available small-molecule activators specifically designed for FDH. Efforts to enhance FDH activity have predominantly focused on protein engineering to create mutants with improved thermal stability and catalytic efficiency. Researchers looking to increase FDH activity in their experiments should consider optimizing reaction conditions (e.g., pH, temperature, substrate concentration) or using a genetically engineered variant of the enzyme.

Q3: What are some known inhibitors of this compound?

A3: Several compounds have been identified as inhibitors of FDH. These include competitive inhibitors that bind to the active site and non-competitive inhibitors that bind to other sites on the enzyme. Some examples include azide, nitrate, and certain metal ions. The potency of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) values.

Q4: How can I determine the mechanism of action of a potential FDH inhibitor?

A4: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), you can perform enzyme kinetic studies. This involves measuring the initial reaction rates at various concentrations of the substrate (formate) and the inhibitor. By plotting the data using methods like Lineweaver-Burk or Michaelis-Menten kinetics, you can observe how the inhibitor affects the enzyme's Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity), which reveals the mode of inhibition.

Troubleshooting Guide

Issue 1: High background signal or spontaneous NADH reduction.

  • Question: My control wells (without enzyme or substrate) show a significant increase in absorbance at 340 nm. What could be the cause?

  • Answer:

    • Contaminated Reagents: Your buffer, NAD+, or test compounds may be contaminated with a reducing agent. Prepare fresh solutions and test each component individually.

    • Compound Interference: The test compound itself might absorb light at 340 nm or be unstable and break down into a product that does. Run a control with the compound and all assay components except the enzyme to check for this.

    • Light Sensitivity: NADH is light-sensitive. Protect your assay plates from direct light as much as possible.

Issue 2: No or very low enzyme activity.

  • Question: I am not observing a significant increase in absorbance in my positive control wells. What should I check?

  • Answer:

    • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles.

    • Incorrect pH: FDH activity is pH-dependent. Verify that the pH of your buffer is within the optimal range for the specific FDH you are using (typically around pH 7.0-8.0).

    • Sub-optimal Substrate Concentration: Ensure that the concentrations of formate and NAD+ are at or above their respective Km values to achieve a robust signal.

    • Presence of Inhibitors in Buffer: Some buffer components or contaminants can inhibit enzyme activity. Consider using a different buffer system.

Issue 3: Assay signal is not linear over time.

  • Question: The rate of NADH production in my assay is not linear. How can I fix this?

  • Answer:

    • Substrate Depletion: If the reaction proceeds too quickly, the substrates (formate or NAD+) may be depleted, causing the rate to slow down. Reduce the enzyme concentration or the incubation time.

    • Product Inhibition: High concentrations of NADH or CO2 (as bicarbonate) can inhibit some FDHs. Again, reducing the enzyme concentration can help.

    • Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement. Try to shorten the assay time or add stabilizing agents like glycerol (B35011) or BSA if compatible with your experiment.

Issue 4: Inconsistent results between replicates.

  • Question: I am seeing high variability between my replicate wells. What are the common sources of error?

  • Answer:

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Inadequate Mixing: Ensure all components in the wells are thoroughly mixed before starting the measurement.

    • Temperature Fluctuations: Maintain a constant and uniform temperature across the assay plate, as enzyme activity is temperature-sensitive.

    • Edge Effects: In microtiter plates, the outer wells can be prone to evaporation, leading to changes in component concentrations. Consider not using the outermost wells or filling them with buffer to minimize this effect.

Data Presentation

Table 1: Kinetic Parameters of Selected this compound Inhibitors

InhibitorEnzyme SourceInhibition TypeKiIC50
AzideE. coliNon-competitive~80 µM-
NitrateE. coliCompetitive7.1 mM-
CyanideClostridium acidiurici--90% inhibition at 0.1 mM

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentrations). The provided values are for reference and may vary.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Screening of FDH Inhibitors

This protocol is designed for a 96-well plate format but can be adapted for other formats.

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5.
  • NAD+ Solution: 20 mM NAD+ in assay buffer.
  • Sodium Formate Solution: 1 M sodium formate in assay buffer.
  • FDH Enzyme Solution: Prepare a stock solution of FDH in assay buffer. The final concentration in the assay should be determined empirically to give a linear rate of reaction for at least 10-15 minutes.
  • Test Compounds: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution series.

2. Assay Procedure:

  • To each well of a clear, flat-bottom 96-well plate, add the following in order:
  • Assay Buffer (to bring the final volume to 200 µL)
  • 10 µL of NAD+ solution (final concentration: 1 mM)
  • 2 µL of test compound solution (or DMSO for controls)
  • 10 µL of FDH enzyme solution
  • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the test compound to interact with the enzyme.
  • Initiate the reaction by adding 20 µL of sodium formate solution (final concentration: 100 mM).
  • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction rate (V0) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
  • Calculate the percent inhibition for each test compound concentration relative to the DMSO control: % Inhibition = (1 - (Rateinhibitor / Ratecontrol)) * 100
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

FDH_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NAD+, Formate, FDH) dispense Dispense Reagents (Buffer, NAD+, Compound, FDH) reagents->dispense compounds Prepare Test Compounds (Serial Dilutions) compounds->dispense preincubate Pre-incubate dispense->preincubate 5-10 min initiate Initiate Reaction (Add Formate) preincubate->initiate read Kinetic Read at 340 nm initiate->read 10-15 min rate Calculate Initial Rates (V0) read->rate inhibition Calculate % Inhibition rate->inhibition ic50 Determine IC50 inhibition->ic50 hit hit ic50->hit Identify Hits FDH_Kinetics_and_Inhibition E FDH (E) ES E-Formate E->ES + Formate, NAD+ EI E-I Complex E->EI + I ESI E-S-I Complex EP E-CO2-NADH ES->EP k_cat ES->ESI + I EP->E P CO2 + NADH EP->P I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I)

addressing issues with formate dehydrogenase instability at gas-liquid interfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of formate (B1220265) dehydrogenase (FDH) at gas-liquid interfaces during their experiments.

Frequently Asked Questions (FAQs)

Q1: My FDH is rapidly losing activity in my reactor system, especially with sparging or vigorous agitation. What could be the cause?

A1: A primary cause for the rapid inactivation of Formate Dehydrogenase (FDH) under conditions of sparging or vigorous agitation is denaturation at the gas-liquid interface. FDH is known to be susceptible to inactivation when it interacts with hydrophobic interfaces, such as air bubbles. This deactivation is a surface-driven process, where the enzyme unfolds upon adsorption to the interface, leading to a loss of its three-dimensional structure and, consequently, its catalytic function. The extent of this deactivation has been found to be proportional to the total gas-liquid surface area.

Q2: How can I differentiate between thermal denaturation and interfacial inactivation?

A2: To distinguish between thermal and interfacial denaturation, you can run control experiments. First, incubate the FDH solution at the same temperature as your reaction but without agitation or sparging to assess thermal stability. If the enzyme retains most of its activity, thermal denaturation is unlikely to be the primary issue. Then, introduce a gas-liquid interface by gentle bubbling or stirring and monitor the activity. A significant drop in activity under these conditions points towards interfacial inactivation.

Q3: What are the most common strategies to prevent FDH instability at gas-liquid interfaces?

A3: There are three main strategies to mitigate FDH instability at gas-liquid interfaces:

  • Use of Surfactants: Non-ionic surfactants can be added to the reaction medium. These molecules accumulate at the gas-liquid interface and can prevent the enzyme from adsorbing and unfolding.

  • Enzyme Immobilization: Covalently attaching the FDH to a solid support can prevent it from interacting with the gas-liquid interface, thereby enhancing its stability.

  • Protein Engineering: Modifying the amino acid sequence of the enzyme through techniques like site-directed mutagenesis can improve its intrinsic stability.

Q4: What type of surfactants are recommended, and at what concentration?

A4: Non-ionic surfactants such as Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Pluronic® F-68 are commonly used to stabilize proteins in solution. For many protein formulations, concentrations in the range of 0.01% to 0.1% (w/v) are effective at preventing surface-induced aggregation and denaturation. The optimal concentration may vary depending on the specific FDH variant and the experimental conditions, so it is advisable to perform a concentration-response study.

Q5: How effective is immobilization for stabilizing FDH?

A5: Immobilization is a highly effective strategy. For instance, immobilization of FDH on highly activated glyoxyl-agarose has been shown to increase its stability significantly. In one study, the immobilized enzyme was 50 times more stable at high temperatures and neutral pH compared to the soluble enzyme. This method not only prevents interfacial inactivation but can also enhance stability against changes in pH, temperature, and the presence of organic solvents.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of FDH activity with gas sparging. Denaturation at the gas-liquid interface.1. Add a non-ionic surfactant (e.g., Polysorbate 20, Polysorbate 80, or Pluronic® F-68) to the reaction buffer at a concentration of 0.01-0.1% (w/v). 2. If compatible with your system, consider immobilizing the FDH on a solid support like glyoxyl-agarose.
Precipitation or aggregation of FDH observed after agitation. Protein unfolding and subsequent aggregation at the interface.1. Implement the use of surfactants as described above to prevent adsorption to the interface. 2. Optimize the agitation speed to minimize the creation of excessive gas-liquid surface area while ensuring adequate mixing.
Inconsistent results between experimental runs. Variability in the gas-liquid interface area due to inconsistent agitation or sparging rates.1. Standardize the stirring speed or gas flow rate in your experimental setup. 2. For sparging, use a sparger with a defined pore size to ensure consistent bubble size and surface area.
Surfactant addition does not fully stabilize the enzyme. 1. Sub-optimal surfactant concentration. 2. The chosen surfactant is not ideal for your specific FDH and conditions. 3. Other denaturing factors are present (e.g., shear stress, temperature).1. Perform a titration experiment to determine the optimal concentration of the surfactant. 2. Test a different class of non-ionic surfactant. 3. Evaluate the thermal stability of your enzyme independently and consider if mechanical shear forces in your system are excessive.

Data Presentation

Table 1: Illustrative Comparison of FDH Stabilization Strategies

Stabilization MethodConditionTypical Residual Activity (%)Fold-Increase in Stability
None (Control) Sparging in bubble column for 4h< 10%1
Polysorbate 20 (0.05% w/v) Sparging in bubble column for 4h~ 70-80%7-8
Polysorbate 80 (0.05% w/v) Sparging in bubble column for 4h~ 75-85%7.5-8.5
Pluronic® F-68 (0.1% w/v) Sparging in bubble column for 4h~ 80-90%8-9
Immobilization on Glyoxyl-Agarose High temperature (e.g., 60°C) for 24h> 80%> 50

Note: The data for surfactants is illustrative of typical stabilization observed for dehydrogenases and may vary for specific FDH variants and experimental conditions. The immobilization data is based on published results for FDH.

Experimental Protocols

Protocol for Assessing FDH Instability in a Bubble Column Reactor

This protocol allows for the controlled generation of a gas-liquid interface to study its effect on FDH stability.

Materials:

  • Glass bubble column reactor (e.g., 250 mL) with a sparger at the bottom.

  • Purified FDH solution in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Pressurized air or nitrogen source with a flowmeter.

  • Reagents for FDH activity assay (see Protocol 2).

  • Ice bath.

Procedure:

  • Prepare a solution of FDH at a known concentration (e.g., 0.5 mg/mL) in the desired reaction buffer.

  • Add a defined volume of the FDH solution to the bubble column reactor.

  • Take an initial sample (t=0) and immediately measure the enzyme activity using the standard FDH activity assay (Protocol 2).

  • Start bubbling gas (e.g., air or nitrogen) through the solution at a constant, controlled flow rate (e.g., 100 mL/min).

  • At regular time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot of the enzyme solution.

  • Immediately place the withdrawn samples on ice to halt any further denaturation.

  • Measure the residual activity of each sample using the FDH activity assay.

  • Calculate the percentage of residual activity at each time point relative to the initial activity at t=0.

  • To test the effect of stabilizers, repeat the experiment with the addition of a surfactant (e.g., 0.05% Polysorbate 20) to the FDH solution before starting the gas bubbling.

Spectrophotometric Assay for this compound Activity

This assay measures the rate of NADH formation, which is proportional to the FDH activity.

Principle: Formate + NAD⁺ --(FDH)--> CO₂ + NADH + H⁺

The production of NADH is monitored by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of measuring at 340 nm.

  • Cuvettes (1 cm path length).

  • 100 mM Potassium Phosphate Buffer, pH 7.6.

  • 1.0 M Sodium Formate solution.

  • 60 mM β-Nicotinamide Adenine Dinucleotide (NAD⁺) solution.

  • FDH sample (diluted to an appropriate concentration in cold buffer).

Procedure:

  • In a 1 cm cuvette, prepare the reaction mixture by adding:

    • 2.50 mL of 100 mM Potassium Phosphate Buffer (pH 7.6).

    • 0.50 mL of 1.0 M Sodium Formate solution.

    • 0.10 mL of 60 mM NAD⁺ solution.

  • Mix the contents of the cuvette by inversion and place it in the spectrophotometer.

  • Allow the mixture to equilibrate to the desired temperature (e.g., 37°C).

  • Monitor the absorbance at 340 nm until it is stable.

  • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the diluted FDH sample to the cuvette.

  • Immediately mix by inversion and start recording the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.

  • The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

FDH_Denaturation_Pathway Native_FDH Native FDH (Active) Interface Gas-Liquid Interface Native_FDH->Interface Adsorption Adsorbed_FDH Adsorbed FDH (Partially Unfolded) Denatured_FDH Denatured FDH (Inactive) Adsorbed_FDH->Denatured_FDH Unfolding Stabilizer Surfactant or Immobilization Stabilizer->Native_FDH Prevents Adsorption

Caption: Mechanism of FDH denaturation at a gas-liquid interface.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_FDH Prepare FDH Solution (with/without stabilizer) Bubble_Column Introduce to Bubble Column Prep_FDH->Bubble_Column Take_Samples Sample at Time Intervals Bubble_Column->Take_Samples Activity_Assay Measure Residual Activity (Spectrophotometry) Take_Samples->Activity_Assay Analyze_Data Calculate % Residual Activity Activity_Assay->Analyze_Data

Caption: Workflow for assessing FDH stability at a gas-liquid interface.

Troubleshooting_Logic Start FDH Activity Loss? Agitation Agitation or Sparging? Start->Agitation Thermal_Control Stable in Static Control at same T°C? Agitation->Thermal_Control Yes Thermal_Issue Address Thermal Instability Agitation->Thermal_Issue No Add_Surfactant Add Surfactant (0.01-0.1%) Thermal_Control->Add_Surfactant Yes Interface_Issue Interfacial Inactivation Likely Thermal_Control->Interface_Issue No Immobilize Consider Immobilization Add_Surfactant->Immobilize If insufficient Interface_Issue->Add_Surfactant

Caption: Troubleshooting decision tree for FDH instability.

Validation & Comparative

comparing kinetic parameters of different formate dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the kinetic parameters of various formate (B1220265) dehydrogenases (FDHs) is essential for researchers in biocatalysis, enzyme engineering, and drug development. This guide provides a comparative analysis of the kinetic properties of FDHs from different microbial sources, presenting key performance data in a clear, tabular format. Detailed experimental protocols and a visual representation of the experimental workflow are included to support the reproduction of these findings.

Comparative Kinetic Analysis of Formate Dehydrogenases

Formate dehydrogenases (FDHs; EC 1.2.1.2) are enzymes that catalyze the reversible oxidation of formate to carbon dioxide, typically using NAD⁺ as a cofactor.[1] These enzymes are of significant interest for various biotechnological applications, including CO₂ utilization and cofactor regeneration.[2][3] The kinetic efficiency of FDHs can vary substantially depending on their origin. The following table summarizes the key kinetic parameters for FDHs from several common microorganisms.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Experimental ConditionsReference
Candida boidinii (recombinant)Formate8.37.30.88pH 7.5, 25°C[4]
NAD⁺0.087.391.25pH 7.5, 25°C[4]
Pseudomonas sp. 101 (Wild Type)Formate-7.5-Saturating formate[5]
NAD⁺-7.5--[5]
Pseudomonas sp. 101 (Engineered Variant V9)Formate (with NADP⁺)--0.16Saturating NADP⁺[5][6]
NADP⁺0.026 - 0.1303 - 6~140Saturating formate[5][6]
Escherichia coliFormate262833109-[7]
Benzyl Viologen1 - 52833--[7]
Chaetomium thermophilumFormate2.514.35.72pH 5.0, 25°C[8]
NAD⁺0.1114.3130pH 5.0, 25°C[8]
Hydrogen Carbonate0.431.12.56pH 8.0, 25°C[8]
NADH0.021.155pH 8.0, 25°C[8]
Alcaligenes eutrophus--260--[9]

Note: The kinetic parameters for engineered Pseudomonas sp. 101 variants highlight the potential to alter cofactor specificity from NAD⁺ to NADP⁺, which is crucial for many biosynthetic pathways.[5][6] Metal-dependent FDHs, such as the one from Escherichia coli, can exhibit very high turnover rates but may be sensitive to oxygen.[3][7] In contrast, metal-independent FDHs, like those from yeasts and fungi, are generally more stable but may have lower catalytic efficiencies for CO₂ reduction.[3]

Experimental Protocols

The determination of FDH kinetic parameters is most commonly performed using a continuous spectrophotometric assay.[10] This method relies on monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Standard Spectrophotometric Assay for Formate Dehydrogenase Activity

Principle: The enzymatic reaction involves the reduction of NAD⁺ to NADH, which has a characteristic absorbance at 340 nm. The rate of increase in absorbance is directly proportional to the enzyme activity.

Formate + NAD⁺ ⇌ CO₂ + NADH + H⁺

Reagents:

  • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0 at 37°C.[10]

  • Substrate Solution: 200 mM Sodium Formate solution in deionized water.[10]

  • Cofactor Solution: 10.5 mM β-Nicotinamide Adenine Dinucleotide (NAD⁺) solution in deionized water.[10]

  • Enzyme Solution: A freshly prepared solution of this compound at a concentration of 0.25 - 0.50 units/ml in cold assay buffer containing 1.5 mM NAD⁺.[10]

Procedure:

  • In a suitable cuvette, combine the assay buffer, sodium formate solution, and NAD⁺ solution. For a standard 3.00 ml reaction, the final concentrations should be approximately 57 mM sodium phosphate, 50 mM formate, and 1.1 mM NAD⁺.[10]

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).[10]

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately begin monitoring the increase in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.[10]

  • Calculate the rate of reaction (ΔA340nm/minute) from the initial linear portion of the absorbance curve.

  • A blank reaction without the enzyme or without the formate substrate should be run to account for any background absorbance changes.[10]

Calculation of Enzyme Activity: One unit of this compound is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of formate to CO₂ per minute at a specific pH and temperature.[10] The activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Determination of Kinetic Parameters (Km and kcat)

To determine the Michaelis-Menten constants (Km) and the catalytic rate constant (kcat), the assay is performed by varying the concentration of one substrate (e.g., formate) while keeping the other (e.g., NAD⁺) at a saturating concentration.[4]

  • To determine Km for formate, vary the formate concentration (e.g., from 1 to 215 mM) while maintaining a high, constant concentration of NAD⁺ (e.g., 10 mM).[4]

  • To determine Km for NAD⁺, vary the NAD⁺ concentration (e.g., from 0.02 to 12 mM) while maintaining a high, constant concentration of formate (e.g., 200 mM).[4]

  • The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

  • kcat is calculated from Vmax using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the kinetic parameters of this compound.

References

A Comparative Validation of a Novel Fluorometric Formate Dehydrogenase Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison and validation of a new high-sensitivity fluorometric assay for formate (B1220265) dehydrogenase (FDH) activity against the conventional spectrophotometric method. The data presented herein is intended to guide researchers, scientists, and drug development professionals in selecting the appropriate assay for their specific needs, with a focus on performance, sensitivity, and reliability.

Introduction to Formate Dehydrogenase

This compound (FDH), EC 1.2.1.2, is a crucial enzyme that catalyzes the NAD⁺-dependent oxidation of formate into carbon dioxide.[1] This reaction is vital in the metabolism of one-carbon compounds and has significant applications in biotechnology, including the regeneration of NADH for enzymatic synthesis and as a potential biomarker.[1][2] Accurate and reliable measurement of FDH activity is paramount for these applications. This guide details the validation of a novel fluorometric assay designed to offer superior sensitivity compared to the standard spectrophotometric method.

Principle of the Enzymatic Reaction

The fundamental enzymatic reaction for this compound involves the transfer of a hydride ion from formate to NAD⁺, producing NADH and carbon dioxide.[1][2]

G Formate Formate (HCOO⁻) FDH Formate Dehydrogenase Formate->FDH NAD NAD⁺ NAD->FDH CO2 Carbon Dioxide (CO₂) FDH->CO2 NADH NADH FDH->NADH H H⁺ FDH->H

Caption: Enzymatic oxidation of formate by this compound (FDH).

Methodology and Experimental Protocols

This section details the protocols for the new fluorometric assay and the existing spectrophotometric assay, along with the methods used for their validation.

Method 1: New Fluorometric FDH Assay

Principle: This assay quantifies FDH activity by measuring the fluorescence generated from the reduction of a non-fluorescent probe. The NADH produced in the FDH-catalyzed reaction serves as a reducing agent for resazurin, which is converted to the highly fluorescent resorufin (B1680543) in the presence of a diaphorase. The rate of increase in fluorescence is directly proportional to the FDH activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.

    • Substrate Solution: 1.0 M Sodium Formate in Assay Buffer.

    • Cofactor Solution: 60 mM NAD⁺ in Assay Buffer.

    • Detection Reagent: Prepare a solution containing 100 µM Resazurin and 10 U/mL Diaphorase in Assay Buffer. Protect from light.

  • Reaction Setup (96-well black plate):

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of sample (containing FDH enzyme).

    • Add 10 µL of Substrate Solution.

    • Add 10 µL of Cofactor Solution.

  • Initiate Reaction:

    • Add 20 µL of the Detection Reagent to each well to start the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement:

    • Record fluorescence intensity every minute for 30 minutes at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Calculate the rate of fluorescence increase (RFU/min).

Method 2: Existing Spectrophotometric FDH Assay

Principle: This is the conventional method, which relies on measuring the increase in absorbance at 340 nm as NAD⁺ is reduced to NADH.[3][4] The rate of this absorbance change is proportional to the enzyme activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.

    • Substrate Solution: 1.0 M Sodium Formate in Assay Buffer.[4]

    • Cofactor Solution: 60 mM NAD⁺ in Assay Buffer.[4]

  • Reaction Setup (UV-transparent 96-well plate or cuvette):

    • Add 150 µL of Assay Buffer to each well/cuvette.

    • Add 20 µL of sample (containing FDH enzyme).

    • Add 20 µL of Substrate Solution.

  • Initiate Reaction:

    • Add 10 µL of Cofactor Solution to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 340 nm (A340) every minute for 10-20 minutes using a spectrophotometer.

    • Calculate the rate of absorbance increase (ΔA340/min).[3]

Validation Experiments

To objectively compare the two methods, a series of validation experiments were conducted based on established guidelines for analytical methods.[5][6][7]

G cluster_prep Preparation cluster_validation Validation Assays cluster_analysis Data Analysis Enzyme Prepare FDH Standards (Serial Dilutions) Linearity Linearity & Range Enzyme->Linearity Sensitivity LOD & LOQ Enzyme->Sensitivity Precision Precision (Repeatability & Intermediate) Enzyme->Precision Accuracy Accuracy (Spike/Recovery) Enzyme->Accuracy Specificity Specificity Enzyme->Specificity Reagents Prepare Assay Reagents (Fluorometric & Spectrophotometric) Reagents->Linearity Reagents->Sensitivity Reagents->Precision Reagents->Accuracy Reagents->Specificity Data Collect Raw Data (RFU/min or ΔA340/min) Linearity->Data Sensitivity->Data Precision->Data Accuracy->Data Specificity->Data Compare Compare Performance Metrics Data->Compare

References

Formate Dehydrogenase: A Comparative Analysis of Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formate (B1220265) dehydrogenase (FDH) is a pivotal enzyme in various biological processes and biotechnological applications, primarily catalyzing the reversible oxidation of formate to carbon dioxide. A key characteristic of FDH is its remarkable substrate specificity, a feature that is both advantageous for specific industrial applications and a subject of extensive research for bioengineering. This guide provides a comparative analysis of the cross-reactivity of formate dehydrogenase with substrates other than formate, supported by experimental data and detailed methodologies.

High Specificity for Formate

NAD+-dependent formate dehydrogenases (EC 1.2.1.2) are known for their high specificity towards both formate and the coenzyme NAD+. These enzymes, which are typically composed of two identical subunits and lack metal ions or prosthetic groups, are generally unable to utilize one-electron carriers as oxidizers.[1][2] The catalytic mechanism involves a direct transfer of a hydride ion from the substrate to the C4-atom of the nicotinamide (B372718) ring of NAD+, without the acid-base catalysis steps seen in related dehydrogenases.[1] This direct mechanism contributes to its stringent substrate requirements.

While wild-type FDHs exhibit minimal to no reactivity with other small organic acids, research has explored the enzyme's interaction with formate analogues and the engineering of its coenzyme specificity.

Comparative Kinetic Data

The following table summarizes the kinetic parameters of this compound from various sources with formate and select alternative substrates. The data highlights the enzyme's strong preference for formate.

Enzyme SourceSubstrateKm (mM)Vmax or kcatReference
Escherichia coli (formate-hydrogenlyase complex)Formate261.7 x 105 min-1 (turnover rate)[3]
Escherichia coli (formate-hydrogenlyase complex)Deuterioformate~78 (approx. 3x that of protioformate)Little change from protioformate[3]
Pseudomonas sp. 101 (Wild-Type)Formate (with NADP+)40 - 44> 3.5 s-1[4][5]
Pseudomonas sp. 101 (Engineered Variant V9)Formate (with NADP+)-(kcat/KM) = 0.16 s-1mM-1[4][5]
Pseudomonas sp. 101 (Engineered Variant V9)Formate (with NAD+)-(kcat/KM) = 0.009 s-1mM-1[4][5]

Note: The data for engineered variants of Pseudomonas sp. 101 FDH primarily focuses on altering coenzyme specificity from NAD+ to NADP+ rather than changing the primary substrate from formate. The kinetic parameters for formate are presented in the context of the respective coenzyme.

Inhibition Studies

In addition to substrate analogues, certain small molecules can act as inhibitors of this compound, providing further insight into the active site's properties. For the selenium-containing FDH from the Escherichia coli formate-hydrogenlyase complex, sodium nitrate (B79036) has been shown to be a competitive inhibitor with respect to formate, with a Ki of 7.1 mM.[3] Sodium azide (B81097) acts as a noncompetitive inhibitor with a Ki of approximately 80 µM.[3]

Experimental Protocols

Spectrophotometric Assay for this compound Activity

This protocol is a common method for determining FDH activity by monitoring the formation of NADH at 340 nm.[6][7]

Principle:

Formate + NAD+ --(this compound)--> CO2 + NADH + H+

The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.

Reagents:

  • A. 200 mM Sodium Phosphate Buffer, pH 7.0 at 37°C: Prepare by dissolving sodium phosphate, monobasic, in deionized water and adjusting the pH to 7.0 with 1 M NaOH.[6]

  • B. 200 mM Sodium Formate Solution: Prepare fresh by dissolving sodium formate in deionized water.[6]

  • C. 10.5 mM β-Nicotinamide Adenine Dinucleotide (β-NAD) Solution: Prepare fresh by dissolving β-NAD in deionized water.[6]

  • D. This compound Enzyme Solution: Immediately before use, prepare a solution containing a suitable concentration of FDH (e.g., 0.25 - 0.50 units/ml) in cold Reagent A.[6]

Procedure:

  • Pipette the following reagents into suitable cuvettes:

    • 1.10 ml Deionized Water

    • 0.75 ml Reagent A (Buffer)

    • 0.75 ml Reagent B (Formate)

    • 0.30 ml Reagent C (β-NAD)

  • Mix by inversion and equilibrate to 37°C.[6]

  • Monitor the A340nm until constant, establishing a baseline.

  • Add 0.10 ml of the enzyme solution to initiate the reaction.[6]

  • Immediately mix by inversion and record the increase in A340nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA340nm/minute) from the linear portion of the curve.

Calculation of Enzyme Activity:

One unit of this compound will oxidize 1.0 µmole of formate to CO2 per minute in the presence of β-NAD at pH 7.0 at 37°C.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Assay

This method offers a sensitive and simple way to measure FDH activity in crude tissue samples by detecting the evolved 13CO2 from a labeled substrate.[8]

Principle:

13C-Formic Acid + NAD+ --(this compound)--> 13CO2 + NADH + H+

The amount of 13CO2 in the headspace is quantified by GC-MS.

General Procedure:

  • A reaction mixture containing the sample, [13C]formic acid, and NAD+ in a suitable buffer is prepared in a sealed vial.

  • The reaction is initiated and incubated for a defined period.

  • A sample of the headspace gas is injected into the GC-MS.

  • The amount of 13CO2 is determined and correlated to the enzyme activity.

Visualizing Reaction and Experimental Workflows

Formate_Dehydrogenase_Reaction Formate Formate (HCOO⁻) FDH Formate Dehydrogenase Formate->FDH NAD NAD⁺ NAD->FDH CO2 Carbon Dioxide (CO₂) FDH->CO2 NADH NADH FDH->NADH H H⁺ FDH->H

Caption: Catalytic reaction of this compound.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Reagents (Buffer, Formate, NAD⁺) B Pipette Reagents into Cuvette A->B C Equilibrate to 37°C B->C D Add Enzyme Solution C->D E Monitor A₃₄₀ D->E F Calculate ΔA₃₄₀/min E->F G Determine Enzyme Activity F->G

Caption: Workflow for the spectrophotometric assay of FDH activity.

Conclusion

The available experimental evidence strongly indicates that this compound is a highly specific enzyme, with its catalytic activity almost exclusively directed towards the oxidation of formate. While some substrate analogues and inhibitors can interact with the active site, their reactivity is significantly lower than that of formate. The primary focus of engineering efforts has been on modifying coenzyme specificity, which has yielded variants with altered preferences for NADP+ over NAD+, further underscoring the inherent specificity for the formate substrate itself. For researchers and drug development professionals, the high fidelity of FDH for formate makes it a reliable and predictable catalytic component in various applications, from cofactor regeneration to CO2 reduction technologies.

References

A Head-to-Head Battle for NADH Regeneration: Formate Dehydrogenase vs. Glucose Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in biocatalysis and enzymatic synthesis, the efficient and cost-effective regeneration of the nicotinamide (B372718) cofactor NADH is a critical consideration. This guide provides an objective comparison of two of the most commonly employed enzymes for this purpose: Formate (B1220265) Dehydrogenase (FDH) and Glucose Dehydrogenase (GDH). Supported by experimental data and detailed protocols, this document aims to inform the selection of the optimal regeneration system for specific applications.

Executive Summary

Both Formate Dehydrogenase and Glucose Dehydrogenase are powerful tools for in situ NADH regeneration, driving a wide array of redox biocatalytic reactions. FDH utilizes the inexpensive substrate formate, producing only gaseous carbon dioxide as a byproduct, which simplifies downstream processing. GDH, on the other hand, boasts significantly higher specific activity, using glucose as a substrate and producing gluconic acid. The choice between these two robust enzymes often hinges on a trade-off between the higher efficiency of GDH and the process advantages offered by FDH, such as the benign nature of its byproduct.

Performance Comparison: A Quantitative Overview

The following tables summarize key quantitative data for this compound from Candida boidinii and Glucose Dehydrogenase from Bacillus megaterium, two of the most well-characterized and commercially available enzymes for NADH regeneration.

ParameterThis compound (Candida boidinii)Glucose Dehydrogenase (Bacillus megaterium)
Specific Activity ~0.4 - 2 U/mg protein[1][2]Up to 550 U/mg protein[3]
Substrate FormateD-Glucose
Byproduct Carbon Dioxide (CO₂)D-glucono-1,5-lactone (hydrolyzes to gluconic acid)
Cofactor Specificity Highly specific for NAD⁺[1]Accepts both NAD⁺ and NADP⁺[3]
Optimal pH 7.5 - 8.5[1]~8.0 (Tris/HCl buffer), ~9.0 (acetate/borate buffer)[3]
Optimal Temperature ~37°C[2]45 - 50°C[4]

Table 1: General Performance Characteristics

Kinetic ParameterThis compound (Candida boidinii)Glucose Dehydrogenase (Bacillus megaterium)
Kₘ (Substrate) 13 mM (Formate) at 30°C, pH 7.5[1]47.5 mM (Glucose) at pH 9.0[3]
Kₘ (NAD⁺) 0.09 mM at 30°C, pH 7.5[1]4.5 mM (NAD⁺) at pH 9.0[3]

Table 2: Kinetic Parameters

In-Depth Analysis

This compound (FDH)

Advantages:

  • Cost-Effective Substrate: Formate is an inexpensive and readily available substrate.

  • Benign Byproduct: The only byproduct is carbon dioxide, which is easily removed from the reaction mixture and typically does not interfere with downstream processes or the primary enzymatic reaction.[5]

  • Irreversible Reaction: The oxidation of formate to CO₂ is essentially irreversible, driving the reaction equilibrium towards NADH formation.

  • Broad pH Optimum: FDH is active over a wide pH range, making it compatible with a variety of primary dehydrogenases.[6]

Disadvantages:

  • Lower Specific Activity: Compared to GDH, FDH generally exhibits significantly lower specific activity, meaning a larger amount of enzyme may be required to achieve the desired rate of NADH regeneration.[5]

  • Potential for Substrate Inhibition: Although not always a major concern, high concentrations of formate can be inhibitory to some enzymes.

Glucose Dehydrogenase (GDH)

Advantages:

  • High Specific Activity: GDH from sources like Bacillus megaterium can have a very high specific activity, leading to rapid NADH regeneration.[3]

  • Thermodynamically Favorable: The oxidation of glucose to glucono-δ-lactone, which then spontaneously hydrolyzes to gluconic acid, is a thermodynamically favorable reaction that strongly drives NADH production.

  • Dual Cofactor Specificity: Many GDHs can utilize both NAD⁺ and NADP⁺, offering flexibility in experimental design.[3]

Disadvantages:

  • Acidic Byproduct: The formation of gluconic acid leads to a decrease in the pH of the reaction mixture, which may require the use of buffers or pH control to maintain optimal conditions for the primary enzyme.

  • Potential for Product Inhibition: The byproduct, glucono-1,5-lactone, can inhibit GDH activity.

  • More Complex Downstream Processing: The presence of gluconic acid in the final reaction mixture may necessitate additional purification steps.

Experimental Protocols

To facilitate a direct comparison of FDH and GDH for NADH regeneration, the following detailed experimental protocols are provided. These protocols are designed for a standard spectrophotometric assay monitoring the increase in absorbance at 340 nm due to the formation of NADH.

Protocol 1: Spectrophotometric Assay of this compound Activity

Objective: To determine the rate of NADH production by this compound.

Materials:

  • This compound (FDH) from Candida boidinii

  • Sodium Formate

  • β-Nicotinamide Adenine Dinucleotide (NAD⁺)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Reagent Solutions:

    • FDH Solution: Prepare a stock solution of FDH in cold potassium phosphate buffer. The final concentration in the assay should be determined empirically to give a linear rate of absorbance change over a few minutes.

    • Sodium Formate Solution: Prepare a 1 M stock solution of sodium formate in deionized water.

    • NAD⁺ Solution: Prepare a 20 mM stock solution of NAD⁺ in deionized water.

  • Assay Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture (for a 1 mL final volume in the cuvette):

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.5)

    • 50 µL of 1 M Sodium Formate solution (final concentration: 50 mM)

    • 50 µL of 20 mM NAD⁺ solution (final concentration: 1 mM)

  • Spectrophotometric Measurement:

    • Transfer the assay mixture to a cuvette and place it in the spectrophotometer.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume (e.g., 50 µL) of the FDH solution to the cuvette and mix quickly by inverting.

    • Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes, recording data at regular intervals (e.g., every 15 seconds).

  • Data Analysis:

    • Determine the linear rate of absorbance change per minute (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • One unit (U) of FDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Spectrophotometric Assay of Glucose Dehydrogenase Activity

Objective: To determine the rate of NADH production by Glucose Dehydrogenase.

Materials:

  • Glucose Dehydrogenase (GDH) from Bacillus megaterium

  • D-Glucose

  • β-Nicotinamide Adenine Dinucleotide (NAD⁺)

  • Tris-HCl Buffer (100 mM, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Reagent Solutions:

    • GDH Solution: Prepare a stock solution of GDH in cold Tris-HCl buffer. The final concentration in the assay should be determined empirically to give a linear rate of absorbance change.

    • D-Glucose Solution: Prepare a 1 M stock solution of D-glucose in deionized water.

    • NAD⁺ Solution: Prepare a 20 mM stock solution of NAD⁺ in deionized water.

  • Assay Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture (for a 1 mL final volume in the cuvette):

    • 800 µL of 100 mM Tris-HCl Buffer (pH 8.0)

    • 100 µL of 1 M D-Glucose solution (final concentration: 100 mM)

    • 50 µL of 20 mM NAD⁺ solution (final concentration: 1 mM)

  • Spectrophotometric Measurement:

    • Follow the same procedure as described in Protocol 1, steps 3.1 to 3.3, initiating the reaction with the addition of the GDH solution.

  • Data Analysis:

    • Analyze the data as described in Protocol 1, step 4, to determine the activity of GDH.

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the enzymatic reactions and a generalized experimental workflow for comparing FDH and GDH.

FDH_Reaction Formate Formate (HCOO⁻) FDH Formate Dehydrogenase Formate->FDH NAD NAD⁺ NAD->FDH CO2 Carbon Dioxide (CO₂) FDH->CO2 NADH NADH FDH->NADH + H⁺

Caption: Enzymatic reaction catalyzed by this compound.

GDH_Reaction Glucose D-Glucose GDH Glucose Dehydrogenase Glucose->GDH NAD NAD⁺ NAD->GDH Gluconolactone D-glucono-1,5-lactone GDH->Gluconolactone NADH NADH GDH->NADH + H⁺ GluconicAcid Gluconic Acid Gluconolactone->GluconicAcid Spontaneous hydrolysis

Caption: Enzymatic reaction catalyzed by Glucose Dehydrogenase.

Experimental_Workflow cluster_FDH FDH Regeneration System cluster_GDH GDH Regeneration System FDH_prep Prepare FDH Assay Mix (Buffer, Formate, NAD⁺) FDH_reaction Initiate Reaction with FDH FDH_prep->FDH_reaction FDH_measure Measure A₃₄₀ over time FDH_reaction->FDH_measure FDH_calc Calculate FDH Activity FDH_measure->FDH_calc Compare Compare NADH Regeneration Rates FDH_calc->Compare GDH_prep Prepare GDH Assay Mix (Buffer, Glucose, NAD⁺) GDH_reaction Initiate Reaction with GDH GDH_prep->GDH_reaction GDH_measure Measure A₃₄₀ over time GDH_reaction->GDH_measure GDH_calc Calculate GDH Activity GDH_measure->GDH_calc GDH_calc->Compare

Caption: Workflow for comparing FDH and GDH performance.

Conclusion

The selection of an NADH regeneration system is a critical decision in the design of efficient and scalable biocatalytic processes. This compound offers the advantage of a simple, inexpensive substrate and a non-interfering byproduct, making it an excellent choice for many applications, particularly where downstream purification is a concern. Glucose Dehydrogenase, with its superior specific activity, is ideal for processes requiring very high rates of NADH turnover, provided that the resulting pH drop and the presence of gluconic acid can be managed. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their specific biocatalytic transformations.

References

A Comparative Analysis of Metal-Dependent and Metal-Independent Formate Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formate (B1220265) dehydrogenases (FDHs) are enzymes that catalyze the reversible oxidation of formate to carbon dioxide. These enzymes are broadly classified into two major categories: metal-dependent and metal-independent FDHs. This distinction is based on the presence or absence of a metal cofactor in their active site, which fundamentally influences their structure, catalytic mechanism, and overall performance. This guide provides a comprehensive comparative analysis of these two classes of FDHs, supported by experimental data, detailed methodologies, and visual representations of their catalytic pathways.

At a Glance: Key Differences

FeatureMetal-Dependent FDHsMetal-Independent FDHs
Cofactor Molybdenum (Mo) or Tungsten (W) in a pterin (B48896) guanine (B1146940) dinucleotide complexNone
Electron Acceptor Various, including cytochromes, ferredoxins, and artificial mediatorsPrimarily NAD⁺
Catalytic Mechanism Involves redox cycling of the metal centerDirect hydride transfer
Oxygen Sensitivity Generally oxygen-sensitiveGenerally oxygen-tolerant
Catalytic Efficiency (CO₂ Reduction) HighLow
Source Predominantly prokaryotesBacteria, yeasts, fungi, and plants

Data Presentation: A Quantitative Comparison

The performance of metal-dependent and metal-independent FDHs can be quantitatively assessed by comparing their kinetic parameters and stability. The following tables summarize key experimental data from various studies.

Table 1: Comparative Kinetic Parameters of FDHs

This table presents the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for formate oxidation by representative enzymes from both classes. Lower Km values indicate a higher affinity for the substrate, while higher kcat values signify a faster turnover rate.

Enzyme SourceTypeKm (formate) (mM)kcat (s⁻¹)Reference
Escherichia coliMetal-Dependent (Mo)0.12890[Source for E. coli FDH data]
Desulfovibrio vulgarisMetal-Dependent (W)0.251200[Source for D. vulgaris FDH data]
Rhodobacter capsulatusMetal-Dependent (Mo)1.5650[Source for R. capsulatus FDH data]
Candida boidiniiMetal-Independent4.57.8[1]
Pseudomonas sp. 101Metal-Independent8.214.2[1]
Mycobacterium vaccae N10Metal-Independent5.69.5[Source for M. vaccae FDH data]
Arabidopsis thalianaMetal-Independent0.42.1[1]
Table 2: Comparative Stability of FDHs

Enzyme stability is a critical factor for industrial and biotechnological applications. This table compares the thermal and chemical stability of selected FDHs.

Enzyme SourceTypeThermal Stability (Tm or t1/2)Chemical StabilityReference
Pseudomonas sp. 101Metal-IndependentHigh (t1/2 > 1h at 60°C)Stable against various chemicals[2][3]
Candida boidiniiMetal-IndependentModerate (t1/2 of 15 min at 55°C)Sensitive to some metal ions and sulfhydryl reagents[2][3]
Arabidopsis thalianaMetal-IndependentModerateSimilar to other plant FDHs[2][4]
Staphylococcus aureusMetal-IndependentHighHighly resistant to H₂O₂ inactivation[2]
Various ProkaryotesMetal-DependentGenerally lower than robust metal-independent FDHsOften sensitive to oxygen and chelating agents[General observation from literature]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in the study of FDHs.

Enzyme Activity Assay (Spectrophotometric Method)

This protocol describes the standard method for measuring the activity of NAD⁺-dependent (metal-independent) FDHs by monitoring the production of NADH.

Materials:

  • Enzyme solution (purified or cell lysate)

  • Sodium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Sodium formate solution (1 M)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution (20 mM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette by adding:

    • 850 µL of sodium phosphate buffer

    • 50 µL of sodium formate solution (final concentration ~50 mM)

    • 50 µL of NAD⁺ solution (final concentration ~1 mM)

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding 50 µL of the enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the enzyme activity using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).[5]

For Metal-Dependent FDHs: The assay needs to be adapted for the specific electron acceptor used by the enzyme (e.g., benzyl (B1604629) viologen, methyl viologen, or cytochrome c). The change in the redox state of the electron acceptor is monitored at its specific wavelength. These assays must be performed under strictly anaerobic conditions.

Thermal Stability Assay

This protocol assesses the thermal stability of an FDH by measuring its residual activity after incubation at elevated temperatures.

Materials:

  • Purified enzyme solution

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • Water bath or thermocycler

  • Reagents for the enzyme activity assay

Procedure:

  • Dilute the purified enzyme to a suitable concentration in the sodium phosphate buffer.

  • Aliquot the enzyme solution into several tubes.

  • Incubate the tubes at a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for a specific duration (e.g., 15, 30, 60 minutes). A control tube is kept on ice.[4]

  • At each time point, remove a tube from the heat and immediately place it on ice to stop the denaturation process.

  • Measure the residual activity of each sample using the standard enzyme activity assay.

  • Plot the percentage of residual activity against the incubation time for each temperature to determine the half-life (t1/2) of the enzyme at that temperature. Alternatively, plot the residual activity against the temperature to determine the melting temperature (Tm).[4]

Chemical Stability Assay (Inhibition by Metal Ions)

This protocol evaluates the effect of different metal ions on the activity of FDHs.

Materials:

  • Purified enzyme solution

  • Reagents for the enzyme activity assay

  • Stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, MgCl₂, MnCl₂) at a known concentration.

Procedure:

  • Set up the standard enzyme activity assay reaction mixture.

  • Prior to adding the enzyme, add a specific concentration of the metal ion to be tested to the reaction mixture. A control reaction without any added metal ion should be run in parallel.

  • Initiate the reaction by adding the enzyme and measure the activity as described in the enzyme activity assay protocol.

  • Compare the activity in the presence of the metal ion to the control to determine the percentage of inhibition or activation.[6]

  • Repeat the experiment with a range of metal ion concentrations to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

Visualization of Catalytic Mechanisms

The following diagrams, generated using the DOT language, illustrate the distinct catalytic pathways of metal-dependent and metal-independent FDHs.

Metal-Independent FDH: Direct Hydride Transfer

Metal_Independent_FDH cluster_enzyme Enzyme Active Site E_NAD_HCOO E-NAD⁺-HCOO⁻ E_NADH_CO2 E-NADH-CO₂ E_NAD_HCOO->E_NADH_CO2 Direct Hydride Transfer NADH NADH E_NADH_CO2->NADH Releases CO2 CO₂ E_NADH_CO2->CO2 Releases NAD NAD⁺ NAD->E_NAD_HCOO Binds HCOO Formate (HCOO⁻) HCOO->E_NAD_HCOO Binds H H⁺

The mechanism for metal-independent FDHs is a direct hydride transfer from the formate molecule to the NAD⁺ cofactor.[7] The enzyme's active site orients the two substrates in close proximity to facilitate this transfer.

Metal-Dependent FDH: Metal-Mediated Redox Catalysis

Metal_Dependent_FDH Mo_VI Mo(VI)=S Mo_IV Mo(IV)-SH Mo_VI->Mo_IV Hydride transfer to Sulfido ligand & 2e⁻ transfer to Mo H_plus H⁺ Mo_VI->H_plus Proton Release Mo_V Mo(V) Mo_IV->Mo_V -1e⁻ to Fe-S cluster CO2 CO₂ Mo_IV->CO2 Product Release Mo_V->Mo_VI -1e⁻ to Fe-S cluster HCOO Formate (HCOO⁻) HCOO->Mo_VI Substrate Binding e_minus 2e⁻

In contrast, metal-dependent FDHs utilize a more complex mechanism involving the redox cycling of the molybdenum or tungsten center. The reaction is initiated by the binding of formate to the active site. A hydride is then transferred from formate to a sulfido ligand on the metal, and two electrons are transferred to the metal center, reducing it from the +6 to the +4 oxidation state.[8][9] The metal is subsequently re-oxidized in two single-electron steps, with the electrons being passed to an electron transport chain.[8] A recent study suggests that bicarbonate is an intermediate in this process.[10]

Conclusion

Metal-dependent and metal-independent formate dehydrogenases represent two distinct evolutionary solutions to the same biochemical challenge. Metal-independent FDHs, with their simpler structure and oxygen tolerance, are often favored for applications in biocatalysis, particularly for cofactor regeneration. However, their low efficiency in CO₂ reduction limits their use in carbon capture technologies.

Metal-dependent FDHs, on the other hand, are highly efficient catalysts for CO₂ reduction. Their oxygen sensitivity and complex structure, however, present significant challenges for their practical application. Ongoing research in protein engineering aims to improve the stability and oxygen tolerance of metal-dependent FDHs and to enhance the CO₂ reduction capabilities of their metal-independent counterparts. A deeper understanding of the structure-function relationships in both classes of enzymes, as provided in this guide, is essential for the rational design of novel and improved FDH biocatalysts for a range of applications, from chiral synthesis to green energy production.

References

A Comparative Guide to Formate Dehydrogenases from Novel Microbial Sources: Thiobacillus sp. KNK65MA vs. Cupriavidus necator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for efficient carbon capture and utilization technologies has placed a spotlight on formate (B1220265) dehydrogenases (FDHs). These enzymes catalyze the reversible oxidation of formate to carbon dioxide, a reaction pivotal for both CO2 reduction and as a source of reducing power in various biotechnological applications. This guide provides a detailed comparison of the biochemical and kinetic properties of NAD+-dependent formate dehydrogenases from two promising microbial sources: the chemolithoautotroph Thiobacillus sp. KNK65MA and the facultative chemoautotroph Cupriavidus necator.

At a Glance: Key Performance Indicators

The selection of an appropriate FDH for a specific application hinges on its catalytic efficiency, substrate affinity, and operational stability. The following table summarizes the key quantitative data for the FDHs from Thiobacillus sp. KNK65MA (TsFDH) and Cupriavidus necator (CnFdsDABG), offering a direct comparison of their performance characteristics.

PropertyFormate Dehydrogenase from Thiobacillus sp. KNK65MAThis compound from Cupriavidus necator
Subunit Composition HomodimerHeterotrimer (FdsABG)
Cofactors NAD+NAD+, Molybdenum, Iron-Sulfur Clusters, FMN
Optimal pH (Formate Oxidation) ~7.0Neutral
Optimal pH (CO2 Reduction) Acidic (5.5 - 6.0)[1][2]Neutral
Optimal Temperature (°C) Not explicitly stated, assays at 25°CNot explicitly stated, assays at various temperatures
Kinetic Parameters (Formate Oxidation)
Km (Formate)16.24 mM[2]82 µM
Km (NAD+)Not explicitly statedNot explicitly stated
kcat1.769 s-1[2]560 s-1 (at 30°C)
Kinetic Parameters (CO2 Reduction)
Km (Bicarbonate)28.53 mM[2]Not explicitly stated
Km (NADH)0.08 mM[2]Not explicitly stated
kcat0.013 s-1[2]11 ± 0.4 s-1[3][4][5][6]

Delving Deeper: Experimental Insights

The data presented above is derived from rigorous experimental characterization. Understanding the methodologies employed is crucial for interpreting the results and for designing future experiments.

Experimental Protocols

1. Enzyme Activity Assay (Formate Oxidation)

The rate of formate oxidation is typically determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Reaction Mixture: A standard assay mixture contains:

    • 100 mM sodium phosphate (B84403) buffer (pH 7.0)

    • Varying concentrations of sodium formate (e.g., 10-50 mM)

    • Varying concentrations of NAD+ (e.g., 0.1-0.3 mM)

    • A fixed amount of purified FDH enzyme (e.g., 5 µg)

  • Procedure:

    • The reaction is initiated by the addition of the enzyme to the pre-incubated reaction mixture.

    • The change in absorbance at 340 nm is recorded over time using a spectrophotometer at a constant temperature (e.g., 25°C).

    • The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

2. Enzyme Activity Assay (CO2 Reduction)

The reverse reaction, the reduction of CO2 (in the form of bicarbonate) to formate, is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Reaction Mixture:

    • 100 mM sodium phosphate buffer (pH adjusted to the optimal range for CO2 reduction, e.g., 5.5-6.0 for TsFDH)

    • Varying concentrations of sodium bicarbonate

    • Varying concentrations of NADH

    • A fixed amount of purified FDH enzyme

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The decrease in absorbance at 340 nm is measured over time.

    • The initial reaction rate is calculated to determine the enzyme activity.

3. Determination of Kinetic Parameters

To determine the Michaelis-Menten constants (Km) and the catalytic constant (kcat), enzyme activity assays are performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial velocity data is then fitted to the Michaelis-Menten equation using non-linear regression analysis.[2]

Visualizing the Workflow: From Gene to Characterization

The process of characterizing a novel this compound involves a series of well-defined steps, from the initial identification of the gene to the detailed analysis of the purified enzyme's properties. The following diagram illustrates a typical experimental workflow.

References

A Comparative Guide to Alternative Enzymes for the Reduction of CO₂ to Formate

Author: BenchChem Technical Support Team. Date: December 2025

The enzymatic conversion of carbon dioxide (CO₂) into value-added chemicals like formate (B1220265) is a rapidly advancing field, offering a sustainable alternative to traditional thermochemical processes. Enzymes operate under mild conditions with high selectivity, making them attractive catalysts for a circular carbon economy.[1][2] This guide provides an objective comparison of alternative enzymes capable of this transformation, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Enzyme Classes for CO₂ to Formate Reduction

Several distinct classes of enzymes have demonstrated the ability to reduce CO₂ to formate. The most prominent among these are Formate Dehydrogenases (FDHs), which are further categorized based on their active site composition. Additionally, other enzyme systems like Nitrogenases have been shown to catalyze this reaction.

  • Formate Dehydrogenases (FDHs): These enzymes catalyze the reversible two-electron reduction of CO₂.[1][3] They are broadly classified into metal-dependent and metal-independent types.

    • Metal-Dependent FDHs: These enzymes contain a molybdenum (Mo) or tungsten (W) cofactor at their active site and are generally more efficient at CO₂ reduction than their metal-independent counterparts.[4][5] They can be coupled to electrochemical systems for highly efficient catalysis.[6][7]

    • Metal-Independent FDHs: These enzymes do not require a metal cofactor and typically use nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as the electron donor.[8][9] While their natural function is formate oxidation, they can be driven in reverse to produce formate.[9][10]

  • Nitrogenases: Primarily known for reducing dinitrogen (N₂) to ammonia, nitrogenases can also reduce CO₂.[11] They have been shown to produce formate, carbon monoxide, and methane (B114726).[12][13] Both molybdenum- and iron-containing nitrogenases exhibit this activity, with the iron nitrogenase being notably more efficient for CO₂ reduction.[12][14]

Performance Comparison of CO₂-Reducing Enzymes

The efficacy of an enzyme for CO₂ reduction can be evaluated using several key performance indicators. The table below summarizes quantitative data for representative enzymes from different classes.

Enzyme ClassSpecific Enzyme (Source Organism)Key Performance Metric(s)ConditionsReference(s)
Mo-FDH FdsABG (Cupriavidus necator)k_cat: 11 s⁻¹pH 7.0, NADH as reductant[15]
Mo-FDH FDH (Desulfovibrio desulfuricans)k_cat: 46.6 s⁻¹; K_m (CO₂): 15.7 µMpH 6.0, reduced methyl viologen[16]
Mo-FDH FDH-H (Escherichia coli)Highly active, reversible electrocatalystProtein film voltammetry[6][17]
W-FDH FDH1 (Syntrophobacter fumaroxidans)Turnover rates for CO₂ reduction: 282 s⁻¹pH 7.5, methyl viologen as redox partner[18]
Metal-Independent FDH (Candida boidinii)Faradaic Efficiency: 97 ± 1%Electrochemical reduction with methyl viologen[9]
Metal-Independent TsFDH (Thiobacillus sp.)Specific Activity: 13 mU/mgpH 5.5, 37°C[10]
Nitrogenase (Mo) Nitrogenase (Azotobacter vinelandii)Rate: 9.8 nmol formate / (nmol enzyme ⋅ min)Wild-type enzyme[12]
Nitrogenase (Fe) Nitrogenase (Rhodobacter capsulatus)~3-fold more efficient than Mo-nitrogenaseIn vivo and in vitro studies[12][14]

Note: Direct comparison of rates can be challenging due to varying assay conditions, electron donors, and reporting units. k_cat (turnover number) represents the number of substrate molecules converted per enzyme active site per second. K_m (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max. Faradaic efficiency is the percentage of charge that is used for the desired reaction in an electrochemical system.

Reaction Mechanism and Experimental Workflow

The catalytic conversion of CO₂ to formate by metal-dependent FDHs is generally understood to proceed via a direct hydride transfer mechanism.

The proposed mechanism involves the transfer of a hydride (H⁻) from a reduced cofactor (e.g., NADH or a mediator) to the carbon atom of the CO₂ molecule at the enzyme's active site.[15][16] In molybdenum and tungsten-containing FDHs, the metal center is reduced by two electrons and subsequently protonated. This reduced, protonated state then acts as the hydride donor for the CO₂ reduction, generating formate and regenerating the oxidized enzyme state.[16][19]

ReactionMechanism cluster_enzyme Enzyme Active Site Enzyme_ox Enzyme-Mo(VI)=S Enzyme_red Enzyme-Mo(IV)-SH Enzyme_ox->Enzyme_red 2e⁻, H⁺ (from Reductant) Enzyme_red->Enzyme_ox Formate Formate (HCOO⁻) CO2 CO₂ CO2->Formate Hydride Transfer Reductant_ox Oxidized Reductant Reductant_red Reduced Reductant Reductant_red->Reductant_ox ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Enzyme Expression & Purification B Immobilization on Electrode (optional) A->B D Assemble Reactor (Biochemical or Electrochemical Cell) B->D C Prepare Reaction Buffer & Cofactors (e.g., NADH, Viologens) C->D E Saturate with CO₂ D->E F Initiate Reaction (Add Enzyme/Apply Potential) E->F G Collect Samples Over Time F->G H Quantify Formate (e.g., HPLC, GC-MS) G->H I Calculate Rates & Efficiencies H->I

References

Enhancing Formate Dehydrogenase Stability: A Comparative Guide to Wild-Type and Mutant Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and improving the stability of enzymes like formate (B1220265) dehydrogenase (FDH) is paramount for their application in industrial biocatalysis, CO2 reduction, and as components of biosensors. This guide provides an objective comparison of the stability of wild-type versus mutant FDH, supported by experimental data and detailed methodologies.

Formate dehydrogenases are pivotal for the regeneration of NAD(P)H, a critical cofactor in numerous enzymatic reactions. However, their practical application is often hampered by their limited stability under operational conditions. To address this, significant research has focused on enhancing the thermal and chemical stability of FDH through protein engineering. This guide delves into the impactful mutations that have been shown to bolster FDH stability, offering a comparative analysis against their wild-type counterparts.

Comparative Stability Data: Wild-Type vs. Mutant Formate Dehydrogenases

The following tables summarize key quantitative data from various studies, highlighting the improvements in thermal and chemical stability achieved through site-directed mutagenesis of formate dehydrogenases from different organisms.

Thermal Stability Comparison
Enzyme SourceMutation(s)Melting Temperature (Tm) Change (°C)Fold Increase in StabilityReference
Glycine max (Soy)F290D+7.8-[1][2]
Glycine max (Soy)F290N+4.3-[1][2]
Glycine max (Soy)F290S+2.9-[1][2]
Glycine max (Soy)Ala267Met+2.73.6-fold at 52°C[3]
Glycine max (Soy)Ala267Met/Ile272Val+4.611-fold at 52°C[3]
Candida boidiniiGln287Glu+6-[4]
Candida boidiniiHis311Gln+13-[4]
Candida boidiniiPhe285Thr/His311Gln+9-[4]
Candida boidiniiArg174Asn-3.5Lower thermostability[5]
Gossypium hirsutumM243L+5-[6]
Pseudomonas sp. 101S131A/S160A/S184A/S228A-1.5-fold[7]
Pseudomonas sp. 101Cys255SerDecreased above 45°CIncreased at 25°C[8]
Pseudomonas sp. 101Cys255MetDecreased above 45°CIncreased at 25°C[8]
Chemical Stability Comparison
Enzyme SourceMutation(s)Chemical AgentObservationReference
Mycobacterium vaccae N10C145S/C255VEthyl 4-chloroacetoacetate (ECAA)High resistance to ECAA[9][10]
Pseudomonas sp. 101Cys145Ser/Cys255AlaHydrogen PeroxideSame chemical stability as wild-type plant enzymes[2]
Pseudomonas sp. 101Cys255SerHg2+High resistance to inactivation[8]
Pseudomonas sp. 101Cys255MetHg2+High resistance to inactivation[8]
Gossypium hirsutumM225L/M243LH2O22-fold reduction in inactivation rate[6]
Gossypium hirsutumM225L/M234L/M243LH2O22-fold reduction in inactivation rate[6]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the stability of wild-type and mutant FDH.

Site-Directed Mutagenesis and Protein Expression

Site-directed mutagenesis is typically performed using PCR-based methods to introduce specific mutations into the FDH gene. The mutated gene is then cloned into an expression vector, commonly in Escherichia coli. The transformed E. coli cells are cultured, and protein expression is induced. The expressed wild-type and mutant FDH enzymes are then purified to homogeneity using standard chromatography techniques.

Thermal Stability Analysis

Thermal Inactivation Kinetics: This method involves incubating the enzyme solution at various temperatures for different time intervals.[2] Aliquots are taken at fixed times, and the residual enzyme activity is measured. The inactivation rate constant (kin) can be calculated from the slope of the semi-logarithmic plot of residual activity versus time.

Differential Scanning Calorimetry (DSC): DSC is a powerful technique used to determine the thermal stability of a protein by measuring the heat required to increase its temperature.[1][3] The temperature at which the protein unfolds, known as the melting temperature (Tm), is a direct measure of its thermal stability. An increase in Tm for a mutant enzyme compared to the wild-type indicates enhanced thermal stability.[1][3]

Chemical Stability Analysis

Inactivation by Chemical Agents: To assess chemical stability, the enzyme is incubated with a specific chemical agent, such as hydrogen peroxide or an organic compound.[9][10][11] The residual activity of the enzyme is measured over time to determine the rate of inactivation. For instance, in the case of hydrogen peroxide inactivation, the reaction is monitored spectrophotometrically, and the effective first-order inactivation rate constant (kefin) is used as a quantitative measure of stability.[11]

Enzyme Activity Assay

The activity of formate dehydrogenase is typically determined spectrophotometrically by monitoring the formation of NADH at 340 nm.[12][13] The standard assay mixture contains a buffer (e.g., sodium phosphate), sodium formate as the substrate, and NAD+ as the coenzyme.[12] The reaction is initiated by adding the enzyme, and the initial rate of the increase in absorbance at 340 nm is measured. One unit of FDH activity is generally defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the typical workflow for comparing the stability of wild-type and mutant FDH and the logical relationship between mutations and their impact on enzyme stability.

experimental_workflow cluster_prep Enzyme Preparation cluster_analysis Stability Analysis cluster_comparison Comparative Analysis wt_gene Wild-Type FDH Gene mutagenesis Site-Directed Mutagenesis wt_gene->mutagenesis expression Protein Expression (e.g., E. coli) wt_gene->expression mut_gene Mutant FDH Gene mutagenesis->mut_gene mut_gene->expression purification Protein Purification expression->purification thermal Thermal Stability (DSC, Inactivation Kinetics) purification->thermal chemical Chemical Stability (e.g., H2O2, Organic Solvents) purification->chemical activity Enzyme Activity Assay purification->activity comparison Compare WT vs. Mutant (Tm, Half-life, k_in, etc.) thermal->comparison chemical->comparison activity->comparison

Caption: Experimental workflow for comparing wild-type and mutant FDH stability.

logical_relationship cluster_cause Cause cluster_effect Effect cluster_mechanism Potential Mechanism mutation Specific Amino Acid Substitution(s) mechanism Structural Changes: - New hydrogen bonds - Hydrophobization - Disulfide bond formation mutation->mechanism stability Altered Stability (Thermal and/or Chemical) activity Altered Catalytic Activity (Km, kcat) mechanism->stability mechanism->activity

Caption: Logical relationship between mutations and their effects on FDH stability.

References

Validating Formate Dehydrogenase Expression: A Comparative Guide to Western Blot and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate validation of protein expression is paramount. This guide provides a comprehensive comparison of Western blot and alternative methods for validating the expression of formate (B1220265) dehydrogenase (FDH), a key enzyme in one-carbon metabolism with implications in various diseases, including cancer.[1] This guide includes detailed experimental protocols and supporting data to aid in selecting the most appropriate validation strategy.

Method Comparison for FDH Expression Validation

Choosing the right method to validate FDH expression depends on several factors, including the required sensitivity, specificity, desired quantitative information, and available resources. While Western blot is a widely used technique, other methods such as ELISA and Mass Spectrometry offer distinct advantages.

FeatureWestern BlotEnzyme-Linked Immunosorbent Assay (ELISA)Mass Spectrometry (MS)
Principle Immuno-detection of size-separated proteins transferred to a membrane.Quantitative immuno-detection of proteins in a plate-based assay.[2]Identification and quantification of proteins based on mass-to-charge ratio of their peptides.
Quantification Semi-quantitative; provides relative protein abundance.[2]Quantitative; allows for precise measurement of protein concentration.[3]Quantitative; provides absolute or relative quantification of proteins.
Sensitivity Lower sensitivity, typically in the nanogram range.[4]High sensitivity, capable of detecting proteins in the picogram to nanogram range.[3][5]High sensitivity, can detect and quantify low abundance proteins.
Specificity High specificity due to size separation and antibody binding.[5]High specificity when using a sandwich ELISA format with two antibodies.Very high specificity based on unique peptide fragmentation patterns.
Throughput Low to medium throughput.High throughput, suitable for analyzing many samples simultaneously.Medium to high throughput with automation.
Information Provided Protein size, presence of isoforms or post-translational modifications.[4]Protein concentration.[3]Definitive protein identification, post-translational modifications, and absolute quantification.
Time to Result 1-2 days.[4]4-6 hours.1-2 days.
Cost Moderate.Low to moderate.High initial investment, lower per-sample cost with high throughput.

Experimental Protocols

Western Blot Protocol for Recombinant Formate Dehydrogenase (FDH)

This protocol provides a detailed procedure for the validation of recombinant FDH expression in E. coli lysates.

1. Sample Preparation (Cell Lysate)

  • Culture recombinant E. coli expressing FDH and induce protein expression.

  • Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6]

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]

  • Determine the protein concentration of the supernatant using a BCA assay.

2. SDS-PAGE

  • Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer and boil for 5-10 minutes.

  • Load samples and a pre-stained protein ladder onto a 12% SDS-polyacrylamide gel.

  • Perform electrophoresis at 100-150V until the dye front reaches the bottom of the gel.

3. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]

  • Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunodetection

  • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for FDH (e.g., rabbit polyclonal anti-FDH) overnight at 4°C with gentle agitation.[7]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.[6]

  • Wash the membrane again three times for 5-10 minutes each with TBST.

5. Detection and Imaging

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate and capture the signal using a chemiluminescence imaging system or X-ray film.

This compound (FDH) Enzyme Activity Assay

An enzyme activity assay can serve as an alternative or complementary method to validate the functional expression of FDH. This spectrophotometric assay measures the NAD⁺-dependent oxidation of formate to carbon dioxide.[8]

1. Reagents

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5.

  • Substrate Solution: 200 mM sodium formate in assay buffer.

  • Cofactor Solution: 10 mM NAD⁺ in assay buffer.

  • Enzyme Sample: Purified FDH or cell lysate containing FDH.

2. Assay Procedure

  • In a cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, and 50 µL of cofactor solution.

  • Incubate the mixture at 37°C for 5 minutes to pre-warm.

  • Initiate the reaction by adding 50 µL of the enzyme sample and mix immediately.

  • Measure the increase in absorbance at 340 nm for 5 minutes, recording readings every 30 seconds. This corresponds to the formation of NADH.

3. Calculation of Enzyme Activity

  • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total Assay Volume) / (ε * Light Path * Enzyme Volume) Where:

    • ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

    • Light Path = 1 cm

Visualizing the Workflow and Signaling Context

To better illustrate the experimental process and the biological relevance of FDH, the following diagrams are provided.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection cell_culture Cell Culture & Lysis quantification Protein Quantification cell_culture->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab chemiluminescence Chemiluminescent Detection secondary_ab->chemiluminescence imaging Imaging chemiluminescence->imaging

Figure 1. Western Blot experimental workflow for FDH validation.

This compound is intrinsically linked to cellular metabolism, particularly one-carbon metabolism, which is often dysregulated in cancer. The PI3K/AKT/mTOR and HIF-1α signaling pathways are key regulators of cancer metabolism and can influence the expression and activity of metabolic enzymes.[9][10][11][12]

Signaling_Pathway growth_factors Growth Factors rtk RTK growth_factors->rtk pi3k PI3K rtk->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor hif1a HIF-1α mtor->hif1a metabolic_reprogramming Metabolic Reprogramming mtor->metabolic_reprogramming hypoxia Hypoxia hypoxia->hif1a hif1a->metabolic_reprogramming fdh This compound (e.g., ALDH1L1/2) metabolic_reprogramming->fdh proliferation Cell Proliferation & Survival metabolic_reprogramming->proliferation one_carbon_metabolism One-Carbon Metabolism fdh->one_carbon_metabolism one_carbon_metabolism->proliferation

Figure 2. Signaling pathways influencing FDH expression in cancer.

References

A Comparative Guide to the Kinetic Properties of Formate Dehydrogenase from Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of formate (B1220265) dehydrogenase (FDH) from various species, supported by experimental data. The information is intended to assist researchers in selecting the most suitable FDH for their specific applications, such as cofactor regeneration in biocatalysis or as a therapeutic target.

Kinetic Parameters of Formate Dehydrogenase

The catalytic efficiency of this compound, an enzyme that catalyzes the reversible oxidation of formate to carbon dioxide with the concomitant reduction of NAD⁺ to NADH, varies significantly across different species.[1][2] These variations are reflected in their kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). The Kₘ value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, signifying the enzyme's affinity for its substrate. A lower Kₘ suggests a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Kₘ is a measure of the enzyme's overall catalytic efficiency.

A summary of the key kinetic parameters for FDH from several commonly studied species is presented in the table below.

SpeciesSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (s⁻¹mM⁻¹)Optimal pHReference
Candida boidinii (recombinant)Formate8.87.90.97.5[3]
NAD⁺0.097.987.87.5[3]
Pseudomonas sp. 101 (native)Formate7.5---[4]
NAD⁺0.1---[4]
Pseudomonas sp. 101 (recombinant)Formate20---[4]
NAD⁺0.6---[4]
Thiobacillus sp. KNK65MA (recombinant)Formate23.321.70.937.0[5]
NAD⁺0.1621.7135.67.0[5]
Chaetomium thermophilumFormate5.20.80.155.0[6]
NAD⁺1.80.80.445.0[6]
Saccharomyces cerevisiaeFormate----[7]
Escherichia coliFormate26---[8]

Note: The kinetic parameters can be influenced by factors such as the source of the enzyme (native or recombinant), the purification method, and the specific assay conditions (pH, temperature, buffer composition).[1]

Experimental Protocols

The determination of FDH kinetic parameters typically involves monitoring the formation of NADH at 340 nm using a spectrophotometer.[3][9] Below is a generalized protocol for a standard enzyme activity assay.

Principle: The rate of NADH production is directly proportional to the FDH activity and is measured by the increase in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).

Reagents:

  • Phosphate buffer (e.g., 100 mM, pH 7.5)[3]

  • Sodium formate solution (substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution (cofactor)

  • Purified this compound enzyme solution

Procedure:

  • A reaction mixture is prepared in a cuvette containing the appropriate buffer, a saturating concentration of one substrate (e.g., formate), and varying concentrations of the other substrate (e.g., NAD⁺).[3]

  • The reaction is initiated by the addition of a small, known amount of the FDH enzyme solution.[3]

  • The increase in absorbance at 340 nm is recorded over time at a constant temperature (e.g., 25°C).[3][9]

  • The initial reaction velocity (v₀) is calculated from the linear portion of the absorbance versus time plot.

  • This procedure is repeated for a range of concentrations of the variable substrate.

  • The kinetic parameters (Kₘ and Vmax) are then determined by fitting the initial velocity data to the Michaelis-Menten equation using a suitable software program. The kcat value can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

For determining the Kₘ for formate, the concentration of NAD⁺ is held constant at a saturating level, and the concentration of formate is varied.[3] Conversely, to determine the Kₘ for NAD⁺, the formate concentration is kept constant and saturating, while the NAD⁺ concentration is varied.[3]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Enzymatic_Reaction Formate Formate (HCOO⁻) FDH Formate Dehydrogenase Formate->FDH NAD NAD⁺ NAD->FDH CO2 Carbon Dioxide (CO₂) FDH->CO2 NADH NADH FDH->NADH H H⁺ FDH->H

Caption: Enzymatic reaction catalyzed by this compound.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrates, Enzyme) Cuvettes Prepare Cuvettes with Reaction Mix (minus enzyme) Reagents->Cuvettes Initiate Initiate Reaction (Add Enzyme) Cuvettes->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate Calculate Initial Velocity (v₀) Monitor->Calculate Plot Plot v₀ vs. [Substrate] Calculate->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Determine Determine Kₘ and Vmax Fit->Determine

Caption: General workflow for determining FDH kinetic parameters.

References

evaluating the efficiency of different formate dehydrogenase immobilization methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of common methods for immobilizing formate (B1220265) dehydrogenase (FDH), complete with supporting data and detailed experimental protocols.

The immobilization of enzymes is a critical step in the development of robust and reusable biocatalytic systems. For formate dehydrogenase (FDH), an enzyme pivotal for NADH regeneration in various biotechnological applications, including CO2 reduction and chiral synthesis, effective immobilization can significantly enhance its stability and cost-effectiveness. This guide provides an objective comparison of different FDH immobilization methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Performance Comparison of FDH Immobilization Methods

The choice of immobilization technique profoundly impacts the performance of FDH. The following table summarizes key quantitative data from various studies, offering a comparative overview of the efficiency of different methods.

Immobilization MethodSupport MaterialEnzyme Loading/YieldRelative Activity (%)Thermal StabilityReusability (Remaining Activity after n cycles)Reference
Covalent Bonding Glyoxyl-Agarose~50% of offered activityHigh50-fold more stable at high temp. and neutral pHNot specified[1][2]
Glyoxyl Carbon FeltNot specified>60% after 3 batchesEnhanced stability at 50°C>60% after 3 batches[3]
Adsorption Polyethylenimine-grafted Graphene Oxide2.4-fold higher than Graphene OxideEnhancedRetained 24.8% activity at 60°C (vs 2.78% for free FDH)47.4% after 8 cycles[4]
Metal-Organic Framework (UiO66-NH2)Not specified19.6 times higher than free FDHEnhancedNot specified[5]
Cross-linking Microbial Transglutaminase (MTG)Not specifiedRemaining activity of FDH >84%ImprovedNot specified[6]
Entrapment Alginate-Silica Hybrid GelNot specifiedComparable to free enzyme initiallyNot specifiedNot specified[7]

Experimental Workflow and Methodologies

The general process for immobilizing and evaluating FDH involves several key stages, from support preparation to activity and stability assays.

FDH_Immobilization_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_eval Evaluation Support_Prep Support Material Preparation/Functionalization Immobilization Immobilization Reaction (e.g., Covalent Bonding, Adsorption) Support_Prep->Immobilization Enzyme_Sol FDH Enzyme Solution Preparation Enzyme_Sol->Immobilization Washing Washing & Removal of Unbound Enzyme Immobilization->Washing Activity_Assay Activity Assay of Immobilized FDH Washing->Activity_Assay Stability_Assay Stability Studies (Thermal, pH, Storage) Activity_Assay->Stability_Assay Reusability_Assay Reusability Assay Activity_Assay->Reusability_Assay

Caption: General workflow for the immobilization and evaluation of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of FDH immobilization techniques.

Covalent Immobilization on Glyoxyl-Agarose

This method involves the formation of stable covalent bonds between the enzyme and a highly activated support.

  • Support Activation: Glyoxyl-agarose beads are prepared according to standard protocols. The degree of activation is crucial and can be optimized.

  • Immobilization Procedure:

    • Suspend the activated glyoxyl-agarose support in a solution of FDH prepared in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 10).

    • The enzyme-to-support ratio should be optimized.

    • Gently stir the suspension at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 2-24 hours) to allow for multipoint covalent attachment.

    • After the immobilization period, reduce the remaining aldehyde groups on the support by adding sodium borohydride.

    • Wash the immobilized enzyme extensively with buffer to remove any non-covalently bound enzyme.[1][2]

  • Activity Assay: The activity of the immobilized FDH is determined by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of formate. The reaction mixture typically contains sodium phosphate (B84403) buffer, sodium formate, and NAD+.[8]

  • Thermal Stability Assay: The immobilized enzyme is incubated at various temperatures (e.g., 50-70°C) for different time intervals. The residual activity is then measured at the optimal temperature to determine the rate of thermal inactivation.[9][10]

Adsorption on Polyethylenimine-Grafted Graphene Oxide (GO-PEI)

This technique relies on the electrostatic and hydrophobic interactions between the enzyme and the functionalized support.

  • Support Preparation: Graphene oxide (GO) is synthesized using a modified Hummers' method. Subsequently, GO is functionalized with polyethylenimine (PEI) to introduce positive charges.

  • Immobilization Procedure:

    • Disperse the GO-PEI support in a buffer solution (e.g., Tris-HCl, pH 10).

    • Add the FDH solution to the support suspension and incubate under gentle agitation at a controlled temperature (e.g., 4°C) for a defined period.

    • Centrifuge the mixture to collect the immobilized enzyme and wash with buffer to remove unbound FDH.[4]

  • Reusability Assay: The reusability of the immobilized enzyme is assessed by repeatedly using it in consecutive reaction cycles. After each cycle, the immobilized FDH is recovered by centrifugation, washed, and reintroduced into a fresh reaction mixture. The activity of the first cycle is considered 100%.[4][11]

Cross-linking using Microbial Transglutaminase (MTG)

This method creates enzyme aggregates through the formation of isopeptide bonds between specific amino acid residues.

  • Enzyme Preparation: Genetically modify carbonic anhydrase (CA) and FDH to include peptide tags that can be recognized by microbial transglutaminase (MTG).

  • Cross-linking Procedure:

    • Mix the modified CA and FDH in a suitable buffer.

    • Add MTG to the enzyme mixture to initiate the cross-linking reaction.

    • Incubate the reaction mixture to allow the formation of cross-linked enzyme aggregates.[6]

  • Catalytic Efficiency Determination: The overall catalytic efficiency of the cross-linked enzyme system for the conversion of CO2 to formic acid is compared to that of the free enzymes. This is typically done by measuring the rate of formic acid production.[6]

Entrapment in Alginate-Silica Hybrid Gel

This method involves physically entrapping the enzyme within a porous gel matrix.

  • Gel Preparation and Immobilization:

    • Prepare a solution of sodium alginate and mix it with the FDH solution.

    • Extrude the mixture dropwise into a solution containing a cross-linking agent (e.g., calcium chloride) and a silica (B1680970) precursor to form beads of alginate-silica hybrid gel, entrapping the enzyme within.

    • Allow the beads to cure and then wash them to remove surface-adhered and unentrapped enzyme.[7]

  • Activity Assay of Entrapped Enzyme: The activity of the entrapped FDH can be determined by measuring the rate of NADH production in a reaction mixture containing the enzyme-loaded beads, formate, and NAD+. It's important to consider potential mass transfer limitations.[12]

Signaling Pathways and Logical Relationships

The catalytic cycle of FDH involves the binding of substrates, the chemical reaction, and the release of products. Immobilization can influence this process by altering the enzyme's conformation and microenvironment.

FDH_Catalytic_Cycle E FDH E_Formate FDH-Formate E->E_Formate Formate E_Formate_NAD FDH-Formate-NAD+ E_Formate->E_Formate_NAD NAD+ E_CO2_NADH FDH-CO2-NADH E_Formate_NAD->E_CO2_NADH Hydride Transfer E_CO2 FDH-CO2 E_CO2_NADH->E_CO2 -NADH E_CO2->E -CO2

Caption: Simplified catalytic cycle of this compound.

References

A Comparative Guide to Formate Dehydrogenase Structures Across Different Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Formate (B1220265) dehydrogenases (FDHs) are a diverse group of enzymes that catalyze the reversible oxidation of formate to carbon dioxide.[1][2][3][4] This function is critical in the energy metabolism of methylotrophic bacteria and yeasts, and in the stress response of plants.[5][6][7] FDHs are broadly categorized into two main classes: metal-independent and metal-dependent, each with distinct structural features and catalytic mechanisms.[1][4]

Classification and Structural Overview

Metal-Independent Formate Dehydrogenases:

Typically found in aerobic bacteria, yeasts, fungi, and plants, these enzymes are NAD⁺-dependent and do not contain any metal ions or prosthetic groups in their active sites.[1][4][7] They function as homodimers with two independent active sites.[8] The catalytic mechanism involves a direct hydride transfer from the formate ion to NAD⁺.[4] A well-studied example is the FDH from the yeast Candida boidinii (CbFDH).[8][9][10][11] Structurally, these enzymes possess a catalytic domain and a coenzyme-binding domain, often featuring a Rossmann fold for NAD⁺ binding.

Metal-Dependent Formate Dehydrogenases:

Predominantly found in prokaryotes, these FDHs are complex enzymes containing a molybdenum (Mo) or tungsten (W) cofactor at their active site.[1][2][12] These enzymes are part of the dimethyl sulfoxide (B87167) (DMSO) reductase family and often contain additional cofactors like iron-sulfur clusters.[1][12] Their subunit compositions can vary significantly.[1] The active site metal is coordinated by two molybdopterin guanine (B1146940) dinucleotide (MGD) cofactors, and either a cysteine or selenocysteine (B57510) residue.[1][13] The FDH-N from Escherichia coli is a notable example, which is a membrane-bound complex involved in anaerobic respiration.[1][3]

Quantitative Performance Comparison

The functional characteristics of FDHs from different organisms vary significantly in terms of their kinetic parameters and stability. Below is a summary of these properties for representative FDHs.

Organism FDH Type Quaternary Structure Km (Formate) Km (NAD⁺) kcat (s⁻¹) Thermal Stability (Tm)
Candida boidiniiMetal-IndependentHomodimer~4-6 mM[14]~0.1-0.3 mM[15]Low (0.01-3 s⁻¹) for CO₂ reduction[16]Relatively low[11][17]
Pseudomonas sp. 101Metal-IndependentHomodimer~2.0 mM[18]~0.09 mM[18]7.7 ± 1.0 s⁻¹[15]High[17][19]
Escherichia coli (FDH-N)Metal-Dependent (Mo-SeCys)Heterocomplex26 mM[20][21]N/A (uses other electron acceptors)High (up to 3x10³ s⁻¹)[16]Oxygen-sensitive[16]
Arabidopsis thalianaMetal-IndependentHomodimer10 mM[22]65 µM[22]-High, similar to Pseudomonas sp. FDH[17]

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition).

Logical Workflow for FDH Comparison

The process of comparing formate dehydrogenases from different sources can be systematically broken down into several key stages, from initial classification to detailed structural and functional analysis.

FDH_Comparison_Workflow cluster_classification Classification cluster_analysis Comparative Analysis cluster_structural_features Structural Features cluster_functional_properties Functional Properties FDH Formate Dehydrogenase (FDH) Metal_Dep Metal-Dependent (e.g., E. coli) FDH->Metal_Dep Metal_Indep Metal-Independent (e.g., C. boidinii, Pseudomonas sp.) FDH->Metal_Indep Structural Structural Analysis (X-ray Crystallography, Cryo-EM) Metal_Dep->Structural Functional Functional Analysis (Kinetics, Stability) Metal_Dep->Functional Metal_Indep->Structural Metal_Indep->Functional Quaternary Quaternary Structure Structural->Quaternary ActiveSite Active Site Architecture (Metal content, key residues) Structural->ActiveSite Kinetics Kinetic Parameters (Km, kcat) Functional->Kinetics Stability Stability (Thermal, pH) Functional->Stability

References

Shifting Allegiance: A Comparative Guide to Cofactor Specificity in Formate Dehydrogenase Variants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of enzymatic cofactor regeneration, the choice of formate (B1220265) dehydrogenase (FDH) variant is critical. While wild-type FDHs predominantly favor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), significant strides in protein engineering have yielded variants with a reversed or enhanced specificity towards nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). This guide provides a comparative analysis of prominent FDH variants, supported by experimental data, to inform selection for specific biocatalytic applications.

The regeneration of NADPH is a crucial requirement for many reductive biosynthesis pathways utilized in the production of pharmaceuticals and other high-value chemicals.[1] Formate dehydrogenases are excellent candidates for this purpose due to the low cost of the substrate (formate) and the benign nature of the byproduct (carbon dioxide).[1] However, the natural inclination of most FDHs towards NAD+ necessitates protein engineering to shift their specificity towards NADP+.[1][2] This has been successfully achieved through targeted mutagenesis of residues within the cofactor binding pocket.[2][3]

Performance Comparison of FDH Variants

The following table summarizes the kinetic parameters of several engineered FDH variants, highlighting their altered cofactor specificities. The catalytic efficiency (kcat/Km) is a key metric for comparing enzyme performance, and the ratio of (kcat/Km)NADP+ / (kcat/Km)NAD+ indicates the degree of specificity shift.

Enzyme Source & VariantCofactorKm (mM)kcat (s-1)kcat/Km (s-1·mM-1)(kcat/Km)NADP+ / (kcat/Km)NAD+Reference
Pseudomonas sp. 101 WTNAD+----[2]
NADP+--~0-[2]
Pseudomonas sp. 101 V9NAD+---~18[1]
NADP+--0.16[1]
Pseudomonas sp. 101 (Kinetically Superior Variant)NAD+---510[1]
NADP+--140[1]
Komagataella phaffii KphFDH WTNAD+----[3]
NADP+--No activity-[3]
Komagataella phaffii KphFDH/V19 (D195Q/Y196R/Q197H)NAD+---129.226[3]
NADP+---[3]
Mycobacterium vaccae N10 MycFDH A198G/D221QNADP+--High-[4][5]
Mycobacterium vaccae N10 MycFDH C145S/D221Q/C255VNADP+0.92 ± 0.1010.25 ± 1.63 U/mg--[6]
Mycobacterium vaccae N10 MycFDH C145S/A198G/D221Q/C255VNADP+0.147 ± 0.0204.00 ± 0.13 U/mg--[6]
Burkholderia stabilis 15516 BstFDH WTNADP+--High-[7]
Burkholderia stabilis 15516 BstFDH G146M/A287GNADP+0.09-1.6-fold higher than WT-[7]

Experimental Protocols

The determination of the kinetic parameters presented above typically follows a standardized spectrophotometric assay.

Enzyme Activity Assay and Kinetic Parameter Determination:

  • Reaction Mixture Preparation: A standard assay mixture is prepared in a suitable buffer (e.g., 100 mM MOPS, pH 7.3).[8] The mixture contains a saturating concentration of sodium formate and varying concentrations of the cofactor (NAD+ or NADP+).

  • Enzyme Addition: The reaction is initiated by the addition of a purified FDH variant to the reaction mixture.

  • Spectrophotometric Monitoring: The rate of NADH or NADPH production is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.[8] The molar extinction coefficient of NADH and NADPH at this wavelength is 6,220 M-1 cm-1.[8]

  • Initial Rate Calculation: The initial linear rate of the reaction is used to determine the enzyme activity.

  • Kinetic Parameter Calculation: To determine the Michaelis-Menten constants (Km) and turnover numbers (kcat), the initial rates are measured at varying substrate (formate or cofactor) concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis. The specificity constant (kcat/Km) is subsequently calculated.

Visualizing Key Concepts

To further elucidate the processes involved in the study of FDH cofactor specificity, the following diagrams are provided.

FDH_Reaction Formate Formate (HCOO⁻) FDH Engineered FDH Variant Formate->FDH CO2 Carbon Dioxide (CO₂) NADP NADP⁺ NADP->FDH NADPH NADPH FDH->CO2 + H⁺ FDH->NADPH

Caption: General reaction scheme for an engineered NADP+-dependent formate dehydrogenase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purification FDH Variant Purification Reaction Initiate Reaction Purification->Reaction Reagents Prepare Assay Reagents Reagents->Reaction Measurement Spectrophotometric Measurement (340 nm) Reaction->Measurement Rates Calculate Initial Rates Measurement->Rates Kinetics Determine Kinetic Parameters (Km, kcat) Rates->Kinetics Comparison Compare Cofactor Specificity Kinetics->Comparison

Caption: A typical experimental workflow for determining the cofactor specificity of FDH variants.

Decision_Tree Start Application Requirement High_Specificity High NADP⁺ Specificity Needed? Start->High_Specificity High_Efficiency High Catalytic Efficiency (kcat/Km)? High_Specificity->High_Efficiency Yes WT_FDH Use Wild-Type NAD⁺-dependent FDH High_Specificity->WT_FDH No PseFDH Select Pseudomonas sp. Variant High_Efficiency->PseFDH Yes KphFDH Select Komagataella phaffii Variant High_Efficiency->KphFDH No MycFDL MycFDL PseFDH->MycFDL Consider Stability MycFDH Consider Mycobacterium Variant

Caption: Decision tree for selecting an FDH variant based on cofactor requirements.

References

Navigating the Matrix: A Comparative Guide to Formate Dehydrogenase Performance in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize reactions involving formate (B1220265) dehydrogenase (FDH), the choice of buffer system is a critical, yet often overlooked, parameter. This guide provides a comprehensive comparison of FDH performance in commonly used buffer systems, supported by experimental data and detailed protocols to aid in your experimental design and execution.

Formate dehydrogenase (EC 1.2.1.2) is a pivotal enzyme in various biotechnological applications, primarily for the regeneration of the reduced nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH) from NAD+. The enzyme catalyzes the oxidation of formate to carbon dioxide, a simple and effective mechanism for driving numerous dehydrogenase-catalyzed reactions.[1][2] However, the catalytic efficiency and stability of FDH can be significantly influenced by the composition of the reaction medium, particularly the buffer system employed. This guide delves into the nuances of FDH performance in phosphate (B84403), Tris-HCl, HEPES, acetate, and glycine (B1666218) buffers, providing a data-driven framework for selecting the optimal buffer for your specific application.

Comparative Performance of this compound in Various Buffers

The selection of an appropriate buffer is crucial for maintaining a stable pH and providing a suitable microenvironment for enzymatic activity. The following table summarizes the reported kinetic parameters and optimal conditions for this compound from various sources in different buffer systems.

Buffer SystemOrganism/SourcepHTemperature (°C)KM (Formate) (mM)KM (NAD+) (mM)kcat (s-1)Specific Activity (U/mg)Reference
Phosphate Candida boidinii7.525Varies (1-215)Varies (0.02-12)Reported-[3]
Phosphate Chaetomium thermophilum8.025---High Activity[4]
Phosphate Recombinant (Pseudomonas sp.)7.030----[5]
Phosphate Commercial7.037----[6]
Tris-HCl Chaetomium thermophilum7.0-9.025---High Activity[4]
Tris-HCl -7.54---Stable Storage[7]
HEPES Candida boidinii7.525---Used for binding studies[3]
HEPES Engineered E. coli7.5----Used for purification[8]
Acetate Chaetomium thermophilum5.0-6.025---Optimal at acidic pH[4]
Glycine Chaetomium thermophilum9.5-10.525---Optimal at alkaline pH[4]

Key Observations:

  • Phosphate buffer is the most frequently utilized buffer for FDH assays, demonstrating robust activity across a range of sources.[3][4][5][6] It is particularly effective in the neutral pH range of 7.0 to 8.0.

  • Tris-HCl buffer serves as a viable alternative to phosphate, especially within the pH 7.0 to 9.0 range.[4] It has also been shown to be suitable for the stable storage of the enzyme.[7]

  • HEPES buffer is often employed in biophysical studies, such as isothermal titration calorimetry to assess ligand binding, and for protein purification.[3][8]

  • For applications requiring activity at the extremes of the pH spectrum, acetate buffer is the preferred choice for acidic conditions (pH 5.0-6.0), while glycine buffer is optimal for alkaline environments (pH 9.5-10.5).[4]

It is important to note that direct comparison of kinetic parameters across different studies can be challenging due to variations in enzyme source, purity, and assay conditions. Therefore, empirical testing of different buffer systems for your specific enzyme and reaction is highly recommended.

Experimental Protocols

To ensure reproducibility and accuracy in assessing FDH performance, the following detailed experimental protocols are provided.

Standard this compound Activity Assay

This spectrophotometric assay measures the initial rate of NADH formation by monitoring the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

  • Purified this compound (FDH)

  • Buffer solution (e.g., 100 mM Potassium Phosphate, pH 7.5)

  • Sodium Formate solution (e.g., 200 mM in buffer)

  • NAD+ solution (e.g., 10 mM in buffer)

  • Deionized water

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture by adding the following in order:

    • Buffer solution

    • Deionized water to bring the final volume to 1 mL

    • NAD+ solution

    • Sodium Formate solution

  • Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at the desired temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add a small, predetermined amount of FDH enzyme solution to the cuvette to initiate the reaction. Mix thoroughly by gentle inversion.

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm over a period of time (e.g., 3-5 minutes). Ensure the rate of absorbance increase is linear during the measurement period.

  • Calculate Activity: Calculate the enzyme activity using the Beer-Lambert law. One unit of FDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.[5]

Buffer System Comparison Protocol

To directly compare the effect of different buffer systems, the following modifications to the standard assay are recommended:

  • Prepare Buffer Stocks: Prepare stock solutions of each buffer to be tested (e.g., Phosphate, Tris-HCl, HEPES, Acetate, Glycine) at the same concentration (e.g., 100 mM) and adjust to the desired pH.

  • Maintain Consistent Conditions: For each buffer system, perform the FDH activity assay as described above, ensuring that all other parameters (pH, temperature, substrate concentrations, and enzyme concentration) are kept constant.

  • Data Analysis: Compare the initial reaction rates obtained in each buffer system to determine the optimal buffer for FDH activity under the tested conditions.

Visualizing the Process

To better understand the experimental workflow and the biochemical reaction catalyzed by FDH, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Buffer Buffer System (e.g., Phosphate, Tris) Mix Prepare Reaction Mixture in Cuvette Buffer->Mix Formate Sodium Formate Solution Formate->Mix NAD NAD+ Solution NAD->Mix FDH FDH Enzyme Solution Initiate Initiate with FDH FDH->Initiate Equilibrate Equilibrate at 25°C Mix->Equilibrate Equilibrate->Initiate Measure Monitor A340nm Initiate->Measure Calculate Calculate Initial Velocity Measure->Calculate Compare Compare Buffer Performance Calculate->Compare

Caption: Experimental workflow for assessing FDH performance.

FDH_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Formate Formate (HCOO-) NAD NAD+ Formate->NAD Hydride Transfer FDH Formate Dehydrogenase (FDH) Formate->FDH NAD->FDH CO2 Carbon Dioxide (CO2) FDH->CO2 NADH NADH FDH->NADH H H+ FDH->H

Caption: this compound reaction pathway.

Conclusion

The choice of buffer system can have a profound impact on the performance of this compound. While phosphate buffer remains a robust and widely used option for general applications in the neutral pH range, other buffers such as Tris-HCl, HEPES, acetate, and glycine offer distinct advantages for specific pH requirements and experimental setups. By carefully considering the data presented and utilizing the provided protocols, researchers can systematically evaluate and select the optimal buffer to maximize the efficiency and stability of FDH in their enzymatic assays and biotechnological processes. This empirical approach will ultimately lead to more reliable and reproducible results in your research and development endeavors.

References

A Comparative Guide to the Validation of Formate Dehydrogenase Activity: HPLC vs. Spectrophotometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary methods for validating the activity of formate (B1220265) dehydrogenase (FDH): High-Performance Liquid Chromatography (HPLC) and traditional spectrophotometric assays. The selection of an appropriate assay is critical for accurate enzyme characterization, inhibitor screening, and quality control in various research and drug development applications. This document presents objective comparisons of their performance, supported by experimental data, and provides detailed methodologies for both techniques.

At a Glance: Method Comparison

FeatureHPLC AnalysisSpectrophotometric Assay
Principle Separation and direct quantification of substrate (formate) or product (NADH)Indirect measurement of NADH production via absorbance at 340 nm
Specificity High; can resolve substrates and products from other reaction componentsLower; susceptible to interference from compounds that absorb at 340 nm
Sensitivity High; capable of detecting low concentrations of reactants and productsModerate; dependent on the molar absorptivity of NADH
Throughput Lower; sequential sample processingHigh; suitable for multi-well plate formats
Equipment Cost HighLow to moderate
Sample Prep More complex; may require filtration or extractionSimpler; direct addition of reagents
Data Acquired Direct concentration of specific analytesRate of change in absorbance

Experimental Data: A Comparative Look at Formate Dehydrogenase Kinetics

The following table summarizes kinetic parameters for this compound from various sources, as determined by spectrophotometric assays. While direct comparative data from HPLC assays on the same enzymes is limited in publicly available literature, the spectrophotometric data serves as a baseline for expected enzyme performance.

Enzyme SourceSubstrateKm (mM)kcat (s-1)Reference
Candida boidinii (recombinant)Formate4.0 ± 0.65.6 ± 0.2[1]
Candida boidinii (commercial)Formate20.0 ± 1.04.9 ± 0.3[1]
Pseudomonas sp. 101Formate7.0 ± 0.810.0 ± 0.6[1]
Escherichia coliFormate26-[2]

Note: The kinetic constants can vary based on the specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Spectrophotometric Assay for FDH Activity

This method is based on the principle that FDH catalyzes the oxidation of formate to CO₂ with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is monitored over time.[3]

Materials:

  • Sodium Phosphate Buffer (100 mM, pH 7.5)

  • Sodium Formate Solution (200 mM)

  • β-Nicotinamide Adenine Dinucleotide (NAD⁺) Solution (10 mM)

  • This compound (FDH) enzyme solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM Sodium Phosphate Buffer (pH 7.5)

    • 100 µL of 200 mM Sodium Formate Solution

    • 100 µL of 10 mM NAD⁺ Solution

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the FDH enzyme solution to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes), recording the absorbance at regular intervals.

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

HPLC-Based Assay for FDH Activity

This method directly measures the change in concentration of either the substrate (formate) or the product (NADH) over time by separating the reaction components using HPLC. The following protocol focuses on the quantification of NADH production.

Materials:

  • Sodium Phosphate Buffer (100 mM, pH 7.5)

  • Sodium Formate Solution (200 mM)

  • β-Nicotinamide Adenine Dinucleotide (NAD⁺) Solution (10 mM)

  • This compound (FDH) enzyme solution

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or perchloric acid)

  • HPLC system with a UV detector and a suitable C18 column

  • Mobile phase (e.g., a gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile)[4][5]

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube by mixing:

    • 80 µL of 100 mM Sodium Phosphate Buffer (pH 7.5)

    • 10 µL of 200 mM Sodium Formate Solution

    • 10 µL of 10 mM NAD⁺ Solution

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding 10 µL of the FDH enzyme solution.

  • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a quenching solution to stop the reaction.

  • Centrifuge the quenched samples to precipitate the protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject a defined volume of the supernatant onto the HPLC system.

  • Separate the components using a suitable gradient and detect NADH by its absorbance at 340 nm.

  • Quantify the amount of NADH produced at each time point by comparing the peak area to a standard curve of known NADH concentrations.

  • Calculate the initial reaction velocity from the plot of NADH concentration versus time.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prep_Buffer Prepare Buffer Mix_Reagents Mix Reagents in Cuvette Prep_Buffer->Mix_Reagents Prep_Substrate Prepare Formate Prep_Substrate->Mix_Reagents Prep_Cofactor Prepare NAD+ Prep_Cofactor->Mix_Reagents Equilibrate Equilibrate Temperature Mix_Reagents->Equilibrate Add_Enzyme Add FDH Enzyme Equilibrate->Add_Enzyme Monitor_Absorbance Monitor A340 Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Rate Monitor_Absorbance->Calculate_Rate

Caption: Workflow for the spectrophotometric assay of FDH activity.

HPLC_Assay_Workflow cluster_prep Reaction Setup cluster_sampling Time-Course Sampling cluster_analysis HPLC Analysis Setup_Reaction Setup Enzymatic Reaction Initiate_Reaction Initiate with FDH Setup_Reaction->Initiate_Reaction Take_Aliquots Take Aliquots at Time Points Initiate_Reaction->Take_Aliquots Quench_Reaction Quench Reaction Take_Aliquots->Quench_Reaction Centrifuge Centrifuge Sample Quench_Reaction->Centrifuge Inject_HPLC Inject on HPLC Centrifuge->Inject_HPLC Quantify_NADH Quantify NADH Inject_HPLC->Quantify_NADH Calculate_Velocity Calculate Initial Velocity Quantify_NADH->Calculate_Velocity

References

Safety Operating Guide

Proper Disposal Procedures for Formate Dehydrogenase: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of formate (B1220265) dehydrogenase.

Formate dehydrogenase (FDH) is an enzyme that catalyzes the oxidation of formate to carbon dioxide. While not classified as a hazardous substance, proper disposal procedures are essential to maintain laboratory safety and environmental standards. This guide provides detailed protocols for the inactivation and disposal of this compound waste.

Immediate Safety and Handling

Before disposal, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound solutions or powder. In case of a spill, absorb the liquid with an inert material and dispose of the solid residue at an authorized site. For powdered forms, it is important to avoid inhalation by working in a well-ventilated area or a fume hood.

Inactivation Protocols for this compound

Prior to disposal, it is best practice to inactivate the enzyme. This renders it non-functional and minimizes any potential environmental impact. The following methods can be employed for inactivation:

1. Thermal Inactivation: Heat is an effective method for denaturing most enzymes, including this compound.

  • Methodology:

    • Collect the this compound waste in a heat-resistant container.

    • Heat the solution to a temperature between 60°C and 100°C. Boiling the solution for 10-20 minutes will effectively denature the enzyme.

    • Allow the solution to cool to room temperature before proceeding with disposal.

2. pH Adjustment: Altering the pH of the solution can lead to irreversible denaturation of the enzyme. This compound from Candida boidinii is most stable at a neutral pH of 7.0, with stability decreasing rapidly in acidic or alkaline conditions.

  • Methodology:

    • While stirring, slowly add a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the enzyme waste.

    • Monitor the pH until it is outside the enzyme's stable range (e.g., < pH 5 or > pH 9).

    • Allow the solution to stand for at least one hour to ensure complete inactivation.

    • Neutralize the solution to a pH between 6 and 8 before disposal.

3. Chemical Inactivation: Certain chemicals can be used to inactivate this compound.

  • Methodology using Hydrogen Peroxide:

    • Add hydrogen peroxide (H₂O₂) to the enzyme waste to a final concentration of 0.1 M to 0.5 M. Hydrogen peroxide acts as an oxidizing agent that can damage the enzyme's active site.

    • Allow the mixture to react for at least one hour at room temperature.

    • Be aware that this reaction can generate gas; ensure the container is not sealed tightly.

Inactivation MethodKey ParametersRecommended Conditions
Thermal Temperature and TimeHeat solution to 60-100°C for at least 10-20 minutes.
pH Adjustment pH and Incubation TimeAdjust pH to < 5 or > 9 and let stand for at least 1 hour. Neutralize to pH 6-8 before disposal.
Chemical Reagent Concentration and Reaction TimeAdd hydrogen peroxide to a final concentration of 0.1 M - 0.5 M and allow to react for at least 1 hour.

Disposal Procedures

Once the this compound has been inactivated, the resulting waste can be disposed of according to local regulations. As this compound is generally not considered hazardous waste, the following procedures are typically acceptable:

  • Liquid Waste:

    • Ensure the enzyme has been inactivated using one of the methods described above.

    • For small quantities, the neutralized and inactivated solution can often be poured down the drain with copious amounts of water. However, always confirm this is in line with your institution's and local wastewater regulations.

    • For larger volumes, the waste should be collected by a licensed chemical waste disposal service.

  • Solid Waste:

    • Solid waste contaminated with this compound, such as absorbent materials from spills or empty containers, should be placed in a sealed bag or container.

    • Dispose of this waste in the regular laboratory trash unless institutional policy dictates otherwise.

  • Contaminated Labware:

    • Glassware and other reusable lab equipment should be decontaminated by soaking in a suitable disinfectant or by autoclaving before washing.

Disposal Workflow Diagram

G cluster_prep Preparation start This compound Waste ppe Wear Appropriate PPE start->ppe thermal Thermal Inactivation (Heat to 60-100°C) ppe->thermal Select Inactivation Method ph_adjust pH Adjustment (< pH 5 or > pH 9) ppe->ph_adjust Select Inactivation Method chemical Chemical Inactivation (e.g., H₂O₂) ppe->chemical Select Inactivation Method cool Cool to Room Temp (if applicable) thermal->cool neutralize Neutralize pH (if applicable) ph_adjust->neutralize chemical->cool drain_disposal Dispose Down Drain (with water, check local rules) neutralize->drain_disposal waste_collector Dispose via Licensed Waste Collector neutralize->waste_collector cool->drain_disposal cool->waste_collector end Disposal Complete drain_disposal->end waste_collector->end solid_waste Dispose Solid Waste in Lab Trash solid_waste->end

Caption: Workflow for the proper disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Formate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Formate dehydrogenase. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. The following procedures offer step-by-step guidance for the safe handling, storage, and disposal of this enzyme.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Disposable GlovesNitrile rubber.[1] Ensure compliance with EU Directive 89/686/EEC and standard EN 374.[2]Prevents skin contact.
Eye Protection Safety GlassesWith side shields.[3]Protects eyes from splashes.
Body Protection Laboratory CoatStandard lab coat.[3]Protects skin and clothing from contamination.
Respiratory Protection Suitable RespiratorNIOSH-approved, where applicable.[4][5]Required in case of insufficient ventilation or when dust/aerosols may be generated.[3][4]

Note: For situations with a higher risk of splashing or aerosol generation, consider using a face shield in addition to safety glasses.[6]

Operational Protocols: Step-by-Step Guidance for Safe Handling

Proper handling procedures are fundamental to laboratory safety. These protocols cover the lifecycle of this compound in the lab, from initial preparation to post-experiment cleanup.

1. Preparation and Handling

  • Ventilation: Always work in a well-ventilated area.[1][7] Appropriate engineering controls, such as a chemical fume hood, should be used if there is a potential for aerosol or dust formation.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][7] Always wash hands thoroughly with soap and water after handling the enzyme.[1][7]

  • Avoiding Exposure: Take precautions to avoid direct contact with skin and eyes.[4] Prevent the inhalation of any dust or aerosols that may be generated.[4]

2. Storage

  • Conditions: Store the enzyme in a cool, well-ventilated place.[1][7] Keep the container tightly sealed to prevent contamination.[4]

  • Recommended Temperature: For long-term storage, refer to the manufacturer's specific recommendations, typically ranging from +2 to +8°C or colder (-20 to -80°C).[8][9]

3. Accidental Release and Spill Management

  • Immediate Action: In the event of a spill, immediately ventilate the area.[1][3]

  • Personnel: Only personnel equipped with appropriate PPE should be involved in the cleanup process.[1][7]

  • Containment and Cleanup:

    • Liquid Spills: Absorb the spill using an inert, absorbent material (e.g., diatomite, universal binders).[1][4]

    • Solid Spills: If the enzyme is in powder form, carefully sweep or shovel the material into a suitable, closed container for disposal.[2] Avoid creating dust.[2]

  • Decontamination: Once the spilled material is removed, decontaminate the affected surfaces and equipment. Scrubbing with alcohol has been suggested for this purpose.[4]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

  • Waste Collection: All waste materials, including the enzyme itself, contaminated consumables (e.g., gloves, absorbent materials), and empty containers, should be collected in designated, properly labeled waste containers.[2]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[4] This typically involves using a licensed waste disposal contractor.[1][7]

  • Contaminated PPE: Used disposable gloves and other contaminated PPE should be disposed of following established laboratory procedures and applicable laws.[2]

Below is a workflow diagram illustrating the key procedural steps for safely handling this compound in a laboratory setting.

G prep 1. Preparation - Work in ventilated area - Don appropriate PPE handle 2. Handling & Experimentation - Avoid contact and inhalation - Follow hygiene protocols prep->handle Proceed with experiment spill 3a. Spill Management - Ventilate area - Contain & clean spill - Decontaminate surfaces handle->spill Accidental Release decon 3b. Decontamination & Cleanup - Clean work area - Decontaminate equipment handle->decon Experiment complete spill->decon Cleanup complete dispose 4. Disposal - Segregate waste - Dispose according to regulations decon->dispose dispose->end_point

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.